molecular formula C10H9ClN2 B046745 2-(Chloromethyl)-4-methylquinazoline CAS No. 109113-72-6

2-(Chloromethyl)-4-methylquinazoline

Cat. No.: B046745
CAS No.: 109113-72-6
M. Wt: 192.64 g/mol
InChI Key: UHCUBOJGMLASBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-4-methylquinazoline is a versatile and valuable chemical intermediate specifically designed for advanced organic synthesis and drug discovery research. Its core structural motif, the quinazoline ring system, is a privileged scaffold in medicinal chemistry, frequently found in compounds with significant biological activity. The presence of the highly reactive chloromethyl group at the 2-position makes this compound an ideal electrophile for nucleophilic substitution reactions, particularly for the synthesis of novel analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-4-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCUBOJGMLASBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287111
Record name 2-(chloromethyl)-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109113-72-6
Record name 2-(Chloromethyl)-4-methylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109113-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-4-methylquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109113726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(chloromethyl)-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-4-methylquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(CHLOROMETHYL)-4-METHYLQUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC7BTH55VT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A-to-Z Guide on 2-(Chloromethyl)-4-methylquinazoline: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structure allows for diverse substitutions, leading to a wide range of biological activities. One of the key intermediates in the synthesis of complex quinazoline derivatives is 2-(Chloromethyl)-4-methylquinazoline. This versatile building block is instrumental in the development of various therapeutic agents, from anticancer to antidiabetic drugs.[2][3] This guide provides a comprehensive overview of this compound, covering its chemical properties, synthesis, reactivity, and applications, with a special focus on its role in drug discovery and development.

Part 1: Core Chemical and Physical Properties

Identification and Nomenclature
  • Chemical Name: this compound[4]

  • CAS Number: 109113-72-6[4][5][6]

  • Synonyms: 2-chloromethyl-4-methyl Quinazoline, NSC 48971, Quinazoline, 2-(chloromethyl)-4-methyl-[4][7]

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₉ClN₂[4][5][8]
Molecular Weight 192.64 g/mol [4][5][7]
Appearance White to off-white or light yellow to orange powder/crystal[9][10]
Melting Point 61-65 °C[9][11]
Purity Typically >98% (by HPLC)[5]
Storage Store in a refrigerator (2-8°C) for long-term storage.[5]

Part 2: Synthesis and Manufacturing

The synthesis of this compound is a critical process for ensuring the quality and yield of this important intermediate. Several synthetic routes have been reported, with the most common one involving the cyclization of an aniline derivative with a chloro-substituted nitrile.

Primary Synthetic Pathway

A widely adopted method for the synthesis of this compound involves the reaction of o-aminoacetophenone with chloroacetonitrile in the presence of a suitable catalyst, such as hydrogen chloride gas.[12] This one-step process is favored for its simplicity and suitability for industrial-scale production.[12]

Reaction Scheme:

o-Aminoacetophenone + Chloroacetonitrile --(HCl gas)--> this compound

An optimized process for this synthesis has been reported with a reaction temperature of 10°C, a reaction time of 20 hours, and a specific molar ratio of reactants, yielding a product with a purity of 98.30% and a yield of 77.3%.[12]

Alternative Synthetic Routes

Other synthetic strategies have been explored, including a multi-step process involving the formation of an acylated hydroxylamine intermediate followed by cyclization and chlorination.[12] However, this route is often less preferred due to its length, lower yield, and the use of highly toxic reagents.[12]

Part 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the chloromethyl group at the 2-position of the quinazoline ring. This group acts as a potent electrophile, making the molecule susceptible to nucleophilic substitution reactions (SN2).[1][9]

Nucleophilic Substitution Reactions

The chlorine atom in the chloromethyl group is a good leaving group, facilitating the attack by a wide range of nucleophiles, such as amines, alcohols, and thiols. This reactivity is the cornerstone of its utility in synthesizing a diverse library of quinazoline derivatives with various functional groups.[9]

Role in the Synthesis of Bioactive Molecules

The ability to introduce different substituents at the 2-position through nucleophilic substitution allows for the fine-tuning of the biological activity of the resulting compounds. For instance, the reaction with various amines can lead to the formation of 2-(aminomethyl)-4-methylquinazoline derivatives, which have been investigated for their potential as anticancer agents.[1]

Part 4: Applications in Drug Discovery and Development

This compound is a key starting material and intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[13] Its quinazoline core is a common feature in many drugs, and the reactive chloromethyl group provides a convenient handle for further molecular elaboration.

Linagliptin Synthesis

One of the most notable applications of this compound is in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3][] this compound is considered a key starting material for Linagliptin, and its purity is crucial for the quality of the final drug product.[11] It is also identified as a potential impurity in Linagliptin.[]

Anticancer Drug Development

The quinazoline scaffold is a well-established pharmacophore in the design of anticancer agents, particularly kinase inhibitors. This compound serves as a valuable building block for the synthesis of novel 4-anilinoquinazoline derivatives, which have shown promising in vitro anticancer activity.[15] The introduction of various substituents on the aniline ring, facilitated by the reactivity of the chloromethyl group, allows for the exploration of structure-activity relationships and the optimization of anticancer efficacy.[1]

Part 5: Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. A range of analytical techniques are employed for its characterization.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound and for quantifying any impurities.[5][11] A validated RP-HPLC method is essential for quality control in a regulatory environment.[11]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

Part 6: Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification
  • Classification: Causes severe skin burns and eye damage.[16][17][18] It may also cause an allergic skin reaction and is suspected of causing genetic defects.[7]

  • Hazard Statements: H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H341 (Suspected of causing genetic defects).[7][16]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[16][19]

  • Handling: Use only in a well-ventilated area and avoid breathing dust.[17][18]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[17] Keep the container tightly closed.[16]

Conclusion

This compound, with its CAS number 109113-72-6, is a cornerstone intermediate in the synthesis of a multitude of biologically active compounds. Its straightforward synthesis, coupled with the versatile reactivity of the chloromethyl group, makes it an invaluable tool for medicinal chemists. From the development of the antidiabetic drug Linagliptin to the exploration of novel anticancer agents, this compound continues to play a significant role in advancing pharmaceutical research. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or drug development professional working with this important building block.

Visualizations

Synthesis Workflow

Synthesis_Workflow Start_Materials Starting Materials: - o-Aminoacetophenone - Chloroacetonitrile Reaction Cyclization Reaction Start_Materials->Reaction Reactants Purification Purification: - Filtration - Washing - Recrystallization Reaction->Purification Crude Product Catalyst Catalyst: HCl gas Catalyst->Reaction Catalysis Final_Product Final Product: This compound Purification->Final_Product Purified Product QC_Analysis Quality Control: - HPLC - NMR - MS Final_Product->QC_Analysis Analysis

Caption: A simplified workflow for the synthesis of this compound.

Reactivity and Application Pathway

Reactivity_Application Intermediate This compound (Electrophile) SN2_Reaction SN2 Reaction Intermediate->SN2_Reaction Nucleophiles Nucleophiles (e.g., Amines, Alcohols) Nucleophiles->SN2_Reaction Derivatives Substituted Quinazoline Derivatives SN2_Reaction->Derivatives Applications Applications in Drug Discovery Derivatives->Applications Linagliptin Linagliptin Synthesis (Anti-diabetic) Applications->Linagliptin Anticancer Anticancer Agents (Kinase Inhibitors) Applications->Anticancer

Caption: Reactivity pathway of this compound leading to drug discovery applications.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline.
  • CymitQuimica. (n.d.). CAS 109113-72-6: this compound.
  • Benchchem. (n.d.). This compound.
  • BOC Sciences. (n.d.). CAS 109113-72-6 this compound.
  • Guidechem. (n.d.). What is the synthesis route of this compound?.
  • Clearsynth. (n.d.). This compound | CAS No. 109113-72-6.
  • USP Store. (n.d.). This compound (25 mg) (Quinazoline, 2-(chloromethyl)-4-methyl).
  • MDPI. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 109113-72-6.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - this compound.
  • AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
  • Muby Chemicals. (n.d.). This compound Manufacturers, SDS.
  • ECHEMI. (n.d.). This compound SDS, 109113-72-6 Safety Data Sheets.
  • PubChem. (n.d.). This compound.
  • Guidechem. (n.d.). This compound 109113-72-6 wiki.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of 2-Chloromethyl-4-Methylquinazoline in Advancing Cancer Therapies.
  • ChemicalBook. (2025). This compound Chemical Properties,Uses,Production.
  • Bulat Pharmaceutical. (n.d.). Why Quinazoline, 2-(Chloromethyl)-4-Methyl- Matters in API Manufacturing.
  • ChemScene. (n.d.). 109113-72-6 | this compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ResearchGate. (2020). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY.

Sources

2-(Chloromethyl)-4-methylquinazoline physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-(Chloromethyl)-4-methylquinazoline

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 109113-72-6), a pivotal heterocyclic intermediate in modern organic synthesis and medicinal chemistry. We delve into its core physical and chemical properties, elucidate its characteristic reactivity, and present detailed, field-proven synthetic protocols. The narrative emphasizes the mechanistic underpinnings of its utility, particularly its role as a versatile electrophile in the construction of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique attributes in their work, from small-scale laboratory synthesis to the development of novel pharmaceutical and agrochemical agents.

Introduction: The Quinazoline Scaffold and the Role of the Chloromethyl Moiety

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral to numerous biologically active compounds, including anticancer agents like gefitinib and erlotinib.[2] this compound distinguishes itself as a particularly valuable building block due to the strategic placement of a highly reactive chloromethyl group at the 2-position.[1][3]

This functional handle is the primary driver of the compound's synthetic versatility. The chloromethyl group acts as a potent electrophilic site, primed for nucleophilic substitution reactions.[1][4] This reactivity allows for the facile and targeted introduction of diverse functionalities, enabling the systematic exploration of chemical space in drug discovery programs. Its applications are notable in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes, such as Linagliptin, and novel anticancer therapeutics.[1][5][6]

Physicochemical Properties

This compound is a white to off-white or light yellow crystalline solid or powder at room temperature.[4][6][7][8] Its fundamental properties are critical for designing reaction conditions, purification strategies, and appropriate storage protocols.

Data Summary

The key physical and chemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 109113-72-6[7][8][9][10]
Molecular Formula C₁₀H₉ClN₂[7][8][10][11]
Molecular Weight 192.64 g/mol [7][9][12]
Appearance White to off-white/yellow powder or crystal[4][7][8]
Melting Point 61 - 65 °C[4][5][6][8]
Boiling Point 240.0 ± 32.0 °C (Predicted)[5][6][]
Density ~1.3 ± 0.1 g/cm³[8][]
Water Solubility Sparingly soluble (3.11 g/L at 20°C)[5][7]
Solubility Slightly soluble in Chloroform and Methanol[5][]
pKa 1.86 ± 0.50 (Predicted)[5][7]
LogP 1.9 - 2.677[10][12][]
UV λmax 318 nm (in Ethanol)[5][6][7]

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is overwhelmingly dictated by the chloromethyl substituent at the C2 position.[1] This group's high reactivity stems from the presence of chlorine, a good leaving group, attached to a methylene carbon, rendering it an excellent electrophile for nucleophilic substitution (SN) reactions.[1][4]

The causality behind this reactivity is twofold:

  • Inductive Effect: The electronegative chlorine atom polarizes the C-Cl bond, creating a partial positive charge on the methylene carbon and making it susceptible to attack by nucleophiles.

  • Leaving Group Stability: The chloride ion (Cl⁻) is a stable species, making it an excellent leaving group and thus lowering the activation energy for substitution reactions.

This inherent reactivity makes the compound a superb alkylating agent for a wide array of nucleophiles, including amines, thiols, and alcohols, facilitating the construction of more complex molecules.[1] This is the core principle behind its use in synthesizing pharmaceutical derivatives.[4][8]

Caption: General SN2 reaction pathway of this compound.

Synthesis Protocols

Several synthetic routes to this compound have been established. A prevalent and effective method involves the cyclization of an aniline derivative with a source of the chloromethyl group.

Synthesis from o-Aminoacetophenone

One of the most direct methods involves the reaction of o-aminoacetophenone with chloroacetonitrile.[1][4] A variation of this approach uses 2-chloroacetamide in the presence of an acid catalyst, which has been shown to produce high yields and purity.[9]

Detailed Experimental Protocol

The following protocol is a self-validating system adapted from reported literature, designed for high yield and purity.[9]

Objective: To synthesize this compound from o-aminoacetophenone and 2-chloroacetamide.

Materials:

  • o-Aminoacetophenone (13.52 g, 0.1 mol)

  • 2-Chloroacetamide (10.29 g, 0.11 mol)

  • Phosphoric Acid (H₃PO₄) (11.76 g, 0.12 mol)

  • Absolute Ethanol

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Saturated Brine Solution

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 13.52 g (0.1 mol) of o-aminoacetophenone in 80 mL of absolute ethanol. Stir until a homogenous solution is formed.

  • Catalyst Addition: Add 11.76 g (0.12 mol) of phosphoric acid to the solution. The acid acts as a catalyst to facilitate the condensation and cyclization steps.

  • Reagent Addition: Slowly add, dropwise, a solution of 10.29 g (0.11 mol) of 2-chloroacetamide dissolved in 20 mL of absolute ethanol at room temperature. The controlled addition is crucial to manage any potential exotherm.

  • Reaction Reflux: Upon completion of the addition, fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for approximately 45 hours. The prolonged heating ensures the reaction proceeds to completion.

  • Work-up & Isolation: a. Cool the reaction mixture to room temperature and filter to remove any solid byproducts. b. Wash the filtrate with a saturated brine solution to remove the catalyst and other water-soluble impurities. c. Evaporate the solvent from the filtrate under reduced pressure. d. Extract the resulting residue with ethyl acetate. The organic phase now contains the desired product. e. Dry the organic phase over anhydrous sodium sulfate to remove residual water.

  • Purification & Characterization: a. Filter off the drying agent and concentrate the ethyl acetate solution in vacuo to yield the crude product. b. The resulting solid can be further purified by recrystallization if necessary. A reported yield for this procedure is approximately 94%, with a purity of >99%.[9] c. Characterize the final product using techniques such as NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

The primary value of this compound lies in its role as a key synthetic intermediate.[1][7]

  • Anticancer Agents: A significant body of research utilizes this compound to create derivatives with antiproliferative effects.[1] By reacting it with various aromatic and heteroaromatic amines, researchers can synthesize libraries of 2-(substituted-aminomethyl)-4-methylquinazolines for evaluation as potential cancer therapeutics.[1][2][14]

  • Antidiabetic Drugs: It is a documented building block for Linagliptin, a DPP-4 inhibitor used to treat type 2 diabetes.[5][6]

  • Agrochemicals: The reactive nature of the compound also makes it a valuable precursor in the synthesis of novel herbicides and pesticides.[3][4][8]

Safety, Handling, and Storage

Due to its high reactivity, this compound is classified as a hazardous substance and must be handled with appropriate precautions.[7]

  • Hazards: The compound is corrosive and causes severe skin burns and eye damage.[15][16][17] It is harmful if swallowed and is suspected of causing genetic defects.[12][17] Acute exposure can lead to irritation of the eyes, skin, and respiratory system.[7][15]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[15] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[15][16] Avoid generating dust and avoid all personal contact, including inhalation.[15][16] Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon).[5][7] The recommended storage temperature is between 2-8°C in a cool, dry place.[7][8] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[7][15]

References

  • This compound | RUO | Supplier - Benchchem. (n.d.). Benchchem.
  • This compound 109113-72-6 wiki - Guidechem. (n.d.). Guidechem.
  • This compound synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • This compound - AK Scientific, Inc. (n.d.). AK Scientific, Inc.
  • 4-methylquinazoline - 2-(Chloromethyl) - Chem-Impex. (n.d.). Chem-Impex.
  • 109113-72-6 | this compound | ChemScene. (n.d.). ChemScene.
  • CAS 109113-72-6: this compound - CymitQuimica. (n.d.). CymitQuimica.
  • CAS 109113-72-6 this compound - Building Block / BOC Sciences. (n.d.). BOC Sciences.
  • The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound - Apollo Scientific. (2022, May 16). Apollo Scientific.
  • This compound | 109113-72-6 - ChemicalBook. (n.d.). ChemicalBook.
  • This compound | C10H9ClN2 | CID 241518 - PubChem. (n.d.). PubChem.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - MDPI. (n.d.). MDPI.
  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed. (2010, December 22). PubMed.
  • This compound(109113-72-6) - ChemicalBook. (2025, August 11). ChemicalBook.
  • A Short Review on Quinazoline Heterocycle - Volume 10, Issue 5, May 2021. (2021). International Journal of Innovative Research in Science, Engineering and Technology.
  • This compound | 109113-72-6 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Tokyo Chemical Industry.
  • 109113-72-6|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • This compound | CAS 109113-72-6 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • This compound(109113-72-6) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
  • This compound - Apollo Scientific. (n.d.). Apollo Scientific.

Sources

An In-Depth Technical Guide to the Molecular Structure and Reactivity of 2-(Chloromethyl)-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(chloromethyl)-4-methylquinazoline, a pivotal heterocyclic intermediate in contemporary medicinal chemistry. We delve into its core molecular architecture, exploring the interplay of its quinazoline scaffold and the reactive chloromethyl group. This guide will cover its synthesis, detailed spectroscopic characterization, reactivity profile, and significant applications in the development of therapeutic agents. The content is structured to provide not only factual data but also a deeper understanding of the causality behind its chemical behavior and utility in drug design, making it an essential resource for professionals in the field.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a "privileged structure" in medicinal chemistry.[1] This scaffold is prevalent in a multitude of biologically active compounds, including approved anticancer drugs. Its rigid, planar structure provides a robust framework for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The introduction of a reactive "handle," such as the chloromethyl group at the 2-position, transforms the quinazoline core into a versatile building block for the synthesis of diverse and complex molecular architectures.[1] this compound, in particular, has emerged as a key intermediate in the synthesis of a range of pharmaceuticals, most notably as a precursor to the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin, used in the treatment of type 2 diabetes.[2][3]

Molecular Structure and Physicochemical Properties

This compound is a halogenated heterocyclic organic compound.[4] At ambient temperature, it exists as a white to off-white or pale yellow crystalline solid.[5][6]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

} Caption: 2D structure of this compound.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 109113-72-6[7][8]
Molecular Formula C₁₀H₉ClN₂[7][8]
Molecular Weight 192.64 g/mol [1][7]
Appearance White to pale yellow powder/crystal[3][5]
Melting Point 61-65 °C[3]
Solubility Sparingly soluble in water. Soluble in chloroform and methanol.[3][4]
pKa 1.86 ± 0.50 (Predicted)[3]
LogP 1.9 (at 25°C)[3]

Synthesis of this compound

The most prevalent and industrially adaptable synthesis of this compound involves the acid-catalyzed cyclization of 2-aminoacetophenone with chloroacetonitrile.[2][9] This method is favored due to its operational simplicity and relatively high yields.[2]

Reaction Scheme

dot graph "Synthesis_Scheme" { rankdir=LR; node [shape=none];

} Caption: Synthesis of this compound.

Proposed Reaction Mechanism

The reaction is believed to proceed through the following steps:

  • Protonation of the carbonyl group: The acid catalyst (HCl) protonates the carbonyl oxygen of 2-aminoacetophenone, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by the nitrile: The nitrogen atom of chloroacetonitrile acts as a nucleophile, attacking the activated carbonyl carbon.

  • Intramolecular cyclization: The amino group of the 2-aminoacetophenone moiety attacks the nitrile carbon, leading to the formation of a six-membered ring.

  • Tautomerization and dehydration: A series of proton transfers and the elimination of a water molecule results in the formation of the aromatic quinazoline ring.

dot graph "Reaction_Mechanism" { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [fontcolor="#202124", color="#5F6368"];

} Caption: Proposed mechanism for the synthesis.

Experimental Protocol

An optimized, one-step synthesis involves reacting 2-aminoacetophenone and chloroacetonitrile in a 1.0:1.1 molar ratio with hydrochloric acid in 1,4-dioxane at 10°C for 20 hours.[2] The product is then isolated by neutralization and recrystallization.[2] This procedure has been reported to yield the product in good purity (98.3%) and a yield of 77.3%.[2]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides key information about the proton environments in the molecule.

  • Aromatic Protons: The protons on the benzene ring of the quinazoline scaffold typically appear as a complex multiplet in the downfield region (δ 7.0-8.5 ppm).

  • -CH₂- Group: The two protons of the chloromethyl group are chemically equivalent and appear as a sharp singlet. A reported chemical shift for this singlet is 4.86 ppm .[5] The downfield shift is due to the deshielding effect of the adjacent chlorine atom and the quinazoline ring.

  • -CH₃ Group: The three protons of the methyl group at the 4-position are also equivalent and appear as a singlet. A reported chemical shift for this group is 2.98 ppm .[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments. Based on typical chemical shift ranges for similar structures, the following assignments can be predicted:

  • Aromatic Carbons: The carbons of the benzene ring and the pyrimidine ring (excluding the substituted carbons) will resonate in the range of δ 120-150 ppm .

  • C4-CH₃: The methyl carbon is expected to appear in the upfield region, typically around δ 20-30 ppm .

  • C2-CH₂Cl: The carbon of the chloromethyl group will be shifted downfield due to the attached chlorine, likely appearing in the range of δ 40-50 ppm .

  • Quaternary Carbons (C2, C4, C4a, C8a): These carbons, lacking directly attached protons, will generally show weaker signals and will appear in the aromatic region, with C2 and C4 being the most downfield.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands include:

  • ~3020 cm⁻¹: Aromatic C-H stretching.[5]

  • ~2917 cm⁻¹: Aliphatic C-H stretching of the methyl and chloromethyl groups.[5]

  • ~1560 cm⁻¹: C=C and C=N stretching vibrations within the quinazoline ring system.[5]

  • ~1396 cm⁻¹: C-C ring skeleton vibrations.[5]

  • ~700-800 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak [M]⁺. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak will be observed with about one-third the intensity of the molecular ion peak. Common fragmentation patterns would likely involve the loss of a chlorine radical (·Cl) or a chloromethyl radical (·CH₂Cl).

Chemical Reactivity: The Role of the Chloromethyl Group

The chemical reactivity of this compound is dominated by the chloromethyl group at the 2-position.[1] This group acts as a potent electrophile, making the molecule highly susceptible to nucleophilic substitution reactions (Sₙ2).[10] The chlorine atom is a good leaving group, and the benzylic-like position of the CH₂ group enhances its reactivity.

dot graph "Reactivity" { rankdir=LR; node [shape=plaintext];

} Caption: General nucleophilic substitution reaction.

This high reactivity allows for the facile introduction of a wide variety of functional groups by reacting it with different nucleophiles, such as amines, alcohols, thiols, and carbanions. This versatility is the cornerstone of its utility as a synthetic intermediate.

Applications in Drug Discovery and Development

The ability to easily derivatize this compound has made it a valuable tool in the synthesis of numerous bioactive compounds.

Synthesis of Antimicrobial Agents

Researchers have synthesized a series of novel quinazoline derivatives by reacting this compound with various nitrogen-containing heterocycles like piperazine, piperidine, and morpholine.[5] Many of these derivatives have demonstrated significant antimicrobial activity.[5]

Example Reaction Scheme:

dot graph "Antimicrobial_Synthesis" { rankdir=LR; node [shape=none];

} Caption: Synthesis of a potential antimicrobial agent.

Synthesis of Anticancer Agents

The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[10][11] 2-(Chloromethyl)-4(3H)-quinazolinone, a closely related derivative, has been used to synthesize novel 4-anilinoquinazoline analogs that have shown promising anticancer activity.[10] This highlights the potential of using this compound as a starting material for the development of new kinase inhibitors and other anticancer agents.

Safety and Handling

This compound is considered a hazardous substance due to the reactive chloromethyl group, which can act as an alkylating agent, posing potential mutagenic and cytotoxic risks.[4] It is classified as corrosive and an irritant.[1]

  • GHS Hazard Statements: H314 (Causes severe skin burns and eye damage).[3]

  • Handling: Should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3] It should be kept away from moisture and strong oxidizing agents.

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its molecular structure, characterized by the stable quinazoline core and the highly reactive chloromethyl group, provides a unique combination of properties that make it an ideal intermediate for the synthesis of a wide array of functionalized molecules. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is crucial for researchers and scientists aiming to leverage this versatile compound in the design and development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of key intermediates like this compound in the pharmaceutical industry is set to increase.

References

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). MDPI.
  • Synthesis and antimicrobial activity of some new quinazoline derivatives. (n.d.). ResearchGate.
  • Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. (2007). National Center for Biotechnology Information.
  • A Short Review on Quinazoline Heterocycle - Volume 10, Issue 5, May 2021. (2021). International Journal of Innovative Research in Science, Engineering and Technology.
  • This compound | C10H9ClN2 | CID 241518 - PubChem. (n.d.). PubChem.
  • 13C NMR Chemical Shifts - Oregon State University. (n.d.). Oregon State University.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2025). ResearchGate.
  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors | Request PDF. (n.d.). ResearchGate.
  • Synthesis, crystal structure and antimicrobial activity of 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives against phytopathogens. (2018). National Center for Biotechnology Information.
  • This compound - CAS Common Chemistry. (n.d.). CAS.
  • CAS No : 109113-72-6 | Product Name : this compound. (n.d.). Pharmaffiliates.
  • CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents. (n.d.). Google Patents.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2025). ResearchGate.

Sources

An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 2-(chloromethyl)-4-methylquinazoline, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Understanding the solubility characteristics of this compound is paramount for its effective use in reaction chemistry, purification, and formulation development. This document delves into the core principles of its solubility, provides detailed experimental methodologies for its determination, and presents a compilation of available solubility data.

Introduction to this compound: A Versatile Building Block

This compound (CAS No: 109113-72-6) is a heterocyclic organic compound featuring a quinazoline core substituted with a chloromethyl group at the 2-position and a methyl group at the 4-position.[1] Its chemical structure, particularly the reactive chloromethyl group, renders it a valuable precursor for the synthesis of a variety of more complex molecules, including the dipeptidyl peptidase-4 (DPP-4) inhibitor Linagliptin, used in the treatment of type 2 diabetes.[3]

The physical state of this compound is typically an off-white to pale yellow solid at room temperature.[1][] Its solubility profile is a critical parameter that dictates its handling, reaction conditions, and purification strategies such as recrystallization. A thorough understanding of its solubility in different solvent systems is therefore essential for process optimization and ensuring high purity of the final products.[5]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₉ClN₂[1][6]
Molecular Weight192.64 g/mol [6]
Melting Point61-65 °C[2][7]
AppearanceOff-white to pale yellow solid[1][]

The Science of Solubility: Factors Influencing the Dissolution of this compound

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound, with its aromatic quinazoline ring system and the polar chloromethyl group, suggests a moderate polarity. This structural feature indicates that it will exhibit better solubility in organic solvents of intermediate polarity.

Temperature is another critical factor. For most solid solutes, solubility increases with an increase in temperature. This endothermic dissolution process is fundamental to recrystallization techniques, where a saturated solution at a higher temperature is cooled to induce the crystallization of the purified compound, leaving impurities behind in the mother liquor.

Experimental Determination of Solubility: A Validated Gravimetric Approach

A reliable and widely used method for determining the equilibrium solubility of a crystalline compound is the gravimetric method.[8][9] This technique relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of solvent at a specific temperature. The protocol described below is a self-validating system, ensuring accuracy and reproducibility.

Experimental Workflow: Gravimetric Solubility Determination

Caption: Gravimetric method workflow for solubility determination.

Step-by-Step Protocol:
  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial. The use of an excess ensures that the solution becomes saturated.

  • Equilibration: The vial is placed in a thermostatically controlled shaker or water bath to maintain a constant temperature. The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure that the dissolution process reaches equilibrium.

  • Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A known volume of the clear supernatant is carefully withdrawn using a pre-heated pipette or syringe to prevent premature crystallization. The withdrawn sample is immediately passed through a syringe filter (e.g., 0.45 µm) to remove any fine, undissolved particles.

  • Solvent Evaporation and Mass Determination: The filtered, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the compound. The container with the solid residue is weighed until a constant mass is obtained.

  • Calculation of Solubility: The solubility is calculated as the mass of the dried solid residue per volume of the solvent. This can be expressed in various units, such as g/L, mg/mL, or as a mole fraction.

Solubility Data of this compound

The following table summarizes the available solubility data for this compound in various organic solvents at different temperatures, as determined by the gravimetric method.[5][10]

SolventTemperature (K)Mole Fraction Solubility (x10³)
Cyclohexane 281.151.15
291.151.93
301.153.12
311.154.98
321.157.76
331.1511.7
n-Hexane 281.150.98
291.151.62
301.152.59
311.154.08
321.156.21
331.159.21
Acetonitrile 281.1528.3
291.1541.5
301.1559.8
311.1584.1
321.15116.2
331.15157.3
Tetrahydrofuran 281.15245.2
291.15301.8
301.15365.7
311.15437.1
321.15516.3
331.15603.2
Acetone 281.15189.7
291.15241.3
301.15299.8
311.15365.1
321.15437.2
331.15516.1
Ethyl Acetate 281.15102.4
291.15135.2
301.15174.1
311.15219.3
321.15270.8
331.15328.6
n-Propanol 281.1523.8
291.1533.7
301.1546.9
311.1564.1
321.1586.2
331.15114.1
Ethanol 281.1530.1
291.1542.8
301.1559.1
311.1580.1
321.15106.8
331.15139.9
Isopropanol 281.1519.9
291.1528.1
301.1538.9
311.1553.1
321.1571.4
331.1594.7
Butyl Alcohol 281.1521.7
291.1530.8
301.1543.1
311.1559.2
321.1579.9
331.15106.1

Data extracted from the Journal of Chemical & Engineering Data.[5][10]

In addition to the quantitative data, qualitative solubility information is also available from various chemical suppliers:

  • Slightly soluble in Chloroform and Methanol.[3][]

  • Soluble in Dichloromethane (DCM).[7]

  • Soluble in DMSO and Methanol.[11]

  • Sparingly soluble in water.[12]

Analysis and Implications for Drug Development

The experimental data clearly demonstrate that the solubility of this compound is highly dependent on the solvent and temperature. As expected, its solubility is significantly higher in more polar organic solvents like tetrahydrofuran and acetone compared to nonpolar solvents such as cyclohexane and n-hexane. This information is crucial for selecting appropriate solvents for chemical reactions involving this intermediate. For instance, a solvent in which the starting material is highly soluble at the reaction temperature would be ideal.

Furthermore, the significant increase in solubility with temperature in all tested solvents underscores the feasibility of purification by recrystallization. A suitable solvent system for recrystallization would be one in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below, maximizing the yield of the purified product upon cooling. The data suggests that solvents like ethyl acetate or various alcohols could be good candidates for this purpose. The low solubility in non-polar solvents like n-hexane and cyclohexane indicates they could be effective as anti-solvents to induce precipitation.[5][10]

Safety and Handling Considerations

This compound is classified as a hazardous substance. It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing genetic defects.[6] It is also very toxic to aquatic life with long-lasting effects.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. A thorough understanding of its solubility in various organic solvents, coupled with the provided experimental protocols for its determination, empowers researchers and drug development professionals to optimize synthetic routes, purification processes, and formulation strategies involving this important chemical intermediate. The quantitative data presented herein serves as a valuable resource for rational solvent selection and process design.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. [Link]
  • PubChem. This compound. [Link]
  • Journal of Chemical & Engineering Data.
  • CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. [Link]
  • Aaopen Global.
  • ACS Publications.
  • Synchemia. CERTIFICATE OF ANALYSIS Product Name : Linagliptin 2-Chloromethyl Impurity CAS NO. [Link]

Sources

2-(Chloromethyl)-4-methylquinazoline chemical reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity Profile of 2-(Chloromethyl)-4-methylquinazoline

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry and synthetic organic chemistry, this compound stands out as a highly valuable and versatile chemical intermediate.[1] Its structure is deceptively simple, combining the quinazoline core—a privileged scaffold found in numerous biologically active compounds—with a highly reactive chloromethyl group at the 2-position.[1][2] This strategic placement of a potent electrophilic site on a biologically relevant nucleus is the cornerstone of its utility.[3][4] The reactivity of this molecule is overwhelmingly dictated by the chloromethyl substituent, which serves as a handle for introducing a vast array of functional groups through nucleophilic substitution reactions.[1] This guide provides an in-depth exploration of the synthesis, core reactivity, and practical application of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties & Safety Profile

A foundational understanding of a reagent's properties is critical before its use in any synthetic protocol.

PropertyValueReference
CAS Number 109113-72-6[5]
Molecular Formula C₁₀H₉ClN₂[5]
Molecular Weight 192.64 g/mol [6]
Appearance White to off-white or yellow crystalline solid[2][3][7]
Melting Point 61-65 °C[3]
Solubility Sparingly soluble in water, moderate solubility in organic solvents[2][7]

Safety & Handling: this compound is classified as a hazardous substance.[7] The presence of the reactive chloromethyl group makes it a potent alkylating agent, which poses potential mutagenic and cytotoxic risks.[6][7] It is harmful if swallowed, may cause an allergic skin reaction, and can cause serious eye damage.[6] Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. For storage, it should be kept in a tightly sealed, light-resistant container, protected from moisture and heat, and stored away from strong bases and nucleophiles.[7]

Synthesis: Forging the Key Intermediate

The reliable synthesis of this compound is a prerequisite for its widespread application. While several routes exist, the most common and industrially scalable method involves a cyclization reaction between an o-aminoacetophenone derivative and chloroacetonitrile, typically catalyzed by an acid.[8]

One well-documented procedure uses 1-(2-aminophenyl)-ethanone (o-aminoacetophenone) and chloroacetonitrile with hydrogen chloride gas in an anhydrous solvent like 1,4-dioxane.[1][3][9] This one-step method is efficient and provides the target compound in good yield, making it suitable for large-scale production.[8]

cluster_reactants Reactants cluster_conditions Conditions reactant1 o-Aminoacetophenone product This compound reactant1->product + reactant2 Chloroacetonitrile reactant2->product condition1 Anhydrous Solvent (e.g., 1,4-Dioxane) condition1->product condition2 HCl (gas or solution) condition2->product

Fig. 1: Common synthetic route to the title compound.

Alternative methods involving different catalysts or starting materials have also been reported, aiming to improve yield and purity under varied conditions.[5] The choice of synthetic route often depends on the scale of the reaction and the availability of starting materials.

The Core Reactivity Profile: An Electrophile Primed for Action

The chemical behavior of this compound is dominated by the electrophilic carbon of the chloromethyl group. This position is analogous to a benzylic halide, and its reactivity is enhanced by the electron-withdrawing nature of the adjacent quinazoline ring system. This makes it an excellent substrate for S_N2 (bimolecular nucleophilic substitution) reactions.[3]

cluster_nucleophiles Nucleophiles (Nu⁻) cluster_products Substitution Products main This compound (Electrophile) n_nuc N-Nucleophiles (R₂NH, Anilines) main->n_nuc Sₙ2 Reaction s_nuc S-Nucleophiles (RSH, Thiophenols) main->s_nuc o_nuc O-Nucleophiles (ROH, Phenols) main->o_nuc n_prod 2-(Aminomethyl)-4-methylquinazolines n_nuc->n_prod Forms C-N bond s_prod 2-(Thio-methyl)-4-methylquinazolines s_nuc->s_prod Forms C-S bond o_prod 2-(Alkoxymethyl)-4-methylquinazolines o_nuc->o_prod Forms C-O bond

Fig. 2: Overview of nucleophilic substitution reactivity.
Reactions with N-Nucleophiles: Building Blocks for Bioactive Molecules

The most extensively documented reactions involve nitrogen-based nucleophiles, particularly primary and secondary amines.[1] This reactivity is the cornerstone of its use in synthesizing novel analogs for drug discovery.[1] A significant body of research has focused on preparing 2-(substituted-aminomethyl)-4-methylquinazoline derivatives as potential anticancer agents.[1]

  • Mechanism & Causality: The reaction proceeds via a classical S_N2 pathway. An amine, acting as the nucleophile, attacks the electrophilic methylene carbon, displacing the chloride leaving group. A base, such as triethylamine (TEA) or potassium carbonate, is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of an appropriate solvent (e.g., isopropanol, ethanol, DMF) is crucial for solubilizing the reactants and facilitating the reaction.[10]

  • Scope: A wide variety of nucleophiles can be used, including:

    • Aliphatic amines (primary and secondary)

    • Anilines and other aromatic amines

    • Heterocyclic amines (e.g., piperidine, morpholine)

The introduction of different aromatic and heteroaromatic amines has yielded compounds with significant antiproliferative effects against various cancer cell lines.[1] This highlights the compound's role as a scaffold for generating chemical libraries for high-throughput screening.

Reactions with S-Nucleophiles: Introducing Sulfur Functionality

Thiols (R-SH) and thiophenols are potent nucleophiles and react readily with this compound.[11][12]

  • Mechanism & Causality: The high nucleophilicity of the sulfur atom, particularly in its thiolate form (RS⁻), makes this reaction very efficient.[12] The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more reactive thiolate anion. This anion then displaces the chloride in a clean S_N2 reaction to form a thioether linkage.[13]

  • Applications: The resulting thioether derivatives are valuable intermediates themselves. The sulfur atom can be further oxidized to sulfoxides or sulfones, providing access to a different chemical space and potentially modulating the biological activity of the parent molecule.

Reactions with O-Nucleophiles: Accessing Ether Derivatives

Alcohols and phenols can also serve as nucleophiles, although they are generally less reactive than amines or thiols.

  • Mechanism & Causality: To facilitate the reaction with less nucleophilic alcohols or phenols, a strong base (e.g., sodium hydride, NaH) is often required to generate the corresponding alkoxide or phenoxide. This significantly enhances the nucleophilicity of the oxygen atom, allowing it to effectively displace the chloride ion. The reaction leads to the formation of ether derivatives.

Cyclization Reactions

The inherent structure of this compound, possessing both an electrophilic center and nucleophilic nitrogen atoms within the quinazoline ring, opens the possibility for intramolecular cyclization reactions. While less common than intermolecular substitutions, tethering a nucleophile to another part of the molecule can lead to the formation of novel fused heterocyclic systems, a strategy often employed in complex molecule synthesis.[14]

Application Spotlight: A Key Intermediate in Drug Discovery

The reactivity profile of this compound makes it a crucial building block in the synthesis of pharmaceuticals.[4][15]

  • Anticancer Agents: Many potent kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), feature a quinazoline core.[16] The ability to easily append various amine-containing side chains to the 2-position via the chloromethyl handle allows for the rapid generation of analogs to optimize potency, selectivity, and pharmacokinetic properties.[16]

  • Antidiabetic Drugs: The compound is a documented intermediate in the synthesis of Linagliptin, a DPP-4 inhibitor used for the treatment of type 2 diabetes.[8][15] This underscores its industrial relevance beyond exploratory research.

Experimental Protocols: A Practical Guide

The following protocols are representative of the core reactivity of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[8]

start Start: Charge Reactants step1 Add o-aminoacetophenone, chloroacetonitrile, and 1,4-dioxane to a three-necked flask. start->step1 step2 Cool the mixture to ~10°C in an ice bath with stirring. step1->step2 step3 Slowly add HCl solution, keeping the temperature below 15°C. step2->step3 step4 Stir the reaction at 10°C for ~20 hours. step3->step4 step5 Work-up: Pour mixture into pre-cooled NaOH solution (0°C). step4->step5 step6 Stir at 5°C for 30 minutes to precipitate the product. step5->step6 step7 Filter the solid and wash the filter cake with water. step6->step7 step8 Purify by recrystallization from acetonitrile/petroleum ether. step7->step8 end End: Isolate Pure Product step8->end

Fig. 3: Workflow for the synthesis of the title compound.

Methodology:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a stirrer and thermometer, add o-aminoacetophenone (27.0g, 0.20 mol), chloroacetonitrile (16.6g, 0.22 mol), and 1,4-dioxane (10 mL).[8]

  • Acid Addition: Cool the stirred mixture in an ice bath to 10°C. Slowly add hydrochloric acid solution (150 mL) dropwise, ensuring the internal temperature does not exceed 15°C.[8]

  • Reaction: After the addition is complete, continue stirring the mixture at 10°C for 20 hours.[8]

  • Work-up and Quenching: In a separate beaker, prepare a pre-cooled solution of 50% sodium hydroxide (450 mL) at 0°C. Pour the reaction mixture into the cold NaOH solution while stirring, keeping the temperature below 10°C.[8]

  • Precipitation: Stir the resulting mixture at 5°C for 30 minutes to allow for complete precipitation of the product.[8]

  • Isolation and Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with water. Purify the crude product by recrystallization from a mixture of acetonitrile and petroleum ether to yield the final product.[8]

Protocol 2: General Procedure for Nucleophilic Substitution with an Amine

This protocol is a generalized procedure based on common literature methods.[10]

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, 10 mL/mmol), add the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Typically, reactions run for 4-6 hours.[10]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure 2-(aminomethyl)-4-methylquinazoline derivative.

Conclusion

This compound is a powerful and versatile electrophilic building block. Its reactivity is centered on the chloromethyl group at the C2 position, which readily undergoes S_N2 reactions with a wide range of nitrogen, sulfur, and oxygen nucleophiles. This predictable and robust reactivity profile, coupled with the biological significance of the quinazoline scaffold, cements its status as a key intermediate in the synthesis of pharmaceuticals, particularly in the fields of oncology and metabolic diseases. A thorough understanding of its handling, synthesis, and reaction patterns, as outlined in this guide, is essential for any scientist looking to leverage its full synthetic potential.

References

  • Benchchem. This compound | RUO | Supplier. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_YSPBj701gTAY4E0Bzu0ijtJ1gc5NbkHX0vmg_pff0qfowLBDCQKLNRtOKwwV3x_GloOWagZnpGRJ19OoNSxKXVv8jvVR3DIzMoxNHs0rDjJhAQgIl9B5ed8VbxHTEfczQvqm]
  • ChemicalBook. This compound synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO94erZI3mybi7adSkn4-gNoTep4Fb9Js4ynegYQJtaMaRTfGcq8rNI9VnwIBxRm59Oh5MbdtOxo7eZRgnNKu-FECxWqfuHCsWow3o4xIRenr5Lhft6dRbWGFEEkj_O12e8eank9tXRIlHGTxW7t3GLj-JU6TZuBmkAH31HfKnU_K04j5AVtfl]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYdFvO4bMlktIsoqwcU1Rpg8Mca85hewoyZ0c7hsQJ34-cvoNJy7yGXYVxeFYlkQaiR0P7Im2v_CUiJSnR_lU_loER0eoWSTQaunFC47R_Stiz3fuIoxXOrOeOvr6m-86ZkAsKgULcg97QE0dCfB3_pzbVcoiQnFuzp9q4BABA2VkhfsEDbDHuDlNfR4vljt_amP2xBOjIDOySRWJ8kcGqLIWShWtOy6y1kx6FSGPEsNSu2DoeUymrcK3HHAn6mII_6OuZqiHujL00fg==]
  • Chem-Impex. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsmX1CnznOOG-QSwwIrV4sgSG19_gXJghQTVZMueZbxFQp_22sXvQSDrAHCpcia1ldFXGbmLfd7WibSsX-Lb5GH06RH5kMKhR2PYysWeQW-8CTXAdMpNk2G1vctpwzsiInTno=]
  • MDPI. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [URL: https://www.mdpi.com/1420-3049/15/12/9473]
  • Guidechem. This compound 109113-72-6 wiki. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv1Z0xWszw4IsPZZT0KZ8C2-mCfGHREVs834jF62TdqS7R3QpmhyNybj80WKxsbZ9aLJ8G2m_ql0AZaEfU8aC8oTbigAM08vT3Sd7rcZdhwPMCcmXZn7Sa9Q_AJBrOSnV3IvGTn6P-aLyPncPX4IORjeCC-Nxo7DI95ym3-M5VkLUUEYVhqkuiCsAWSFwbsA==]
  • PubMed. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. [URL: https://pubmed.ncbi.nlm.nih.gov/21183868/]
  • CymitQuimica. CAS 109113-72-6: this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyWxA75TfCte4sZyCaBor0tbPUTgeNckQ8sAg7rvBOFaIsJz2HKUBmEf0orx1mJqYx6T9jkntKqppNFdlHMlk4llDKbeIkfIrNLVFdbBtoeGSCssxAgXZAmaOqzRhSPRB1GEYR]
  • International Journal of Innovative Research in Science, Engineering and Technology. A Short Review on Quinazoline Heterocycle. [URL: https://www.ijirset.com/upload/2021/may/101_A-Short-Review.pdf]
  • ChemicalBook. This compound | 109113-72-6. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB71648970_EN.htm]
  • PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/241518]
  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [URL: https://www.mdpi.com/1420-3049/29/1/2]
  • Guidechem. What is the synthesis route of this compound? - FAQ. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1cMvYCcKECvf7Zx9p3iF9AJYBDqErzVwdNd6jbYN9bNezQLVlS6LmZvf9CPSrV1gbhq1QlJkqPrtAjVQWbx0e5bwm_VCQ_i1F48RoWubv0z1UZ4vLym1kxfPJSVtsZuBGZmj2wmad3eXx6XuM3dPrRyO_8LkR2A2CFNKjrhzlGT52HYx-SEZg3PU=]
  • Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [URL: https://chemistry.stackexchange.com/questions/154746/reaction-mechanism-of-nucleophilic-substitution-in-2-4-dichloroquinazoline-ring]
  • Royal Society of Chemistry. Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob01449g]
  • ResearchGate. Reaction of 4-chloroquinazolines (C) with different amines leading to... [URL: https://www.researchgate.net/figure/Reaction-of-4-chloroquinazolines-C-with-different-amines-leading-to-compounds-1-34-a_fig3_265100095]
  • ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [URL: https://www.researchgate.net/figure/General-reaction-mechanism-for-the-SNAr-of-4-chloroquinazoline-and-the-amines-studied_fig3_336423916]
  • ChemScene. This compound | 109113-72-6. [URL: https://www.chemscene.com/products/2-chloromethyl-4-methylquinazoline.html]
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [URL: https://www.mdpi.com/1422-8599/3/3/258]
  • Royal Society of Chemistry. Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cc/c9cc07963d]
  • ResearchGate. Reactions of Thiols. [URL: https://www.researchgate.
  • National Institutes of Health. Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10464161/]
  • Chemistry Steps. Reactions of Thiols. [URL: https://www.chemistrysteps.com/reactions-of-thiols/]
  • PubMed Central. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3340480/]
  • National Institutes of Health. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7465942/]
  • ChemRxiv. Accessing and Utilizing Thiols in Organic Chemistry. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b45281a42953259972b22f]

Sources

An In-depth Technical Guide to the Mechanistic Action of 2-(Chloromethyl)-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the synthesis, and hypothesized mechanism of action of 2-(Chloromethyl)-4-methylquinazoline, a key intermediate in the development of novel therapeutic agents.[1][2][3] Quinazoline derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[4][5][6] This document will delve into the probable molecular pathways through which this compound and its derivatives exert their cytotoxic effects, with a primary focus on microtubule dynamics, cell cycle progression, and apoptosis. Detailed experimental protocols are provided to enable researchers to rigorously investigate these mechanisms.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, antibacterial, antifungal, and notably, anticancer activities.[5][7][8] The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a diverse library of compounds with distinct therapeutic potentials.[6] this compound, in particular, serves as a crucial building block for the synthesis of more complex molecules with enhanced biological efficacy.[1][2][3] The presence of a reactive chloromethyl group at the 2-position makes it an ideal precursor for creating derivatives with potent anticancer activity.[1]

Synthesis of this compound

The efficient synthesis of this compound is paramount for its application in drug discovery. A commonly employed and scalable synthetic route involves the reaction of 1-(2-aminophenyl)-ethanone with chloroacetonitrile. This reaction is typically catalyzed by hydrogen chloride gas under anhydrous conditions.[9][10]

Synthetic Pathway Overview:

Synthesis 1-(2-aminophenyl)-ethanone 1-(2-aminophenyl)-ethanone Cyclization Reaction Cyclization Reaction 1-(2-aminophenyl)-ethanone->Cyclization Reaction Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Cyclization Reaction HCl (gas) HCl (gas) HCl (gas)->Cyclization Reaction Catalyst Anhydrous Conditions Anhydrous Conditions Anhydrous Conditions->Cyclization Reaction This compound This compound Cyclization Reaction->this compound Tubulin_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tubulin_Reaction_Mix Prepare Tubulin Reaction Mix (Tubulin, GTP, Fluorescent Reporter) Initiate_Polymerization Add 45 µL of Tubulin Mix to initiate polymerization Tubulin_Reaction_Mix->Initiate_Polymerization Test_Compound Prepare 10x Test Compound (this compound) Add_Compound Add 5 µL of Test Compound/Controls to 96-well plate Test_Compound->Add_Compound Controls Prepare Controls (Nocodazole, Paclitaxel, Vehicle) Controls->Add_Compound Add_Compound->Initiate_Polymerization Incubate Incubate at 37°C in a microplate reader Initiate_Polymerization->Incubate Measure_Fluorescence Measure fluorescence intensity over time Incubate->Measure_Fluorescence Plot_Curves Plot polymerization curves (Fluorescence vs. Time) Measure_Fluorescence->Plot_Curves Calculate_Parameters Calculate IC50 value Plot_Curves->Calculate_Parameters Cell_Cycle_Analysis Cell_Culture Seed and culture cancer cells Compound_Treatment Treat cells with various concentrations of This compound Cell_Culture->Compound_Treatment Harvest_Cells Harvest cells by trypsinization Compound_Treatment->Harvest_Cells Fixation Fix cells in cold 70% ethanol Harvest_Cells->Fixation Staining Stain cells with Propidium Iodide (PI) and RNase A Fixation->Staining Flow_Cytometry Acquire data on a flow cytometer Staining->Flow_Cytometry Data_Analysis Analyze DNA content histograms to determine cell cycle distribution (G0/G1, S, G2/M) Flow_Cytometry->Data_Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol: Cell Cycle Analysis

[11][12]1. Cell Preparation:

  • Seed cancer cells (e.g., MCF-7, A549) in 6-well plates and allow them to adhere overnight.
  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
  • Fixation and Staining:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome: An accumulation of cells in the G2/M phase in a dose-dependent manner would indicate that this compound induces cell cycle arrest at this stage.

Initiation of Apoptosis

Prolonged cell cycle arrest or significant cellular damage can lead to the induction of apoptosis, or programmed cell death. T[13]his is a key mechanism by which many chemotherapeutic agents eliminate cancer cells.

Experimental Workflow: Apoptosis Detection by Annexin V-FITC/PI Staining

The translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane is an early hallmark of apoptosis. A[14]nnexin V, a protein with high affinity for PS, conjugated to a fluorophore like FITC, can be used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay Cell_Culture Seed and culture cancer cells Compound_Treatment Treat cells with various concentrations of This compound Cell_Culture->Compound_Treatment Harvest_Cells Harvest cells by trypsinization Compound_Treatment->Harvest_Cells Staining Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI Harvest_Cells->Staining Incubation Incubate in the dark at room temperature Staining->Incubation Flow_Cytometry Analyze cells by flow cytometry Incubation->Flow_Cytometry Data_Analysis Quantify viable, early apoptotic, late apoptotic, and necrotic cell populations Flow_Cytometry->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity

[15][16][17]1. Cell Seeding and Treatment:

  • Seed cancer cells in a 96-well plate at an appropriate density.
  • After overnight adherence, treat the cells with a range of concentrations of this compound.
  • MTT Incubation and Solubilization:

    • After the desired incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Data Presentation and Interpretation

For a comprehensive understanding of the compound's activity, the quantitative data from the aforementioned assays should be summarized in a clear and concise manner.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 (Breast)[Insert Value][Insert Value]
A549 (Lung)[Insert Value][InsertValue]
HCT116 (Colon)[Insert Value][Insert Value]

Table 2: Effect of this compound on Cell Cycle Distribution in [Cell Line] after 48h

Concentration (µM)% G0/G1% S% G2/M
0 (Vehicle)[Insert Value][Insert Value][Insert Value]
[Conc. 1][Insert Value][Insert Value][Insert Value]
[Conc. 2][Insert Value][Insert Value][Insert Value]
[Conc. 3][Insert Value][Insert Value][Insert Value]

Table 3: Apoptosis Induction by this compound in [Cell Line] after 48h

Concentration (µM)% Viable% Early Apoptotic% Late Apoptotic/Necrotic
0 (Vehicle)[Insert Value][Insert Value][Insert Value]
[Conc. 1][Insert Value][Insert Value][Insert Value]
[Conc. 2][Insert Value][Insert Value][Insert Value]
[Conc. 3][Insert Value][Insert Value][Insert Value]

Conclusion

This compound represents a valuable scaffold in the design and synthesis of novel anticancer agents. The proposed mechanism of action, centered on the disruption of microtubule polymerization, subsequent G2/M cell cycle arrest, and the induction of apoptosis, provides a solid framework for further investigation. The detailed experimental protocols outlined in this guide offer a systematic approach to validating these hypotheses and elucidating the full therapeutic potential of this and related quinazoline derivatives.

References

  • An insight into the therapeutic potential of quinazoline deriv
  • (PDF)
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (URL: [Link])
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. (URL: [Link])
  • The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. (URL: [Link])
  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW - ResearchG
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit - iGEM. (URL: [Link])
  • Tubulin Polymerization Assay - Bio-protocol. (URL: [Link])
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])
  • Cell Cycle Analysis. (URL: [Link])
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (URL: [Link])
  • Protocol for Annexin V-FITC apoptosis assay?
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (URL: [Link])
  • Cell Cycle Tutorial Contents. (URL: [Link])
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - MDPI. (URL: [Link])
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (URL: [Link])
  • Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC - NIH. (URL: [Link])
  • Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC - PubMed Central. (URL: [Link])
  • Therapeutic agents targeting apoptosis pathways - Journal of American Science. (URL: [Link])
  • Induced cell cycle arrest – Knowledge and References - Taylor & Francis. (URL: [Link])
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC - NIH. (URL: [Link])
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: [Link])
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed Central. (URL: [Link])
  • Cinnamophilin enhances temozolomide-induced cytotoxicity against malignant glioma: the roles of ROS and cell cycle arrest - PMC - NIH. (URL: [Link])

Sources

A Technical Guide to the Biological Activity of 2-(Chloromethyl)-4-methylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the synthesis, biological evaluation, and therapeutic potential of derivatives originating from the 2-(chloromethyl)-4-methylquinazoline scaffold. As a versatile and highly reactive intermediate, this compound serves as a cornerstone for developing novel molecules with significant pharmacological activities.[1][2] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the structure-activity relationships, mechanisms of action, and validated experimental protocols relevant to this promising class of compounds.

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazoline core, a fusion of benzene and pyrimidine rings, is a well-established "privileged scaffold" in drug discovery.[1][3] Its structural rigidity and ability to form multiple hydrogen bonds allow it to interact with a wide array of biological targets. This has led to the development of several FDA-approved drugs, particularly in oncology, such as Gefitinib (Iressa®) and Erlotinib (Tarceva®), which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] The broad spectrum of reported biological activities for quinazoline derivatives—including anticancer, antimicrobial, anti-inflammatory, and antiviral effects—continues to drive intensive research into novel analogues.[3][5][6]

The subject of this guide, this compound, is a key building block in this field. Its defining feature is the highly reactive chloromethyl group at the C2 position, which acts as a potent electrophile, readily undergoing nucleophilic substitution.[1] This allows for the facile introduction of diverse functional groups, enabling the systematic exploration of chemical space and the optimization of biological activity.[1][2]

Synthesis and Derivatization Strategy

The foundation of exploring this chemical family lies in the efficient synthesis of the core intermediate and its subsequent derivatization.

Synthesis of this compound

A common and industrially scalable route for synthesizing the parent compound involves the cyclization reaction of 1-(2-aminophenyl)-ethanone with chloroacetonitrile, catalyzed by hydrogen chloride gas under anhydrous conditions.[2][7] This method is favored for its straightforward post-treatment and good yields.[7]

The general workflow, from starting materials to a diverse library of derivatives, is outlined below. The key step is the nucleophilic substitution, where the chlorine atom is displaced by various nucleophiles (e.g., amines, thiols) to generate the final compounds.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_screening Biological Evaluation A 1-(2-aminophenyl)-ethanone C This compound A->C HCl (gas) / Dioxane B Chloroacetonitrile B->C HCl (gas) / Dioxane E Diverse 2-(Substituted-methyl)- 4-methylquinazoline Derivatives C->E D Nucleophiles (e.g., R-NH2, R-SH) D->E Nucleophilic Substitution F Biological Assays (Anticancer, Antimicrobial, etc.) E->F Screening

Caption: General workflow for synthesis and derivatization.

Anticancer Activity: The Forefront of Quinazoline Research

The most extensively studied biological activity of quinazoline derivatives is their potential as anticancer agents.[4] Derivatives of the this compound scaffold have been shown to exert cytotoxic effects through multiple mechanisms.

Mechanisms of Antitumor Action
  • Kinase Inhibition: Many quinazoline derivatives function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. The most notable target is EGFR, where inhibitors block downstream signaling, leading to reduced cell proliferation and survival.[1][4] While many EGFR inhibitors are 4-anilinoquinazolines, the principles of kinase inhibition are broadly applicable to the scaffold.[8]

  • Cell Cycle Arrest: A hallmark of cancer is uncontrolled cell division. Certain quinazolinone derivatives have been shown to disrupt the formation of the mitotic spindle by inhibiting microtubule polymerization.[9] This interference leads to cell cycle arrest, typically in the G2/M phase, preventing cancer cells from completing mitosis and proliferating.[5][9]

  • Induction of Apoptosis: By disrupting critical cellular processes, these derivatives can trigger programmed cell death, or apoptosis. This is often observed through the upregulation of pro-apoptotic proteins like Bax and cleaved PARP, and the downregulation of anti-apoptotic proteins like Bcl-2.[5][9][10]

G Derivative Quinazoline Derivative EGFR EGFR Tyrosine Kinase Derivative->EGFR Inhibits Microtubules Microtubule Dynamics Derivative->Microtubules Disrupts PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK G2M G2/M Phase Arrest Microtubules->G2M Leads to Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis Induction G2M->Apoptosis

Caption: Key anticancer mechanisms of quinazoline derivatives.

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of these compounds is critically dependent on the nature of the substituent introduced via the chloromethyl handle. Research has shown that the introduction of various aromatic and heteroaromatic amines at this position can yield compounds with significant antiproliferative effects.[1] The specific functionality, its size, and electronic properties dictate the binding affinity to biological targets.

In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected quinazoline derivatives against various human cancer cell lines, demonstrating their therapeutic potential.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-(Substituted-anilino)-quinazolinesMGC-803 (Gastric)0.85 - 6.23[5][11]
2-(Substituted-anilino)-quinazolinesMCF-7 (Breast)~2.5[3]
2-Chloromethyl-4-anilinoquinazolinesHCT-116 (Colorectal)12.4 - 20.0[12]
2-Chloromethyl-4-anilinoquinazolinesHepG2 (Liver)>10[12]
6,7-Dimethoxyquinazoline DerivativesHepG2 (Liver)0.08[10]
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard method for assessing the cytotoxic effects of test compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Control Wells: Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with a known cytotoxic agent (positive control, e.g., Doxorubicin). Also include blank wells with medium but no cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Observe the formation of purple formazan crystals within the cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial Activity

In an era of growing antimicrobial resistance, the search for new antibacterial and antifungal agents is critical. Quinazoline derivatives have emerged as a promising scaffold for this purpose.

Spectrum of Activity

Studies have demonstrated that derivatives synthesized from this compound exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13] Nitrogen-containing heterocyclic substituents, such as piperazine and morpholine, attached at the 2-position have been shown to confer favorable antimicrobial properties.[13]

Experimental Protocol: Agar Disc Diffusion Assay

This method is a widely used qualitative technique to screen for antimicrobial activity.

Principle: A standardized inoculum of a test microorganism is spread over the surface of an agar plate. Paper discs impregnated with the test compound are placed on the surface. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disc. The diameter of this zone is proportional to the antimicrobial activity.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the microbial suspension and streak it evenly across the entire surface of an agar plate to create a uniform lawn of growth.

  • Disc Application: Sterilize blank paper discs (6 mm diameter). Impregnate the discs with a known concentration of the test compound (e.g., 100 µ g/disc ).

    • Controls: Use a disc with the solvent (e.g., DMSO) as a negative control and discs with standard antibiotics (e.g., Ampicillin for bacteria, Amphotericin B for fungi) as positive controls.[14]

  • Placement: Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plate, pressing gently to ensure full contact.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

  • Measurement: After incubation, measure the diameter (in mm) of the zone of inhibition around each disc. A larger diameter indicates greater susceptibility of the microorganism to the compound.

Anti-inflammatory Potential

Chronic inflammation is implicated in numerous diseases, and quinazoline derivatives have been investigated for their anti-inflammatory properties.[15][16]

Mechanism and SAR

The anti-inflammatory effects of some quinazolines are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[1] Structure-activity relationship studies have indicated that the specific substituents on the quinazoline ring are crucial for activity. For instance, one study noted that while derivatization is key, the parent 2-chloromethyl substituent itself exhibited lower anti-inflammatory activity compared to other analogues in a specific series, highlighting the importance of modifying this reactive site.[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible in vivo model for evaluating the activity of acute anti-inflammatory agents.

Principle: Subplantar injection of carrageenan into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), and allow them to acclimate to laboratory conditions for at least one week.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).

    • Group II: Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg, p.o.).

    • Group III, IV, etc.: Test groups receiving different doses of the quinazoline derivative.

    • Fast the animals overnight before the experiment, with free access to water.

  • Compound Administration: Administer the test compounds and control substances orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Baseline Measurement: Just before inducing inflammation, measure the initial volume of each rat's right hind paw using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Data Analysis:

    • Calculate the percentage of edema (swelling) at each time point relative to the initial paw volume.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.

    • Statistically analyze the data (e.g., using ANOVA followed by a post-hoc test) to determine significance.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The high reactivity of the chloromethyl group provides a direct and efficient handle for creating large libraries of derivatives with diverse biological functions. The compelling preclinical data, particularly in the realm of oncology, underscores the significant potential of these compounds.

Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent hits to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • Mechanism Deconvolution: Employing advanced techniques like proteomics and transcriptomics to fully elucidate the molecular targets and pathways affected by these compounds.

  • In Vivo Efficacy and Safety: Advancing the most promising candidates to more complex animal models of disease to evaluate their in vivo efficacy, toxicity, and overall therapeutic index.

By leveraging the synthetic tractability and proven biological relevance of this scaffold, the scientific community is well-positioned to develop next-generation therapeutics for cancer, infectious diseases, and inflammatory disorders.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (Source: Google Search)
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (Source: Google Search, [Link])
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. (Source: Google Search, [Link])
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC - NIH. (Source: Google Search, [Link])
  • Design and synthesis of quinazoline derivatives as potential anticancer agents. (Source: Google Search)
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. (Source: Google Search, [Link])
  • The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. (Source: Google Search, [Link])
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - MDPI. (Source: Google Search, [Link])
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (Source: Google Search, [Link])
  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed. (Source: Google Search, [Link])
  • Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents - IJFMR. (Source: Google Search, [Link])
  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC - NIH. (Source: Google Search, [Link])
  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (Source: Google Search, [Link])
  • Synthesis and antimicrobial activity of some new quinazoline derivatives - ResearchG
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. (Source: Google Search, [Link])
  • Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][4][10][15]- triazolo[1,5-a]quinazoline Derivatives - PubMed. (Source: Google Search, [Link])
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - MDPI. (Source: Google Search, [Link])
  • Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed. (Source: Google Search, [Link])
  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (Source: Google Search, [Link])

Sources

2-(Chloromethyl)-4-methylquinazoline literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Chloromethyl)-4-methylquinazoline: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic intermediate in contemporary medicinal chemistry. We will delve into its synthesis, elucidate the nuances of its chemical reactivity, and showcase its application as a versatile building block in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this important molecule.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This distinction arises from its prevalence in a multitude of biologically active compounds, capable of interacting with a diverse range of biological targets.[2] The inherent structural features of the quinazoline core allow for facile modification and the introduction of various functional groups, enabling the fine-tuning of pharmacological properties.

This compound (CAS No: 109113-72-6) emerges as a particularly valuable derivative.[3][4] Its strategic importance lies in the presence of a highly reactive chloromethyl group at the 2-position.[1][5] This group acts as a potent electrophilic handle, facilitating covalent bond formation with a wide array of nucleophiles and serving as a cornerstone for building more complex molecular architectures.[6][7] Consequently, it has become an indispensable intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including anticancer and antidiabetic drugs.[1][5][8]

Compound Property Value
CAS Number 109113-72-6[3][9][10]
Molecular Formula C₁₀H₉ClN₂[3][9][11]
Molecular Weight 192.64 g/mol [3][9][11]
Appearance White to off-white crystalline solid[6][12]
Melting Point Approx. 61-65 °C[6]
Purity Typically >98%[7]

Synthesis of this compound

Several synthetic pathways to this compound have been reported, each with distinct advantages and limitations regarding raw material cost, safety, and scalability.

  • Route 1: This route often involves expensive starting materials and may utilize hazardous reagents like phosphorus oxychloride, leading to multiple side reactions and purification challenges.[13]

  • Route 3: A longer pathway starting from chloroacetyl chloride and hydroxylamine hydrochloride, which suffers from low overall yield and the use of highly toxic compounds, making it unsuitable for large-scale production.[13]

  • Route 2 (Industrially Preferred): The most widely adopted and optimized method involves the acid-catalyzed cyclization of 1-(2-aminophenyl)ethanone (also known as o-aminoacetophenone) with chloroacetonitrile.[6][13][14] This one-step process is favored for its operational simplicity, mild reaction conditions, and suitability for industrial-scale manufacturing.[13]

The causality behind the success of Route 2 lies in the efficient formation of the quinazoline ring. The reaction is catalyzed by hydrogen chloride gas, which protonates the nitrogen of the chloroacetonitrile, making the carbon more electrophilic and susceptible to attack by the amino group of 1-(2-aminophenyl)ethanone. This is followed by an intramolecular cyclization and dehydration to yield the final product.

Visualizing the Synthetic Workflow

cluster_start Starting Materials cluster_process Reaction Conditions cluster_product Product Formation cluster_workup Work-up & Purification A 1-(2-Aminophenyl)ethanone C HCl gas (catalyst) Anhydrous Solvent (e.g., 1,4-Dioxane) Controlled Temperature (0-25 °C) A->C B Chloroacetonitrile B->C D Cyclization & Dehydration C->D Initiates Reaction E This compound D->E F Neutralization (e.g., NaOH solution) E->F Quenches Reaction G Filtration F->G H Recrystallization G->H I Final Product (Purity > 98%) H->I

Caption: Optimized Synthesis Workflow for this compound.

Detailed Experimental Protocol (Optimized Route 2)

This protocol is a self-validating system designed for high yield and purity.[13]

  • Vessel Preparation: To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, add 1-(2-aminophenyl)ethanone (27.0g, 0.20 mol), chloroacetonitrile (16.6g, 0.22 mol), and 1,4-dioxane (10 mL).[13]

  • Cooling and Catalyst Introduction: Stir the mixture and cool it to 10°C using an ice bath.[13]

  • Reaction Execution: Slowly bubble dry hydrogen chloride gas into the mixture, or add hydrochloric acid solution (150 mL) dropwise, ensuring the internal temperature does not exceed 15°C.[13] Continue stirring at 10°C for approximately 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: Once the reaction is complete, pour the mixture into a pre-cooled (0°C) 50% sodium hydroxide solution (450 mL), controlling the addition rate to keep the temperature below 10°C. This step neutralizes the excess acid and precipitates the product.[13]

  • Isolation: Stir the resulting slurry at 5°C for 30 minutes to ensure complete precipitation.[13] Collect the solid by filtration and wash the filter cake thoroughly with cold water.

  • Purification: Recrystallize the crude product from an acetonitrile/petroleum ether solvent system to yield a yellow solid.[13]

  • Validation: The final product should be dried under vacuum. A typical yield is around 77.3% with a purity of >98%, which can be confirmed by LC-MS and ¹H NMR analysis.[13]

Chemical Reactivity: The Role of the Chloromethyl Group

The chemical utility of this compound is overwhelmingly dictated by the chloromethyl group at the C2 position.[1] This group functions as a potent electrophile because the chlorine atom is a good leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack.[1][6] This reactivity facilitates S_N2-type reactions, enabling the facile introduction of a wide variety of functional groups.[6]

This predictable reactivity allows chemists to strategically derivatize the quinazoline scaffold, creating libraries of compounds for structure-activity relationship (SAR) studies.

General Nucleophilic Substitution Workflow

A This compound (Electrophile) D Reaction Vessel (Appropriate Solvent, Heat) A->D B Nucleophile (Nu-H) (e.g., R-NH₂, R-SH, R-OH) B->D C Base (e.g., K₂CO₃, Et₃N) C->D Acid Scavenger E Nucleophilic Substitution (SN2-type) D->E F Substituted Quinazoline Derivative E->F G Byproducts (e.g., Base-H⁺Cl⁻) E->G

Caption: General workflow for derivatization via nucleophilic substitution.

Applications in Drug Discovery and Development

The value of this compound is best illustrated by its role as a key building block in the synthesis of high-profile drugs and novel therapeutic candidates.

Case Study: Linagliptin (Anti-diabetic)

This compound is a critical intermediate in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes.[1][8][13][15] In the synthesis, the chloromethyl group undergoes a nucleophilic substitution reaction with a substituted xanthine derivative, covalently linking the two key fragments of the final drug molecule. The reliability and efficiency of this reaction are paramount for the commercial production of Linagliptin.[8]

Case Study: Anticancer Agents

The quinazoline scaffold is found in several successful anticancer drugs, such as Gefitinib and Erlotinib, which are EGFR kinase inhibitors.[16] Researchers have extensively used this compound and its analogue, 2-chloromethyl-4(3H)-quinazolinone, to synthesize novel 4-anilinoquinazoline derivatives.[16][17] The chloromethyl group is first displaced by a desired aniline nucleophile, and further modifications can be made to optimize the compound's antiproliferative activity against various cancer cell lines.[1][16] This strategy has yielded compounds with promising cytotoxic effects, positioning them as leads for further development.[5][18]

Case Study: Antimicrobial Agents

The versatility of the chloromethyl group has also been exploited to develop novel antimicrobial agents. By reacting this compound with various nitrogen-containing heterocyclic compounds (e.g., piperazine, morpholine), researchers have synthesized derivatives with significant antibacterial and antifungal activity.[19] These studies demonstrate that the quinazoline core can be effectively functionalized to target microbial pathogens.

Visualizing the Application Pathways

A This compound B Reaction with Xanthine Derivative A->B Key Step D Reaction with Anilines & Amines A->D Versatile Scaffold F Reaction with N-Heterocycles A->F Derivatization C Linagliptin (DPP-4 Inhibitor) B->C E Anticancer Agents (e.g., Kinase Inhibitors) D->E G Antimicrobial Agents (Antibacterial/Antifungal) F->G

Caption: Role as a versatile building block in synthesizing diverse APIs.

Conclusion

This compound is more than just a chemical intermediate; it is a powerful tool in the arsenal of medicinal chemists. Its straightforward and scalable synthesis, combined with the predictable and versatile reactivity of its chloromethyl group, provides a reliable platform for the design and development of novel therapeutic agents. From established blockbusters like Linagliptin to promising new anticancer and antimicrobial candidates, its impact on human health is significant and continues to grow. A thorough understanding of its properties and reaction mechanisms is essential for any scientist working in the field of drug discovery and development.

References

  • This compound | RUO | Supplier - Benchchem. Benchchem.
  • The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. NINGBO INNO PHARMCHEM CO.,LTD.
  • What is the synthesis route of this compound? - FAQ - Guidechem. Guidechem.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI.
  • This compound synthesis - ChemicalBook. ChemicalBook.
  • This compound 109113-72-6 wiki - Guidechem. Guidechem.
  • The Importance of Pharmaceutical Intermediates: A Look at this compound. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of 2-Chloromethyl-4-Methylquinazoline in Advancing Cancer Therapies. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | 109113-72-6 - ChemicalBook. ChemicalBook.
  • 4-methylquinazoline - 2-(Chloromethyl) - Chem-Impex. Chem-Impex.
  • A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology.
  • CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents. Google Patents.
  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed. PubMed.
  • Synthesis and antimicrobial activity of some new quinazoline derivatives - ResearchGate. ResearchGate.
  • This compound | C10H9ClN2 | CID 241518 - PubChem. PubChem.
  • This compound | CAS 109113-72-6 | SCBT. Santa Cruz Biotechnology.
  • This compound manufacturers - Corey Organics. Corey Organics.
  • Synthesis and Biological Evaluation of Novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline Derivatives as Potent Antitumor Agents - PubMed. PubMed.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. MDPI.
  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. PubMed Central.

Sources

discovery and history of 2-(Chloromethyl)-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Chloromethyl)-4-methylquinazoline: Synthesis, Reactivity, and Applications

Introduction: A Cornerstone of Modern Medicinal Chemistry

This compound is a halogenated heterocyclic organic compound that has emerged as a pivotal intermediate in the landscape of synthetic and medicinal chemistry.[1][2] Its structure, featuring a quinazoline core—a fusion of benzene and pyrimidine rings—is a well-recognized "privileged scaffold" often found in biologically active molecules. The compound's true synthetic value, however, lies in the highly reactive chloromethyl group (-CH2Cl) positioned at the C2 position.[2] This functional group renders the molecule a potent electrophile, enabling its use as a versatile building block for constructing more complex molecular architectures.[3]

While it has no known natural sources, this synthetically produced compound is of immense interest to researchers, particularly for its indispensable role in the production of Linagliptin, a widely prescribed medication for the management of type 2 diabetes.[4][5][6] This guide provides a comprehensive overview of its discovery, synthesis, chemical properties, and applications, tailored for professionals in drug development and chemical research.

Physicochemical and Structural Data

A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in a laboratory or industrial setting. These characteristics dictate storage, handling, and reaction conditions.

PropertyValueReference(s)
CAS Number 109113-72-6[1][7][8]
Molecular Formula C₁₀H₉ClN₂[1][7][9]
Molecular Weight 192.64 g/mol [1][7][9]
Appearance White to off-white or pale yellow crystalline solid/powder.[1][3][4]
Melting Point 61-65 °C[3][]
Solubility Sparingly soluble in water; soluble in chloroform and methanol.[1][]
Storage Conditions Keep in a dark place under an inert atmosphere at 2-8°C.[1][5]

Below is a diagram illustrating the chemical structure of this compound.

Chemical structure of this compound.

Historical Context and Synthesis

The development of this compound is a direct result of extensive research into quinazoline-based heterocycles, which began to gain significant attention for their wide-ranging pharmacological potential in the latter half of the 20th century.[11] Methodologies for synthesizing this specific intermediate were refined in the late 20th and early 21st centuries, driven by the need for efficient access to bioactive compounds.[1]

Prevailing Synthetic Methodology: The Cyclization Route

The most common and industrially scalable synthesis of this compound involves a cyclization reaction between o-aminoacetophenone (also known as 1-(2-aminophenyl)-ethanone) and chloroacetonitrile, catalyzed by hydrogen chloride gas.[12][3][4] This method is favored due to its straightforward, one-step nature and the relative simplicity of post-reaction work-up, making it suitable for large-scale production.[4]

The causality behind this choice of reagents is clear:

  • o-Aminoacetophenone provides the necessary aminophenyl ketone backbone that will form the benzene ring and part of the pyrimidine ring of the final quinazoline structure.

  • Chloroacetonitrile serves as the source for the C2 carbon and the attached chloromethyl group, which is the key reactive site for subsequent derivatization.

  • Hydrogen Chloride (HCl) gas acts as a crucial catalyst, protonating intermediates to facilitate the intramolecular cyclization and dehydration steps that lead to the formation of the aromatic quinazoline ring system.

Workflow for the primary synthesis of this compound.
Detailed Experimental Protocol: Optimized Cyclization

The following protocol is a self-validating system, optimized for high yield and purity.[4]

  • Reaction Setup: To a 250mL three-necked flask equipped with a mechanical stirrer and a gas inlet, add o-aminoacetophenone (e.g., 27.0g, 0.20 mol), chloroacetonitrile (e.g., 16.6g, 0.22 mol), and 1,4-dioxane (10mL).[4]

  • Cooling: Stir the mixture and cool it in an ice bath to approximately 10°C.[4]

  • Catalyst Introduction: Bubble dry hydrogen chloride (HCl) gas through the mixture or add a hydrochloric acid solution dropwise while ensuring the internal temperature does not exceed 15°C.[4] An optimized molar ratio of o-aminoacetophenone to chloroacetonitrile to HCl is approximately 1.0:1.1:3.0.[4]

  • Reaction: Maintain the reaction at 10°C for a period of 20 hours to ensure complete conversion.[4]

  • Work-up: Once the reaction is complete, pour the mixture into a pre-cooled (0°C) 50% sodium hydroxide solution (approx. 450mL) to neutralize the acid and precipitate the product. Control the temperature to below 10°C during this process.[4]

  • Isolation and Purification: Stir the resulting slurry at 5°C for 30 minutes, then collect the solid product by filtration. Wash the filter cake thoroughly with water.[4]

  • Final Product: Recrystallize the crude product from a solvent system such as acetonitrile/petroleum ether to yield a high-purity (typically >98%) solid.[4]

Alternative Synthetic Routes

Other synthetic pathways have been reported but are generally less favored for industrial applications. These include routes starting from anthranilic acid derivatives followed by chloromethylation or those using highly toxic reagents like phosphorus oxychloride, which often lead to multiple side reactions and present significant purification challenges and safety hazards.[1][4]

Chemical Reactivity and Core Applications

The synthetic utility of this compound is overwhelmingly dictated by the reactivity of its chloromethyl group.[3] This group functions as a potent electrophilic site, making the molecule an excellent substrate for nucleophilic substitution (SN2) reactions.[3] This reactivity allows for the facile introduction of the 4-methylquinazoline moiety onto a wide range of nucleophiles, including amines, thiols, and alcohols.

G This compound This compound Substituted Product Substituted Product This compound->Substituted Product SN2 Reaction Nucleophile (Nu:⁻) Nucleophile (Nu:⁻) Nucleophile (Nu:⁻)->Substituted Product Chloride Ion (Cl⁻) Chloride Ion (Cl⁻) Substituted Product->Chloride Ion (Cl⁻) Displaced

General SN2 reactivity of this compound.
Pivotal Role in Drug Synthesis: The Case of Linagliptin

The most prominent application of this compound is as a key starting material (KSM) in the synthesis of Linagliptin.[4][5][6] Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes.[] In the synthesis of Linagliptin, the chloromethyl group of the quinazoline intermediate is displaced by an amine nucleophile from another complex heterocyclic fragment, forming a crucial carbon-nitrogen bond that links the two main parts of the final drug molecule. The quality and purity of the this compound used in this initial step directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).[6][13]

Applications in Anticancer Research

The quinazoline scaffold is prevalent in a number of approved anticancer drugs, such as gefitinib and erlotinib, which act as epidermal growth factor receptor (EGFR) inhibitors.[14][15] Consequently, this compound and its derivatives are valuable tools in the development of novel anticancer agents.[14] Researchers utilize its reactive handle to synthesize libraries of 2-(substituted-aminomethyl)-4-methylquinazoline derivatives. By varying the nucleophilic amine, scientists can modulate the compound's cytotoxic activity against various cancer cell lines, exploring structure-activity relationships to identify new therapeutic leads.[16]

Analytical Validation and Quality Control

Ensuring the purity of this compound is non-negotiable, particularly when it is used as a pharmaceutical intermediate.[6][17] Even trace impurities can lead to unwanted by-products in subsequent reactions, compromising the quality and safety of the final drug.[17]

Standard analytical techniques for structure confirmation and purity assessment include:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR are used to confirm the molecular structure and the position of substituents.

  • Mass Spectrometry (MS): Often coupled with Liquid Chromatography (LC-MS), it confirms the molecular weight and fragmentation pattern of the compound.[4]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the gold standard for quantifying purity and identifying related substance impurities.[13] Regulatory guidelines often require that unknown impurities are below 0.1% and known impurities below 0.15%.[13]

A Certificate of Analysis (CoA) from a reputable supplier is essential, as it provides batch-specific data on purity and the analytical methods used for its determination.[17]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with appropriate care in a controlled laboratory environment.[1][9]

  • Hazards: It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing genetic defects.[9] The reactive chloromethyl group can act as an alkylating agent, posing potential mutagenic and cytotoxic risks.[1]

  • Handling: Use of personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated at 2-8°C to prevent degradation.[1][5]

Conclusion

This compound stands as a testament to the enabling power of versatile chemical intermediates. Its history is intrinsically linked to the broader exploration of the pharmacologically significant quinazoline nucleus. Through optimized and scalable synthetic routes, it has become a commercially vital building block, most notably for the antidiabetic drug Linagliptin. Its well-defined reactivity, centered on the chloromethyl group, continues to provide chemists with a reliable tool for forging new molecular entities in the pursuit of novel therapeutics, particularly in oncology. For researchers and drug development professionals, a deep understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in advancing chemical science and medicine.

References

  • The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbMOcBE-gVmiPv_sfqxyn_bLVwzmWfz7ikobLFO0H8AWmHgPHcfli4A3geYrtZjElkQGtHzs9__xOyGCxTrJZg989zl9e4StbGkiQfvEu4ZQltdAklahvF17zZJuXyzrCctIVP62eX9t1TfHoWFQqAcZQr7c8p1RqGAId2pHnLLm6IKQwFR07W1xoWTXfx6ipBsgQRSo4RixT2akVHcqiCy8wwUqi6S7pFUthmpe59fbYENtBTrOmMtxxsJdQoYr_fJEQzViCpM5JghA==]
  • This compound 109113-72-6 wiki. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi0MJLyv7r2GjSqYTB67Aig0zgSPFM_KnR20Yl-Ox-lmMkCUfcuPIZyvrO294w_h26WO58MYHZSttDb2NXSqgR1pVHgbPe2NQQySaIeu_3MVYs1VNKLpqdiZRc9bL7De-8zM8JoJAUnDqlw6ro65OxKaBNLMn4SRefZfU48sgUf_970tD6x7dzLkjFCq1vCA==]
  • What is the synthesis route of this compound?. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqHbHPaS6IakhuGgnWZjD0GShGbbqOZHazr1jY2LhpZ3_BsG0tcJKeinD5BNNFIcOufSCMqwgk1OmEWQp-dlknV1SCeaR5v-d6XQg4FWISr86f2O4Fm4FNOP5h6ewp5O94L8P_xqZ0sVp3gcFFQSpuTFZMso1Ej2taro5LGlnv3AyVtn3UXn4_w48=]
  • This compound | RUO | Supplier. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG15eVyUsUQ0zgkG03BOO9vK0e7NKJaadZ7Ou_QIECAND3_-dlPH4C91TZGtUnK56b-qI1zjbLzLckSw0XRyZ08J5-_z_bS1bjB-KCw815t2q_OgE9QjpXZ4nys5vZkue87H-oK]
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. [URL: https://www.mdpi.com/1420-3049/15/12/9473]
  • This compound synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/109113-72-6.htm]
  • This compound | 109113-72-6. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02508182.htm]
  • This compound | C10H9ClN2 | CID 241518. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/241518]
  • 109113-72-6 | this compound. ChemScene. [URL: https://www.chemscene.com/products/2-Chloromethyl-4-methylquinazoline-CS-M2666.html]
  • CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof. Google Patents. [URL: https://patents.google.
  • CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. ResearchGate. [URL: https://www.researchgate.
  • CAS 109113-72-6: this compound. CymitQuimica. [URL: https://www.cymitquimica.com/cas/109113-72-6]
  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed, National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/21178902/]
  • WO2023156675A1 - Process for purification of linagliptin. Google Patents. [URL: https://patents.google.
  • CAS 109113-72-6 this compound. BOC Sciences. [URL: https://www.bocsci.com/product/2-chloromethyl-4-methylquinazoline-cas-109113-72-6-407887.html]
  • Ensuring Quality: Sourcing High-Purity this compound. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/ensuring-quality-sourcing-high-purity-2-chloromethyl-4-methylquinazoline-20240409.html]
  • The Importance of Pharmaceutical Intermediates: A Look at this compound. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-importance-of-pharmaceutical-intermediates-a-look-at-2-chloromethyl-4-methylquinazoline-20240326.html]
  • US9168253B2 - Quinazoline compounds. Google Patents. [URL: https://patents.google.
  • A Short Review on Quinazoline Heterocycle. International Journal of Pharmaceutical Research & Applications. [URL: https://ijprajournal.com/ijpr/2021/05/21/a-short-review-on-quinazoline-heterocycle/]

Sources

storage conditions for 2-(Chloromethyl)-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Storage and Handling of 2-(Chloromethyl)-4-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, most notably as a key building block for the antidiabetic drug, Linagliptin.[1][2] The inherent reactivity of its chloromethyl group, essential for its synthetic utility, also renders it susceptible to degradation if not stored and handled correctly.[3] This guide provides a comprehensive overview of the optimal storage conditions, stability profile, and handling protocols for this compound to ensure its integrity and purity for research and development applications.

Introduction to this compound

This compound (CAS No. 109113-72-6) is a halogenated heterocyclic organic compound belonging to the quinazoline family.[3] It typically presents as a white to off-white or pale yellow crystalline solid.[3][4] Its molecular structure, featuring a quinazoline core with a reactive chloromethyl substituent at the 2-position and a methyl group at the 4-position, makes it a versatile reagent in medicinal chemistry. The chloromethyl group acts as an effective alkylating agent, facilitating nucleophilic substitution reactions to build more complex molecular architectures.[3][5] Given its role as a critical starting material, maintaining its purity is paramount to avoid the introduction of unwanted impurities into the final active pharmaceutical ingredient (API).[1][6]

Recommended Storage Conditions

The stability of this compound is contingent on strict adherence to appropriate storage protocols. The primary objective is to mitigate exposure to environmental factors that can induce degradation, such as heat, light, and moisture.

Temperature

For long-term storage, it is recommended to store this compound in a refrigerator at 2-8°C.[7] Some suppliers also advise storing in a cool, dry place, with a temperature at or below room temperature, and specifically recommending a cool and dark place at <15°C.[3][8][9] Short-term storage at ambient temperature is generally acceptable, provided the compound is protected from other degrading factors.

Atmosphere and Packaging

The compound should be stored under an inert atmosphere, such as nitrogen or argon, to minimize contact with air and atmospheric moisture.[8][10] It is crucial to keep the container tightly sealed when not in use.[8][11][12] The use of light-resistant containers is also recommended to prevent photodegradation.[3]

Summary of Storage Recommendations
ParameterRecommended ConditionRationale
Temperature (Long-term) 2-8°C (Refrigerated)[7] or <15°C[9]To minimize thermal degradation and preserve chemical stability.
Temperature (Short-term) Cool, dry place at ambient temperatureAcceptable for brief periods, away from heat sources.
Atmosphere Inert gas (Nitrogen or Argon)[10]To prevent oxidation and hydrolysis from atmospheric components.
Container Tightly sealed, light-resistant[3][11]To protect from moisture and prevent photodegradation.
Location Well-ventilated area[8][11][12]To ensure safety and proper environmental control.

Chemical Stability and Degradation

While stable under the recommended storage conditions, this compound can degrade when exposed to adverse conditions.[4] Its reactivity stems from the chloromethyl group, which is a good leaving group and susceptible to nucleophilic attack.

Incompatible Materials

To prevent chemical reactions that could degrade the compound or create hazardous situations, this compound should be stored away from:

  • Strong oxidizing agents [8][11]

  • Strong bases and alkalis [3][8]

  • Nucleophiles [3]

  • Reducing agents [3]

Contact with these substances can lead to vigorous reactions and decomposition.

Hazardous Decomposition Products

In the event of thermal decomposition or reaction with incompatible materials, hazardous substances may be formed, including:

  • Carbon oxides (CO, CO₂)

  • Hydrogen chloride (HCl) gas

  • Nitrogen oxides (NOx)[8][11]

Potential Degradation Pathways

While specific forced degradation studies for this compound are not extensively published, based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: The chloromethyl group is susceptible to hydrolysis, particularly in the presence of moisture or basic conditions, which would lead to the formation of the corresponding hydroxymethyl derivative, (4-methylquinazolin-2-yl)methanol.

  • Oxidation: Exposure to strong oxidizing agents could potentially lead to the oxidation of the methyl group or the quinazoline ring system.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions. Storing in light-resistant containers is a crucial preventative measure.[3]

  • Thermal Degradation: Studies on other quinazoline derivatives have shown that thermal degradation is a single-step process, with stability being influenced by substituents on the ring. Elevated temperatures should be avoided to prevent decomposition.[11]

G cluster_conditions Adverse Conditions cluster_compound Compound cluster_degradation Degradation Pathways & Products Heat Heat This compound This compound Heat->this compound Light Light Light->this compound Moisture Moisture Moisture->this compound Oxidizing Agents Oxidizing Agents Oxidizing Agents->this compound Strong Bases Strong Bases Strong Bases->this compound Thermal Degradation Thermal Degradation This compound->Thermal Degradation Photodegradation Photodegradation This compound->Photodegradation Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Reaction with Bases Reaction with Bases This compound->Reaction with Bases Decomposition Products (HCl, NOx, COx) Decomposition Products (HCl, NOx, COx) Thermal Degradation->Decomposition Products (HCl, NOx, COx) Photodegradation->Decomposition Products (HCl, NOx, COx) Hydrolysis->Decomposition Products (HCl, NOx, COx) Oxidation->Decomposition Products (HCl, NOx, COx) Reaction with Bases->Decomposition Products (HCl, NOx, COx)

Handling and Safety Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling this compound. It is classified as a corrosive solid that causes severe skin burns and eye damage.[11]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[11]

  • Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[11]

  • Respiratory Protection: Use only with adequate ventilation. If dust or fumes are generated, use a suitable respirator.[11]

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.[8][11]

  • Do not breathe dust, fumes, or vapors.[11]

  • Wash hands thoroughly after handling.[8][11]

  • Keep away from sources of ignition and incompatible materials.[8][11]

  • Minimize dust generation and accumulation.[8][11]

  • Handle in a well-ventilated area, such as a fume hood.[8]

Emergency Procedures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[11]

Analytical Methods for Stability and Purity Assessment

To ensure the quality of this compound, particularly in the context of pharmaceutical synthesis, robust analytical methods are required to assess its purity and detect any degradation products or impurities.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used to determine the purity of this compound.[6]

  • Purity Specification: Reputable manufacturers typically supply this compound with a purity of 98% or higher, as determined by GC or HPLC.[6][9] A Certificate of Analysis (CoA) should always be reviewed to confirm the purity of a specific batch.

  • RP-HPLC Method Development: A Reverse-Phase HPLC (RP-HPLC) method has been specifically developed and validated for the estimation of purity and impurity profiling of this compound, highlighting the suitability of this technique for stability-indicating assays.[1][2] While the full parameters of this published method are proprietary, its existence underscores the industry standard for quality control of this intermediate.[1]

Experimental Protocol: General Workflow for Purity Analysis by HPLC

The following represents a generalized workflow for assessing the stability and purity of this compound using HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh this compound sample B Dissolve in a suitable diluent (e.g., Acetonitrile/Water) A->B C Filter the solution through a 0.45 µm filter B->C D Inject sample into HPLC system with a C18 column C->D E Run a gradient or isocratic mobile phase (e.g., Acetonitrile and buffer) D->E F Detect peaks using a UV detector (e.g., at 318 nm) E->F G Integrate chromatogram to determine peak areas F->G H Calculate purity by area normalization (%) G->H I Identify and quantify any impurity peaks H->I

Conclusion

The chemical integrity of this compound is critical for its successful application in pharmaceutical synthesis. By adhering to the storage and handling guidelines outlined in this document—namely, storing the compound in a cool, dry, dark, and inert environment, and away from incompatible substances—researchers can significantly mitigate the risk of degradation. The use of appropriate personal protective equipment and safe handling practices is mandatory to ensure personnel safety. Regular purity assessment using validated analytical methods like RP-HPLC is essential for the quality control of this key synthetic intermediate.

References

  • Aaopen Global. (n.d.). 2-Chloromethyl-4-Methylquinazoline Pharmaceutical Intermediate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline.
  • ResearchGate. (2020, June 2). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY.
  • MDPI. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
  • inno-pharmchem.com. (n.d.). Ensuring Quality: Sourcing High-Purity this compound.
  • PubChem. (n.d.). This compound | C10H9ClN2 | CID 241518.
  • Google Patents. (n.d.). WO2023156675A1 - Process for purification of linagliptin.

Sources

A Technical Guide to the Electrophilic Reactivity of the C2-Methylene Position in 2-(Chloromethyl)-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] The compound 2-(Chloromethyl)-4-methylquinazoline is a key synthetic intermediate whose utility is primarily dictated by the reactive chloromethyl group at the C2 position.[3][4] This substituent acts as a potent electrophilic site, enabling covalent bond formation with biological nucleophiles, a strategy central to the design of irreversible inhibitors.[5][6] This guide provides an in-depth technical analysis of the electrophilicity of the C2-methylene carbon in this compound. We will explore the underlying electronic principles, provide detailed, field-proven protocols for the synthesis and kinetic evaluation of its reactivity, and discuss the profound implications of this chemical property in the context of modern drug development.

Theoretical Framework of C2 Electrophilicity

The reactivity of this compound is dominated by the chloromethyl substituent at the C2 position of the quinazoline ring system.[3] This group functions as a powerful electrophilic site, readily undergoing nucleophilic substitution reactions.[3][7] The heightened electrophilicity of the methylene carbon (-CH2-) can be attributed to several synergistic electronic factors:

  • Inductive Effect: The two nitrogen atoms within the pyrimidine ring are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect propagates through the ring system to the C2 position, polarizing the C2-CH2Cl bond and rendering the methylene carbon electron-deficient.

  • Benzylic-like Reactivity: The methylene carbon is adjacent to an aromatic system, analogous to a benzylic position. This proximity allows for the stabilization of the transition state during a nucleophilic attack, significantly lowering the activation energy for substitution reactions like the S_N2 mechanism.[4][8]

  • Leaving Group Potential: The chloride ion (Cl⁻) is an excellent leaving group, facilitating the departure of the substituent upon nucleophilic attack. This characteristic is crucial for the completion of the substitution reaction.[7]

In the context of the broader quinazoline ring, nucleophilic attack is generally favored at the C4 position over the C2 position under mild conditions when both are substituted with leaving groups (e.g., in 2,4-dichloroquinazoline).[9][10] This is because the C4 position is more susceptible to nucleophilic aromatic substitution (S_NAr).[10][11] However, in this compound, the reaction does not proceed via S_NAr at the ring itself but rather through a more facile S_N2-type displacement at the exocyclic methylene carbon.

Diagram: Factors Contributing to C2-Methylene Electrophilicity

G cluster_quinazoline This compound cluster_factors Activating Factors Quin Quinazoline Core C2 C2-Methylene Carbon (-CH2-) Quin->C2 Cl Chloride Leaving Group (Cl) C2->Cl LeavingGroup Good Leaving Group (Cl⁻) Product Covalent Adduct Cl->Product Displacement Inductive Inductive Effect from Ring Nitrogens Inductive->C2 Increases δ+ charge Benzylic Benzylic-like Position (Transition State Stabilization) Benzylic->C2 Stabilizes transition state LeavingGroup->Cl Facilitates reaction Nucleophile Nucleophile (e.g., Cys-SH) Nucleophile->C2 Nucleophilic Attack (SN2-type) G cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis A Prepare Quinazoline Stock (10 mM) C Initiate Reaction (Final [Q] = 100 µM) A->C B Prepare GSH Stocks (1-10 mM in Buffer) B->C D Withdraw & Quench Aliquots Over Time C->D E HPLC Analysis (Monitor [Q]) D->E F Plot ln[Q] vs. Time to get k_obs E->F G Plot k_obs vs. [GSH] to get k2 F->G G cluster_binding Step 1: Reversible Binding cluster_reaction Step 2: Irreversible Reaction Inhibitor 2-(Chloromethyl)-4-methyl quinazoline derivative Complex Non-covalent E-I Complex Inhibitor->Complex Kinase Kinase Active Site (with Cysteine) Kinase->Complex CovalentAdduct Covalent E-I Adduct (Irreversibly Inhibited) Complex->CovalentAdduct Cys-SH attacks -CH2Cl LeavingGroup H⁺ + Cl⁻ CovalentAdduct->LeavingGroup

Sources

Methodological & Application

Application Note & Protocol: A Streamlined One-Pot Synthesis of 2-(Chloromethyl)-4(3H)-quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinazolinone Scaffold

The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a wide array of compounds with significant biological activities.[1][2] These derivatives have demonstrated a remarkable therapeutic spectrum, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral properties.[1][3][4] Among the various functionalized quinazolinones, 2-(chloromethyl)-4(3H)-quinazolinones stand out as exceptionally valuable and versatile intermediates.[5] The reactive chloromethyl group at the 2-position serves as a synthetic handle for introducing diverse functionalities, enabling the construction of complex molecular architectures, particularly in the development of novel anticancer agents like 4-anilinoquinazoline derivatives.[5][6]

Historically, the synthesis of these crucial intermediates involved multi-step procedures that were often tedious and resulted in modest overall yields.[5][7] Recognizing these limitations, the development of an efficient, operationally simple, and high-yielding one-pot synthesis is of paramount importance for accelerating research and development in this field. This guide details an improved and robust one-pot protocol starting from readily available anthranilic acids.

Guiding Principles: Reaction Mechanism

The one-pot synthesis of 2-(chloromethyl)-4(3H)-quinazolinones from anthranilic acids and chloroacetonitrile proceeds through a well-defined pathway. The reaction is predicated on an initial nucleophilic attack followed by an intramolecular cyclization and dehydration cascade.

Causality Behind Experimental Choices:

  • Starting Material: Substituted or unsubstituted o-anthranilic acids are ideal starting materials due to the ortho-disposition of the amine and carboxylic acid groups, which is pre-organized for the subsequent cyclization.

  • Reagent Selection: Chloroacetonitrile serves a dual role as both the carbon source for the C2-position of the quinazolinone ring and the source of the chloromethyl group.

  • Reaction Conditions: The reaction is typically performed in a protic solvent like methanol at room temperature. The key to achieving high yields is the use of an excess of chloroacetonitrile (typically 3 equivalents), which drives the reaction equilibrium towards the product.[5][7] This increased concentration enhances the rate of the initial condensation step.

The proposed mechanism involves two key stages:

  • Amidine Formation: The amino group of the anthranilic acid attacks the nitrile carbon of chloroacetonitrile. This is followed by a proton transfer and subsequent reaction with another molecule of anthranilic acid or a solvent-mediated process to form a key amidine intermediate.

  • Cyclization and Dehydration: The carboxylate group of the intermediate then undergoes an intramolecular nucleophilic attack on the amidine carbon, leading to a tetrahedral intermediate. This intermediate subsequently eliminates water to form the stable, aromatic 4(3H)-quinazolinone ring system.

Below is a diagram illustrating the proposed reaction pathway.

Reaction_Mechanism cluster_0 Amidine Formation cluster_1 Cyclization & Dehydration Anthranilic_Acid Anthranilic Acid Intermediate_1 Nucleophilic Attack Anthranilic_Acid->Intermediate_1 + Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile Amidine Amidine Intermediate Intermediate_1->Amidine Cyclization Intramolecular Cyclization Amidine->Cyclization Dehydration Dehydration Cyclization->Dehydration - H2O Product 2-(Chloromethyl)-4(3H)-quinazolinone Dehydration->Product

Caption: Proposed reaction mechanism for the one-pot synthesis.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 2-(Chloromethyl)-4(3H)-quinazolinones

This protocol is adapted from an improved and efficient procedure that demonstrates high yields across a variety of substrates.[5][7]

Materials and Reagents:

  • Substituted or unsubstituted o-anthranilic acid (1.0 equiv)

  • Chloroacetonitrile (3.0 equiv)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the o-anthranilic acid derivative (e.g., 5 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous methanol to the flask (approximately 10 mL per 5 mmol of anthranilic acid). Stir the mixture at room temperature (25 °C) to achieve a suspension or solution.

  • Reagent Addition: Slowly add chloroacetonitrile (15 mmol, 3.0 equiv) to the stirring mixture at room temperature.

  • Reaction Monitoring: Continue stirring the reaction mixture vigorously at 25 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. A precipitate of the product will typically form during the reaction.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid sequentially with a small amount of cold methanol and then with diethyl ether to remove any residual impurities.

  • Drying: Dry the purified white solid product under vacuum to obtain the final 2-(chloromethyl)-4(3H)-quinazolinone derivative. The product is often of high purity and may not require further purification.

Protocol 2: One-Pot Synthesis of 2-(Hydroxymethyl)-4(3H)-quinazolinone

A key advantage of the primary synthesis is its adaptability. The intermediate 2-(chloromethyl)-4(3H)-quinazolinone can be converted in situ to the corresponding hydroxymethyl derivative without isolation.[5][7]

Materials and Reagents:

  • Product mixture from Protocol 1 (crude 2-(chloromethyl)-4(3H)-quinazolinone)

  • Sodium acetate (NaOAc)

  • Water (H₂O)

  • Acetic acid (AcOH)

  • Heating mantle or oil bath

Step-by-Step Methodology:

  • Initial Synthesis: Perform steps 1-4 of Protocol 1. Do not isolate the intermediate product.

  • Hydrolysis Setup: To the reaction mixture containing the precipitated 2-(chloromethyl)-4(3H)-quinazolinone, add water, sodium acetate, and a catalytic amount of acetic acid.

  • Heating: Heat the resulting mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and dry under vacuum to yield the 2-(hydroxymethyl)-4(3H)-quinazolinone product.

Experimental_Workflow A 1. Add Anthranilic Acid to Methanol in Flask B 2. Add Chloroacetonitrile (3.0 equiv) A->B C 3. Stir at 25 °C for 2-4 hours B->C D 4. Monitor by TLC C->D E 5. Cool in Ice Bath D->E Reaction Complete F 6. Filter Precipitate E->F G 7. Wash with Cold MeOH and Diethyl Ether F->G H 8. Dry Under Vacuum G->H I Final Product: 2-(chloromethyl)-4(3H)-quinazolinone H->I

Sources

Introduction: The Strategic Importance of the Quinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-(Aminomethyl)-4-methylquinazoline Derivatives

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets.[1][2] This structural motif is integral to numerous FDA-approved drugs, particularly in oncology, where it forms the core of potent kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib.[1][3][4] The functionalization of the quinazoline core is therefore a critical activity in drug discovery, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The compound 2-(chloromethyl)-4-methylquinazoline serves as a highly valuable and versatile electrophilic intermediate.[5][6] Its chloromethyl group at the 2-position is primed for nucleophilic substitution, providing a straightforward and efficient route to a vast library of 2-(aminomethyl)-4-methylquinazoline derivatives. This application note provides a comprehensive technical guide to performing and optimizing this crucial reaction, grounded in mechanistic principles and field-proven laboratory practices.

Reaction Mechanism: A Classic SN2 Displacement

The reaction between this compound and an amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic methylene carbon (—CH₂—) of the chloromethyl group.

  • Transition State: A five-coordinate transition state is formed where a new N-C bond is partially formed, and the C-Cl bond is partially broken.

  • Displacement: The chloride ion is expelled as a leaving group, resulting in the formation of an ammonium salt intermediate.

  • Deprotonation: A base present in the reaction mixture abstracts a proton from the nitrogen atom, neutralizing the intermediate and yielding the final 2-(aminomethyl)-4-methylquinazoline product along with a salt byproduct.

The presence of a base is crucial to scavenge the hydrochloric acid (HCl) generated in situ, preventing the protonation of the starting amine and driving the reaction to completion.[5][6]

Caption: Generalized SN2 mechanism for the reaction.

Detailed Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the synthesis of 2-(aminomethyl)-4-methylquinazoline derivatives. Optimization may be required based on the specific amine used.

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1-1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 0.1-0.2 M concentration). Stir until fully dissolved.

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous solvents are critical as water can hydrolyze the starting material.

  • Addition of Reagents: Add the amine (1.1-1.5 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq).

    • Rationale: A slight excess of the amine ensures the complete consumption of the limiting reagent. The base neutralizes the HCl byproduct. K₂CO₃ is a mild, inexpensive inorganic base suitable for many reactions.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C). The optimal temperature depends on the nucleophilicity of the amine.

    • Rationale: Less reactive amines (e.g., anilines) or sterically hindered amines often require heating to achieve a reasonable reaction rate.

  • Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

    • Rationale: TLC allows for rapid qualitative assessment of the reaction's completion, preventing unnecessary heating or extended reaction times that could lead to side products.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Rationale: The aqueous workup removes the inorganic base and other water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

    • Rationale: Chromatography is essential for removing unreacted starting materials and any side products, yielding a compound of high purity suitable for biological testing.

Workflow setup 1. Reaction Setup - Dissolve this compound - Anhydrous solvent (DMF/CH₃CN) - Inert atmosphere (N₂) add 2. Add Reagents - Amine (1.1-1.5 eq) - Base (K₂CO₃/Et₃N, 2.0 eq) setup->add react 3. Reaction - Stir at RT or heat (60-80 °C) - 2-12 hours add->react monitor 4. Monitor - Thin Layer Chromatography (TLC) react->monitor workup 5. Aqueous Workup - Quench with water - Extract with EtOAc - Wash with brine, dry monitor->workup purify 6. Purification - Column Chromatography workup->purify product Pure Product (Characterize by NMR, MS) purify->product

Caption: A typical experimental workflow for amine substitution.

Optimization Strategies and Substrate Scope

The success of the synthesis often depends on fine-tuning the reaction conditions.[7][8][9] Key parameters for optimization are summarized below.

ParameterOptions & ConsiderationsRationale & Expert Insights
Solvent Polar Aprotic: DMF, Acetonitrile, DMSOPolar Protic: Ethanol, IsopropanolPolar aprotic solvents are generally preferred as they effectively solvate the cation of the transition state without hydrogen bonding to the nucleophile, thus accelerating SN2 reactions. Protic solvents can be used but may slow the reaction rate.
Base Inorganic: K₂CO₃, Cs₂CO₃Organic: Et₃N, DIEAK₂CO₃ is a cost-effective and efficient choice. Cesium carbonate (Cs₂CO₃) is more soluble and basic, useful for challenging substrates. Organic amines like triethylamine (Et₃N) or DIPEA can also be used, especially when a homogeneous reaction is desired.
Temperature Room Temperature to Reflux (e.g., 25-100 °C)Highly nucleophilic aliphatic amines often react readily at room temperature. Less nucleophilic aromatic amines or sterically hindered amines typically require heating to overcome the higher activation energy barrier.
Amine Scope Primary Aliphatic, Secondary Aliphatic, Anilines, Heterocyclic AminesThe reaction is broadly applicable. Primary amines can potentially undergo dialkylation, though this is often minimized by using an excess of the amine. Secondary amines yield tertiary amine products cleanly.

Applications in Drug Discovery & Medicinal Chemistry

The 2-(aminomethyl)-4-methylquinazoline scaffold is a rich source of biologically active molecules. The amine moiety introduced in this reaction serves as a versatile handle for modulating the compound's properties and for introducing pharmacophoric features necessary for target engagement. Derivatives have shown significant potential as:

  • Anticancer Agents: The quinazoline core is a well-established pharmacophore for inhibiting various protein kinases involved in cancer progression.[10][11][12]

  • Antifungal Agents: Certain amino-quinazoline derivatives have demonstrated promising activity against invasive fungal species.[13]

  • Diverse CNS and Other Activities: The broader quinazoline class has been explored for anti-inflammatory, anticonvulsant, and antihypertensive activities, highlighting the scaffold's therapeutic versatility.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Poorly nucleophilic amine.2. Insufficient temperature.3. Steric hindrance.4. Base is not strong enough.1. Increase reaction temperature.2. Switch to a more effective solvent like DMF or DMSO.3. Use a stronger base (e.g., Cs₂CO₃).4. Increase reaction time.
Multiple Products 1. Dialkylation of a primary amine.2. Decomposition of starting material or product.1. Use a larger excess of the primary amine (e.g., >2 equivalents).2. Run the reaction at a lower temperature for a longer duration.3. Ensure the reaction is under an inert atmosphere.
Difficult Purification 1. Product is highly polar and streaks on silica gel.2. Byproducts have similar polarity to the product.1. Add a small amount of triethylamine (0.5-1%) to the eluent to reduce tailing of basic compounds on silica.2. Consider reverse-phase chromatography.3. Attempt to form a salt (e.g., HCl salt) and purify by recrystallization.

References

  • Synthesis and Biological Evaluation of Novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline Derivatives as Potent Antitumor Agents.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.MDPI.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks.
  • The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline.NINGBO INNO PHARMCHEM CO.,LTD.
  • Optimization of the reaction conditions.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
  • Optimization of the reaction conditions.
  • Optimization of the reaction conditions in the synthesis of 4a.
  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex.MDPI.
  • The proposed mechanism for the synthesis of 2-substituted-4-aminoquinazoline derivatives in the presence of CuBr, L-proline, and DMF.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.PMC, NIH.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines.SciELO.
  • Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents.
  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity.Open Journal of Medicinal Chemistry, Scirp.org.
  • A Short Review on Quinazoline Heterocycle.International Journal of Innovative Research in Science, Engineering and Technology.
  • This compound synthesis.ChemicalBook.
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry.
  • Optimization of Synthesis Process of 4-Methylquinazoline.International Research Journal of Pure and Applied Chemistry.
  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.PMC, NIH.
  • An overview of quinazolines: Pharmacological significance and recent developments.
  • Application Notes and Protocols: Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Devel.Benchchem.
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.PMC, PubMed Central.

Sources

Application Notes and Protocols for the Synthesis of Linagliptin Utilizing 2-(Chloromethyl)-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] The protocols detailed herein focus on the strategic use of 2-(Chloromethyl)-4-methylquinazoline as a key electrophilic intermediate. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to facilitate the efficient and high-purity synthesis of the Linagliptin active pharmaceutical ingredient (API).

Introduction: The Strategic Role of the Quinazoline Moiety

Linagliptin's molecular architecture is distinguished by a xanthine core, which mimics the endogenous substrate of the DPP-4 enzyme, and a quinazoline moiety, which anchors the molecule within the active site. The synthesis hinges on the covalent linkage of these two key fragments. This compound serves as a highly effective and reactive building block for this purpose.[3] Its chloromethyl group at the C2 position is a potent electrophilic site, primed for nucleophilic substitution by the xanthine precursor.[3] This application note will first detail the preparation of this critical intermediate before outlining its subsequent coupling reactions to yield the final API.

Part 1: Synthesis of the Key Intermediate: this compound

The efficient synthesis of the quinazoline intermediate is paramount for the overall success of the Linagliptin campaign. Several synthetic routes have been reported; a common and effective method involves the cyclization of an aminophenyl ketone derivative with a chloro-functionalized nitrile.[1]

Reaction Scheme: 1-(2-aminophenyl)ethanone + 2-chloroacetonitrile → this compound

One validated approach utilizes o-aminoacetophenone and 2-chloroacetamide with phosphoric acid as a catalyst, which has been reported to achieve high yields and purity.[4] Another method involves reacting 1-(2-aminophenyl)ethan-1-one hydrochloride with 2-chloroacetonitrile in the presence of a Lewis acid like aluminum chloride (AlCl₃).[5]

Protocol 1: Synthesis of this compound

This protocol is based on the reaction between o-aminoacetophenone and chloroacetonitrile.

Materials:

  • 1-(2-aminophenyl)ethan-1-one hydrochloride

  • Chlorobenzene (solvent)

  • Aluminum chloride (AlCl₃, Lewis acid catalyst)

  • 2-chloroacetonitrile

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a suitable reaction vessel, suspend 10g of 1-(2-aminophenyl)ethan-1-one hydrochloride in 100 mL of chlorobenzene.

  • Catalyst and Reagent Addition: To the suspension, add 7.76 g of AlCl₃ and 11.06 mL of 2-chloroacetonitrile.[5]

  • Reaction Execution: Heat the reaction mixture to 80°C. The progress of the reaction should be monitored using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 140 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic phases. Extract the aqueous phase again with chlorobenzene to ensure complete recovery of the product.

  • Washing: Combine the organic phases and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

  • Isolation: Evaporate the solvent from the organic phase under reduced pressure to obtain the solid product.

  • Analysis: The resulting this compound can be analyzed for purity via HPLC. A purity of >99% is achievable with this method.[5]

Causality and Expertise: The use of a Lewis acid like AlCl₃ is crucial for activating the nitrile group of 2-chloroacetonitrile, facilitating the cyclization reaction with the aminophenyl ketone. The aqueous work-up and bicarbonate wash are essential for removing the catalyst and any acidic byproducts, ensuring the stability and purity of the isolated intermediate.

Part 2: Core Synthesis: Construction of the Linagliptin Precursor

This stage involves the nucleophilic substitution reaction between the xanthine derivative, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and the synthesized this compound. This alkylation step forms the critical C-N bond that links the two primary scaffolds of the Linagliptin molecule.

Workflow for Linagliptin Precursor Synthesis

G cluster_reagents Reagents & Solvents cluster_process Reaction Process cluster_output Output Xanthine 8-Bromo-Xanthine Derivative (10) Charge Charge Reagents into Reactor Xanthine->Charge Quinazoline 2-(Chloromethyl)-4- methylquinazoline (9) Quinazoline->Charge Base Sodium Carbonate (Na2CO3) Base->Charge Solvent N,N-Dimethylacetamide (DMAC) Solvent->Charge Heat Heat to 90-110°C (3-5 hours) Charge->Heat Stirring Monitor Monitor by HPLC Heat->Monitor In-process control Monitor->Heat Reaction incomplete Cool Cool Down Monitor->Cool Reaction complete Product Linagliptin Precursor (Compound 11) Cool->Product G cluster_analysis Analytical QC Crude Crude Linagliptin (from Filtration) Dissolve Dissolve in Methanol (Heating) Crude->Dissolve Filter Hot Filtration (Optional, removes particulates) Dissolve->Filter Crystallize Add MTBE (Anti-solvent) Cool Slowly to 3°C Filter->Crystallize Isolate Filter and Wash with cold Methanol Crystallize->Isolate Precipitation Dry Vacuum Dry at 40°C Isolate->Dry API Pure Linagliptin API Dry->API HPLC HPLC (Purity, Impurities) API->HPLC NMR NMR (1H, 13C) (Structure ID) API->NMR MS Mass Spec (Molecular Weight) API->MS

Caption: Workflow for the purification and analytical quality control of Linagliptin.

Data Summary Table
ParameterSpecificationAnalytical MethodReference
Appearance White to off-white crystalline powderVisual-
Identity Conforms to reference standard¹H NMR, ¹³C NMR, IR[6]
Molecular Weight 472.54 g/mol (m/z 473.25 [M+H]⁺)Mass Spectrometry[6]
Purity (Assay) ≥ 99.5%HPLC[5][7]
Individual Impurity ≤ 0.10%HPLC[1][8]
Chiral Purity ≥ 99.8% (R-isomer)Chiral HPLC[7]
Melting Point Approx. 204-208 °CDSC/Melting Point Apparatus[6]

Analytical Methods:

  • HPLC: A reverse-phase HPLC method is the standard for assessing purity and quantifying impurities. [1]A typical system might use a C18 column with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile.

  • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of Linagliptin, ensuring all protons and carbons are in the correct chemical environment. [2][6]* Mass Spectrometry (MS): MS is used to confirm the molecular weight of the final compound, providing definitive proof of identity. [6]

Part 5: Troubleshooting and Key Considerations

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Step 2 (Precursor) 1. Ineffective base or insufficient amount. 2. Reaction temperature too low. 3. Moisture in the reaction.1. Ensure the base (e.g., K₂CO₃) is anhydrous and use a slight excess. 2. Verify internal reaction temperature is within the 90-110°C range. 3. Use anhydrous solvents and run the reaction under a dry, inert atmosphere (N₂).
Incomplete Reaction in Step 3 (Final) 1. Poor quality of (R)-3-aminopiperidine. 2. Insufficient base to neutralize the HCl salt and drive the reaction.1. Use high-purity (R)-3-aminopiperidine dihydrochloride. 2. Use at least 2 equivalents of base (e.g., K₂CO₃) relative to the aminopiperidine salt.
High Impurity Levels in Final API 1. Side reactions due to excessive heat. 2. Presence of regioisomers or related-substance impurities from starting materials. [9] 3. Inefficient purification.1. Maintain strict temperature control throughout the synthesis. 2. Qualify all starting materials and intermediates for purity before use. Analyze for known impurities like the regio-isomer. [9] 3. Optimize the recrystallization process; consider a second recrystallization or an alternative solvent system if purity targets are not met.

Conclusion

The synthetic route to Linagliptin via the this compound intermediate is a robust and industrially viable process. Success relies on the high-purity synthesis of the key quinazoline intermediate, followed by carefully controlled coupling reactions. Strict adherence to reaction parameters, particularly temperature and stoichiometry, and rigorous in-process monitoring are essential for maximizing yield and minimizing impurity formation. The purification and analytical protocols outlined in this document provide a framework for consistently producing Linagliptin API that meets the stringent quality standards required for pharmaceutical use.

References

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor.
  • Google Patents. (n.d.). CN105936634A - Synthetic method of linagliptin.
  • Google Patents. (n.d.). CN110684026A - Industrial preparation method of linagliptin.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
  • MDPI. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
  • PubMed. (n.d.). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Diabetes Treatment: Understanding Linagliptin Intermediate Synthesis.
  • Google Patents. (n.d.). WO2023156675A1 - Process for purification of linagliptin.
  • Quick Company. (n.d.). Process For The Preparation Of Linagliptin Via Novel Intermediates.
  • ResearchGate. (n.d.). Synthesis of linagliptin (1). Conditions: (a) HCl, 1,4-dioxane, 6 °C,....
  • Google Patents. (n.d.). CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.
  • Google Patents. (n.d.). CN105712995A - Linagliptin purification method.
  • Tianming Pharmaceutical. (n.d.). Understanding Linagliptin Mechanism of Action.
  • Patsnap. (n.d.). Novel preparation process of linagliptin.
  • ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
  • Unilab. (n.d.). Characterization of linagliptin using analytical techniques.
  • Veeprho. (2023, November 24). Deciphering Linagliptin Impurities: Ensuring Drug Purity and Effectiveness in Diabetes Management.

Sources

Application Notes and Protocols for Nucleophilic Substitution on 2-(Chloromethyl)-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Utility of a Key Synthon

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in medicinal chemistry and drug development.[1] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4] The therapeutic potential of this heterocycle often arises from the strategic placement of various substituents around the core structure, which allows for fine-tuning of its biological activity.[5]

One of the most versatile and valuable intermediates for accessing a diverse library of quinazoline derivatives is 2-(chloromethyl)-4-methylquinazoline. This compound serves as a powerful electrophilic building block. The chloromethyl group at the 2-position is highly reactive, behaving similarly to a benzylic halide, which facilitates facile nucleophilic substitution reactions.[6] This reactivity allows for the straightforward introduction of a wide range of functional groups, making it an essential synthon for researchers aiming to synthesize novel bioactive molecules.

This guide provides an in-depth exploration of the nucleophilic substitution reaction on this compound, offering detailed protocols, mechanistic insights, and practical advice for researchers in organic synthesis and drug discovery.

Reaction Mechanism: The SN2 Pathway

The primary mechanism governing the substitution on this compound is the bimolecular nucleophilic substitution (SN2) reaction. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and the quinazoline ring.

Causality of Reactivity:

  • Good Leaving Group: The chloride ion (Cl⁻) is a stable anion and therefore an excellent leaving group, which is essential for the SN2 mechanism.

  • Steric Accessibility: As a primary halide, the electrophilic carbon is sterically unhindered, allowing for easy backside attack by a wide range of nucleophiles.

  • Electronic Activation: The adjacent quinazoline ring system helps to stabilize the transition state, further accelerating the reaction.

The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the carbon atom at the same time as the carbon-chlorine bond is broken.

Caption: SN2 mechanism on this compound.

General Protocol Considerations

Before proceeding to specific protocols, several key parameters must be considered to ensure a successful reaction. The choices of solvent, base, and temperature are interdependent and are dictated by the nature of the nucleophile.

  • Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF) are generally preferred for SN2 reactions. They effectively solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive. For reactions involving alkoxides or other very strong bases, the corresponding alcohol (e.g., ethanol, methanol) can also be used as a solvent.

  • Base: A base is often required, either to deprotonate the nucleophile (e.g., thiols, alcohols, phenols) to increase its reactivity or to act as a scavenger for the HCl that is generated when using amine nucleophiles. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH), and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). The strength of the base should be matched to the acidity of the nucleophile.

  • Temperature: Reactions are typically run from room temperature to a refluxing solvent temperature (e.g., 50-100 °C). More reactive nucleophiles (like thiolates) may react readily at room temperature, while less reactive ones (like alcohols) may require heating to proceed at a reasonable rate.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the starting material, this compound, and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

Experimental Workflow Overview

The overall process from setup to analysis follows a standardized path in synthetic organic chemistry.

Workflow A Step 1: Reagent Setup B Dissolve this compound and nucleophile in an appropriate solvent. A->B C Add base (if required). B->C D Step 2: Reaction C->D E Heat the mixture (e.g., 50-80 °C) under an inert atmosphere (N₂ or Ar). D->E F Monitor progress by TLC until starting material is consumed. E->F G Step 3: Work-up F->G H Quench the reaction (e.g., with water). Extract with an organic solvent. G->H I Wash the organic layer, dry with Na₂SO₄, and concentrate under vacuum. H->I J Step 4: Purification & Analysis I->J K Purify the crude product via recrystallization or column chromatography. J->K L Characterize the final product using NMR, MS, and IR spectroscopy. K->L

Caption: General experimental workflow for nucleophilic substitution.

Detailed Application Protocols

Safety Precaution: this compound is a reactive alkylating agent and should be handled with care in a fume hood.[7] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Reaction with Amine Nucleophiles (N-Alkylation)

This protocol describes a general procedure for the reaction with primary or secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine, benzylamine) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Add anhydrous acetonitrile to the flask (approx. 0.1 M concentration relative to the quinazoline).

  • Add the amine nucleophile (1.1 equiv) to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography or recrystallization to afford the desired 2-(aminomethyl)-4-methylquinazoline derivative.

Rationale: K₂CO₃ is used as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[6][8] Heating is often necessary to achieve a reasonable reaction rate.

Protocol 2: Reaction with Thiol Nucleophiles (S-Alkylation)

Thiols are highly nucleophilic and typically react under milder conditions than amines.

Materials:

  • This compound (1.0 equiv)

  • Thiol (e.g., thiophenol, 1-butanethiol) (1.05 equiv)

  • Triethylamine (TEA) (1.2 equiv) or K₂CO₃ (1.5 equiv)

  • Tetrahydrofuran (THF) or Acetonitrile (ACN)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the thiol (1.05 equiv) in anhydrous THF.

  • Add the base (TEA or K₂CO₃) and stir the mixture at room temperature for 15 minutes. If using K₂CO₃, the mixture will be a suspension.

  • Add a solution of this compound (1.0 equiv) in THF dropwise to the mixture.

  • Stir the reaction at room temperature. Thiols are often reactive enough that heating is not required.[9][10]

  • Monitor the reaction by TLC. The reaction is often complete in 1-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the pure 2-((alkylthio)methyl)-4-methylquinazoline.

Rationale: The base deprotonates the thiol to form the more nucleophilic thiolate anion, which rapidly attacks the electrophile.[10] The high nucleophilicity of sulfur often allows the reaction to proceed efficiently at ambient temperature.[11]

Protocol 3: Reaction with Alcohol/Phenol Nucleophiles (O-Alkylation)

Alcohols and phenols are weaker nucleophiles and require more forcing conditions, typically involving a strong base to generate the corresponding alkoxide/phenoxide.

Materials:

  • This compound (1.0 equiv)

  • Alcohol or Phenol (1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.3 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • CAUTION: NaH reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (N₂ or Ar).

  • To a flame-dried, three-neck flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add NaH (1.3 equiv).

  • Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, then decant the hexanes via cannula.

  • Add anhydrous THF to the flask.

  • Dissolve the alcohol or phenol (1.2 equiv) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the alkoxide/phenoxide (hydrogen gas evolution will be observed).

  • Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the alkoxide solution.

  • Heat the reaction mixture to 50 °C or reflux, if necessary.[12]

  • Monitor the reaction by TLC until completion (typically 4-12 hours).

  • Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude ether product by silica gel chromatography.

Rationale: Alcohols are poor nucleophiles. A strong base like NaH is required to irreversibly deprotonate the alcohol to the highly reactive alkoxide, which can then participate in the SN2 reaction.[12]

Data Summary

The following table provides a comparative overview of typical reaction conditions for different classes of nucleophiles.

Nucleophile ClassExampleBaseTypical SolventTemperatureRelative Reactivity
Amines (N) MorpholineK₂CO₃, TEAACN, DMF25 - 80 °CModerate to High
Thiols (S) ThiophenolK₂CO₃, TEATHF, ACN25 °CVery High
Alcohols (O) PhenolNaH, KHMDSTHF, DMF25 - 65 °CLow to Moderate

References

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Far, R. H. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. [Link]
  • Al-Salem, H. S., & El-Dahshan, O. (2023).
  • Alam, M. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]
  • Various Authors. (2024). Novel quinazoline derivatives: key pharmacological activities. AIMS Press. [Link]
  • Sathish, L., & Thangarasu, S. (2022). The Medicinal Functionality of Quinazolines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. [Link]
  • ResearchGate. (n.d.). General synthetic route for (A) 2-methyl(4h)3-substituted quinazolin-4-one and (B) 2-phenyl(4h)3-substituted quinazolin-4-one. [Link]
  • Semantic Scholar. (n.d.). Synthesis of Some 2-Substituted Quinazolin-4(3H)-one Compounds from Methyl α-[(4-oxoquinazolin-2-yl)
  • Pawar, S. B., et al. (2021). A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
  • He, L., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. [Link]
  • El-Badry, Y. A., et al. (2011). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica. [Link]
  • He, L., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. [Link]
  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]
  • He, L., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC - NIH. [Link]
  • Chemistry Stack Exchange. (2024).
  • PubChem. (n.d.). This compound. [Link]
  • Heidarian, M. (n.d.). Reactions of Alcohols. [Link]
  • Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
  • Wang, C.-H., et al. (2021).
  • ResearchG
  • Pearson. (n.d.). Reactions of Thiols. [Link]
  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
  • Adhikari, A. A., et al. (2025).

Sources

Application Notes and Protocols for the Evaluation of 2-(Chloromethyl)-4-methylquinazoline in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its remarkable therapeutic versatility.[1] This "privileged scaffold" is a feature of numerous biologically active compounds, with its most significant impact being in the development of targeted anticancer agents.[1][2] The clinical success of quinazoline derivatives is highlighted by several FDA-approved drugs, such as Gefitinib (Iressa®) and Erlotinib (Tarceva®), which primarily act as potent inhibitors of protein tyrosine kinases critical to cancer cell signaling.[1][2]

2-(Chloromethyl)-4-methylquinazoline is a key chemical intermediate, prized for its reactive chloromethyl group at the 2-position.[3] This feature makes it an ideal starting point for the synthesis of a diverse library of novel quinazoline derivatives through nucleophilic substitution, allowing researchers to explore a wide chemical space in the quest for more potent and selective anticancer agents.[3][4] These application notes provide a comprehensive guide to the in vitro characterization of novel anticancer candidates derived from this compound, detailing their potential mechanisms of action and providing robust protocols for their evaluation.

Section 1: Synthesis and Chemical Properties

This compound is typically synthesized via the cyclization reaction of o-aminoacetophenone and chloroacetonitrile, catalyzed by hydrogen chloride gas.[5] This method is efficient and suitable for industrial-scale production.[5] The resulting compound is a white to off-white powder with a melting point of approximately 61-65 °C.[4] Its key feature is the electrophilic chloromethyl group, which readily undergoes SN2 reactions with various nucleophiles, enabling the facile attachment of different functional groups to the quinazoline core.[3][4] This reactivity is fundamental to its utility in creating diverse molecular hybrids for anticancer drug discovery.[6]

Section 2: Postulated Mechanisms of Anticancer Action

Quinazoline derivatives exert their anticancer effects through various molecular mechanisms. While the specific targets of novel compounds derived from this compound require empirical validation, the existing literature on the quinazoline scaffold points to several probable pathways.[2][7]

2.1. Inhibition of Protein Kinases

A primary mechanism for many quinazoline-based drugs is the inhibition of protein kinases, particularly those in the receptor tyrosine kinase (RTK) family.[2][8]

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation and survival.[9] Quinazoline derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling pathways like PI3K/Akt/mTOR and MAPK/ERK.[6][9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, quinazoline compounds can suppress angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[10]

Below is a diagram illustrating the inhibition of the EGFR signaling pathway.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS EGF EGF (Ligand) EGF->EGFR Binds Quinazoline Quinazoline Derivative (e.g., from 2-(Chloromethyl)- 4-methylquinazoline) Quinazoline->EGFR Inhibits (ATP-competitive) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Cell Proliferation, Survival, Angiogenesis) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a quinazoline derivative.

2.2. Tubulin Polymerization Inhibition

Some quinazoline derivatives have been shown to inhibit tubulin polymerization.[9] By binding to the colchicine site on tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[7]

2.3. Induction of Apoptosis

Ultimately, the efficacy of many anticancer agents lies in their ability to induce programmed cell death, or apoptosis.[11] Quinazoline derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][12] This is often characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.[10][13]

Section 3: Experimental Protocols for In Vitro Evaluation

The following protocols provide a framework for the initial screening and characterization of novel compounds derived from this compound.

3.1. General Experimental Workflow

A systematic approach is crucial for evaluating novel anticancer compounds. The workflow should progress from broad cytotoxicity screening to more detailed mechanistic studies.

experimental_workflow Start Synthesize Novel Quinazoline Derivative (Test Compound) MTT Cytotoxicity Screening (MTT Assay) Determine IC50 Start->MTT Apoptosis Apoptosis Assay (Annexin V/PI Staining) Quantify Apoptotic Cells MTT->Apoptosis For potent compounds Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins, Cell Cycle Analysis) Apoptosis->Mechanism End Identify Lead Compound for Further Preclinical Study Mechanism->End

Caption: A typical workflow for the in vitro evaluation of a new anticancer agent.

3.2. Protocol 1: Assessment of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14]

Principle: Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[14]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., cisplatin) as a positive control.[12]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 10 minutes.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Illustrative Data:

Cell LineCancer TypeTest Compound IC₅₀ (µM)Cisplatin IC₅₀ (µM)
A549Lung Carcinoma8.512.0
MCF-7Breast Adenocarcinoma5.29.8
HCT-116Colon Carcinoma15.120.0

Note: Data are for illustrative purposes only and represent hypothetical results for a promising novel quinazoline derivative.[16][17]

3.3. Protocol 2: Quantification of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[12]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[14]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at concentrations around its IC₅₀ value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[12]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of this suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Illustrative Data (for A549 cells treated for 24h):

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control02.8 ± 0.51.5 ± 0.2
Test Compound5 (≈ 0.5x IC₅₀)18.5 ± 2.16.2 ± 1.1
Test Compound10 (≈ 1x IC₅₀)42.1 ± 3.815.7 ± 2.5

Note: Data are for illustrative purposes only.[12]

Conclusion

This compound represents a valuable and versatile starting material for the development of novel anticancer therapeutics. Its reactive nature allows for the creation of diverse libraries of quinazoline derivatives, which have a high potential to interact with key oncogenic targets. The protocols outlined in these notes provide a robust and standardized approach for the initial in vitro evaluation of these compounds, from assessing their general cytotoxicity to elucidating their ability to induce apoptosis. By following a logical experimental workflow, researchers can efficiently identify and characterize promising lead candidates for further, more extensive preclinical development.

References

  • Ningbo Inno Pharmchem Co.,Ltd. The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules.
  • Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. Mini-Reviews in Medicinal Chemistry.
  • This compound | RUO | Supplier - Benchchem.
  • What is the synthesis route of this compound? - FAQ - Guidechem.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Molecules.
  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate.
  • Unveiling the power of quinazoline derivatives: a new frontier in targeted cancer therapy. Expert Opinion on Drug Discovery.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules.
  • Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments.
  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances.
  • Guideline for anticancer assays in cells. ResearchGate.
  • 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies. ResearchGate.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology.
  • Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives. Chinese Journal of Organic Chemistry.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing.
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules.

Sources

Application Note: A Guide to the Synthesis and Evaluation of Antimicrobial Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the synthesis of quinazoline derivatives, a class of heterocyclic compounds renowned for their broad spectrum of biological activities, particularly as antimicrobial agents.[1][2] As the challenge of antimicrobial resistance grows, the quinazoline scaffold serves as a "privileged structure" in medicinal chemistry, offering a versatile framework for the development of novel therapeutics.[1][3] This guide combines theoretical insights into synthetic strategies and structure-activity relationships with practical, step-by-step protocols for laboratory application.

The Quinazoline Scaffold: A Foundation for Antimicrobial Drug Discovery

Quinazoline, a bicyclic compound formed by the fusion of a benzene ring and a pyrimidine ring, is the structural core of over 200 natural alkaloids and numerous synthetic bioactive molecules.[4] Its derivatives have been extensively investigated and have shown potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][5] The mechanism of action for these compounds is often multifaceted, ranging from the inhibition of essential bacterial enzymes like DNA gyrase to interference with cell wall synthesis or transcription processes.[1][3][6][7]

General Workflow for Synthesis and Evaluation

The development of novel antimicrobial quinazoline derivatives follows a structured workflow, from initial synthesis to biological validation. This process is designed to be iterative, allowing for the optimization of lead compounds based on their antimicrobial efficacy and structure-activity relationship (SAR) data.

Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Anthranilic Acid) Intermediate Intermediate Synthesis (e.g., Dione Formation) Start->Intermediate Cyclization Quinazoline Core Formation (e.g., Chlorination) Intermediate->Cyclization Functionalization Derivative Synthesis (e.g., Nucleophilic Substitution) Cyclization->Functionalization Purification Purification & Characterization (NMR, IR, MS) Functionalization->Purification Screening Antimicrobial Screening (MIC Determination) Purification->Screening Test Compound SAR SAR Analysis Screening->SAR Activity Data Lead_Opt Lead Optimization SAR->Lead_Opt Informed Design Lead_Opt->Functionalization Iterative Synthesis

Caption: General workflow for antimicrobial quinazoline development.

Core Synthetic Strategies and Mechanistic Considerations

The versatility of the quinazoline scaffold stems from the numerous synthetic routes available for its construction. Many modern approaches utilize metal-mediated reactions, microwave assistance, or one-pot procedures to improve efficiency and yield.[8][9]

A prevalent and reliable method begins with readily available benzoic acid or anthranilic acid derivatives.[6][10] The classic Niementowski reaction, for instance, involves the condensation of anthranilic acid with amides to form the foundational 4-oxo-3,4-dihydroquinazoline structure.[10] A highly adaptable multi-step synthesis starting from 2-aminobenzoic acid allows for the introduction of diverse functional groups, which is critical for tuning the biological activity of the final compounds.

Structure-Activity Relationship (SAR): Designing for Potency

Decades of research have illuminated key structural features that govern the antimicrobial potency of quinazoline derivatives. Understanding these relationships is crucial for the rational design of new and more effective agents.[1]

  • Positions 2 and 3: Substitutions at these positions on the quinazolinone ring are of paramount importance for activity. The introduction of substituted aromatic rings, methyl, or thiol groups can significantly influence the compound's biological profile.[1]

  • Position 4: The incorporation of an amine or a substituted anilino group at this position is a well-established strategy for enhancing antimicrobial effects.[1][6]

  • Positions 6 and 8: The presence of halogen atoms, such as fluorine or chlorine, at these positions on the benzene ring can lead to a marked increase in potency.[1]

Caption: Key positions on the quinazoline core for SAR studies.

Detailed Application Protocol: Synthesis of 4-Anilinoquinazoline Derivatives

This protocol details a reliable three-step synthesis of 4-anilinoquinazoline derivatives, a class that has demonstrated significant antibacterial activity, particularly against Gram-negative bacteria like E. coli.[6][7] The procedure is adapted from established literature methods.[6]

Reaction Schemedot

digraph "Reaction_Scheme" { graph [fontname="Arial", label="Synthesis of 4-Anilinoquinazolines", labelloc=t, fontsize=14]; node [shape=none]; edge [color="#202124"];

}

Sources

experimental procedure for alkylation with 2-(Chloromethyl)-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Strategic Alkylation using 2-(Chloromethyl)-4-methylquinazoline

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing this compound as a potent electrophilic intermediate. The quinazoline scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with significant biological activity.[1][2] The reactive chloromethyl group at the 2-position makes this reagent an ideal building block for introducing the quinazoline moiety via nucleophilic substitution, enabling the synthesis of diverse compound libraries for therapeutic screening.[1] This document elucidates the underlying principles of its reactivity, provides validated, step-by-step protocols for N-, O-, S-, and C-alkylation, and offers expert insights into reaction optimization and characterization.

Reagent Overview and Significance

This compound is a versatile chemical intermediate primarily leveraged in advanced organic synthesis and drug discovery.[1] Its utility is anchored in the quinazoline core, a heterocyclic system associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[3][4][5] The compound's reactivity is dominated by the chloromethyl substituent at the C2 position, which serves as a potent electrophilic site for SN2 reactions with a wide array of nucleophiles.[1][6] This reactivity facilitates the straightforward introduction of various functional groups, making it an important intermediate in the synthesis of pharmaceuticals like the antidiabetic drug Linagliptin.[7][8]

Physical and Chemical Properties:

  • Appearance: White to light yellow crystalline solid or powder.[6][9]

  • CAS Number: 109113-72-6.[10]

  • Molecular Formula: C₁₀H₉ClN₂.[11]

  • Molecular Weight: 192.64 g/mol .[10]

  • Melting Point: Approximately 61-65 °C.[6][8]

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C, away from moisture and incompatible materials like strong oxidizing agents.[8][9][12]

Critical Safety and Handling Protocols

This compound is a hazardous substance and must be handled with appropriate precautions. The reactive chloromethyl group can act as an alkylating agent, posing potential mutagenic and cytotoxic risks.[9]

  • Hazard Identification: Causes severe skin burns and eye damage.[8][12] May cause an allergic skin reaction and is suspected of causing genetic defects.[13] Harmful if swallowed.[14]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[14] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or fumes.[12][13]

  • Handling: Avoid all personal contact, including inhalation.[13] Prevent dust generation.[12] Do not eat, drink, or smoke in the handling area.[15] Wash hands thoroughly after handling.[12]

  • Spill Management: In case of a spill, evacuate the area. Use dry clean-up procedures; do not use water.[13] Collect spilled material into a suitable, labeled container for hazardous waste disposal.[12]

  • Disposal: Dispose of chemical waste in accordance with all federal, state, and local regulations.[12]

Synthesis of the Alkylating Agent

While commercially available, understanding the synthesis of this compound provides context for potential impurities. The most efficient and industrially scalable method is the acid-catalyzed cyclization of o-aminoacetophenone with chloroacetonitrile.[7]

Protocol 1: Synthesis of this compound [7]

  • To a three-necked flask equipped with a stirrer and cooled in an ice bath to 10 °C, add o-aminoacetophenone (1.0 eq), chloroacetonitrile (1.1 eq), and 1,4-dioxane.

  • Slowly introduce hydrogen chloride gas or add a solution of hydrochloric acid while maintaining the temperature below 15 °C.

  • Stir the reaction for 18-20 hours at 10 °C.[7]

  • Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a pre-cooled (0 °C) solution of 50% sodium hydroxide to neutralize the acid, ensuring the temperature does not exceed 10 °C.

  • Stir the resulting slurry at 5 °C for 30 minutes to promote precipitation.

  • Collect the solid product by filtration and wash the filter cake thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., acetonitrile/petroleum ether) to yield the pure compound.[7]

A o-Aminoacetophenone P Acid-Catalyzed Cyclization A->P B Chloroacetonitrile B->P C HCl (catalyst) C->P Prod This compound P->Prod 10°C, 20h Yield: ~77%

Caption: Synthesis of this compound.

General Principles of Alkylation: An SN2 Pathway

The alkylation proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The carbon of the chloromethyl group is electrophilic and susceptible to attack by a nucleophile (Nu⁻), leading to the displacement of the chloride leaving group.

cluster_reagent Alkylation Reagent cluster_nucleophile Nucleophile cluster_product Alkylated Product cluster_leaving_group Leaving Group Reagent Quin-CH₂-Cl Product Quin-CH₂-Nu Reagent->Product Bond Formation LG Cl⁻ Reagent->LG Bond Cleavage Nu Nu:⁻ Nu->Reagent SN2 Attack

Sources

Application Note: A Robust and Scalable Synthesis of 2-(Chloromethyl)-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Chloromethyl)-4-methylquinazoline is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of bioactive molecules, including kinase inhibitors and various therapeutic agents.[1][2] Its utility stems from the reactive chloromethyl group, which allows for facile nucleophilic substitution, enabling the construction of complex molecular architectures.[3][4] This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound. The described method is based on the acid-catalyzed cyclocondensation of 2-aminoacetophenone with chloroacetonitrile, offering high yield and purity. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Rationale

The quinazoline scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates.[5] The title compound, this compound (CAS 109113-72-6), is particularly valuable for introducing this scaffold.[2][6] While several synthetic routes exist, many involve hazardous reagents, multi-step procedures, or reaction conditions that are not amenable to large-scale production.

The selected method, a variation of the Niementowski reaction, involves the direct cyclization of 1-(2-aminophenyl)ethanone (2-aminoacetophenone) with chloroacetonitrile. This one-pot approach is advantageous for its operational simplicity, high atom economy, and robust performance, making it suitable for scale-up.[3][7] The reaction proceeds via an initial condensation followed by an intramolecular cyclization, driven by an acid catalyst, to form the stable quinazoline ring system.

Reaction Scheme and Mechanism

Overall Transformation:

Figure 1: Synthesis of this compound from 2-aminoacetophenone and chloroacetonitrile.

Mechanistic Rationale:

The reaction is initiated by the acid-catalyzed addition of the primary amino group of 2-aminoacetophenone to the nitrile carbon of chloroacetonitrile, forming an N-amidinium intermediate. The carbonyl group of the acetophenone is then attacked intramolecularly by the terminal nitrogen of the amidine moiety. Subsequent dehydration, a process often facilitated by potent dehydrating agents like phosphorus oxychloride (POCl₃) or in this case, driven by strong acid and heat, leads to the formation of the aromatic quinazoline ring.[8][9] This type of cyclodehydration is mechanistically related to the Bischler-Napieralski isoquinoline synthesis, which also relies on the cyclization of an amide using a dehydrating Lewis acid.[8][9][10]

Process Workflow and Logic

The overall process is designed for safety, efficiency, and scalability. Each stage has a clear objective leading to the next, ensuring a high-quality final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & QC A 1. Reagent Charging (2-Aminoacetophenone, Solvent) B 2. Reagent Addition (Chloroacetonitrile, Acid Catalyst) A->B Controlled Temp. C 3. Thermal Cyclization (Reflux, 40-50h) B->C Heat to Reflux D 4. Reaction Monitoring (TLC/HPLC) C->D Periodic Sampling E 5. Cooling & Quenching (Ice Water) D->E Upon Completion F 6. Basification & Precipitation (aq. NH₃ or NaOH) E->F pH Adjustment G 7. Product Filtration & Washing F->G Isolate Crude Solid H 8. Recrystallization (e.g., Dichloromethane) G->H Purity Enhancement I 9. Drying (Vacuum Oven) H->I Solvent Removal J 10. Quality Control (NMR, MS, HPLC) I->J Final Analysis

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

4.1 Materials and Equipment

  • Reagents:

    • 2-Aminoacetophenone (CAS 551-93-9), >98% purity

    • Chloroacetonitrile (CAS 107-14-2), >98% purity

    • Phosphorus oxychloride (POCl₃) (CAS 10025-87-3), >99% purity (or concentrated HCl as an alternative catalyst)

    • 1,4-Dioxane (anhydrous)

    • Dichloromethane (DCM)

    • Aqueous Ammonia (NH₃, ~25%) or Sodium Hydroxide (NaOH)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Jacketed glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe.

    • Inert atmosphere setup (Nitrogen or Argon).

    • Heating/cooling circulator.

    • Buchner funnel and vacuum flask.

    • Rotary evaporator.

    • Standard laboratory glassware.

    • Analytical instruments: HPLC, NMR, MS.

4.2 Step-by-Step Procedure

  • Reactor Setup: Equip a 5 L jacketed reactor with an overhead stirrer, reflux condenser (with a gas outlet to a scrubber), a temperature probe, and a dropping funnel. Ensure the system is dry and purge with nitrogen.

  • Reagent Charging: Charge the reactor with 2-aminoacetophenone (135.2 g, 1.0 mol) and anhydrous 1,4-dioxane (2.0 L). Begin stirring to dissolve the solid.

  • Catalyst/Dehydrating Agent Addition: Cool the stirred solution to 0-5 °C using a circulator. Slowly add phosphorus oxychloride (168.7 g, 1.1 mol, 103 mL) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: POCl₃ acts as both a Lewis acid catalyst and a powerful dehydrating agent, facilitating the final ring-closing aromatization.[8] Slow, cold addition is critical to manage the exothermic reaction with trace moisture and the starting material.

  • Second Reagent Addition: After the POCl₃ addition is complete, add chloroacetonitrile (83.0 g, 1.1 mol, 70 mL) dropwise while maintaining the internal temperature below 15 °C.

  • Reaction: Once the additions are complete, slowly heat the reaction mixture to reflux (approx. 100-105 °C) and maintain for 40-48 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots, quenching them carefully into a biphasic mixture of ethyl acetate and saturated sodium bicarbonate solution, and analyzing the organic layer by TLC or HPLC. The reaction is complete upon consumption of the 2-aminoacetophenone starting material.

  • Quenching and Work-up: After completion, cool the reaction mixture to room temperature. In a separate, larger vessel equipped with a robust stirrer, prepare a mixture of crushed ice (4 kg) and water (2 L). Very slowly and carefully, pour the reaction mixture onto the stirred ice.

    • Safety Note: This step is highly exothermic and will release HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[11][12]

  • Basification and Precipitation: Cool the quenched mixture to below 10 °C. Slowly add concentrated aqueous ammonia (or 10M NaOH) to adjust the pH to 8-9. A solid precipitate will form. Stir the resulting slurry for 1-2 hours in the cold to ensure complete precipitation.

  • Isolation: Isolate the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the filtrate is neutral.

  • Purification: Transfer the damp solid to a flask and perform recrystallization. Dichloromethane is a suitable solvent for this purpose.[6] Dissolve the crude product in a minimal amount of hot DCM, treat with charcoal if necessary, filter hot, and allow to cool slowly to crystallize.

  • Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 40-45 °C to a constant weight. A typical yield is 150-165 g (78-86%).

Process Parameters and Data Summary

The following table summarizes the key quantitative data for a representative 1.0 mole scale synthesis.

ParameterValueNotes
Starting Material 2-Aminoacetophenone135.2 g (1.0 mol)
Reagents Chloroacetonitrile83.0 g (1.1 mol, 1.1 eq)
Phosphorus Oxychloride168.7 g (1.1 mol, 1.1 eq)
Solvent Anhydrous 1,4-Dioxane2.0 L
Reaction Temperature Reflux (~101 °C)Maintain for 40-48 hours
Typical Crude Yield ~85-92%Before recrystallization
Final Yield 150 - 165 g (78 - 86%)After recrystallization
Appearance White to off-white powderCrystalline solid[3]
Melting Point 61-65 °CLiterature: ~61-65 °C[3]
Purity (HPLC) >99%After purification

Quality Control and Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.15 (d, J=8.4 Hz, 1H, Ar-H)

    • δ 7.90 (d, J=8.4 Hz, 1H, Ar-H)

    • δ 7.85 (t, J=7.6 Hz, 1H, Ar-H)

    • δ 7.60 (t, J=7.6 Hz, 1H, Ar-H)

    • δ 4.85 (s, 2H, -CH₂Cl)

    • δ 2.95 (s, 3H, -CH₃) (Note: Spectral data confirmed against reference spectra.[13])

  • Mass Spectrometry (ESI+): m/z 193.05 [M+H]⁺, calculated for C₁₀H₁₀ClN₂⁺: 193.05.

  • HPLC: Purity assessment using a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection at ~318 nm.[2]

Safety and Hazard Management

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing heat and toxic HCl gas.[14][15] Always handle in a chemical fume hood. Wear acid-resistant gloves, a face shield, and a lab coat.[16] Ensure an emergency shower and eyewash station are immediately accessible.[11][12]

  • Chloroacetonitrile: Toxic and lachrymatory. Handle only in a fume hood with appropriate PPE.

  • Quenching: The quenching of the reaction mixture is the most hazardous step. The addition must be slow and controlled to manage the violent exothermic reaction and gas evolution.

  • Waste Disposal: The aqueous filtrate after basification will contain phosphate salts and residual organics. It must be neutralized and disposed of in accordance with local environmental regulations. Organic waste solvents should be collected separately.

Conclusion

The protocol detailed in this application note provides a robust, scalable, and high-yielding method for the synthesis of this compound. By carefully controlling reaction parameters, particularly during the addition of POCl₃ and the final quenching step, this procedure can be safely and efficiently implemented for large-scale production. The resulting high-purity product is ideally suited for subsequent use in pharmaceutical research and development.

References

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. [Link]
  • MySkinRecipes. 2-(Chloromethyl)quinazoline. [Link]
  • New Jersey Department of Health. PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. [Link]
  • Air Liquide Malaysia.
  • Lanxess. Product Safety Assessment: Phosphorus oxychloride. [Link]
  • MDPI. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]
  • Wikipedia. Bischler–Napieralski reaction. [Link]
  • IJIRSET. A Short Review on Quinazoline Heterocycle. [Link]
  • MDPI.
  • PubMed. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. [Link]
  • PubChem. This compound. [Link]
  • YouTube. Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. [Link]
  • YouTube. Bischler-Napieralaski Reaction Mechanism | Organic Chemistry. [Link]
  • ResearchGate. (PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]
  • ResearchGate.
  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]
  • YouTube. Bischler-Napieralski Reaction. [Link]
  • ResearchGate. (PDF)
  • ResearchGate. (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i).... [Link]
  • PubMed. Unexpected migration and oxidative cyclization of substituted 2-acetophenone triflates under basic conditions: synthetic and mechanistic insights. [Link]
  • ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
  • PubMed Central. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]
  • ResearchGate. (A) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide 4. (i) ClCH2COCl,.... [Link]
  • PubMed.

Sources

Application Note: High-Purity Purification of 2-(Chloromethyl)-4-methylquinazoline via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Chloromethyl)-4-methylquinazoline is a critical building block in the synthesis of various pharmaceuticals, most notably as a key intermediate for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin, a widely used antidiabetic drug.[1][2][3] The efficacy and safety of the final active pharmaceutical ingredient (API) are directly dependent on the purity of such intermediates. This application note provides a detailed, scientifically-grounded protocol for the purification of this compound using recrystallization. We delve into the rationale behind solvent system selection, provide a step-by-step methodology, and offer troubleshooting guidance to empower researchers, scientists, and drug development professionals to consistently achieve high purity.

Physicochemical Properties & Critical Safety Mandates

Understanding the properties and hazards of this compound is non-negotiable for safe handling and successful purification. The compound is a white to light yellow crystalline solid.[1][4] The reactive chloromethyl group makes this compound a potent alkylating agent and necessitates stringent safety protocols.[5]

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₉ClN₂[2][6]
Molecular Weight 192.64 g/mol [2][6]
Appearance White to off-white/light yellow powder or crystal[4][7]
Melting Point 61-65 °C[2][4][7]
CAS Number 109113-72-6[2][6]
Primary Hazards Corrosive. Causes severe skin burns and eye damage (H314). May cause an allergic skin reaction.[7][8][9]
UN Number 3261 (Corrosive solid, acidic, organic, n.o.s.)[7]
Hazard Class 8[7]

Safety Protocol: Due to its corrosive nature, all manipulations must be performed in a certified chemical fume hood.[7][10]

  • Personal Protective Equipment (PPE): A full complement of PPE is mandatory:

    • Eye/Face Protection: Tightly fitting safety goggles with side-shields or a full-face shield.[8][11]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, inspected prior to use).[11]

    • Body Protection: Flame-resistant lab coat and appropriate protective clothing.[8][11]

  • Handling: Avoid breathing dust.[8][9] Do not eat, drink, or smoke in the handling area.[10] Wash hands and exposed skin thoroughly after handling.[8]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[2][8] Keep away from heat, ignition sources, and incompatible materials like strong oxidizing agents and alkalis.[7][8]

The Principle of Recrystallization: A Thermodynamic Approach

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[12][13] The fundamental principle is that most organic solids are more soluble in a hot solvent than in a cold one.[13]

The process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[14][15]

  • Crystal Formation: Slowly cooling the solution. As the temperature decreases, the solubility of the target compound drops, leading to a supersaturated state from which pure crystals nucleate and grow.

  • Exclusion of Impurities: The crystal lattice of the target compound is highly ordered. As the crystals form slowly, impurity molecules that do not fit perfectly into this lattice are excluded and remain dissolved in the cold solvent (the "mother liquor").[14]

The success of this technique hinges almost entirely on the selection of an appropriate solvent system.

Solvent System Selection: The Cornerstone of Purity

An ideal recrystallization solvent for this compound should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at or below room temperature. This differential ensures maximum recovery of the purified product upon cooling.[14]

A comprehensive study on the solubility of this compound in various pure and binary solvent systems provides the empirical data needed for an informed choice.[16][17]

  • High Solubility Solvents (at elevated temperatures): Acetone, ethyl acetate, acetonitrile, and various alcohols (ethanol, isopropanol) show good solubility at higher temperatures.[16][17]

  • Low Solubility Solvents (Anti-solvents): n-Hexane and cyclohexane are identified as effective anti-solvents, meaning the compound has very low solubility in them even at higher temperatures.[16][17]

Based on this data and common laboratory practice, two primary strategies are recommended:

  • Single-Solvent Recrystallization: Using a solvent like ethanol or isopropanol. This is the simplest method if a solvent with a sufficiently steep solubility curve can be identified.

  • Solvent/Anti-Solvent System: This is a highly effective and tunable method. The compound is dissolved in a minimum amount of a hot "good" solvent (e.g., acetonitrile or acetone), and a "poor" or "anti-solvent" (e.g., n-hexane or petroleum ether) is added dropwise until the solution becomes turbid, indicating the onset of precipitation.[18] Reheating to clarify and then slow cooling yields very pure crystals. A system of acetonitrile/petroleum ether has been successfully used.[1]

For this protocol, we will detail the use of a single-solvent system (Isopropanol) for its simplicity and effectiveness, and also provide parameters for a solvent/anti-solvent system.

Detailed Recrystallization Protocol

This protocol is designed to purify approximately 10 g of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment
  • Crude this compound

  • Isopropanol (ACS Grade or higher)

  • Activated Carbon (decolorizing charcoal, if needed)

  • Celite (filter aid, if using carbon)

  • Erlenmeyer flasks (250 mL and 125 mL)

  • Hotplate with magnetic stirring

  • Magnetic stir bars

  • Powder funnel and fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatulas and weighing paper

Visual Workflow of the Recrystallization Process

Recrystallization_Workflow Figure 1. Recrystallization Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place Crude Solid in Flask B Add Minimum Volume of Hot Solvent A->B C Stir and Heat Until Dissolved B->C D Add Activated Carbon (if colored) C->D if needed F Slow Cool to Room Temperature C->F E Perform Hot Gravity Filtration D->E E->F Purified Filtrate G Cool in Ice Bath F->G H Collect Crystals via Vacuum Filtration G->H I Wash with Minimal Cold Solvent H->I J Dry Crystals Under Vacuum I->J K Pure Product J->K

Caption: A flowchart of the key stages in the purification of this compound by recrystallization.

Step-by-Step Procedure
  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, heat approximately 100-120 mL of isopropanol on a hotplate to a gentle boil.

    • Add the hot isopropanol to the crude material in small portions (15-20 mL at a time), swirling and stirring continuously on the hotplate. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[15]

  • Decolorization (Optional):

    • If the resulting solution is highly colored (e.g., dark yellow or brown) and the pure compound is known to be white or pale yellow, decolorization may be necessary.

    • Remove the flask from the heat source to momentarily stop the boiling. Add a small amount (approx. 0.1-0.2 g) of activated carbon.

    • Causality: Activated carbon has a high surface area that adsorbs colored impurities.[15] Adding it to a boiling solution can cause violent bumping; therefore, brief cooling is essential.

    • Return the flask to the hotplate and gently boil for 2-3 minutes.

  • Hot Gravity Filtration (Perform if Step 2 was completed):

    • This step removes the activated carbon or any insoluble impurities.

    • Pre-heat a clean 125 mL Erlenmeyer flask and a powder funnel on the hotplate. Place a piece of fluted filter paper in the funnel.

    • Causality: Keeping the apparatus hot prevents premature crystallization of the product in the funnel during filtration.

    • Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. Rinse the original flask with a small amount of hot solvent and pass it through the filter to maximize yield.

  • Crystallization:

    • Cover the flask containing the clear solution with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling is paramount. It allows for the formation of a well-ordered crystal lattice, which is more effective at excluding impurities. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.

  • Isolation and Washing:

    • Set up a Büchner funnel with filter paper on a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of cold isopropanol to ensure it seals against the funnel.

    • Pour the cold slurry of crystals into the Büchner funnel with the vacuum applied. Use a spatula to transfer any remaining crystals.

    • Wash the crystals with two small portions (5-10 mL each) of ice-cold isopropanol.

    • Causality: The product is poorly soluble in the cold solvent, so a cold wash will rinse away the impurity-laden mother liquor from the crystal surfaces without dissolving a significant amount of the product.[14]

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and remove the bulk of the solvent.

    • Transfer the filter cake to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a low temperature (e.g., 35-40 °C) to avoid melting.

Table 2: Key Recrystallization Parameters

ParameterRecommended Value / SystemRationale
Solvent System 1 IsopropanolGood solubility differential, relatively safe, easily removed.
Solvent System 2 Acetonitrile / n-Hexane (or Petroleum Ether)Excellent for high purity; allows fine-tuning of solubility.[1][16]
Dissolution Temp. ~80-82 °C (Near boiling point of Isopropanol)To ensure complete dissolution in minimal solvent volume.
Cooling Protocol Slow cooling to RT, then ice bath (0-5 °C)Promotes large, pure crystal growth and maximizes yield.
Expected Purity >99% (by HPLC)Recrystallization is highly effective for removing process impurities.[19]
Expected Yield 75-90%Dependent on crude purity and strict adherence to the protocol.

Troubleshooting Common Issues

  • Oiling Out: The compound separates as a liquid instead of a solid. This occurs if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.

    • Solution: Reheat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and allow it to cool much more slowly.

  • No Crystals Form: The solution may be too dilute, or nucleation is slow.

    • Solution 1: Try scratching the inside of the flask with a glass rod at the solution's surface to create a nucleation site.

    • Solution 2: Add a "seed crystal" from a previous pure batch.

    • Solution 3: If the solution is too dilute, gently boil off some of the solvent to increase the concentration and allow it to cool again.

  • Low Recovery: This is often due to using too much solvent during dissolution or washing with solvent that was not sufficiently cold.

    • Solution: Adhere strictly to using the minimum volume of hot solvent for dissolution and ice-cold solvent for washing. The mother liquor can also be concentrated to recover a second, less pure crop of crystals.

Purity Analysis

The purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value (61-65 °C) is a good indicator of high purity.[4][7] Impurities typically depress and broaden the melting range.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting trace impurities.[19]

Conclusion

The recrystallization protocol detailed in this note provides a robust and reliable method for achieving high-purity this compound, a critical intermediate in modern drug development. By understanding the principles of solubility, adhering to strict safety protocols, and carefully controlling process parameters such as cooling rate and solvent volume, researchers can effectively remove synthesis-related impurities. The successful implementation of this purification strategy is a key step in ensuring the quality and integrity of the final pharmaceutical products.

References

  • Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures (T = 281.15–331.15 K). (2020).
  • The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2015). MDPI. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Process for purification of linagliptin. (2023).
  • Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures (T = 281.15–331.15 K). (2020).
  • Recrystallization and Crystallization. (n.d.). University of Rochester. [Link]
  • Related substance of linagliptin intermediate and synthesis method thereof. (2021).
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). National Institutes of Health (NIH). [Link]
  • Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K). (2020).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
  • Recrystallization (chemistry). (n.d.). Wikipedia. [Link]
  • Recrystallization. (n.d.). University of California, Los Angeles. [Link]
  • Recrystallization. (2023). Chemistry LibreTexts. [Link]
  • Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 2-(Chloromethyl)-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Chloromethyl)-4-methylquinazoline is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a building block for certain antidiabetic drugs.[][2] Its purity and structural integrity are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods for the thorough characterization of this compound, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory expectations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methodologies.

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂[3][4][5]
Molecular Weight 192.64 g/mol [3][4]
Appearance White to off-white or pale yellow solid/powder to crystal[][4][6]
Melting Point 61-65 °C[4][6]
Solubility Soluble in Chloroform (Slightly) and Methanol (Slightly). A detailed study has shown its solubility in various solvents including cyclohexane, n-hexane, acetonitrile, tetrahydrofuran, acetone, ethyl acetate, n-propanol, ethanol, isopropanol, and butyl alcohol.[][2][7][8]A 2020 study in the Journal of Chemical & Engineering Data provides extensive solubility data across a range of temperatures.[7][8]

Chromatographic Methods for Purity and Assay

Chromatographic techniques are central to determining the purity of this compound and assaying its concentration. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte and its impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the premier method for assessing the purity of this compound due to its high resolution, sensitivity, and applicability to a wide range of organic molecules. The non-polar nature of the quinazoline ring system makes it well-suited for retention on a non-polar stationary phase.

Causality of Method Design: The selection of a C18 column is based on the hydrophobic character of the quinazoline moiety. The mobile phase, a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol), is optimized to achieve adequate retention and separation from potential impurities. The choice of acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of an acid, such as phosphoric acid, to the mobile phase can help to sharpen peaks by suppressing the ionization of any residual silanol groups on the stationary phase.

Experimental Workflow for RP-HPLC Analysis

Sources

Application Note: 1H NMR Analysis of 2-(Chloromethyl)-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural elucidation and purity assessment of 2-(Chloromethyl)-4-methylquinazoline. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth analysis of the molecule's spectral features, a step-by-step protocol for sample preparation and data acquisition, and a thorough guide to spectral interpretation. By explaining the causal relationships between molecular structure and NMR signals, this note serves as a practical resource for obtaining high-quality, reproducible results.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds. This compound is a key synthetic intermediate used in the development of novel therapeutics. Its reactivity, centered on the chloromethyl group, allows for facile derivatization. Accurate structural confirmation and purity assessment of this intermediate are critical to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

¹H NMR spectroscopy is an indispensable tool for this purpose, providing unambiguous information about the molecular structure. By analyzing the chemical shift, integration, and multiplicity of proton signals, one can confirm the presence of all key functional groups and their relative positions, ensuring the correct isomer has been synthesized.

Molecular Structure and Predicted ¹H NMR Spectral Features

The structure of this compound dictates a unique ¹H NMR spectrum. Understanding the electronic environment of each proton is fundamental to predicting and interpreting its spectrum.

Caption: Structure of this compound with key proton groups labeled.

Causality of Chemical Shifts
  • Aromatic Protons (Hc, Hd, He): These protons are located on the benzene portion of the quinazoline ring system. They resonate in the downfield region (typically 7.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. Their precise chemical shifts and multiplicities are influenced by the fused pyrimidine ring and will exhibit characteristic splitting patterns based on ortho, meta, and para couplings.

  • Chloromethyl Protons (Hb): The two protons of the -CH₂Cl group are expected to appear as a sharp singlet. Their chemical shift is significantly downfield (around 4.8-5.0 ppm) due to the strong electron-withdrawing inductive effect of the adjacent chlorine atom and the quinazoline ring.

  • Methyl Protons (Ha): The three protons of the methyl group at the C4 position will also appear as a singlet. This group is attached to an aromatic carbon, which shifts it downfield compared to a simple alkane, typically in the range of 2.8-3.0 ppm.

Predicted Spectral Data

Based on spectral data for the compound and related structures, the following ¹H NMR signals are anticipated when using CDCl₃ as the solvent.[1][2]

Proton Assignment Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
4-CH₃Ha~2.9Singlet (s)3HAttached to the electron-deficient C4 of the pyrimidine ring.
2-CH₂ClHb~4.9Singlet (s)2HDeshielded by the adjacent chlorine and the heterocyclic ring system.
Aromatic HHc,d,e~7.6 - 8.2Multiplet (m)4HComplex pattern arising from the four protons on the benzene ring. H8 is typically the most downfield due to proximity to the pyrimidine nitrogen.

Experimental Protocol

This section provides a self-validating protocol for the preparation and ¹H NMR analysis of this compound. Adherence to this protocol ensures high-quality, reproducible data.

Figure 2: ¹H NMR Analysis Workflow A Sample Preparation B NMR Tube Loading A->B Dissolve & Filter C Spectrometer Setup B->C Insert Sample D Data Acquisition C->D Lock & Shim E Data Processing D->E FID Signal F Analysis & Interpretation E->F Fourier Transform

Caption: A streamlined workflow for the ¹H NMR analysis of this compound.

Materials and Reagents
  • This compound (solid)

  • Deuterated Chloroform (CDCl₃), ≥99.8% D, with or without Tetramethylsilane (TMS)

  • Alternative solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)[3][4]

  • NMR Tubes (5 mm, high precision)

  • Glass Pasteur Pipettes and Bulbs

  • Small Vial (e.g., 1-dram)

  • Cotton or glass wool for filtration

Step-by-Step Sample Preparation Protocol
  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Expertise & Experience: This concentration range provides an excellent signal-to-noise ratio for a typical high-field NMR spectrometer in a few scans without causing issues related to sample solubility or line broadening.[5]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Causality: CDCl₃ is an excellent choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal (~7.26 ppm).[4] If solubility is an issue, DMSO-d₆ is a suitable polar aprotic alternative.[3]

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect the solution against a bright background to confirm there is no suspended particulate matter.

  • Filtration and Transfer: Place a small plug of cotton or glass wool into a Pasteur pipette. Using the pipette, transfer the sample solution from the vial into the NMR tube.

    • Trustworthiness: This filtration step is crucial. Undissolved solids can severely degrade the magnetic field homogeneity (shimming), leading to broad peaks and poor resolution.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

NMR Data Acquisition Parameters

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer and can be adjusted as needed.[7][8]

Parameter Recommended Value Justification
Pulse Programzg30 or zgA standard 30° or 90° pulse program is sufficient for a simple 1D proton spectrum.
Spectral Width (SW)~16 ppm (e.g., -2 to 14 ppm)Ensures all expected signals, from TMS to potentially downfield aromatic protons, are captured.
Number of Scans (NS)8 to 16Sufficient for good signal-to-noise for a 5-10 mg sample.
Relaxation Delay (D1)2-5 secondsAllows for adequate relaxation of protons between pulses for semi-quantitative integration.
Acquisition Time (AQ)2-4 secondsProvides good digital resolution to resolve fine coupling patterns.
Temperature298 K (25 °C)Standard operating temperature.

Data Processing and Interpretation

  • Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, symmetrical lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis. If TMS is present, set its signal to 0.00 ppm. Otherwise, reference the residual solvent peak of CDCl₃ to 7.26 ppm.

  • Peak Picking & Integration: Identify all significant peaks. Integrate all signals and normalize the integration values to a known number of protons (e.g., the 3H of the methyl group or the 2H of the chloromethyl group).

Validating the Structure

A successful analysis will yield a spectrum that matches the predicted data:

  • Check Integrals: The relative integrals of the signals should correspond to a 3:2:4 ratio (CH₃ : CH₂Cl : Ar-H).

  • Confirm Chemical Shifts: The signals should appear in their expected regions. The singlet for the CH₂Cl protons around 4.9 ppm and the singlet for the CH₃ protons around 2.9 ppm are highly diagnostic.

  • Analyze Aromatic Region: The multiplet between 7.6 and 8.2 ppm should integrate to 4 protons and display coupling patterns consistent with a 1,2-disubstituted benzene ring.

Deviations from this pattern, such as the presence of unexpected signals, may indicate impurities (e.g., residual solvents, starting materials) or side products. The absence of expected signals could indicate an incorrect structure.

Conclusion

¹H NMR spectroscopy provides a rapid, reliable, and definitive method for the structural confirmation of this compound. By following the detailed protocol for sample preparation and employing standard acquisition parameters, researchers can obtain high-quality spectra. The characteristic singlet signals for the methyl and chloromethyl groups, combined with the distinct aromatic pattern, serve as a unique fingerprint for this important synthetic intermediate, ensuring its identity and purity for downstream applications in drug discovery and development.

References

  • NMR Facility - Chemistry Department, University of Maryland. (2020). Optimized Default 1H Parameters.
  • Martin, G. E., & Williams, A. J. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry.
  • Armarego, W. L. F., & Willette, R. E. (1965). Quinazolines. Part II. The Effect of Substituents on the Proton Magnetic Resonance Spectra of Quinazolines. Journal of the Chemical Society (Resumed), 1258-1263.
  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • Michigan State University Department of Chemistry. Basic Practical NMR Concepts.
  • ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.
  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
  • Anumpama, A., et al. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem, 1-12.
  • Pérez, M., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 383-394.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • UNCW Institutional Repository. (n.d.). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives.
  • Frontiers. (n.d.). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids.

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 2-(Chloromethyl)-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 2-(Chloromethyl)-4-methylquinazoline. This key pharmaceutical intermediate is integral to the synthesis of several active pharmaceutical ingredients (APIs), including the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin.[1] Given the reactive nature of the chloromethyl group, a meticulously validated analytical method is imperative to ensure the quality, safety, and efficacy of the final drug product by quantifying the principal compound and resolving it from potential process-related impurities and degradation products. The method detailed herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and provides a comprehensive protocol for researchers, quality control analysts, and drug development professionals.[2]

Introduction: The Criticality of Purity for a Reactive Intermediate

This compound is a pivotal building block in modern medicinal chemistry. Its chemical structure, featuring a quinazoline core and a reactive chloromethyl group, makes it a versatile precursor for synthesizing complex molecules.[3] However, this inherent reactivity, particularly the susceptibility of the benzylic chloride to nucleophilic substitution, presents a significant challenge in maintaining its purity and stability.

The primary degradation pathway is hydrolysis, which leads to the formation of 2-(Hydroxymethyl)-4-methylquinazoline. Furthermore, synthesis side-reactions can introduce process-related impurities, such as dimers or unreacted starting materials.[4] The presence of these impurities, even in trace amounts, can have profound implications for the safety and efficacy of the final API. Therefore, a stability-indicating analytical method—one that can unequivocally separate the intact molecule from its potential impurities and degradants—is not merely a quality control metric but a fundamental requirement for regulatory compliance and patient safety.

This guide provides a detailed HPLC protocol, explains the scientific rationale behind the methodological choices, and outlines the validation process to establish a trustworthy and self-validating system for the purity assessment of this critical intermediate.

Chromatographic Method and Rationale

The primary objective was to develop an HPLC method capable of separating this compound from its primary hydrolytic degradant, 2-(Hydroxymethyl)-4-methylquinazoline, and other potential process impurities. A reversed-phase approach was selected due to the non-polar nature of the quinazoline ring system.

Instrument and Chromatographic Conditions

A standard HPLC system equipped with a photodiode array (PDA) detector is recommended to allow for spectral analysis and peak purity assessment.[5][6][7]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the quinazoline core. A 150 mm length offers a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a mobile phase modifier, improving peak shape by protonating free silanol groups on the silica-based stationary phase and controlling the ionization state of the analytes.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, offering good UV transparency and elution strength for the analytes of interest.
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% BA gradient elution is necessary to ensure the timely elution of the main analyte while providing sufficient resolution from early-eluting polar impurities (like the hydrolysis product) and later-eluting non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times and peak shapes. 30 °C is slightly above ambient to minimize fluctuations.
Detection Wavelength 254 nmQuinazoline derivatives exhibit strong UV absorbance.[2][8][9] While a PDA detector allows for full spectral acquisition, 254 nm provides a strong signal for the parent compound and its likely impurities. The maximum absorption wavelength for this compound has been noted as 318 nm in ethanol, however, 254 nm provides a more universal wavelength for aromatic impurities.[1]
Injection Volume 10 µLA standard injection volume that balances sensitivity with the risk of column overload.
Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures the solubility of the analyte while being compatible with the initial mobile phase conditions to prevent peak distortion.
Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the purity assessment of a this compound sample.

HPLC_Workflow HPLC Purity Assessment Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting SamplePrep Weigh and dissolve sample in diluent Equilibrate Equilibrate HPLC system with mobile phase StandardPrep Prepare reference standard solution SystemSuitability Prepare system suitability solution InjectBlank Inject Blank (Diluent) Equilibrate->InjectBlank InjectSST Inject System Suitability Solution InjectBlank->InjectSST InjectStd Inject Reference Standard InjectSST->InjectStd InjectSample Inject Sample Solution InjectStd->InjectSample Integrate Integrate Chromatograms InjectSample->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: A streamlined workflow for the HPLC purity analysis.

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.

  • Diluent (Acetonitrile/Water, 50:50 v/v): Mix equal volumes of acetonitrile and HPLC-grade water.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before commencing sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the standard solution in replicate (typically n=5 or 6) and evaluating the following parameters as per USP <621> guidelines.[10]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures the column's efficiency and its ability to produce narrow peaks.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for n≥5 injectionsDemonstrates the precision and reproducibility of the injector and the detector.

Method Validation: A Self-Validating System

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2] A comprehensive validation protocol provides trustworthiness in the generated results.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To prove the stability-indicating nature of the method, forced degradation studies are performed.[4][9] The sample is subjected to stress conditions to intentionally produce degradation products.

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 60°C for 30 minutes.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 2 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples should demonstrate that the main peak is well-resolved from all degradation product peaks. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally homogeneous and free from co-eluting impurities.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Procedure: Prepare a series of at least five solutions of the reference standard over a concentration range of 50% to 150% of the nominal sample concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).

  • Procedure: Spike a placebo or a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three preparations at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Repeatability: Analyze six independent sample preparations on the same day under the same conditions.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • Acceptance Criteria: The RSD for the purity results should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Procedure: These are typically determined based on the signal-to-noise ratio (S/N), where a ratio of 10:1 is generally accepted for LOQ and 3:1 for LOD.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters should still be met, and the purity results should not be significantly affected.

Data Presentation and Calculation

The purity of this compound is typically determined by the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Example Validation Data Summary
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (RSD) 0.85%≤ 2.0%
Intermediate Precision (RSD) 1.15%≤ 2.0%
LOQ (µg/mL) 0.5S/N ≥ 10
LOD (µg/mL) 0.15S/N ≥ 3

Logical Relationship Diagram

The following diagram illustrates the logical dependencies in developing a validated HPLC method.

Validation_Logic Logical Framework for HPLC Method Validation cluster_validation_params Validation Parameters (ICH Q2) MethodDev Method Development ForcedDeg Forced Degradation MethodDev->ForcedDeg Specificity Specificity/ Stability-Indicating MethodDev->Specificity ForcedDeg->Specificity Validation Full Method Validation Specificity->Validation RoutineUse Routine QC Use Validation->RoutineUse Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ/LOD Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Interdependencies in the method validation process.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity assessment of this compound. The forced degradation studies confirm its stability-indicating capabilities, ensuring that the method can reliably separate the active intermediate from its potential degradation products. Adherence to this protocol will provide researchers and quality control professionals with a high degree of confidence in the quality of this crucial pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

  • UV-Visible spectra of selected quinazoline derivatives in acetonitrile... ResearchGate.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
  • CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof. Google Patents.
  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP).
  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC - PubMed Central.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. MedCrave.
  • Forced Degradation Studies. MedCrave online.
  • (PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. ResearchGate.
  • HPLC/UHPLC Photodiode Array Detector - SPD-M30A. Shimadzu Scientific Instruments.
  • A Brief Overview of PDA Detectors in HPLC. GenTech Scientific.
  • A High-Performance Liquid Chromatography with Photodiode Array Detection Method for Simultaneous Determination of Three Compounds... MDPI.
  • Diode Array Detector HPLC | DAD. SCION Instruments.

Sources

Applications of 2-(Chloromethyl)-4-methylquinazoline in Heterocyclic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Quinazoline Building Block

In the landscape of modern medicinal and agricultural chemistry, the quinazoline scaffold stands out as a privileged structure, forming the core of numerous bioactive compounds.[1] Among the diverse array of quinazoline-based synthons, 2-(chloromethyl)-4-methylquinazoline has emerged as a particularly valuable and versatile building block. Its utility stems from the presence of a highly reactive chloromethyl group at the 2-position of the quinazoline ring. This functional handle serves as a potent electrophilic site, readily participating in nucleophilic substitution reactions, thereby enabling the facile introduction of a wide range of functionalities and the construction of more complex molecular architectures.[1][2] This guide provides an in-depth exploration of the applications of this compound in heterocyclic chemistry, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Reactivity: The SN2 Pathway

The primary mode of reactivity for this compound is the SN2 reaction at the chloromethyl group. The electron-withdrawing nature of the quinazoline ring system enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by a variety of nucleophiles. This predictable reactivity allows for the straightforward synthesis of a diverse library of 2-substituted quinazoline derivatives.

Application 1: Synthesis of 2-(Aminomethyl)-4-methylquinazoline Derivatives for Antimicrobial and Anticancer Research

A significant application of this compound is in the synthesis of 2-(aminomethyl)-4-methylquinazoline derivatives, which have shown promise as antimicrobial and anticancer agents.[3] The introduction of various amino moieties at the 2-methyl position can significantly influence the biological activity of the resulting compounds.

General Reaction Scheme

G start This compound P1 start->P1 amine Amine (R-NH2) amine->P1 base Base (e.g., K2CO3) P2 base->P2 solvent Solvent (e.g., DMF) solvent->P2 product 2-(Aminomethyl)-4-methylquinazoline Derivative P1->P2 Heat P2->product

Caption: General workflow for the synthesis of 2-(aminomethyl)-4-methylquinazoline derivatives.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of substituted 2-(aminomethyl)-4-methylquinazoline derivatives.[3]

Materials:

  • This compound (1.0 eq)

  • Desired amine derivative (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol) and the desired amine derivative (0.01 mol) in 10 mL of DMF.

  • Add potassium carbonate (0.01 mol) to the mixture.

  • Stir the reaction mixture at 90-95°C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add 100 mL of water.

  • Stir the mixture for an additional hour.

  • Extract the product with dichloromethane (2 x 50 mL).

  • Combine the organic layers and distill off the solvent under reduced pressure.

  • Induce crystallization of the crude product from diethyl ether.

  • Collect the solid product by filtration and dry at 50-60°C.

  • Characterize the final product by IR, ¹H NMR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Solvent: DMF is chosen as the solvent due to its high boiling point, which allows for the reaction to be conducted at elevated temperatures, and its ability to dissolve a wide range of organic compounds and inorganic salts.

  • Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Work-up: The addition of water precipitates the organic product, which is then extracted into an organic solvent. Washing with water removes any remaining DMF and inorganic salts.

Amine Derivative Product Name Reported Yield (%)
Morpholine4-((4-Methylquinazolin-2-yl)methyl)morpholineNot specified
Piperidine2-(Piperidin-1-ylmethyl)-4-methylquinazolineNot specified
N-MethylanilineN-Methyl-N-((4-methylquinazolin-2-yl)methyl)anilineNot specified

Yields can vary depending on the specific amine and reaction conditions.

Application 2: Synthesis of Fused Heterocyclic Systems -[4][5][6]Triazolo[4,3-a]quinazolines

A more advanced application of this compound is its use in the synthesis of fused heterocyclic systems, such as[4][5][6]triazolo[4,3-a]quinazolines. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis involves a two-step process: initial conversion to a 2-hydrazinyl intermediate, followed by cyclization.

Synthetic Pathway Overview

G start 2-(Chloromethyl)-4- methylquinazoline P1 start->P1 hydrazine Hydrazine Hydrate hydrazine->P1 intermediate 2-Hydrazinyl-4- methylquinazoline P2 intermediate->P2 formic_acid Formic Acid formic_acid->P2 product 4-Methyl-[1,2,4]triazolo[4,3-a] quinazolin-5-one P1->intermediate Step 1: Hydrazinolysis P2->product Step 2: Cyclization

Caption: Two-step synthesis of 4-methyl-[4][5][6]triazolo[4,3-a]quinazolin-5-one.

Protocol 2a: Synthesis of 2-Hydrazinyl-4-methylquinazoline

This protocol is adapted from a similar synthesis of 4-hydrazinyl-2-phenylquinazoline.[7]

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80% solution in water) (excess)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (3.9 mmol) in 20 mL of ethanol.

  • To this solution, add an excess of hydrazine hydrate dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration.

  • Wash the crude product with cold water to remove unreacted hydrazine hydrate and other water-soluble impurities.

  • Dry the solid under vacuum to yield 2-hydrazinyl-4-methylquinazoline.

Mechanistic Insight: The reaction proceeds via a nucleophilic substitution where the hydrazine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

Protocol 2b: Cyclization to form 4-Methyl-[4][5][6]triazolo[4,3-a]quinazolin-5-one

This protocol describes the cyclization of the 2-hydrazinyl intermediate with formic acid.

Materials:

  • 2-Hydrazinyl-4-methylquinazoline (from Protocol 2a)

  • Formic acid (excess)

Procedure:

  • In a round-bottom flask, suspend 2-hydrazinyl-4-methylquinazoline in an excess of formic acid.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4-methyl-[4][5][6]triazolo[4,3-a]quinazolin-5-one.

Causality of the Cyclization Step: The terminal nitrogen of the hydrazinyl group acts as a nucleophile, attacking the carbonyl carbon of formic acid to form an N-formyl intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the fused triazole ring.

Conclusion

This compound is a highly valuable and reactive intermediate in heterocyclic chemistry. Its ability to readily undergo nucleophilic substitution allows for the straightforward synthesis of a wide array of derivatives with potential applications in drug discovery and agrochemical development. Furthermore, its utility extends to the construction of more complex fused heterocyclic systems, providing access to novel chemical entities. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full synthetic potential of this versatile building block.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline.
  • BenchChem. This compound | RUO | Supplier.
  • Guidechem. This compound 109113-72-6 wiki.
  • MDPI. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
  • ChemicalBook. This compound synthesis.
  • Patel, D. J., et al. (2014).
  • PubMed. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds.
  • Guidechem. What is the synthesis route of this compound? - FAQ.
  • International Journal of Innovative Research in Science, Engineering and Technology. A Short Review on Quinazoline Heterocycle.
  • BenchChem. Synthesis and Characterization of 4-Hydrazinyl-2-phenylquinazoline: A Technical Guide.

Sources

The Versatile Intermediate: A Senior Application Scientist's Guide to 2-(Chloromethyl)-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the strategic use of 2-(Chloromethyl)-4-methylquinazoline as a pivotal chemical intermediate in modern organic synthesis and medicinal chemistry. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors. We will explore its synthesis, reactivity, and applications, supported by detailed protocols, characterization data, and an examination of the structure-activity relationships of its derivatives.

Introduction: The Significance of the Quinazoline Scaffold and the Role of a Key Intermediate

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs for treating cancer and diabetes.[1][2] The utility of this compound lies in its bifunctional nature: a stable quinazoline core and a highly reactive chloromethyl group at the 2-position. This chloromethyl group serves as a potent electrophilic handle, readily undergoing nucleophilic substitution reactions to allow for the facile introduction of a wide array of functional groups.[3] This versatility makes it an indispensable building block in the construction of complex molecular architectures with therapeutic potential.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₉ClN₂[4][5]
Molecular Weight 192.64 g/mol [4][5]
Appearance White to off-white or light yellow powder/crystal[3]
Melting Point 61-65 °C[3]
Solubility Slightly soluble in chloroform and methanol.[6]
Storage Store at 2–8 °C under an inert atmosphere (nitrogen or argon).[6]
Spectroscopic Data Interpretation

2.1.1. ¹H NMR Spectroscopy

A proton NMR spectrum provides valuable information about the structure of a molecule. For this compound, the key signals are:

  • ~2.98 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group at the 4-position of the quinazoline ring.[7]

  • ~4.86 ppm (singlet, 2H): This singlet is characteristic of the two protons of the chloromethyl group at the 2-position.[7]

  • Aromatic Protons: The protons on the benzene ring of the quinazoline scaffold will appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the solvent used.

2.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum complements the proton NMR data. Key expected signals for this compound include:

  • A signal for the methyl carbon.

  • A signal for the chloromethyl carbon.

  • Multiple signals in the aromatic region corresponding to the carbons of the quinazoline ring system.

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum can confirm the presence of key functional groups. For this compound, characteristic absorption bands would include:[7]

  • ~3022 cm⁻¹: Aromatic C-H stretching.

  • ~2917 cm⁻¹: Aliphatic C-H stretching of the methyl and chloromethyl groups.

  • ~1561 cm⁻¹: C=C and C=N stretching vibrations within the quinazoline ring.

2.1.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) would be expected at m/z 192, corresponding to the molecular weight of the compound.[8][9] The presence of a chlorine atom would also result in a characteristic M+2 peak at m/z 194 with an intensity of approximately one-third of the M+ peak, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation patterns may involve the loss of the chloromethyl group or other fragments from the quinazoline ring.[8][9]

Synthesis of this compound: A Detailed Protocol

The most common and efficient synthesis of this compound involves the cyclocondensation of 1-(2-aminophenyl)ethanone with chloroacetonitrile in the presence of an acid catalyst.[3][10]

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_workup Work-up & Purification A 1-(2-Aminophenyl)ethanone F Cyclocondensation A->F B Chloroacetonitrile B->F C HCl gas (anhydrous) or H3PO4 C->F D Solvent (e.g., ethanol, 1,4-dioxane) D->F E Controlled Temperature (e.g., 8-10°C) E->F G Neutralization (e.g., NaOH or NH4OH) F->G H Filtration G->H I Recrystallization H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is a composite of established methods and provides a reliable pathway to the target compound.[11][12]

Materials:

  • 1-(2-Aminophenyl)ethanone

  • Chloroacetonitrile

  • Phosphoric acid (H₃PO₄) or anhydrous HCl gas

  • Absolute ethanol or 1,4-dioxane

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1-(2-aminophenyl)ethanone (0.1 mol) in absolute ethanol (80 mL).

  • To the stirred solution, add phosphoric acid (0.12 mol) as a catalyst.

  • Slowly add a solution of chloroacetonitrile (0.11 mol) in absolute ethanol (20 mL) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for approximately 45 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter.

  • Wash the filtrate with a saturated brine solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent such as dichloromethane or an acetonitrile/petroleum ether mixture to yield this compound as a solid.[12]

Expected Yield: 85-95%

Application Notes: The Versatility of a Key Intermediate

The primary utility of this compound stems from the high reactivity of the chloromethyl group, which is an excellent electrophile for Sₙ2 reactions with a variety of nucleophiles.

G cluster_nucleophiles Nucleophiles cluster_products Product Classes A This compound B Amines (R-NH2) A->B Sₙ2 C Thiols (R-SH) A->C Sₙ2 D Phenols (Ar-OH) A->D Sₙ2 E 2-(Aminomethyl)-4-methylquinazolines B->E F 2-(Thio-substituted methyl)-4-methylquinazolines C->F G 2-(Phenoxymethyl)-4-methylquinazolines D->G

Caption: Reactivity of this compound with various nucleophiles.

Synthesis of Linagliptin: A Case Study in Drug Development

This compound is a crucial intermediate in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[13][14]

Protocol for the Synthesis of a Linagliptin Precursor:

This protocol outlines the coupling of this compound with a xanthine derivative, a key step in the synthesis of Linagliptin.

Materials:

  • This compound

  • 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

  • Potassium carbonate (K₂CO₃)

  • Dimethylacetamide (DMAC)

  • Methanol

  • Reaction vessel with stirring and heating capabilities

Procedure:

  • In a reaction vessel, combine 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione (1.851 mol), this compound (2.405 mol), and potassium carbonate (2.407 mol) in dimethylacetamide (6 L).[15]

  • Stir the mixture and heat to 75-95°C.

  • Maintain the reaction at this temperature for 7-10 hours, monitoring for completion by TLC.

  • Once the reaction is complete, cool the mixture to 65°C and add methanol (3 L).

  • Stir for 30-60 minutes, then filter the mixture and wash the filter cake with methanol (1 L).

  • The resulting filter cake is then worked up with water and methanol to yield the desired product, 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine.[15]

Synthesis of Anticancer Agents

The quinazoline scaffold is a well-established pharmacophore in the design of anticancer agents, particularly as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases.[1][3][14] this compound provides a convenient entry point for the synthesis of a diverse library of 2-substituted quinazoline derivatives for screening as potential anticancer drugs.

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 2-position: The nature of the substituent introduced via nucleophilic displacement of the chloride has a significant impact on the biological activity. Aromatic and heteroaromatic amines at this position have yielded compounds with notable antiproliferative effects.[11]

  • Substitution at the 4-position of the quinazoline ring: While this guide focuses on the 2-chloromethyl derivative, it is worth noting that substitutions at the 4-position of the quinazoline ring are also crucial for activity, often involving anilino groups.[3][14]

  • Overall Molecular Shape and Lipophilicity: The overall shape and lipophilicity of the final molecule play a critical role in its ability to bind to the target enzyme.

G cluster_synthesis Synthetic Pathway cluster_screening Biological Evaluation cluster_sar SAR Studies A This compound B Nucleophilic Substitution with diverse amines, thiols, etc. A->B C Library of 2-substituted-4-methylquinazolines B->C D In vitro anticancer screening (e.g., against EGFR) C->D E Identification of lead compounds D->E F Structure-Activity Relationship Analysis E->F G Optimization of lead compounds F->G

Caption: Workflow for the development of anticancer agents.

Reactions with Other Nucleophiles: Expanding the Synthetic Toolbox

To showcase the versatility of this compound, the following are generalized protocols for its reaction with thiols and phenols.

4.3.1. Reaction with Thiols

Protocol:

  • In a suitable solvent such as ethanol or DMF, dissolve the thiol of choice (1.1 equivalents).

  • Add a base such as sodium ethoxide or sodium hydride (1.1 equivalents) to generate the thiolate anion.

  • To this solution, add this compound (1.0 equivalent).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

4.3.2. Reaction with Phenols

Protocol:

  • In a polar aprotic solvent such as DMF or acetone, dissolve the phenol (1.1 equivalents).

  • Add a base such as potassium carbonate or sodium hydride (1.2 equivalents) to form the phenoxide.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 50-80°C and monitor its progress by TLC.

  • After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate to obtain the crude product, which can be purified by column chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is classified as harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a highly valuable and versatile chemical intermediate that provides a gateway to a vast array of complex molecules with significant biological activity. Its straightforward synthesis and the predictable reactivity of its chloromethyl group make it an essential tool for researchers in drug discovery and development. A thorough understanding of its properties, reaction protocols, and the structure-activity relationships of its derivatives, as outlined in this guide, will undoubtedly facilitate the design and synthesis of novel therapeutic agents.

References

  • The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and Biological Evaluation of Novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline Derivatives as Potent Antitumor Agents. PubMed.
  • Application Notes and Protocols: 2'-Aminoacetophenone as a Key Starting Material for the Synthesis of Linagliptin. Benchchem.
  • An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. CHEMISTRY & BIOLOGY INTERFACE.
  • This compound synthesis. ChemicalBook.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. SpringerLink.
  • CN105936634A - Synthetic method of linagliptin.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Substituted quinazolines, part 2. Synthesis and in-vitro anticancer evaluation of new 2-substituted mercapto-3H-quinazoline analogs. PubMed.
  • Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. NIH.
  • Supporting Inform
  • This compound(109113-72-6) 1H NMR spectrum. ChemicalBook.
  • CAS No : 109113-72-6 | Product Name : this compound.
  • 109113-72-6|this compound|BLD Pharm.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. De Gruyter.
  • Interpretation of mass spectra. Saarland University.
  • 109113-72-6 | this compound | ChemScene.
  • This compound | C10H9ClN2 | CID 241518. PubChem.
  • This compound | 109113-72-6. ChemicalBook.
  • Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica.
  • 12.2: Interpreting Mass Spectra. Chemistry LibreTexts.
  • Mass Spectrometry - Interpret
  • This compound | 109113-72-6 | FC32821. Biosynth.
  • How do sodium phenoxide and benzyl chloride react? Quora.
  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica.
  • A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology.
  • Synthesis and antimicrobial activity of some new quinazoline derivatives.
  • What happens when a Sodium phenoxide is treated withCH3Cl class 11 chemistry CBSE. Vedantu.
  • Dequaternization of curare bases with sodium thiophenoxide and ethanolamine. PubMed.
  • Top 3 papers published in the topic of Sodium phenoxide in 2017. SciSpace.
  • Recommended mechanism pathway for the preparation of 2,3 dihydroquinazolin‐4(1H).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Chloromethyl)-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(chloromethyl)-4-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding this important synthetic intermediate. Our goal is to empower you with the knowledge to optimize your reaction yields, improve purity, and confidently address challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthetic route for this compound?

A1: The most widely adopted and scalable synthetic route for this compound involves the acid-catalyzed cyclization of o-aminoacetophenone with chloroacetonitrile.[1] This method is favored due to its operational simplicity, use of readily available starting materials, and amenability to industrial production.[1] Alternative routes, such as those starting from anthranilic acid derivatives or involving chloromethylation of a pre-formed quinazoline ring, have been described but can suffer from drawbacks like the use of hazardous reagents (e.g., phosphorus oxychloride, thionyl chloride), longer reaction sequences, or lower overall yields.[1][2]

Q2: What is the proposed reaction mechanism for the synthesis from o-aminoacetophenone and chloroacetonitrile?

A2: The reaction proceeds through an acid-catalyzed mechanism. Initially, the carbonyl group of o-aminoacetophenone is activated by the acid catalyst (commonly HCl gas or a Lewis acid). This is followed by a nucleophilic attack from the nitrogen of chloroacetonitrile, leading to a series of intermediates that ultimately cyclize and dehydrate to form the quinazoline ring. The presence of a strong acid is crucial for facilitating these steps.

Below is a diagram illustrating the proposed mechanistic pathway:

Reaction_Mechanism cluster_0 Step 1: Activation and Nucleophilic Attack cluster_1 Step 2: Cyclization and Aromatization o-aminoacetophenone o-Aminoacetophenone Activated_Carbonyl Activated Carbonyl Intermediate o-aminoacetophenone->Activated_Carbonyl + H+ Chloroacetonitrile Chloroacetonitrile Nitrile_Adduct Nitrile Adduct Acid_Catalyst H+ Activated_Carbonyl->Nitrile_Adduct + Chloroacetonitrile Cyclized_Intermediate Cyclized Dihydroquinazoline Nitrile_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product - H2O, -H+ (Aromatization)

Caption: Proposed mechanism for the synthesis of this compound.

Q3: What are the critical reaction parameters to control for maximizing yield and purity?

A3: Several parameters are crucial for the successful synthesis of this compound. Careful control of these factors will significantly impact the reaction outcome.

ParameterOptimized ConditionRationale & Impact on Yield/Purity
Temperature 10°CLower temperatures help to control the exothermic nature of the reaction and minimize the formation of side products.[1]
Reaction Time 20 hoursSufficient time is required for the reaction to proceed to completion. Shorter times may result in incomplete conversion.[1]
Stoichiometry Molar ratio of o-aminoacetophenone to chloroacetonitrile to HCl of 1.0:1.1:3.0A slight excess of chloroacetonitrile and a significant amount of acid catalyst are necessary to drive the reaction forward and ensure complete conversion of the starting material.[1]
Solvent 1,4-Dioxane or ChlorobenzeneAnhydrous conditions are essential to prevent side reactions.[3][4] The choice of solvent can influence reactant solubility and reaction kinetics.
Acid Catalyst HCl gas or AlCl₃A strong acid is required to catalyze the cyclization.[4][5] The choice of acid can affect reaction rate and work-up procedures.

An optimized process under these conditions has been reported to yield the product with a purity of 98.3% and a yield of 77.3%.[1]

Troubleshooting Guide

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields in quinazoline synthesis can often be traced back to several factors. Here's a troubleshooting workflow to help you identify and resolve the issue:

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents Reagent_Purity Are starting materials pure and anhydrous? Check_Reagents->Reagent_Purity Check_Conditions 2. Review Reaction Conditions Temperature_Control Was the temperature maintained at the optimal level (e.g., 10°C)? Check_Conditions->Temperature_Control Check_Workup 3. Evaluate Work-up & Purification pH_Control Was the pH carefully controlled during work-up to ensure product precipitation? Check_Workup->pH_Control Stoichiometry_Correct Is the molar ratio of reactants and catalyst correct? Reagent_Purity->Stoichiometry_Correct Yes Solution_Reagent Use fresh, anhydrous reagents. Accurately measure all components. Reagent_Purity->Solution_Reagent No Stoichiometry_Correct->Check_Conditions Yes Stoichiometry_Correct->Solution_Reagent No Time_Sufficient Was the reaction allowed to proceed for the recommended duration (e.g., 20 hours)? Temperature_Control->Time_Sufficient Yes Solution_Conditions Optimize temperature and time based on literature recommendations. Temperature_Control->Solution_Conditions No Time_Sufficient->Check_Workup Yes Time_Sufficient->Solution_Conditions No Purification_Loss Is product being lost during recrystallization? pH_Control->Purification_Loss Yes Solution_Workup Carefully control pH during neutralization. Optimize recrystallization solvent system. pH_Control->Solution_Workup No Purification_Loss->Solution_Workup Yes

Caption: A decision tree for troubleshooting low yields.

Detailed Explanations:

  • Reagent Quality: The starting material, o-aminoacetophenone, should be of high purity. The presence of impurities can lead to side reactions. Ensure that chloroacetonitrile and the solvent are anhydrous, as water can interfere with the acid catalyst and lead to hydrolysis of intermediates.[3]

  • Incomplete Reaction: If the reaction time is too short or the temperature is too low, the conversion of starting materials to the product may be incomplete. Monitoring the reaction by TLC or HPLC is recommended to determine the optimal reaction time for your specific setup.[4]

  • Work-up Issues: During the work-up, the pH of the solution must be carefully adjusted. The product is typically precipitated by adding the acidic reaction mixture to a cooled basic solution (e.g., sodium hydroxide).[1] If the pH is not optimal, the product may remain in solution, leading to a lower isolated yield.

  • Purification Losses: The choice of solvent for recrystallization is critical. A common method involves recrystallization from an acetonitrile/petroleum ether mixture.[1] If the product is too soluble in the chosen solvent system, significant losses can occur during this step.

Q5: I am observing significant impurity formation in my product. What are the likely side reactions and how can I minimize them?

A5: Impurity formation is a common challenge. One identified impurity is 4,4'-(2-methylpropane-1,3-diyl)bis(2-(chloromethyl)quinazoline), which can form from the reaction of the product with acetaldehyde under alkaline conditions.[3][6] While acetaldehyde is not a primary reactant, it can be present as an impurity or formed under certain conditions.

To minimize side reactions:

  • Control Temperature: As mentioned, maintaining a low reaction temperature is crucial to suppress the rates of side reactions.[1]

  • Ensure Purity of Starting Materials: Use high-purity o-aminoacetophenone and chloroacetonitrile to avoid introducing contaminants that could lead to side products.

  • Optimize Stoichiometry: An inappropriate ratio of reactants can lead to the formation of byproducts. Adhering to the optimized stoichiometry is important.[1]

  • Careful Work-up: During the basic work-up, it is important to control the temperature and addition rate to avoid localized high temperatures or pH gradients that might promote side reactions.[1]

Q6: What is the recommended procedure for the purification of this compound?

A6: The crude product obtained after filtration and washing with water can be effectively purified by recrystallization. A well-documented method involves using a solvent mixture of acetonitrile and petroleum ether.[1] Alternatively, recrystallization from dichloromethane has also been reported.[7] The choice of solvent may depend on the specific impurities present in your crude product. It is advisable to perform small-scale solubility tests to determine the optimal solvent system for your material. Column chromatography is generally not the preferred method for large-scale purification due to the crystalline nature of the product.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from optimized literature procedures.[1]

Materials:

  • o-Aminoacetophenone

  • Chloroacetonitrile

  • 1,4-Dioxane

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (50%)

  • Acetonitrile

  • Petroleum ether

Procedure:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, add o-aminoacetophenone (0.20 mol), chloroacetonitrile (0.22 mol), and 1,4-dioxane (10 mL).

  • Stir the mixture and cool it in an ice bath to 10°C.

  • Slowly add hydrochloric acid solution (150 mL) dropwise while maintaining the temperature below 15°C.

  • After the addition is complete, continue stirring the reaction mixture at 10°C for 20 hours.

  • In a separate beaker, prepare a pre-cooled solution of sodium hydroxide (50%, 450 mL) and cool it to 0°C.

  • Pour the reaction mixture into the cooled sodium hydroxide solution while ensuring the temperature does not exceed 10°C.

  • Stir the resulting mixture at 5°C for 30 minutes to allow for complete precipitation of the product.

  • Filter the mixture and wash the filter cake thoroughly with water.

  • Recrystallize the crude product from a mixture of acetonitrile and petroleum ether to obtain the purified this compound.

References

  • The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. NINGBO INNO PHARMCHEM CO.,LTD. URL
  • This compound | RUO | Supplier - Benchchem. URL
  • What is the synthesis route of this compound? - FAQ - Guidechem. URL
  • This compound 109113-72-6 wiki - Guidechem. URL
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - MDPI. URL
  • This compound synthesis - ChemicalBook. URL
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs - Benchchem. URL
  • CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google P
  • Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[8].
  • An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor - CHEMISTRY & BIOLOGY INTERFACE. URL
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. URL
  • WO2023156675A1 - Process for purification of linagliptin - Google P
  • This compound | 109113-72-6 - ChemicalBook. URL

Sources

Technical Support Center: Synthesis of 2-(Chloromethyl)-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-4-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially preferred method for synthesizing this compound?

The most widely adopted method for the synthesis of this compound is the acid-catalyzed cyclization of 1-(2-aminophenyl)ethanone (also known as o-aminoacetophenone) with chloroacetonitrile.[1][2] This reaction is typically performed in the presence of anhydrous hydrogen chloride gas in a suitable solvent like 1,4-dioxane.[1] This method is favored for its operational simplicity, use of readily available starting materials, and amenability to scale-up.[1] Alternative routes that use hazardous reagents like phosphorus oxychloride are generally avoided due to the formation of multiple side products and difficulties in purification.[1]

Q2: What is the underlying mechanism of this reaction?

The reaction proceeds via a mechanism analogous to the Pinner reaction .[3] The key steps are:

  • Activation of the Nitrile: Anhydrous hydrogen chloride protonates the nitrogen atom of chloroacetonitrile, forming a highly electrophilic nitrilium ion.

  • Intramolecular Nucleophilic Attack: The lone pair of the amino group on o-aminoacetophenone attacks the carbonyl carbon, which then undergoes rearrangement and reaction with the activated nitrile intermediate.

  • Cyclization and Aromatization: A series of intramolecular cyclization and dehydration steps lead to the formation of the stable quinazoline ring system.

Below is a diagram illustrating the proposed reaction pathway.

graph "Pinner_Type_Cyclization" { graph [layout=dot, rankdir=LR, splines=ortho, label="Proposed Pinner-Type Cyclization Mechanism", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes SM1 [label="o-Aminoacetophenone"]; SM2 [label="Chloroacetonitrile"]; Catalyst [label="HCl (gas, anhydrous)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ActivatedNitrile [label="Activated Nitrilium Ion\n[ClCH2-C≡N+H]Cl-", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="Initial Adduct"]; Intermediate2 [label="Cyclized Intermediate"]; Product [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SM1 -> Intermediate1; ActivatedNitrile -> Intermediate1; SM2 -> ActivatedNitrile [label="+ HCl"]; Catalyst -> SM2 [style=dashed]; Intermediate1 -> Intermediate2 [label="Intramolecular\nCyclization"]; Intermediate2 -> Product [label="- H2O\n(Aromatization)"]; }

Figure 1. Proposed Pinner-Type Cyclization Pathway.
Q3: What are the primary side reactions I should be aware of?

The two most significant side reactions are hydrolysis of the reactive chloromethyl group and the formation of dimeric impurities .

  • Hydrolysis: The presence of water in the reaction mixture can lead to the nucleophilic substitution of the chlorine atom, forming 2-(hydroxymethyl)-4-methylquinazoline. This alcohol can exist in equilibrium with its tautomer, 2-methyl-4(3H)-quinazolinone, especially during workup or purification.

  • Dimerization: The reactive nature of the product can lead to self-condensation or reaction with intermediates to form higher molecular weight impurities. The exact mechanism under acidic conditions is complex but may involve the reaction of a nucleophilic intermediate with the electrophilic chloromethyl group of a product molecule.

Strict anhydrous conditions are the primary defense against these side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of the desired product. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors, from the quality of your reagents to suboptimal reaction conditions.[4] Let's break down the potential causes and solutions.

Probable Cause Explanation & Diagnostic Checks Recommended Corrective Actions
Presence of Moisture The Pinner reaction and the stability of the chloromethyl group are highly sensitive to water. Water can hydrolyze the activated nitrile intermediate and the final product. Check the dryness of your solvent, glassware, and HCl gas source.Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., freshly distilled 1,4-dioxane). Pass HCl gas through a drying tube (e.g., containing CaCl2 or H2SO4) before introducing it to the reaction.
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by taking aliquots at regular intervals.The reaction time can be up to 20 hours.[1] Ensure adequate stirring and maintain the recommended temperature (0-15°C) during HCl addition and for the duration of the reaction.[1]
Suboptimal Stoichiometry An incorrect ratio of reactants can lead to the formation of side products or unreacted starting materials.A slight excess of chloroacetonitrile (e.g., 1.1 equivalents) and a significant excess of HCl (e.g., 3.0 equivalents) relative to o-aminoacetophenone are often used to drive the reaction to completion.[1]
Poor Temperature Control Exothermic reactions during HCl addition can lead to temperature spikes, promoting side reactions.Add the HCl gas or solution slowly while maintaining the reaction temperature below 15°C using an ice bath.[1]
Problem 2: Presence of a More Polar Impurity by TLC/HPLC (Hydrolysis Product)

Q: I've identified a significant impurity that is more polar than my product. I suspect it's the hydrolysis product. How can I confirm this and prevent its formation?

A: A more polar impurity is indeed likely to be the hydrolysis product, 2-(hydroxymethyl)-4-methylquinazoline or its tautomer.

Confirmation:

  • Mass Spectrometry (MS): The hydrolysis product will have a molecular weight corresponding to the replacement of -Cl (35.45 u) with -OH (17.01 u), resulting in a molecular ion that is approximately 18.44 u lighter than the product.

  • Proton NMR (¹H NMR): The chloromethyl protons (-CH₂Cl) typically appear around 4.8 ppm. The hydroxymethyl protons (-CH₂OH) would likely appear slightly upfield and may show coupling to the hydroxyl proton.

Prevention and Mitigation:

graph "Hydrolysis_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, label="Hydrolysis Side Reaction Pathway", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Product [label="2-(Chloromethyl)-4-\nmethylquinazoline"]; Water [label="H₂O", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HydrolysisProduct [label="2-(Hydroxymethyl)-4-\nmethylquinazoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tautomer [label="2-Methyl-4(3H)-\nquinazolinone", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Product -> HydrolysisProduct [label="SN2 reaction"]; Water -> Product [style=dashed]; HydrolysisProduct -> Tautomer [label="Tautomerization"]; }

Figure 2. Formation of Hydrolysis-Related Impurities.
  • Strict Anhydrous Conditions: As detailed in Problem 1, this is the most critical factor. Any ingress of water during the reaction or aqueous work-up can lead to hydrolysis.

  • Work-up Procedure: When quenching the reaction, do so at a low temperature (e.g., 0-5°C) by pouring the reaction mixture into a cold basic solution (e.g., NaOH or NaHCO₃ solution).[1] This neutralizes the excess acid and minimizes the time the product is in an acidic aqueous environment.

  • Extraction: Promptly extract the product into a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) after neutralization.

Problem 3: Presence of a Higher Molecular Weight Impurity (Dimer)

Q: My analysis shows a less polar, higher molecular weight impurity. Could this be a dimer, and how can I avoid it?

A: Yes, a higher molecular weight, less polar impurity is often a dimer or oligomer. While specific dimer impurities have been synthesized under basic conditions with acetaldehyde,[5] dimerization can also occur under the acidic synthesis conditions.

Proposed Mechanism and Prevention:

A plausible mechanism involves the electrophilic chloromethyl group of a product molecule being attacked by a nucleophilic species in the reaction, such as an enamine intermediate or even the amino group of the starting material if it's in excess.

graph "Dimerization_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, label="Proposed Dimerization Side Reaction", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Product [label="Product Molecule\n(Electrophile)"]; Nucleophile [label="Nucleophilic Species\n(e.g., Enamine Intermediate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dimer [label="Dimer Impurity", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Product -> Dimer; Nucleophile -> Dimer [label="Nucleophilic Attack\non -CH2Cl group"]; }

Figure 3. Proposed Dimer Formation Pathway.

To minimize dimerization:

  • Control Stoichiometry: Ensure that chloroacetonitrile is in slight excess to fully react with the o-aminoacetophenone, reducing the presence of unreacted nucleophilic starting material.

  • Maintain Low Temperature: Lower temperatures (0-10°C) disfavor the bimolecular dimerization reaction, which likely has a higher activation energy than the desired intramolecular cyclization.[1]

  • Reaction Concentration: Running the reaction at a suitable dilution may reduce the frequency of intermolecular collisions that lead to dimerization. However, this must be balanced against potentially slower reaction rates.

Problem 4: Difficulty in Product Purification

Q: My crude product is an oil or contains multiple impurities, and recrystallization is proving difficult. What purification strategies do you recommend?

A: Purification can be challenging due to the presence of closely related impurities. A systematic approach is key.

1. Analytical Assessment: First, understand your impurity profile. A robust HPLC method is essential. While a specific validated method is not widely published, a good starting point for method development would be a reverse-phase C18 column with a gradient elution.[5]

HPLC Method Development Parameters
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a high aqueous percentage (e.g., 90% A) and ramp to a high organic percentage (e.g., 95% B) over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 318 nm[6]

2. Purification Strategy:

graph "Purification_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, label="General Purification Workflow", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Crude [label="Crude Product"]; AqueousWash [label="Aqueous Wash\n(e.g., sat. NaHCO3, brine)"]; Drying [label="Dry over Na2SO4/MgSO4"]; SolventRemoval [label="Solvent Removal\n(Rotary Evaporation)"]; Recrystallization [label="Recrystallization", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; ColumnChromatography [label="Column Chromatography\n(if needed)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; PureProduct [label="Pure Product", shape=egg, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Crude -> AqueousWash; AqueousWash -> Drying; Drying -> SolventRemoval; SolventRemoval -> Recrystallization; Recrystallization -> PureProduct [label="Success"]; Recrystallization -> ColumnChromatography [label="Failure/Oiling Out"]; ColumnChromatography -> PureProduct; }

Figure 4. Recommended Purification Workflow.
  • Recrystallization: This is the most effective method for removing small amounts of impurities. A mixture of acetonitrile and petroleum ether has been reported to be effective.[1] Other common solvent systems to explore include ethanol/water, isopropanol, or ethyl acetate/hexanes.[7]

    • Protocol: Dissolve the crude product in a minimum amount of the hot, better solvent (e.g., acetonitrile). Slowly add the colder, poorer solvent (e.g., petroleum ether) until turbidity persists. Gently warm to redissolve, then allow to cool slowly.

  • Column Chromatography: If recrystallization fails or the product is an oil, silica gel column chromatography is the next step. Use a solvent system guided by your TLC analysis (e.g., a mixture of hexanes and ethyl acetate). Be aware that the product's reactivity can sometimes lead to decomposition on silica gel.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline.
  • Google Patents. (2021). CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.
  • Wikipedia. (n.d.). Pinner reaction.

Sources

Navigating the Synthesis of 2-(Chloromethyl)-4-methylquinazoline: A Guide to Avoiding Toxic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome, researchers, scientists, and drug development professionals. This guide, developed by our team of application scientists, provides in-depth technical support for the synthesis of 2-(chloromethyl)-4-methylquinazoline, a critical intermediate in pharmaceutical development. Our focus is on transitioning from hazardous traditional methods to safer, more sustainable synthetic routes without compromising yield or purity. This resource offers practical, field-tested insights in a direct question-and-answer format to address challenges you may encounter during your experiments.

The Challenge with Traditional Synthesis

Historically, the synthesis of this compound has often relied on highly toxic and corrosive reagents, such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[1] These substances pose significant handling risks, are environmentally hazardous, and can lead to difficult-to-remove impurities, complicating downstream processes.

This guide champions a greener approach, primarily focusing on the acid-catalyzed condensation of o-aminoacetophenone with chloroacetonitrile. This method is not only safer but also offers a more streamlined and industrially scalable process.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxic reagents used in traditional this compound synthesis that I should avoid?

A1: The main reagents of concern are strong chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[1] These are often used to convert a hydroxyl or carbonyl group into the desired chloromethyl functionality. Both are highly corrosive, react violently with water, and release toxic fumes, making them challenging to handle and dispose of safely.

Q2: What is the most promising "green" alternative to these hazardous reagents?

A2: The most widely adopted greener alternative is the acid-catalyzed cyclization of o-aminoacetophenone with chloroacetonitrile.[2] This method typically uses hydrogen chloride (HCl) gas or a solution of HCl in an organic solvent.[2] This approach avoids the use of harsh chlorinating agents and often results in a cleaner reaction profile with simpler work-up procedures.

Q3: I'm considering the greener route with o-aminoacetophenone and chloroacetonitrile. What is the fundamental mechanism of this reaction?

A3: The reaction proceeds through an acid-catalyzed mechanism. The acid protonates the carbonyl group of o-aminoacetophenone, making it more electrophilic. The amino group of another molecule of o-aminoacetophenone then attacks the nitrile carbon of chloroacetonitrile. A series of intramolecular cyclization and dehydration steps, all promoted by the acidic environment, lead to the formation of the quinazoline ring.

Q4: Can I use other acids besides hydrogen chloride for the greener synthesis?

A4: Yes, other acids have been explored. For instance, phosphoric acid (H₃PO₄) has been used as a catalyst.[3] Additionally, the use of solid acid catalysts is an emerging area of interest, as they can simplify catalyst removal and recycling, further enhancing the green credentials of the synthesis.

Q5: What are the main safety concerns with the greener synthesis route?

A5: While safer than traditional methods, this route is not without hazards. Chloroacetonitrile is toxic if inhaled, ingested, or absorbed through the skin and is a lachrymator (causes tearing).[4][5][6] Hydrogen chloride gas is highly corrosive and can cause severe respiratory irritation. Therefore, it is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]

Troubleshooting Guide for the Greener Synthesis of this compound

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the recommended time, consider extending the reaction duration or cautiously increasing the temperature.
2. Ineffective Catalyst: The acid catalyst may be of poor quality or used in an insufficient amount.Solution: Ensure the use of anhydrous HCl gas or a freshly prepared solution. Verify the concentration of the acid. A molar ratio of approximately 1:1.1:3 of o-aminoacetophenone to chloroacetonitrile to HCl is often optimal.
3. Poor Quality Starting Materials: Impurities in o-aminoacetophenone or chloroacetonitrile can inhibit the reaction.Solution: Use high-purity starting materials. If necessary, purify the o-aminoacetophenone by vacuum distillation and ensure the chloroacetonitrile is free from degradation products.
4. Suboptimal Solvent: The choice of solvent can impact reactant solubility and reaction rate.Solution: While often performed with a minimal amount of solvent like 1,4-dioxane, ensure your starting materials are adequately solubilized. If solubility is an issue, consider screening other inert, anhydrous solvents.
Formation of Significant Impurities 1. Side Reactions: Unwanted side reactions can occur, especially at elevated temperatures.Solution: Maintain strict temperature control. Running the reaction at a lower temperature (e.g., 0-10°C) for a longer duration can often minimize the formation of by-products.
2. Presence of Water: Moisture in the reaction can lead to hydrolysis of intermediates and starting materials.Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
3. Incorrect Stoichiometry: An excess of one reactant can lead to the formation of specific impurities.Solution: Carefully control the stoichiometry of the reactants. A slight excess of chloroacetonitrile is common, but a large excess should be avoided.
Difficulty in Product Isolation and Purification 1. Product is an Oil or Gummy Solid: The crude product may not crystallize easily.Solution: Try different recrystallization solvents or solvent pairs. Common solvents for recrystallization of this compound include acetonitrile/petroleum ether, ethanol, or isopropanol.[7] Seeding the solution with a small crystal of pure product can also induce crystallization.
2. Ineffective Purification by Recrystallization: Impurities co-crystallize with the product.Solution: If simple recrystallization is insufficient, consider column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. The addition of a small amount of activated charcoal during recrystallization can help remove colored impurities.[8][9]

Experimental Protocols

Protocol 1: Greener Synthesis of this compound using HCl

This protocol is a safer alternative to methods employing phosphorus oxychloride.

Materials:

  • o-Aminoacetophenone

  • Chloroacetonitrile

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric acid (gas or concentrated solution)

  • Sodium hydroxide solution (for neutralization)

  • Acetonitrile

  • Petroleum ether

Procedure:

  • In a three-necked flask equipped with a stirrer, a gas inlet (or dropping funnel), and a thermometer, dissolve o-aminoacetophenone and a slight molar excess of chloroacetonitrile in a minimal amount of anhydrous 1,4-dioxane.

  • Cool the mixture to 0-10°C in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a concentrated hydrochloric acid solution dropwise while maintaining the temperature below 15°C.

  • After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 10°C) for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a pre-cooled, stirred solution of sodium hydroxide to neutralize the acid and precipitate the crude product. Maintain the temperature below 10°C during this process.

  • Filter the resulting solid, wash it thoroughly with cold water, and air-dry.

  • For purification, recrystallize the crude product from a suitable solvent system, such as acetonitrile/petroleum ether, to obtain pure this compound.

Visualizing the Pathways

To better understand the chemical transformations, the following diagrams illustrate the traditional hazardous route and the recommended greener alternative.

Diagram 1: Traditional vs. Greener Synthesis

G cluster_0 Traditional (Hazardous) Route cluster_1 Greener Alternative A Starting Material (e.g., Quinazolinone) C 2-(Chloromethyl)-4- methylquinazoline A->C Chlorination B Toxic Reagent (POCl₃ or SOCl₂) D o-Aminoacetophenone G 2-(Chloromethyl)-4- methylquinazoline D->G Cyclization E Chloroacetonitrile F Acid Catalyst (e.g., HCl)

A comparison of the traditional hazardous synthesis and the greener alternative.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_purity cluster_conditions cluster_workup Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckWorkup Analyze Work-up & Purification Start->CheckWorkup PurifySM Purify Starting Materials CheckPurity->PurifySM OptimizeTemp Adjust Temperature CheckConditions->OptimizeTemp OptimizeTime Extend Reaction Time CheckConditions->OptimizeTime OptimizeCatalyst Verify Catalyst Activity/Amount CheckConditions->OptimizeCatalyst OptimizeRecryst Screen Recrystallization Solvents CheckWorkup->OptimizeRecryst ColumnChrom Consider Column Chromatography CheckWorkup->ColumnChrom End Improved Yield PurifySM->End OptimizeTemp->End OptimizeTime->End OptimizeCatalyst->End OptimizeRecryst->End ColumnChrom->End

A workflow for troubleshooting low product yield in the greener synthesis.

References

  • MDPI. (2022). Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide. MDPI. [Link]
  • Taylor & Francis Online. (2018). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]
  • Frontiers. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers. [Link]
  • National Center for Biotechnology Information. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • ResearchGate. (2018). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation.
  • MDPI. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. [Link]
  • National Center for Biotechnology Information. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • National Center for Biotechnology Information. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
  • PubMed. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. [Link]
  • ResearchGate. (n.d.). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K).
  • University of Rochester Department of Chemistry. (n.d.). Recrystallization1. University of Rochester Department of Chemistry. [Link]
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities.
  • ResearchGate. (2016). A facile synthesis of 2-substituted-2,3-dihydro-4(1H)-quinazolinones in 2,2,2-trifluoroethanol.
  • Google Patents. (2023). WO2023156675A1 - Process for purification of linagliptin.
  • International Research Journal of Pure and Applied Chemistry. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. [Link]
  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
  • MDPI. (2022). Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide. MDPI. [Link]
  • CUNY. (n.d.).
  • National Center for Biotechnology Information. (2023). Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
  • ResearchGate. (n.d.). Postulated mechanism for the synthesis of quinazoline‐4‐carboxamides.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2021). A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. [Link]
  • Google Patents. (n.d.). CN107162923B - A kind of preparation method of o-aminoacetophenone.

Sources

Technical Support Center: Optimization of Reaction Conditions for Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoot common experimental issues, and offer robust protocols for the synthesis of quinazoline scaffolds. Quinazolines are a vital class of N-heterocycles, forming the core of numerous pharmaceuticals, including anticancer and antimalarial agents.[1][2][3] However, their synthesis is often challenging, requiring careful optimization of reaction conditions to achieve high yields and purity.[4]

This document provides in-depth, field-proven advice in a direct question-and-answer format to address the specific issues you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the optimization of quinazoline synthesis.

Q1: My reaction is producing a benzimidazole byproduct instead of the desired quinazoline. What is the most likely cause and how can I fix it? A: This is a classic selectivity issue directly related to solvent polarity. The reaction pathway can be steered by your choice of solvent. Nonpolar solvents can favor an alternative C(sp³)-C(sp²) bond formation, leading to benzimidazoles.[5] To promote the desired C(sp²)-N bond formation for quinazoline synthesis, you should switch to a polar solvent.[5] Highly polar solvents like DMF, DMSO, and even water have been shown to provide excellent yields of quinazolines while minimizing or eliminating the formation of benzimidazole side products.[5][6]

Q2: How critical is the choice of base, and how do I select the right one? A: The base is crucial as it often facilitates the necessary deprotonation and subsequent cyclization steps.[5] The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic base (e.g., DABCO) depends heavily on the specific reaction mechanism and the solubility of your reactants.[5][7] If you are experiencing low yields, the base may be too weak to efficiently deprotonate the starting materials.[5] Consider switching to a stronger base; for example, if Na₂CO₃ is ineffective, K₂CO₃ or Cs₂CO₃ might be more successful.[5]

Q3: There are many different catalysts reported for quinazoline synthesis. How do I decide which one to use? A: Catalyst selection is entirely dependent on your chosen synthetic route and starting materials.

  • Lewis Acids: For reactions like the synthesis of 4-methylquinazoline from 2-aminoacetophenone and formamide, a Lewis acid such as BF₃-Et₂O can be highly effective.[8]

  • Transition Metals (Cu, Pd, Ni, Fe, Ru): These are extremely common in modern quinazoline synthesis, enabling a wide range of C-H activation, cross-coupling, and cascade reactions.[1][7][9] Copper catalysts, for instance, are frequently used for cascade reactions involving (2-aminophenyl)methanols and aldehydes.[7] Palladium is often used for carbonylation reactions to form quinazolinones.[10]

  • Iodine: Molecular iodine is an effective catalyst for oxidative C-H amination reactions, often providing an economical and metal-free alternative.[7][11]

  • Catalyst-Free: Some modern methods, particularly those using microwave irradiation, can proceed efficiently without any catalyst, offering a greener alternative.[11]

Q4: Can I run my reaction without a solvent? A: Yes, solvent-free reactions, often facilitated by microwave irradiation, are an excellent green chemistry approach for quinazoline synthesis.[11][12] For example, the reaction of 2-aminobenzophenones with aldehydes and ammonium acetate can proceed cleanly and in high yield under microwave heating without any solvent.[11] This approach not only reduces environmental impact but can also dramatically shorten reaction times.[13]

Part 2: Troubleshooting Guide for Common Synthesis Issues

This guide is structured to help you diagnose and solve specific experimental problems.

Logical Troubleshooting Workflow

G Start Reaction Issue Identified (e.g., Low Yield, Byproducts) Purity Check Starting Material Purity (NMR, LC-MS, m.p.) Start->Purity Conditions Review Core Reaction Conditions (Solvent, Temp, Time, Base, Catalyst) Purity->Conditions If pure Purify Purify Starting Materials Purity->Purify If impure TLC Analyze TLC/LC-MS Data Conditions->TLC Optimize Systematically Optimize One Parameter at a Time TLC->Optimize Identify Specific Issue (e.g., unreacted SM, byproducts) Success Problem Solved: High Yield & Purity TLC->Success Optimization successful Purify->Purity Optimize->TLC Run small-scale test

Caption: A systematic workflow for troubleshooting quinazoline synthesis.

Problem 1: Low or No Product Yield
Possible Cause Explanation & Recommended Solution
Poor Starting Material Quality Impurities in your starting materials (e.g., 2-aminobenzonitriles, aldehydes) can inhibit the reaction or lead to side products. Solution: Always verify the purity of your reactants via NMR, GC-MS, or melting point before starting. If necessary, purify them by recrystallization or distillation.[14]
Suboptimal Reaction Temperature Many quinazoline syntheses, such as the classical Niementowski reaction, require high temperatures (130-150 °C) to overcome the activation energy barrier.[15][16] Solution: Perform small-scale temperature screening experiments (e.g., room temp, 50 °C, 80 °C, 120 °C) and monitor progress by TLC to find the optimal temperature for your specific substrates.[14]
Inactive or Poisoned Catalyst For catalyzed reactions, the catalyst may be old, inactive, or poisoned by impurities in the solvent or starting materials. Solution: Use a fresh batch of catalyst. Ensure all glassware is scrupulously clean and solvents are dry and pure. Optimize the catalyst loading; sometimes, more is not better.[14][15]
Poor Reactant Solubility If reactants are not fully dissolved at the reaction temperature, the reaction will be slow and incomplete. Solution: Ensure you are using a solvent in which all starting materials are soluble. If necessary, perform a solvent screen with small amounts of your materials to identify a better solvent system.[5]
Reaction is Air-Sensitive Some intermediates may be prone to oxidation, or the catalyst may be deactivated by oxygen. Solution: If you suspect air sensitivity, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and ensure all glassware is oven-dried.[14]
Problem 2: Significant Side Product Formation
Possible Cause Explanation & Recommended Solution
Incorrect Solvent Polarity As detailed in the FAQ, non-polar solvents (toluene, THF) can favor the formation of benzimidazole byproducts.[5] Solution: Switch to a polar aprotic solvent like DMF or DMSO, or a polar protic solvent like ethanol or water.[5][14]
Incompletely Cyclized Intermediate You may be isolating an open-chain intermediate if the final cyclization step is incomplete. This often appears as an extra spot on the TLC plate.[15] Solution: Try increasing the reaction temperature or extending the reaction time to promote full cyclization. In some cases, adding a dehydrating agent can be beneficial.[15]
Product Decomposition The desired quinazoline product might be unstable under the harsh reaction conditions (e.g., high heat, strong acid/base), leading to decomposition products. Solution: Test the stability of your purified product under the reaction conditions. If it decomposes, you must develop a milder synthetic route, shorten the reaction time, or lower the temperature.[14]
Part 3: Experimental Protocol & Optimization Guide

This section provides a robust, step-by-step protocol for a common quinazoline synthesis, highlighting key optimization parameters.

Protocol: Copper-Catalyzed Aerobic Oxidative Synthesis of 2-Substituted Quinazolines

This protocol is adapted from an efficient method for the one-pot reaction of aldehydes with 2-aminobenzylamines.[7] It utilizes a CuCl/DABCO/4-HO-TEMPO catalyst system and oxygen as the terminal oxidant.

Reaction Scheme Visualization

G cluster_reactants Reactants cluster_conditions Conditions r1 2-Aminobenzylamine c1 CuCl / DABCO / 4-HO-TEMPO (Catalyst System) r2 Aldehyde (R-CHO) product 2-Substituted Quinazoline c1->product Aerobic Oxidative Annulation c2 Oxygen (O2) (Oxidant) c3 Solvent (e.g., CH3CN) 80 °C

Caption: General workflow for a copper-catalyzed quinazoline synthesis.

Step-by-Step Methodology
  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon to remove residual moisture.[14]

  • Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-aminobenzylamine (1.0 mmol, 1.0 equiv).

  • Catalyst & Reagent Addition: Add CuCl (0.1 mmol, 10 mol%), DABCO (0.2 mmol, 20 mol%), and 4-HO-TEMPO (0.1 mmol, 10 mol%).

  • Solvent & Substrate Addition: Add the solvent (e.g., acetonitrile, 5 mL) followed by the aldehyde (1.2 mmol, 1.2 equiv).

  • Reaction Execution: Place an oxygen-filled balloon atop the condenser and place the flask in a preheated oil bath at 80 °C.

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Work-up: Upon completion (indicated by the disappearance of the limiting starting material), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).[14][15]

Table: Key Optimization Parameters
Parameter Initial Condition Optimization Strategy & Rationale
Catalyst System CuCl/DABCO/4-HO-TEMPOIf the reaction is slow, consider other copper sources (e.g., CuI, Cu(OAc)₂) or different ligands. The combination of catalysts is crucial for the aerobic oxidation cycle.[1][7]
Solvent Acetonitrile (CH₃CN)Screen other polar solvents like DMSO or DMF. Solvent choice affects solubility and reaction rates.[5][14]
Base (DABCO) 20 mol%The base is critical for the reaction mechanism. If yields are low, try increasing the loading or switching to a stronger base like K₂CO₃, but be aware this may alter the reaction pathway.[5]
Temperature 80 °CFor less reactive substrates, the temperature can be cautiously increased to 100-120 °C. For sensitive substrates, it could be lowered.[14][17]
Atmosphere Oxygen (O₂)Oxygen is the terminal oxidant. Ensure the balloon is properly filled. In some cases, bubbling dry air through the mixture can improve efficiency, but this must be done carefully.[7]
References
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. (2025). Benchchem.
  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1–5. [Link]
  • Troubleshooting low yields in the synthesis of 2-substituted quinazolines. (2025). Benchchem.
  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Quinazoline. (n.d.). In Wikipedia. [Link]
  • Darwish, K. M., & Salama, I. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Al-Mukhtar Journal of Sciences, 32(2), 147-163. [Link]
  • Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis. (2025). Benchchem.
  • Influence of solvent on the synthesis of quinazoline-2,4(1H,3H)-diones. (n.d.).
  • Asghari, S., Ramezani, M., & Razzaghi-Asl, N. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. [Link]
  • Khan, I., Zaib, S., Batool, S., & Saleem, H. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 387. [Link]
  • Jin, L., Chen, J., & Song, B. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Chemical Letters, 24(6), 453-459. [Link]
  • Kumar, V., Kaur, K., & Kumar, S. (2021).
  • Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. [Link]
  • Paul, N. D., & Mandal, S. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 9, 706992. [Link]
  • Maiden, T. M. M., & Harrity, J. P. A. (2016). Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry, 14(33), 7818-7826. [Link]
  • Optimization of temperature on the synthesis of quinazolinones. (n.d.).
  • Asghari, S., Ramezani, M., & Razzaghi-Asl, N. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. [Link]
  • Paul, N. D., & Mandal, S. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. OUCI. [Link]
  • Wang, H., et al. (2022). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega. [Link]
  • Al-Ostath, A., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 10, 43901-43926. [Link]
  • The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. (2025). Benchchem.
  • Niementowski quinoline synthesis. (n.d.). In Wikipedia. [Link]
  • Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. (n.d.).
  • Hamed, M. M. (2021). Synthesis and Applications of Quinazoline Derivatives. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
  • A Review on 4(3H)-quinazolinone synthesis. (2020).
  • Advances in polymer based Friedlander quinoline synthesis. (2018). RSC Advances, 8(33), 18456-18474. [Link]
  • The combinatorial library based on Niementowski quinazoline synthesis. (n.d.).
  • Concerning the mechanism of the Friedländer quinoline synthesis. (n.d.).
  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]
  • Optimizing reaction conditions for quinolinone synthesis. (2025). Benchchem.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (n.d.).
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification of 2-(Chloromethyl)-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(Chloromethyl)-4-methylquinazoline. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their synthetic workflows. As a key building block in the synthesis of pharmaceuticals like Linagliptin, achieving high purity is paramount.[1][2] This guide provides in-depth, field-proven insights into overcoming the common purification challenges associated with this compound, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurity profile is highly dependent on the synthetic route employed.[1] However, based on common manufacturing processes, you should be aware of the following potential impurities:

Impurity NamePotential Source / Cause
Unreacted Starting Materials Incomplete reaction. Examples: o-aminoacetophenone, chloroacetonitrile, 2-chloroacetamide.[3][4]
Side-Reaction Products Use of aggressive reagents like phosphorus oxychloride can lead to multiple side reactions.[1]
Coupling/Dimer Impurities Self-condensation or reaction with contaminants like acetaldehyde under alkaline conditions can form dimeric species such as 4,4'-(2-methylpropane-1,3-diyl)bis(2-(chloromethyl)quinazoline).[5]
Hydrolysis Product The chloromethyl group is reactive and can hydrolyze to the corresponding hydroxymethyl derivative, especially in the presence of water during work-up or on silica gel.
Solvent Adducts Reaction with nucleophilic solvents (e.g., methanol) during purification or work-up.
Q2: What is the expected appearance and stability of this compound?

Pure this compound is typically a white to off-white or pale yellow crystalline solid.[2][4] It has a reported melting point in the range of 61-65 °C.[4]

Stability: The compound is stable under recommended storage conditions, which are typically refrigerated (2-8°C) and dry, away from direct sunlight.[2][6] The chloromethyl group is the primary site of reactivity and potential degradation.[4][7] Avoid prolonged exposure to moisture, high temperatures, and strong nucleophiles to prevent hydrolysis or substitution.

Q3: Which purification technique is generally the most effective for this compound?

The choice of technique depends on the impurity profile and the scale of your experiment. A multi-step approach is often best.

  • Aqueous Work-up/Extraction: An initial wash with a mild base (e.g., saturated sodium bicarbonate solution) is effective for removing acidic byproducts or unreacted acidic starting materials.[8]

  • Crystallization: This is the most powerful technique for large-scale purification to remove the bulk of impurities. It is highly effective when you have a solid product with a significant difference in solubility compared to its impurities.[9]

  • Column Chromatography: Best for small-scale purification, separating closely related impurities, or for final polishing when very high purity (>99.5%) is required.[8][9]

Q4: How can I effectively monitor the purity throughout the purification process?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the primary methods.

  • TLC: Excellent for rapid, real-time monitoring of reactions and column chromatography fractions. A common mobile phase is a mixture of hexane and ethyl acetate. Streaking or tailing of the product spot may indicate an issue with the compound's basicity on the acidic silica plate.[9]

  • HPLC: Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of water/acetonitrile or water/methanol is standard. This is the definitive method for assessing final product purity.[8] Purity levels of >98% are commonly reported.[1][6]

Troubleshooting Guide: From Crude Product to High-Purity Intermediate

This section addresses specific experimental issues in a problem-solution format.

Problem 1: My crude product shows low purity (<85%) with multiple spots on TLC after the initial work-up.

This common issue stems from either an incomplete reaction or significant side-product formation. The goal is to perform a bulk clean-up before attempting more refined purification.

start Crude Product (Low Purity) check_sol Is the crude product soluble in a non-polar organic solvent (e.g., DCM, Ethyl Acetate)? start->check_sol wash_base Perform Base Wash: Extract with sat. NaHCO3 soln. check_sol->wash_base Yes wash_acid Perform Acid Wash: Extract with 1M HCl wash_brine Perform Brine Wash: Extract with sat. NaCl soln. wash_base->wash_brine Removes acidic impurities dry_evap Dry organic layer (Na2SO4), filter, and evaporate wash_brine->dry_evap Removes residual water assess_purity Assess Purity (TLC/HPLC) dry_evap->assess_purity proceed Proceed to Crystallization or Chromatography assess_purity->proceed Purity Improved

Caption: Initial purification workflow for crude product.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes and removes acidic impurities.[8] Causality: Many synthetic routes use acid catalysts or generate acidic byproducts; this step is crucial for their removal.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine). Causality: This step helps to break any emulsions and removes the bulk of the dissolved water from the organic phase, improving the efficiency of the final drying step.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Re-assessment: Analyze the resulting solid by TLC or HPLC to determine if the purity has improved sufficiently.

Problem 2: The product "oils out" or fails to crystallize from solution.

This indicates that the solution is either supersaturated, cooling too quickly, or that impurities are inhibiting crystal lattice formation.[9]

  • Solvent Selection (Critical Step): The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Test small batches.

Solvent SystemSuitabilityNotes
Acetonitrile / Petroleum Ether Highly Recommended A reported system for effective crystallization.[1] Dissolve in minimal hot acetonitrile and add petroleum ether until cloudy, then reheat to clarify and cool slowly.
Dichloromethane (DCM) Good Can be used for recrystallization.[3] May require slow evaporation or addition of an anti-solvent like hexane.
Ethanol / Water Potential Option Dissolve in hot ethanol, add water dropwise until persistent turbidity is observed, then clarify with a few drops of hot ethanol and cool.
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude material to achieve complete dissolution.

  • Slow Cooling (Essential): Allow the flask to cool slowly to room temperature on a benchtop. Do not place it directly in an ice bath. Causality: Slow cooling allows for the formation of a well-ordered, pure crystal lattice, excluding impurities into the mother liquor. Rapid cooling traps impurities and often leads to oiling out.

  • Induce Crystallization: If crystals do not form, try the following:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This creates microscopic imperfections that serve as nucleation sites.[9]

    • Seed: Add a single, tiny crystal of pure product (if available) to the solution to initiate crystallization.[9]

  • Maximize Yield: Once crystal formation at room temperature has ceased, place the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Problem 3: The product streaks badly on a silica gel column, leading to poor separation and mixed fractions.

Streaking or tailing is a classic sign of a basic compound interacting with the acidic surface of silica gel.[9] The nitrogen atoms in the quinazoline ring are basic and can protonate on the silica surface, causing this issue.

start Product Streaks on Silica TLC add_base Add Basic Modifier to Eluent (0.5-1% Triethylamine or Ammonia in MeOH) start->add_base check_tlc Re-run TLC Plate add_base->check_tlc resolved Spot is sharp and round. Proceed with Column Chromatography. check_tlc->resolved Yes not_resolved Streaking persists. check_tlc->not_resolved No alt_phase Consider Alternative Stationary Phase (e.g., Alumina (basic), or Reversed-Phase C18) not_resolved->alt_phase

Caption: Decision tree for resolving peak tailing in chromatography.

  • Solvent System Selection: Find a suitable eluent system using TLC. Start with a non-polar/polar mixture like Hexane/Ethyl Acetate.

  • Add a Basic Modifier: To the chosen eluent, add 0.5-1% triethylamine (Et₃N) or a solution of ammonia in methanol. Causality: The basic modifier competitively binds to the acidic silanol groups on the silica surface, preventing the basic quinazoline product from strongly adsorbing. This results in faster elution and symmetrical, non-tailing peaks.[9]

  • Column Packing: Pack the column using the modified eluent system (wet packing is often preferred).

  • Loading: Dissolve the sample in a minimum amount of the eluent or a stronger solvent like DCM and load it onto the column. For better resolution, pre-adsorb the compound onto a small amount of silica gel before loading.

  • Elution: Run the column, collecting fractions and monitoring them by TLC (using the same modified eluent).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

References
  • Google Patents. (n.d.). CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.
  • Google Patents. (n.d.). WO2023156675A1 - Process for purification of linagliptin.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline.
  • Aaopen Global. (n.d.). 2-Chloromethyl-4-Methylquinazoline Pharmaceutical Intermediate.
  • PubChem. (n.d.). This compound.

Sources

Technical Support Center: 2-(Chloromethyl)-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Chloromethyl)-4-methylquinazoline (CAS 109113-72-6). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and experimental challenges encountered with this highly reactive, yet synthetically valuable, intermediate.

Section 1: Compound Identity, Handling, and Storage

This section covers the fundamental properties and essential safety protocols for this compound.

Question: What is this compound and why is it so reactive?

Answer: this compound is a halogenated heterocyclic organic compound, appearing as a white to off-white or pale yellow crystalline solid.[1][2][3] Its molecular structure consists of a fused quinazoline ring system with a methyl group at position 4 and, critically, a chloromethyl group at position 2.[1]

The high reactivity of this compound stems from the chloromethyl group (-CH₂Cl). The chlorine atom is a good leaving group, making the adjacent carbon atom highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions.[4] This inherent reactivity is precisely what makes it a valuable intermediate for introducing the 4-methylquinazoline scaffold into larger molecules, particularly in the synthesis of pharmaceuticals like Linagliptin.[1][3] However, this reactivity is also the primary source of its stability challenges.[1] It is considered a hazardous substance, capable of acting as an alkylating agent.[1]

Question: I've just received a new bottle. What are the immediate steps for handling and storage?

Answer: Proper initial handling and storage are critical to preserving the integrity of the compound. The material is known to be sensitive to moisture, heat, and light, and is incompatible with strong bases, nucleophiles, and oxidizing agents.[1][5]

Recommended Storage and Handling Protocol
ParameterRecommendationRationale & Expert Insight
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[1][6]The chloromethyl group is highly susceptible to hydrolysis. Excluding atmospheric moisture prevents its degradation to the corresponding alcohol (2-(Hydroxymethyl)-4-methylquinazoline).
Temperature Store in a cool, dry place.[2][7] Long-term storage at refrigerator temperatures (2-8°C) is recommended.[6][8]Lower temperatures slow down potential degradation reactions. Avoid freezing, as this can introduce moisture through condensation.
Light Protect from light; store in a light-resistant container.[1]While specific photostability data is limited, many complex organic molecules can be sensitive to UV light. It is best practice to prevent light exposure.
Container Keep in a tightly sealed, original container.[1][5][9]Prevents exposure to atmospheric contaminants and moisture. Ensure the container cap is securely fastened after each use.
Ventilation Handle in a well-ventilated area, preferably a fume hood.[2][9]The compound is classified as a corrosive irritant that can cause severe skin burns and eye damage.[5][9][10] Proper ventilation minimizes inhalation risk.

Section 2: Troubleshooting Common Experimental Issues

This section addresses specific problems that may arise during the use of this compound in chemical reactions.

Question: My reaction is showing low yield and multiple side products. What could be the cause?

Answer: This is a common issue stemming from the compound's reactivity and potential degradation. Let's troubleshoot the likely causes.

Causality Analysis:

  • Reagent Purity: The starting material may have degraded prior to use. The primary degradation product is 2-(hydroxymethyl)-4-methylquinazoline, formed via hydrolysis. This impurity will not participate in the desired reaction and will complicate purification.

  • Reaction Conditions: The compound is incompatible with strong bases and nucleophilic solvents (e.g., methanol, ammonia).[1][5] Using such reagents or solvents can lead to the consumption of your starting material in side reactions.

  • Atmospheric Contamination: Reactions run without an inert atmosphere are prone to failure due to the introduction of moisture, which hydrolyzes the starting material.

Experimental Workflow for a Successful Reaction

G cluster_prep Pre-Reaction Setup cluster_reagents Reagent Handling cluster_reaction Reaction Execution a Dry all glassware in oven (>100°C) b Assemble reaction setup while hot and cool under inert gas stream (Ar or N2) a->b c Allow 2-(Chloromethyl)-4- methylquinazoline to reach room temp in a desiccator e Weigh compound quickly and add to flask under positive inert gas pressure c->e d Use anhydrous solvents from a freshly opened bottle or a purification system d->e f Maintain inert atmosphere throughout the reaction e->f g Add other reagents (e.g., non- nucleophilic base, substrate) via syringe through a septum f->g h Monitor reaction by TLC or LC-MS for consumption of starting material g->h caption Workflow for Handling Reactive Intermediates

Caption: Workflow for Handling Reactive Intermediates.

Question: I suspect my starting material is impure. How can I confirm this and what are the likely impurities?

Answer: Verifying the purity of your starting material is a crucial first step.

  • Purity Confirmation: The most reliable methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] A Nuclear Magnetic Resonance (NMR) spectrum can also be very informative. The melting point is a good preliminary check; a broad melting range or a value significantly lower than the reported 61-65°C suggests impurities.[2][4]

  • Common Impurities:

    • 2-(Hydroxymethyl)-4-methylquinazoline: The product of hydrolysis. Look for a new peak in your LC trace and a mass corresponding to M+H = 175.

    • Starting Materials from Synthesis: Depending on the synthetic route, impurities could include o-aminoacetophenone or chloroacetonitrile.[4][11][13]

    • Dimeric Impurities: A known impurity, 4,4'-(2-methylpropane-1,3-diyl)bis(2-(chloromethyl)quinazoline), can form under basic conditions in the presence of acetaldehyde, indicating reactivity at the 4-methyl position.[14]

Section 3: FAQs on Stability and Degradation

Question: What is the primary degradation pathway for this compound?

Answer: The most significant degradation pathway is hydrolysis. The electrophilic carbon of the chloromethyl group is attacked by water (a weak nucleophile), leading to the substitution of the chlorine atom with a hydroxyl group. This reaction is often accelerated by heat and the presence of bases.

Caption: Primary Hydrolytic Degradation Pathway.

Question: Can I use protic solvents like methanol or ethanol with this compound?

Answer: It is strongly advised not to use protic solvents that are also nucleophilic, such as alcohols or primary/secondary amines, unless they are intended to be a reactant. These solvents can react with the chloromethyl group, leading to the formation of ether or amine adducts, respectively. If solubility is an issue, consider using anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). The solubility of this compound has been studied in various solvents, and this data can guide your choice.[1][15]

Question: Is the compound sensitive to light?

Answer: While specific studies on the photostability of this compound are not widely published, it is standard practice to protect reactive intermediates from light.[1] Photostability testing, as outlined in guidelines like ICH Q1B, would be required to definitively determine its sensitivity.[16][17] Given its reactivity, storing it in an amber vial or in the dark is a prudent measure to prevent potential light-induced degradation.[1]

References

  • Aaopen Global. 2-Chloromethyl-4-Methylquinazoline Pharmaceutical Intermediate.
  • Google Patents. CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline.
  • Google Patents. WO2023156675A1 - Process for purification of linagliptin.
  • MDPI. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
  • ResearchGate. (PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY.
  • Pharmaffiliates. This compound.
  • ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
  • PubChem. This compound.
  • ResearchGate. Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K) | Request PDF.
  • EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • PubMed. Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2.
  • BfArM. Guideline on Photostability Testing.
  • MDPI. Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals.

Sources

Technical Support Center: Catalyst Selection for 2-(Chloromethyl)-4-methylquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-4-methylquinazoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth, field-proven insights and practical solutions to common challenges encountered during this specific synthesis, with a primary focus on the critical aspect of catalyst selection. Our goal is to empower you with the knowledge to not only troubleshoot effectively but also to proactively optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing this compound?

The synthesis of this compound and its derivatives often involves the cyclization of an appropriately substituted anthranilamide or a related precursor with chloroacetonitrile. The choice of catalyst is pivotal for achieving high yield and purity. While several methods exist, acid catalysis is the most prevalent.

Commonly employed catalysts include:

  • Phosphorus oxychloride (POCl₃): A widely used and effective reagent that often acts as both a catalyst and a dehydrating agent.

  • Polyphosphoric acid (PPA): A strong acid and dehydrating agent that facilitates the Bischler-Napieralski-type cyclization.

  • Zinc chloride (ZnCl₂): A Lewis acid that can promote the reaction, often used in conjunction with other reagents.

  • p-Toluenesulfonic acid (p-TsOH): A strong organic acid that can effectively catalyze the cyclization.

The selection among these depends on factors like substrate tolerance, desired reaction conditions (temperature, solvent), and scale.

Q2: How do I choose the optimal catalyst for my specific reaction scale and substrate?

Choosing the optimal catalyst requires a careful consideration of your experimental parameters.

For Small-Scale and Exploratory Synthesis:

  • Phosphorus oxychloride (POCl₃) is often a good starting point due to its high reactivity and the large body of literature supporting its use. It is particularly effective for a wide range of substrates. However, it is a hazardous reagent that requires careful handling in a fume hood.

For Larger-Scale Production:

  • Polyphosphoric acid (PPA) can be advantageous for larger scales as it is less volatile than POCl₃. However, the viscosity of PPA can pose challenges for stirring and product work-up.

  • Solid-supported acid catalysts are an emerging area of interest for scale-up due to their ease of separation and potential for recycling, which can improve the overall process economy and environmental footprint.

For Sensitive Substrates:

  • If your substrate contains functional groups sensitive to harsh acidic conditions, a milder Lewis acid like zinc chloride (ZnCl₂) or a milder Brønsted acid like p-TsOH might be preferable. These may require longer reaction times or higher temperatures to achieve comparable yields to POCl₃.

The following diagram illustrates a general decision-making workflow for catalyst selection:

G Start Start: Catalyst Selection Scale Reaction Scale? Start->Scale SmallScale Small-Scale / Exploratory Scale->SmallScale Small LargeScale Large-Scale / Process Scale->LargeScale Large Substrate Substrate Sensitivity? Sensitive Sensitive Functional Groups Substrate->Sensitive Yes Robust Robust Substrate Substrate->Robust No SmallScale->Substrate PPA Consider PPA or Solid Acid (Handling/Recycling) LargeScale->PPA LewisAcid Consider Milder Lewis Acids (e.g., ZnCl₂) or p-TsOH Sensitive->LewisAcid POCl3 Consider POCl₃ (High Reactivity) Robust->POCl3

Caption: Catalyst selection workflow for this compound synthesis.

Q3: What is the mechanistic role of the catalyst in this reaction?

The synthesis of the quinazoline ring system in this context typically proceeds through a variation of the Bischler-Napieralski reaction. The acid catalyst plays a crucial role in several steps:

  • Activation of the Nitrile: The catalyst (e.g., a proton from a Brønsted acid or a Lewis acid) activates the nitrile group of chloroacetonitrile, making it more susceptible to nucleophilic attack by the amino group of the anthranilamide derivative.

  • Cyclization: After the initial addition, the catalyst facilitates the intramolecular cyclization by activating the amide carbonyl group, which is then attacked by the newly formed secondary amine.

  • Dehydration: The final step involves the elimination of a water molecule to form the aromatic quinazoline ring. Strong dehydrating agents like POCl₃ and PPA are particularly effective in driving this step to completion.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Causes & Solutions:

  • Insufficient Catalyst Activity:

    • Diagnosis: The catalyst may have degraded due to improper storage (e.g., absorption of atmospheric moisture).

    • Solution: Use a fresh batch of catalyst. For hygroscopic catalysts like ZnCl₂, ensure it is anhydrous. Consider increasing the catalyst loading, but be mindful that this can also lead to side reactions.

  • Inadequate Reaction Temperature:

    • Diagnosis: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS. Be cautious of potential decomposition at excessively high temperatures.

  • Poor Quality of Starting Materials:

    • Diagnosis: Impurities in the starting anthranilamide derivative or chloroacetonitrile can inhibit the catalyst or participate in side reactions.

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use.

Problem 2: Formation of Significant Impurities

Possible Causes & Solutions:

  • Side Reactions due to Excessive Catalyst Loading or Temperature:

    • Diagnosis: Overly harsh conditions can lead to polymerization of chloroacetonitrile or degradation of the starting material or product.

    • Solution: Reduce the catalyst loading and/or the reaction temperature. A designed experiment (DoE) approach can help in finding the optimal balance between reaction rate and impurity formation.

  • Presence of Water:

    • Diagnosis: Water can hydrolyze the catalyst (e.g., POCl₃) and can also lead to the formation of undesired byproducts.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

The following decision tree provides a systematic approach to troubleshooting common issues:

G Start Troubleshooting Start Issue Primary Issue? Start->Issue LowYield Low/No Yield Issue->LowYield Yield Impurity High Impurity Issue->Impurity Purity CheckCatalyst Check Catalyst Activity & Loading LowYield->CheckCatalyst ReduceConditions Reduce Catalyst Loading / Temperature Impurity->ReduceConditions CheckTemp Optimize Temperature CheckCatalyst->CheckTemp CheckPurity Verify Starting Material Purity CheckTemp->CheckPurity Anhydrous Ensure Anhydrous Conditions ReduceConditions->Anhydrous

Caption: A decision tree for troubleshooting the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis using Phosphorus Oxychloride (POCl₃)

WARNING: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the substituted anthranilamide (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add chloroacetonitrile (1.2 eq).

  • Catalyst Addition: Slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0°C. The addition is exothermic.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-100°C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Basify the aqueous solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until a precipitate forms.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Summary

The choice of catalyst significantly impacts the reaction outcome. The following table summarizes typical performance characteristics of common catalysts.

CatalystTypical Temperature (°C)Typical Reaction Time (h)Yield Range (%)Key AdvantagesKey Disadvantages
POCl₃ 80 - 1102 - 670 - 90High reactivity, widely applicableHazardous, corrosive, moisture-sensitive
PPA 120 - 1604 - 1260 - 85Less volatile, good for scale-upViscous, difficult work-up
ZnCl₂ 100 - 1406 - 1850 - 75Milder than POCl₃Lower reactivity, may require higher temperatures
p-TsOH 110 - 1508 - 2445 - 70Solid, easy to handleLower yields, longer reaction times

Note: These values are illustrative and can vary significantly depending on the specific substrate and reaction conditions.

References

  • General Quinazoline Synthesis Reviews: For a broad overview of quinazoline synthesis methodologies, including those catalyzed by POCl₃ and PPA. Title: Recent Advances in the Synthesis of Quinazolines Source: ACS Omega URL: [Link]
  • Use of Phosphorus Oxychloride in Heterocyclic Synthesis: This provides context on the reactivity and applications of POCl₃. Title: Phosphorus Oxychloride in Organic Synthesis Source: Synlett
  • Lewis Acid Catalysis in Organic Synthesis: For understanding the role of catalysts like ZnCl₂. Title: Lewis Acid Catalysis in Organic Synthesis Source: Chemical Reviews URL: [Link]

minimizing impurity formation in 2-(Chloromethyl)-4-methylquinazoline production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-4-methylquinazoline (CAS: 109113-72-6). This versatile intermediate is a cornerstone in the development of various pharmaceuticals, most notably as a key building block for the anti-diabetic drug Linagliptin.[1][2] The chemical reactivity of the chloromethyl group, while essential for its synthetic utility, also makes the molecule susceptible to specific side reactions that can generate impurities.[3]

The quality of this intermediate directly impacts the purity, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[2] Therefore, controlling impurity formation is not merely a matter of optimizing yield but is a critical step in ensuring the integrity of the entire drug manufacturing process. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and minimize impurity formation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should anticipate during the synthesis of this compound?

Based on the common synthetic route from 1-(2-aminophenyl)-ethanone and chloroacetonitrile, you should primarily monitor for three classes of impurities:

  • Hydrolysis Impurity: 2-(Hydroxymethyl)-4-methylquinazoline. This is formed when the highly reactive chloromethyl group reacts with water. The presence of even trace amounts of moisture in reagents or solvents can lead to its formation. In aqueous solutions, quinazolines can also be susceptible to ring hydrolysis under harsh acidic or alkaline conditions.[4]

  • Dimerization/Oligomeric Impurities: These are high molecular weight species formed when a molecule of the product acts as an alkylating agent, reacting with another molecule of this compound or a related nucleophilic species. One patent has described the formation of a dimeric impurity under alkaline conditions.[5]

  • Unreacted Starting Materials: Residual 1-(2-aminophenyl)-ethanone and chloroacetonitrile may be present if the reaction does not go to completion.

Q2: My reaction yield is high, but the HPLC purity is consistently below 98%. What are the most common culprits?

Low purity despite high conversion often points to suboptimal reaction control. The two most critical parameters to investigate are:

  • Moisture Control: The synthesis is highly sensitive to water. The use of anhydrous solvents, reagents, and a dry reaction atmosphere (e.g., nitrogen or argon) is crucial.[6][7] The HCl catalyst is often introduced as anhydrous gas for this very reason. Any ingress of water will inevitably lead to the formation of the hydrolysis impurity.

  • Temperature Management: Side reactions are often more sensitive to temperature changes than the main reaction. One optimized process reports a reaction temperature of 10°C for 20 hours to achieve high purity (98.3%).[8] Other protocols use higher temperatures like 80°C, which may accelerate the reaction but risk increased formation of degradation products and dimers.[9] Precise temperature control, especially during reagent addition and workup, is paramount.

Q3: How critical is the choice of solvent and base in this synthesis?

Solvent and base selection are fundamental to controlling the reaction pathway and minimizing side products.

  • Solvent Polarity: The polarity of the solvent can influence the reaction's course.[10] While various solvents like 1,4-dioxane, chlorobenzene, and ethanol have been used, the key is to ensure all reactants remain soluble to avoid localized concentration gradients and side reactions.[8][9][11]

  • Base in Workup: The workup typically involves neutralizing the acidic reaction mixture with a base like sodium hydroxide.[8] This step is critical. The addition must be done slowly and at a low temperature (e.g., 0-5°C) to dissipate heat and prevent base-catalyzed hydrolysis of the chloromethyl group or the promotion of dimerization reactions.[8]

Q4: I'm observing a significant peak in my HPLC that I suspect is the hydrolysis impurity, 2-(hydroxymethyl)-4-methylquinazoline. How can I definitively prevent its formation?

Preventing the formation of the hydroxymethyl impurity requires a rigorous approach to anhydrous conditions throughout the entire process.

  • Dry Your Solvents: Use freshly distilled or commercially available anhydrous solvents. Molecular sieves can be used for further drying.

  • Use Anhydrous HCl: Whenever possible, use anhydrous hydrogen chloride gas instead of aqueous hydrochloric acid. This is the most direct way to eliminate water from the acid catalyst.[3][6]

  • Dry Your Starting Materials: Ensure your 1-(2-aminophenyl)-ethanone is dry.

  • Inert Atmosphere: Conduct the entire reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Careful Workup: During the aqueous workup and extraction, work quickly and keep the temperature low to minimize the contact time and reactivity of the product with water.

Troubleshooting Guide: Symptom & Solution

This table provides a quick reference for diagnosing and solving common impurity-related issues.

Symptom Observed (by HPLC/LC-MS)Potential Cause(s)Recommended Solution(s)
Significant peak corresponding to the mass of 2-(hydroxymethyl)-4-methylquinazoline 1. Presence of water in solvents or reagents.2. Use of aqueous HCl instead of anhydrous.3. High temperature during basic workup.1. Rigorously dry all solvents and reagents. Use an inert atmosphere.2. Switch to anhydrous HCl gas or a solution of HCl in an anhydrous solvent (e.g., dioxane).3. Perform neutralization/workup at 0-5°C with efficient stirring.
Presence of high molecular weight species (potential dimers/oligomers) 1. Excessively high reaction temperature.2. Non-optimal pH (too basic) during workup.3. High concentration of the reaction mixture.1. Lower the reaction temperature. Consider running the reaction at 10°C for a longer duration.[8]2. Control the rate of base addition during neutralization to avoid pH spikes. Ensure low temperature.3. Use a more dilute reaction mixture.
Significant unreacted 1-(2-aminophenyl)-ethanone 1. Insufficient amount of chloroacetonitrile or HCl catalyst.2. Reaction time is too short or temperature is too low.3. Poor mixing.1. Check stoichiometry. An optimized ratio is n(starting material):n(chloroacetonitrile):n(HCl) = 1.0:1.1:3.0.[8]2. Increase reaction time or incrementally raise the temperature, monitoring by HPLC.3. Ensure efficient stirring throughout the reaction.
Final product is an oil or fails to crystallize 1. High levels of various impurities are present, depressing the melting point.2. Residual solvent.1. Analyze the impurity profile via HPLC/LC-MS to identify the main contaminants and address their cause using this guide.2. Perform a solvent swap or use high vacuum to remove residual solvent before attempting crystallization.

Visualized Workflows and Mechanisms

Diagram 1: Synthesis Pathway and Major Impurity Formation

A 1-(2-aminophenyl)-ethanone + Chloroacetonitrile B This compound (Desired Product) A->B  Anhydrous HCl  Controlled Temp (e.g., 10°C) C 2-(Hydroxymethyl)-4-methylquinazoline (Hydrolysis Impurity) B->C  H₂O (Moisture)  (Side Reaction) D Dimer/Oligomer (Alkylation Impurity) B->D  High Temp / Excess Base  (Side Reaction)

Caption: Key reaction pathways in the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Purity Issues

start Low Purity Detected by HPLC check_hydrolysis Is Hydrolysis Impurity (M+ of -OH product) Present? start->check_hydrolysis check_dimer Are High MW Impurities (e.g., Dimer) Present? check_hydrolysis->check_dimer No action_dry Action: Implement Rigorous Anhydrous Conditions check_hydrolysis->action_dry Yes check_sm Are Starting Materials Present? check_dimer->check_sm No action_temp Action: 1. Lower Reaction Temp 2. Control Workup Temp/pH check_dimer->action_temp Yes action_stoich Action: 1. Verify Stoichiometry 2. Increase Reaction Time check_sm->action_stoich Yes end_node Re-run and Analyze check_sm->end_node No action_dry->end_node action_temp->end_node action_stoich->end_node

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(Chloromethyl)-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-4-methylquinazoline. This guide is intended for researchers, scientists, and drug development professionals who are looking to scale up this important pharmaceutical intermediate. Here, we will address common challenges, provide troubleshooting guides, and answer frequently asked questions to ensure a safe, efficient, and reproducible synthesis process.

Introduction to the Synthesis and Its Challenges

This compound is a key building block in the synthesis of various pharmaceuticals, most notably as an intermediate for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin, which is used in the management of type 2 diabetes. The most common and industrially viable synthetic route involves the acid-catalyzed cyclization of 1-(2-aminophenyl)ethanone (also known as o-aminoacetophenone) with chloroacetonitrile.[1][2] While this method is effective, scaling up the process from the lab bench to pilot plant or full-scale production presents a unique set of challenges. These can range from ensuring consistent product quality and yield to managing reaction exotherms and ensuring the safe handling of hazardous materials.

This guide will focus on the preferred synthetic route and provide practical, field-proven insights to help you navigate the complexities of scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

The most widely adopted route for industrial production is the reaction of o-aminophenylacetone (or its hydrochloride salt) and chloroacetonitrile, catalyzed by hydrogen chloride gas.[1] This method is favored due to its relatively simple one-step process, high yield, and the use of readily available and inexpensive raw materials.[1] Alternative routes, such as those employing phosphorus oxychloride or phosphorus trichloride, are often avoided on a large scale due to the highly toxic and hazardous nature of these reagents, as well as the potential for multiple side reactions and difficult purification.[1]

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns revolve around the use of hydrogen chloride (HCl) gas and the potential for exothermic reactions.

  • Hydrogen Chloride Gas: HCl is a corrosive and toxic gas that can cause severe respiratory irritation and burns upon contact.[3] Safe handling on a large scale requires a well-ventilated area, dedicated gas detection systems, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[3]

  • Exothermic Reaction: The cyclization reaction can be exothermic. Without proper temperature control, a runaway reaction could occur, leading to a rapid increase in temperature and pressure.[4] Careful monitoring and control of the reaction temperature are critical during scale-up.

Q3: How critical is the quality of the starting materials, o-aminoacetophenone and chloroacetonitrile?

The purity of your starting materials is paramount for a successful and reproducible synthesis. Impurities in either o-aminoacetophenone or chloroacetonitrile can lead to the formation of side products, which can complicate purification and reduce the overall yield and quality of the final product. It is recommended to use starting materials with a purity of at least 98% and to perform analytical testing (e.g., HPLC, GC-MS) on incoming batches to ensure consistency.

Q4: What is "oiling out," and how can I prevent it during crystallization?

"Oiling out" occurs when a product separates from the cooling solvent as a liquid (an oil) rather than a solid. This is problematic as it can trap impurities and often results in a poorly crystalline or amorphous final product. This can happen if the cooling rate is too fast or if the solvent system is not optimal. To prevent oiling out, you can try:

  • Slowing the cooling rate: Allow the solution to cool gradually to room temperature before further cooling in an ice bath.

  • Seeding: Introduce a small crystal of the pure product to the solution as it cools to encourage crystallization.

  • Adjusting the solvent system: Using a mixture of solvents can sometimes prevent oiling out. For this synthesis, a common recrystallization system is acetonitrile/petroleum ether.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up of the this compound synthesis.

Issue 1: Low Reaction Yield
Potential Cause Explanation & Troubleshooting Steps
Incomplete Reaction The reaction may not have gone to completion. Solution: 1. Reaction Time: Ensure the reaction is stirred for a sufficient duration. An optimized process suggests a reaction time of 20 hours.[1] 2. Temperature: The reaction temperature should be carefully controlled. A recommended temperature is 10°C.[1] 3. Molar Ratios: Check the molar ratios of your reactants. An optimized ratio of n(o-aminophenylacetone):n(chloroacetonitrile):n(HCl) is 1.0:1.1:3.0.[1]
Suboptimal Temperature Control As the reaction is exothermic, poor heat dissipation on a larger scale can lead to localized overheating and decomposition of the product or starting materials. Solution: 1. Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system. 2. Controlled Addition: Add the hydrochloric acid solution dropwise while carefully monitoring the internal temperature, ensuring it does not exceed 15°C.[1]
Moisture Contamination The reaction is sensitive to water, which can hydrolyze the intermediates and reduce the yield. Solution: 1. Anhydrous Conditions: Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use.
Loss during Work-up The product may be lost during the extraction or filtration steps. Solution: 1. pH Adjustment: During the work-up, the pH is adjusted with a sodium hydroxide solution. Ensure the temperature is controlled to not exceed 10°C during this step to prevent product degradation.[1] 2. Washing: Wash the filter cake with water to remove inorganic salts, but avoid excessive washing which could dissolve some of the product.
Issue 2: Product Purity Issues (e.g., Discoloration, Impurities on HPLC)
Potential Cause Explanation & Troubleshooting Steps
Side Reaction Products Unwanted side reactions can lead to impurities. One known impurity is 4,4'-(2-methylpropane-1,3-diyl)bis(2-(chloromethyl)quinazoline), which can be formed from a reaction with acetaldehyde under alkaline conditions.[5] While acetaldehyde is not a primary reactant, it could be present as an impurity or formed under certain conditions. Other potential impurities could arise from the dimerization or polymerization of starting materials or intermediates. Solution: 1. Purity of Starting Materials: Use high-purity starting materials to minimize side reactions. 2. Temperature Control: Strict temperature control during the reaction and work-up can minimize the formation of degradation products.
Incomplete Crystallization If the crystallization process is not optimized, impurities may be trapped in the crystal lattice. Solution: 1. Solvent Selection: Use an appropriate solvent system for recrystallization. Acetonitrile/petroleum ether has been shown to be effective.[1] 2. Cooling Rate: Allow the solution to cool slowly to promote the formation of well-defined crystals that exclude impurities. 3. Washing: Wash the final product with a cold solvent to remove any residual impurities from the surface of the crystals.
Product Degradation The product may be unstable under certain conditions, leading to the formation of impurities. Solution: 1. Controlled Work-up: As mentioned, control the temperature during the basic work-up. 2. Drying: Dry the final product under vacuum at a moderate temperature (e.g., 50°C) to avoid thermal degradation.[5]

Experimental Protocol: Scaled-Up Synthesis

This protocol is an optimized procedure for the synthesis of this compound.

Materials and Equipment:

  • 1-(2-aminophenyl)ethanone (o-aminoacetophenone)

  • Chloroacetonitrile

  • 1,4-Dioxane

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (50%)

  • Acetonitrile

  • Petroleum ether

  • A jacketed glass reactor with overhead stirring, a temperature probe, and an addition funnel

  • Cooling system (chiller)

  • Filtration equipment (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Reaction Setup: In a clean and dry reactor, charge 1-(2-aminophenyl)ethanone (1.0 mol equivalent), chloroacetonitrile (1.1 mol equivalent), and 1,4-dioxane.

  • Cooling: Begin stirring and cool the mixture to 10°C using the reactor's cooling system.

  • HCl Addition: Slowly add hydrochloric acid (3.0 mol equivalent) dropwise via the addition funnel, ensuring the internal temperature does not rise above 15°C.

  • Reaction: Maintain the reaction mixture at 10°C with stirring for 20 hours. Monitor the reaction progress by HPLC.

  • Work-up:

    • In a separate vessel, prepare a 50% sodium hydroxide solution and cool it to 0°C.

    • Once the reaction is complete, slowly transfer the reaction mixture into the cold sodium hydroxide solution, ensuring the temperature of the quench mixture does not exceed 10°C.

    • Stir the resulting slurry at 5°C for 30 minutes to allow for complete precipitation of the product.

  • Isolation:

    • Filter the precipitate and wash the filter cake with cold water.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot acetonitrile.

    • Slowly add petroleum ether until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to complete crystallization.

    • Filter the purified crystals and wash with a small amount of cold acetonitrile/petroleum ether mixture.

  • Drying: Dry the final product in a vacuum oven at 50°C to a constant weight.

Expected Yield: ~77% Expected Purity: >98% (by HPLC)[1]

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Charge Reactor: - o-Aminoacetophenone - Chloroacetonitrile - 1,4-Dioxane cool_reactants Cool to 10°C start->cool_reactants add_hcl Slowly Add HCl (Maintain T < 15°C) cool_reactants->add_hcl react Stir at 10°C for 20h (Monitor by HPLC) add_hcl->react quench Quench in Cold NaOH(aq) (Maintain T < 10°C) react->quench precipitate Stir at 5°C for 30 min quench->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash recrystallize Recrystallize from Acetonitrile/Petroleum Ether filter_wash->recrystallize dry Dry under Vacuum at 50°C recrystallize->dry final_product Final Product: This compound dry->final_product G start Low Yield Observed check_completion Check HPLC for Reaction Completion start->check_completion check_params Review Reaction Parameters: - Time (20h?) - Temperature (10°C?) - Molar Ratios? check_completion->check_params If incomplete or impurities present check_temp_control Review Temperature Log: - Exotherm during HCl addition? - T maintained < 15°C? check_completion->check_temp_control If incomplete or impurities present check_workup Review Work-up Procedure: - T during quench < 10°C? - Excessive washing? check_completion->check_workup If incomplete or impurities present check_materials Check Starting Material Purity: - Anhydrous solvents? - Purity of reactants >98%? check_completion->check_materials If incomplete or impurities present fix_params Adjust parameters for next run check_params->fix_params If parameters are off fix_cooling Improve cooling efficiency/ Slow down addition rate check_temp_control->fix_cooling If exotherm not controlled fix_workup Optimize quench and wash steps check_workup->fix_workup If issues identified fix_materials Use fresh, high-purity, and anhydrous materials check_materials->fix_materials If materials are suspect

Caption: Decision tree for troubleshooting low yields.

References

  • WO2023156675A1 - Process for purification of linagliptin - Google P
  • CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google P
  • This compound synthesis - ChemicalBook
  • What is the synthesis route of this compound? - FAQ - Guidechem
  • The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline - NINGBO INNO PHARMCHEM CO.,LTD.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - MDPI
  • This compound 109113-72-6 wiki - Guidechem
  • Scale up reactions Guideline - KAUST Health & Safety
  • Safety Practices for Mitigating Hydrogen Chloride (HCl)
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes - Oriental Journal of Chemistry
  • CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google P
  • Recrystallization - University of California, Los Angeles
  • Recrystallization - Single Solvent - University of Calgary
  • SOME SCALE-UP CONSIDERATIONS - C
  • Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K)

Sources

Technical Support Center: Workup Procedures for 2-(Chloromethyl)-4-methylquinazoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)-4-methylquinazoline. As a crucial intermediate in the synthesis of pharmaceuticals like Linagliptin, the purity and yield of this compound are paramount.[1][2] A robust and well-understood workup procedure is critical to achieving the desired outcome. This document provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the post-reaction workup and purification of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the workup and purification of this compound.

Q1: What are the primary objectives of a workup procedure for this specific synthesis?

The primary goals are to:

  • Neutralize the Catalyst: Syntheses of this compound often employ acid catalysts such as HCl gas, phosphoric acid, or Lewis acids like AlCl₃.[3][4][5] These must be neutralized to prevent product degradation or complications during extraction and purification.

  • Remove Unreacted Starting Materials: Reagents like o-aminoacetophenone and chloroacetonitrile must be separated from the product.[1][3]

  • Separate Byproducts: Depending on the reaction conditions, side reactions can occur. For instance, using non-polar solvents in related quinazoline syntheses can sometimes favor the formation of benzimidazole byproducts.[6] The workup aims to remove these impurities.

  • Isolate the Product: The final step is to isolate the this compound in a pure, solid form, typically through extraction followed by crystallization.[5]

Q2: My reaction mixture is a thick slurry after cooling. How should I proceed with the workup?

A thick slurry upon cooling often indicates product precipitation, which is a good sign. However, it can make handling difficult.

  • Rationale: The product is a solid at room temperature with a melting point around 61-65 °C.[4] Its solubility in the reaction solvent (e.g., ethanol, chlorobenzene) likely decreases significantly upon cooling.

  • Procedure: Do not proceed directly to filtration without considering the solubility of impurities. Acid catalysts and some unreacted starting materials may be trapped in the solid matrix. It is often better to add a suitable organic solvent in which the product is soluble (like dichloromethane or ethyl acetate) to dissolve the entire mixture before initiating an aqueous wash.[3] This ensures that all components are partitioned effectively between the organic and aqueous layers.

Q3: What is the best method for purifying the crude this compound?

Recrystallization is the most common and effective method for purifying the final product.[1]

  • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well when hot but poorly at room temperature.[7] For this compound, common and effective recrystallization solvents include dichloromethane, or a two-solvent system like acetonitrile/petroleum ether.[1][3]

  • Causality: The principle of recrystallization relies on the fact that the desired compound and impurities have different solubility profiles.[8] As the hot, saturated solution slowly cools, the concentration of the target compound exceeds its solubility limit, leading to the formation of a pure crystal lattice that excludes the impurities, which remain in the solvent.[8]

Q4: The product appears as a persistent oil and refuses to crystallize. What are the potential causes and solutions?

"Oiling out" instead of crystallizing is a common problem in purification and typically points to the presence of significant impurities or residual solvent.

  • Probable Causes:

    • Residual Solvent: High-boiling point solvents used in the reaction or extraction (e.g., traces of DMF, DMSO, or chlorobenzene) can plasticize the solid and prevent lattice formation.[9]

    • Impurities: The presence of unreacted starting materials or oily byproducts can depress the melting point and inhibit crystallization.

    • Supersaturation: The solution may be supersaturated and requires nucleation to begin crystallization.

  • Solutions:

    • Remove Residual Solvent: Concentrate the oil under high vacuum, possibly with gentle heating, to remove any volatile contaminants.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites.

    • Seeding: If available, add a single, pure crystal of this compound to the cooled, supersaturated solution to initiate crystallization.

    • Re-purify: If oiling persists, the product is likely too impure. Re-dissolve the oil in an appropriate solvent and perform another wash/extraction, or pass it through a short plug of silica gel to remove polar impurities before attempting recrystallization again.

Troubleshooting Guide

This section provides solutions to specific problems encountered during the workup procedure.

Problem Probable Cause(s) Recommended Solution(s)
1. Low or No Product Yield After Workup - Incomplete reaction. - Product loss during aqueous washes due to partial water solubility or hydrolysis. - Use of an inappropriate extraction solvent.- Verify Reaction Completion: Before workup, check the reaction progress using TLC or HPLC. - Back-Extraction: If the product has some aqueous solubility, re-extract the combined aqueous layers with fresh organic solvent (e.g., ethyl acetate) to recover any dissolved product. - pH Control: Ensure the aqueous layer is basic during extraction, as the protonated quinazoline salt may have higher water solubility. Neutralize acidic reaction mixtures with a base like NaHCO₃ or Na₂CO₃ before extraction.[5]
2. Product Contaminated with Starting Material (e.g., o-aminoacetophenone) - The starting material is co-extracted with the product. - Insufficient washing to remove the unreacted starting material.- Acid Wash: Introduce a dilute acid wash (e.g., 1M HCl) into the workup. The basic amine group of o-aminoacetophenone will be protonated, forming a water-soluble salt that partitions into the aqueous layer. Caution: Ensure your target compound is stable to these conditions.[9] - pH Adjustment: Carefully control the pH during the workup. The product and starting material will have different pKa values, which can be exploited for separation.
3. Final Product is Dark Brown/Black or Tarry - Formation of polymeric or degradation byproducts, often due to excessive heat or prolonged reaction times. - Presence of highly colored, minor impurities.- Charcoal Treatment: During recrystallization, after dissolving the crude product in the minimum amount of hot solvent, cool the solution slightly and add a small amount of activated charcoal.[10] The charcoal adsorbs colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[10] - Silica Gel Filtration: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane) and pass it through a short plug of silica gel, eluting with the same solvent. Tarry, polar impurities will remain on the silica.
4. Persistent Emulsion During Extraction - High concentration of reagents or byproducts acting as surfactants. - Insufficient difference in density between the organic and aqueous layers.- Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.[11] - Filtration: Filter the entire emulsified mixture through a pad of Celite or glass wool. - Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes), as some emulsions will break on their own.

Standard Experimental Protocol: Extractive Workup and Purification

This protocol outlines a typical procedure following the synthesis of this compound from o-aminoacetophenone and chloroacetonitrile in the presence of an acid catalyst.

Step 1: Reaction Quenching and Neutralization

  • Once the reaction is deemed complete by TLC or HPLC, cool the reaction vessel to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing cold water (approximately 5-10 times the volume of the reaction mixture).[5] This step quenches the reaction and dissolves water-soluble salts and reagents.

  • Transfer the mixture to a separatory funnel.

Step 2: Initial Extraction

  • Add an appropriate organic extraction solvent, such as ethyl acetate or dichloromethane (a volume roughly equal to the aqueous volume).

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely. Drain the lower organic layer if using dichloromethane, or the upper organic layer if using ethyl acetate.

Step 3: Aqueous Washes

  • Bicarbonate Wash: Return the organic layer to the funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalyst.[5] Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic.[11]

  • Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.

  • Brine Wash: Perform a final wash with a saturated NaCl solution (brine). This helps to remove the bulk of the dissolved water from the organic layer and aids in preventing emulsions.[11]

Step 4: Drying and Solvent Removal

  • Drain the washed organic layer into a clean Erlenmeyer flask.

  • Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Swirl the flask and let it stand for 10-15 minutes until the solution is clear and the drying agent no longer clumps.

  • Filter the solution to remove the drying agent, washing the solid with a small amount of fresh extraction solvent.

  • Concentrate the filtrate using a rotary evaporator to yield the crude product.

Step 5: Purification by Recrystallization

  • Transfer the crude solid to a clean flask.

  • Add a minimal amount of a suitable hot recrystallization solvent (e.g., acetonitrile) dropwise until the solid just dissolves.[1][7]

  • Allow the flask to cool slowly to room temperature, undisturbed, to promote the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.[8]

  • Dry the crystals under vacuum to obtain the pure this compound.

Logical Workflow for Troubleshooting

The following diagram illustrates a decision-making process for addressing common issues during the workup of this compound reactions.

Caption: Troubleshooting workflow for workup issues.

References

  • Benchchem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • Ma, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. [Link]
  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. [Link]
  • Google Patents.
  • PubMed. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. [Link]
  • Asif, M. (2014). Quinazoline derivatives: synthesis and bioactivities. Journal of Chemistry.
  • Rawat, S., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 755262.
  • Aaopen Global.
  • University of California, Los Angeles.
  • Al-Ostath, A., et al. (2021).
  • Ghorbani-Vaghei, R., & Veisi, H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580199.
  • Organic Chemistry @ CU Boulder. Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. [Link]
  • University of Rochester, Department of Chemistry.
  • Scribd. Organic Reaction Workup Guide. [Link]
  • LibreTexts Chemistry. (2023).
  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. [Link]
  • Der Pharma Chemica. (2015). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal.
  • Thorn-Seshold, O. (2007). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development, 11(1), 160-164.
  • Autech Industry Co.,Limited. Ensuring Quality: Sourcing High-Purity this compound. [Link]
  • PubChem. This compound. [Link]

Sources

Technical Support Center: Temperature Control in 2-(Chloromethyl)-4-methylquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-4-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical chemical intermediate.[1] As a versatile building block in medicinal chemistry, particularly for kinase inhibitors and other pharmaceuticals, the successful synthesis of this compound is paramount.[2][3] Our field experience shows that precise temperature control is the most critical variable influencing reaction yield, purity, and reproducibility.

This document moves beyond standard protocols to explain the causality behind each temperature-critical step. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the challenges you may encounter in the laboratory.

Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues

This section addresses specific problems encountered during the synthesis, with a focus on temperature-related root causes.

Q1: My reaction yield is significantly lower than expected. What are the likely temperature-related causes?

Low yield is a frequent issue that can often be traced back to suboptimal thermal management at various stages of the synthesis. The primary synthesis route involves the acid-catalyzed cyclization of 1-(2-aminophenyl)ethanone and chloroacetonitrile.[3][4][5] Several temperature-dependent factors can compromise the outcome.

Possible Causes & Solutions:

  • Incomplete Cyclization (Temperature Too Low): The core cyclization reaction requires a specific activation energy. If the reaction temperature is maintained too low for an insufficient duration, the reaction may not proceed to completion. While initial cooling is necessary, an optimized temperature of around 8-10°C for an extended period (e.g., 18-20 hours) is often required to achieve high conversion.[5][6]

    • Solution: Ensure your cooling bath is well-maintained and the internal reaction temperature is monitored. If TLC or LC-MS analysis shows a high proportion of starting material after the recommended reaction time, consider if the internal temperature was truly at the set point.

  • Side Product Formation (Temperature Too High): The most common cause of low yield is the formation of unwanted byproducts due to excessive temperatures. This can happen during the initial reagent addition or during the main reaction phase. The chloromethyl group is highly reactive, and higher temperatures can promote dimerization or reactions with the solvent.[1][4]

    • Solution: Strictly control the temperature during the dropwise addition of hydrochloric acid to below 15°C.[5] An uncontrolled exotherm at this stage is a primary driver of impurity formation. Use a reliable and properly sized cooling bath (ice-salt or a cryo-cooler).

  • Product Degradation During Workup (Quenching Exotherm): The final step involves quenching the acidic reaction mixture with a strong base (e.g., NaOH) to precipitate the product. This acid-base neutralization is highly exothermic. If the temperature is not controlled, the localized heating can degrade the this compound product.

    • Solution: Always pour the completed reaction mixture into a pre-cooled basic solution.[5] A common protocol involves cooling the sodium hydroxide solution to 0°C and ensuring the temperature of the quench mixture does not rise above 10°C.[5] Vigorous stirring is essential to dissipate heat effectively.

Troubleshooting Workflow for Low Yield

G start Problem: Low Yield cause1 Cause: Incomplete Reaction start->cause1 cause2 Cause: Side Product Formation start->cause2 cause3 Cause: Product Degradation (Workup) start->cause3 subcause1 Reaction temp too low (<8°C) or time too short cause1->subcause1 subcause2 Uncontrolled exotherm during HCl addition (>15°C) cause2->subcause2 subcause3 Uncontrolled exotherm during NaOH quench (>10°C) cause3->subcause3 solution1 Solution: Verify internal temp is 8-10°C. Extend reaction time. subcause1->solution1 solution2 Solution: Improve cooling capacity. Slow down acid addition rate. subcause2->solution2 solution3 Solution: Use pre-cooled (0°C) NaOH. Pour reaction mix into base slowly. subcause3->solution3

Caption: Troubleshooting decision tree for low yield.

Q2: I'm observing significant impurity formation in my crude product. How can temperature control minimize this?

Purity is as important as yield, especially when the product is an intermediate for pharmaceutical synthesis.[7] Temperature is the primary lever to control the reaction's selectivity.

The main impurities can arise from two sources:

  • Over-reaction or Dimerization: The methyl group on the quinazoline ring can be reactive, and the chloromethyl group is a potent electrophile.[1] Elevated temperatures can lead to self-condensation or the formation of complex impurities.[7]

  • Hydrolysis: The chloromethyl group can be hydrolyzed to a hydroxymethyl group, especially under basic conditions at elevated temperatures during workup.

Mitigation Strategies:

  • Reaction Phase: Maintain the optimized reaction temperature of 8-10°C.[5][6] Deviating to higher temperatures (e.g., >25°C) will almost certainly increase the rate of side reactions more than the desired cyclization, leading to a complex and difficult-to-purify mixture.

  • Workup Phase: The low-temperature quench (<10°C) is non-negotiable.[5] This minimizes the residence time of the product in a hot, strongly basic environment, which would otherwise promote hydrolysis of the C-Cl bond. After quenching and stirring at low temperature (e.g., 5°C for 30 minutes), the product should be filtered promptly.[5]

Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the key steps of the synthesis?

While different literature sources may provide slight variations, a consensus emerges around a tightly controlled, low-temperature process. Below is a summary of recommended temperatures for the synthesis route starting from 1-(2-aminophenyl)ethanone.

Process Step Parameter Recommended Temperature Rationale Source(s)
Reagent Addition Internal temp during HCl addition< 15°CTo control initial reaction exotherm and prevent side product formation.[5]
Cyclization Reaction Internal reaction temperature8-10°COptimal balance between reaction rate and minimizing side reactions.[5][6]
Reaction Quench Temperature of NaOH solution0°C (pre-cooled)To absorb the heat of neutralization effectively.[5]
Reaction Quench Max temp during mixing< 10°CTo prevent base-catalyzed degradation or hydrolysis of the product.[5]
Crystallization Stirring post-quench~5°CTo ensure complete precipitation of the product before filtration.[5]
Storage Long-term storageRoom Temp or belowTo maintain stability of the reactive chloromethyl group.[2]
Q2: Why is anhydrous (water-free) condition often cited as important?

While the workup involves water, the core cyclization reaction is best performed under anhydrous conditions.[2][3][4] This is because water can compete as a nucleophile, potentially leading to the formation of undesired hydroxylated byproducts. Using anhydrous solvents like 1,4-dioxane and ensuring reagents like HCl gas or solution are of appropriate grade helps maximize the yield of the desired chlorinated product.[5][6]

Q3: Can this reaction be performed at room temperature?

Some procedures mention a broader temperature range of 0-25°C.[5] While the reaction can proceed at the higher end of this range, it is not optimal. Performing the synthesis at room temperature without active cooling is highly discouraged. The initial mixing of reagents and the cyclization itself are exothermic. Without cooling, the temperature will inevitably rise, leading to a significant increase in impurities and a corresponding decrease in yield and purity.[8][9] Controlled experiments consistently show that lower temperatures (8-10°C) provide a cleaner product with higher yields.[5]

Detailed Experimental Protocol: Temperature-Controlled Synthesis

This protocol synthesizes the findings from multiple sources[5][6] to provide a robust, temperature-focused procedure.

Materials:

  • 1-(2-aminophenyl)ethanone (o-aminoacetophenone)

  • Chloroacetonitrile

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric acid solution

  • Sodium hydroxide solution (50%)

  • Acetonitrile/Petroleum ether (for recrystallization)

Procedure:

  • Vessel Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 1-(2-aminophenyl)ethanone (1.0 eq), chloroacetonitrile (1.1 eq), and 1,4-dioxane.

  • Initial Cooling: Begin stirring the mixture and cool the flask in an ice-salt or cryo-cooler bath until the internal temperature reaches 8-10°C .[6]

  • Acid Addition (Critical Step): Slowly add the hydrochloric acid solution dropwise via the addition funnel. Crucially, monitor the internal temperature and adjust the addition rate to ensure it does not exceed 15°C. [5] A significant exotherm will be observed.

  • Reaction Phase: Once the acid addition is complete, maintain the reaction mixture at 8-10°C with continuous stirring for 18-20 hours.[5][6] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench Preparation: In a separate, larger beaker, prepare the 50% sodium hydroxide solution and cool it in an ice bath to 0°C .

  • Quenching (Critical Step): Once the reaction is complete, slowly pour the reaction mixture into the pre-cooled, vigorously stirred sodium hydroxide solution. Monitor the temperature of the quenching mixture, ensuring it does not rise above 10°C. [5]

  • Precipitation and Isolation: Continue stirring the resulting slurry at 5°C for 30 minutes to ensure complete precipitation.[5]

  • Filtration and Washing: Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as acetonitrile/petroleum ether, to yield this compound as a solid.[5]

Process Flow Diagram

G A 1. Mix Reactants (o-aminoacetophenone, chloroacetonitrile, dioxane) B 2. Cool to 8-10°C A->B C 3. Add HCl (Maintain T < 15°C) B->C D 4. React for 18-20h (Hold at 8-10°C) C->D E 5. Quench in pre-cooled (0°C) NaOH (Maintain T < 10°C) D->E F 6. Stir at 5°C for 30 min E->F G 7. Filter, Wash, and Dry F->G H Final Product G->H

Caption: Key temperature control points in the synthesis workflow.

References
  • Ningbo Inno Pharmchem Co., Ltd. "The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline".
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 16(8), 6927–6943.
  • Patel, M. B., et al. (2021). A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology, 10(5).
  • Google Patents. "CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof".

Sources

byproduct identification in 2-(Chloromethyl)-4-methylquinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Chloromethyl)-4-methylquinazoline Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This critical pharmaceutical intermediate is a cornerstone for the development of numerous active pharmaceutical ingredients (APIs), including the widely recognized antidiabetic drug, Linagliptin.[1][2] The purity of this building block is not merely a matter of yield; it is fundamental to the safety, efficacy, and regulatory compliance of the final drug product.[3]

This guide is structured to provide direct, actionable insights into the challenges you may face during synthesis. We will move beyond simple procedural outlines to explore the mechanistic origins of common byproducts, offering a troubleshooting framework grounded in chemical principles. Our goal is to empower you to anticipate, identify, and mitigate the formation of impurities, ensuring the integrity of your research and development pipeline.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is designed in a question-and-answer format to address specific issues encountered during the synthesis and analysis of this compound.

Scenario 1: Unexpected Peaks in Chromatographic Analysis

Question: My initial HPLC and LC-MS analyses of the crude reaction mixture show the main product peak, but also several unexpected secondary peaks. How do I begin to identify them?

Answer: An unexpected peak in your chromatogram is a common but critical observation. A systematic approach is key to identification.

  • Analyze the Mass Data (LC-MS): The first step is to look at the mass-to-charge ratio (m/z) of the impurity peaks.

    • Peak at [M-Cl+OH]: A mass corresponding to the replacement of chlorine (atomic mass ~35.5 amu) with a hydroxyl group (atomic mass ~17 amu), resulting in a net loss of ~18.5 amu, strongly suggests the presence of 2-(Hydroxymethyl)-4-methylquinazoline . This is one of the most common byproducts, formed by the hydrolysis of the reactive chloromethyl group.[4][5] This can occur due to trace amounts of water in your solvents or reagents, or during aqueous workup procedures.

    • Peak at [M+16]: An additional mass of 16 amu relative to your product is a classic indicator of oxidation. This could point to the formation of a quinazoline N-oxide or a quinazolin-4(3H)-one derivative, where the 4-methyl group is oxidized or the ring is otherwise modified.[6] Quinazolinones are a well-known class of related compounds.[7]

    • Unreacted Starting Materials: Check for masses corresponding to 1-(2-aminophenyl)-ethanone and chloroacetonitrile. Their presence indicates an incomplete reaction.

  • Evaluate Reaction Conditions:

    • Moisture Control: The synthesis, which often involves the reaction of 1-(2-aminophenyl)-ethanone with chloroacetonitrile using HCl gas, is highly sensitive to moisture.[8][9] Ensure all glassware is oven-dried, solvents are anhydrous, and reagents are stored in desiccators.

    • Stoichiometry: An incorrect ratio of reactants can lead to an excess of one starting material, which may then participate in side reactions.

Question: My yield is consistently low, and the NMR of the crude product is complex, showing more than just starting materials and product. What side reactions could be consuming my reagents?

Answer: Low yields coupled with a complex mixture suggest that significant side reactions are competing with your main synthetic pathway.

  • Dimerization/Polymerization:

    • The starting material, 1-(2-aminophenyl)-ethanone, can undergo self-condensation under acidic or basic conditions.

    • Chloroacetonitrile, being a reactive electrophile, can be attacked by various nucleophiles.[10] While less common under standard acidic cyclization conditions, it can potentially polymerize or react with the amine starting material in undesired ways if reaction parameters are not optimized.

  • Incomplete Cyclization: The reaction mechanism proceeds through several intermediates. If the final ring-closing and dehydration steps are inefficient, you may isolate partially reacted intermediates. The mechanism likely involves the formation of an amidine from the reaction of the ketone with chloroacetonitrile, which then cyclizes. Stalling at this stage can lead to a complex mixture upon workup.

  • Ring Opening: The quinazoline ring itself can be susceptible to hydrolysis under harsh acidic or alkaline conditions during workup, potentially cleaving back to an o-aminobenzaldehyde derivative and other fragments.[11]

Frequently Asked Questions (FAQs) on Byproduct Formation

Q1: What are the three most common byproducts I should be looking for?

A1: Based on the typical synthesis route, the most prevalent byproducts are:

  • 2-(Hydroxymethyl)-4-methylquinazoline: Formed via hydrolysis of the product.

  • Unreacted 1-(2-aminophenyl)-ethanone: A sign of incomplete conversion.

  • Quinazolin-4(3H)-one derivatives: Formed via oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.

Q2: How does the choice of acid catalyst influence byproduct formation?

A2: The most common method uses anhydrous HCl gas to drive the reaction.[1][8] This provides the acidic environment needed for cyclization while the chloride ion maintains the chloromethyl group. Using aqueous acids (e.g., aqueous HCl) is highly discouraged as it will promote the formation of the 2-(Hydroxymethyl) byproduct. Other catalysts like phosphoric acid have been used, but reaction conditions must be carefully optimized to avoid dehydration and other side reactions.[12]

Q3: A patent mentioned a dimeric impurity. What is it and how is it formed?

A3: A known impurity is 4,4'-(2-methylpropane-1,3-diyl)bis(2-(chloromethyl)quinazoline).[13] This specific impurity was reported to form from the product reacting with acetaldehyde under basic conditions. While these conditions are not present in the primary synthesis, it highlights the reactivity of the 4-methyl group's benzylic protons, which can be deprotonated and participate in aldol-type condensation reactions under certain pH conditions, potentially during workup or purification.

Q4: What are the best practices to minimize byproduct formation?

A4:

  • Strict Anhydrous Conditions: Use oven- or flame-dried glassware, anhydrous solvents, and high-purity reagents.

  • Temperature Control: Run the reaction at the optimized temperature. Low temperatures (e.g., 0-10 °C) are often recommended to control the exothermic nature of the initial steps.[1][12]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side products.

  • Controlled Workup: Neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic aqueous conditions.

Byproduct Identification Workflow

A robust workflow is essential for the definitive identification of unknown impurities.

Experimental Protocol: Step-by-Step Byproduct Identification
  • Initial Analysis (Screening):

    • Objective: To determine the number of impurities and their approximate concentration relative to the main product.

    • Method:

      • Dissolve a sample of the crude reaction mixture in a suitable solvent (e.g., Acetonitrile/Water).

      • Perform High-Performance Liquid Chromatography (HPLC) analysis using a C18 column with a gradient elution method (e.g., Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: Acetonitrile).

      • Couple the HPLC to a Mass Spectrometer (LC-MS) to obtain the molecular weight of the parent ion for each peak.

  • Isolation of Impurity:

    • Objective: To obtain a pure sample of the byproduct for structural analysis.

    • Method:

      • Based on the polarity difference observed in the initial HPLC run, perform preparative column chromatography or preparative HPLC on the crude mixture.

      • Collect fractions corresponding to the impurity peak.

      • Combine the relevant fractions and remove the solvent under reduced pressure to yield the isolated impurity.

  • Spectroscopic Characterization:

    • Objective: To elucidate the chemical structure of the isolated impurity.

    • Method:

      • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact molecular formula.

      • NMR Spectroscopy:

        • Acquire a ¹H NMR spectrum to identify proton environments.

        • Acquire a ¹³C NMR spectrum to identify carbon environments.

        • If the structure is not immediately obvious, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms.

      • FTIR Spectroscopy: Acquire an infrared spectrum to identify key functional groups (e.g., a broad O-H stretch around 3300 cm⁻¹ would support the hydroxymethyl byproduct).

  • Structure Confirmation:

    • Objective: To confirm the proposed structure.

    • Method: Compare the obtained spectroscopic data with literature values for known compounds. If the byproduct is novel, the collective data from MS, NMR, and FTIR will serve as the basis for its structural assignment.

Visual Workflow for Byproduct Identification

Byproduct_Identification_Workflow cluster_0 Phase 1: Detection & Initial Hypothesis cluster_1 Phase 2: Isolation cluster_2 Phase 3: Structural Elucidation A Crude Reaction Mixture B LC-MS Analysis A->B C Hypothesize Structure based on m/z B->C D Preparative HPLC or Column Chromatography C->D Proceed if impurity level is significant E Isolated Impurity D->E F NMR (1H, 13C, 2D) E->F G HRMS E->G H FTIR E->H I Confirm Structure F->I G->I H->I

Caption: A systematic workflow for the detection, isolation, and structural elucidation of synthesis byproducts.

Data Summary and Reaction Pathways

Table 1: Common Byproducts and Their Characteristics
Byproduct NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signature (LC-MS)
2-(Hydroxymethyl)-4-methylquinazoline

C₁₀H₁₀N₂O174.20[M+H]⁺ = 175.08
1-(2-aminophenyl)-ethanone (Starting Material)

C₈H₉NO135.16[M+H]⁺ = 136.07
4-Methylquinazolin-4(3H)-one (Oxidative Byproduct Example)

C₉H₈N₂O160.17[M+H]⁺ = 161.07

(Note: Placeholder images for structures would be replaced with actual chemical drawings in a final document.)

Reaction Pathway Diagrams

Main Synthesis Pathway

Main_Synthesis A 1-(2-aminophenyl)-ethanone C Intermediate (Amidine/Schiff Base) A->C  HCl (gas) Anhydrous Solvent B Chloroacetonitrile B->C  HCl (gas) Anhydrous Solvent D This compound C->D  Cyclization & Dehydration

Caption: The primary reaction for synthesizing this compound.

Side Reaction Pathways

Side_Reactions cluster_reactants Initial Reaction Mixture Product This compound Hydrolysis_Product 2-(Hydroxymethyl)-4-methylquinazoline Product->Hydrolysis_Product  + H₂O (Trace Moisture) Oxidation_Product Oxidative Byproducts (e.g., Quinazolinone) Product->Oxidation_Product  + [O] (Air Exposure) Incomplete_Reaction Unreacted Starting Materials A 1-(2-aminophenyl)-ethanone A->Incomplete_Reaction B Chloroacetonitrile B->Incomplete_Reaction

Caption: Common side reactions leading to the formation of key impurities.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline.
  • Benchchem. (n.d.). This compound.
  • Guidechem. (n.d.). This compound 109113-72-6 wiki.
  • Wang, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. MDPI.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Mkhize, N. P., et al. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 25(15), 3488. PMC.
  • Guidechem. (n.d.). What is the synthesis route of this compound?
  • PubMed. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds.
  • Google Patents. (2021). CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Quality: Sourcing High-Purity this compound.
  • CymitQuimica. (n.d.). CAS 109113-72-6: this compound.
  • Wikipedia. (n.d.). Quinazoline.
  • Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications.
  • Anshul Specialty Molecules. (n.d.). 2-Chloroacetonitrile.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(Chloromethyl)-4-methylquinazoline for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Chloromethyl)-4-methylquinazoline is a pivotal chemical intermediate, indispensable for the synthesis of a variety of bioactive molecules, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin, used in the management of type 2 diabetes.[1][2][3] The efficiency, scalability, and safety of its synthesis are therefore critical considerations for researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of the most prevalent synthetic routes to this compound, offering a critical evaluation of their respective methodologies, yields, and overall practicality. We present detailed experimental protocols and supporting data to empower researchers to make informed decisions for their specific applications.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] The title compound, this compound, is particularly valuable due to the reactive chloromethyl group at the C2 position. This group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions, which allows for the facile introduction of diverse functional groups and the construction of complex molecular architectures.[1][4] Its primary application lies in serving as a key building block for advanced pharmaceutical ingredients (APIs).[1][5] This guide will focus on the two most prominent synthesis pathways, starting from the readily available precursor, 2-aminoacetophenone.

Synthesis Route I: Acid-Catalyzed Cyclization of 2-Aminoacetophenone and Chloroacetonitrile

This method is one of the most widely adopted for both laboratory and industrial-scale production due to its operational simplicity and avoidance of highly toxic reagents.[6] The core of this synthesis is the acid-catalyzed condensation and subsequent cyclization of 2-aminoacetophenone with chloroacetonitrile.

Mechanistic Rationale

The reaction proceeds via a Pinner-type reaction mechanism. Gaseous hydrogen chloride (or another strong acid source) protonates the nitrile group of chloroacetonitrile, activating it for nucleophilic attack by the amino group of 2-aminoacetophenone. The resulting amidine intermediate then undergoes intramolecular cyclization, where the carbonyl group is attacked by the nitrogen, followed by dehydration to form the stable aromatic quinazoline ring. The choice of an anhydrous solvent is crucial to prevent hydrolysis of the nitrile and intermediates.

Experimental Protocol
  • Materials: 2-Aminoacetophenone (1.0 eq), Chloroacetonitrile (1.1 eq), 1,4-Dioxane, Hydrochloric acid (gas or concentrated solution, 3.0 eq).

  • Procedure:

    • To a three-necked flask equipped with a mechanical stirrer, gas inlet, and thermometer, add 2-aminoacetophenone (e.g., 27.0 g, 0.20 mol), chloroacetonitrile (e.g., 16.6 g, 0.22 mol), and 1,4-dioxane (e.g., 10 mL).[6]

    • Cool the mixture in an ice-water bath to 10°C.[6]

    • Slowly bubble anhydrous hydrogen chloride gas through the stirred mixture, or add a concentrated hydrochloric acid solution dropwise, ensuring the internal temperature does not exceed 15°C.[6]

    • After the addition is complete, continue stirring the reaction mixture at 10°C for approximately 20 hours.[6]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a pre-cooled (0°C) solution of 50% sodium hydroxide (e.g., 450 mL) for neutralization, keeping the temperature below 10°C.[6]

    • Stir the resulting slurry at 5°C for 30 minutes to facilitate precipitation.[6]

    • Collect the solid product by filtration and wash the filter cake thoroughly with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., acetonitrile/petroleum ether) to yield the pure this compound as a white to light yellow crystalline solid.[6]

Workflow Diagram

Route_I_Workflow cluster_prep Reaction Setup cluster_reaction Cyclization Reaction cluster_workup Work-up & Purification A Charge Reactor: - 2-Aminoacetophenone - Chloroacetonitrile - 1,4-Dioxane B Cool to 10°C A->B C Add HCl (gas or soln) (T < 15°C) B->C D Stir at 10°C for 20h C->D E Quench in cold NaOH (aq) D->E F Precipitate & Filter E->F G Wash with Water F->G H Recrystallize G->H I Product: 2-(Chloromethyl)-4- methylquinazoline H->I

Caption: Workflow for Synthesis Route I.

Synthesis Route II: Two-Step Synthesis via Chloroacetamide Condensation

An alternative approach involves the condensation of 2-aminoacetophenone with 2-chloroacetamide, typically catalyzed by an acid, followed by cyclization and chlorination. This route can offer very high yields and purity, though it may involve longer reaction times.

Mechanistic Rationale

This pathway likely begins with the formation of an enamine from 2-aminoacetophenone, which then reacts with 2-chloroacetamide. The subsequent cyclization is driven by heating, and a final chlorination step (if the cyclized intermediate is a hydroxymethyl or quinazolinone species) would be required. One reported variant utilizes a copper catalyst, suggesting a different mechanism possibly involving oxidative coupling, to directly form the quinazoline ring.[7] Another detailed procedure uses phosphoric acid, leading to a highly pure intermediate.[8]

Experimental Protocol (Phosphoric Acid Catalysis)
  • Materials: 2-Aminoacetophenone (1.0 eq), 2-Chloroacetamide (1.1 eq), Phosphoric Acid (1.2 eq), Absolute Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminoacetophenone (e.g., 13.52 g, 0.1 mol) in absolute ethanol (80 mL).[8]

    • Add phosphoric acid (e.g., 11.76 g, 0.12 mol) to the solution.[8]

    • Slowly add a solution of 2-chloroacetamide (e.g., 10.29 g, 0.11 mol) dissolved in absolute ethanol (20 mL) dropwise at room temperature.[8]

    • After the addition is complete, heat the mixture to reflux and maintain for 45 hours.[8]

    • Monitor the reaction by TLC.

    • After cooling, filter the reaction mixture. The subsequent steps involve purification of an intermediate. Note: The source describes the isolation of an intermediate with 94.26% yield. The final conversion to this compound would require an additional chlorination step, for example, using thionyl chloride or phosphorus oxychloride, which should be handled with extreme caution.[5][8]

Workflow Diagram

Route_II_Workflow cluster_prep Reaction Setup cluster_reaction Condensation Reaction cluster_workup Intermediate Isolation A Charge Reactor: - 2-Aminoacetophenone - Ethanol B Add Phosphoric Acid A->B C Add Chloroacetamide in Ethanol B->C D Reflux for 45h C->D E Cool & Filter D->E F Isolate Intermediate E->F G Further Chlorination (e.g., with SOCl₂) F->G H Final Product G->H

Caption: Workflow for Synthesis Route II.

Comparative Analysis

The choice between these synthetic routes depends on the specific requirements of the laboratory or production facility, including scale, available equipment, and safety protocols.

ParameterRoute I (Chloroacetonitrile/HCl)Route II (Chloroacetamide/H₃PO₄)
Starting Materials 2-Aminoacetophenone, Chloroacetonitrile2-Aminoacetophenone, Chloroacetamide
Key Reagents HCl gas or solutionPhosphoric acid, potential chlorinating agent (e.g., SOCl₂)
Reaction Time ~20 hours[6]45 hours (for intermediate) + chlorination step[8]
Temperature 10-15°C[6]Reflux (Ethanol ~78°C)[8]
Reported Yield 77-85%[6][8]94% (intermediate)[8]; ~88% (Cu-catalyzed variant)[7]
Reported Purity 98.3%[6]99.9% (intermediate)[8]
Advantages - One-step synthesis- Milder temperature conditions- Avoids highly toxic chlorinating agents like POCl₃[6]- Suitable for industrial production[6]- Potentially higher yield and purity- Avoids handling of corrosive HCl gas
Disadvantages - Requires handling of corrosive HCl- Chloroacetonitrile is toxic- Longer reaction time- Multi-step process- May require a final, hazardous chlorination step

Expert Insights: Route I is generally favored for its process efficiency and directness. The "one-pot" nature of the reaction simplifies the workflow, making it more amenable to large-scale synthesis. While handling HCl gas requires specific equipment and safety measures, it is a standard procedure in industrial chemistry. Route II, while demonstrating excellent yield and purity for the intermediate, introduces the complexity of a second step. The necessity of a chlorinating agent like thionyl chloride in the final step adds a significant hazard that many prefer to avoid. However, for achieving the highest possible purity on a smaller scale, the isolation and purification of the intermediate in Route II can be advantageous.

Product Characterization

The final product, this compound, is a white to off-white or light yellow crystalline solid.[4][6]

  • Molecular Formula: C₁₀H₉ClN₂[9]

  • Molecular Weight: 192.64 g/mol [9]

  • Melting Point: Approximately 61-65 °C[4]

  • CAS Number: 109113-72-6[9]

Proper characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity, comparing the results with reference spectra.

Conclusion

Both Synthesis Route I and Route II offer viable pathways to this compound. Route I (Chloroacetonitrile/HCl) stands out as the more efficient and industrially practical method, providing good yields and purity in a single step. Route II (Chloroacetamide) , while potentially offering higher purity via an isolable intermediate, is a longer process that may necessitate the use of hazardous chlorinating agents. The selection of the optimal route will ultimately be guided by the specific project goals, balancing the need for purity, yield, safety, and scalability.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline.
  • Benchchem (n.d.). This compound.
  • Guidechem (n.d.). What is the synthesis route of this compound? - FAQ.
  • ChemicalBook (n.d.). This compound synthesis.
  • MDPI (2015). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules.
  • Guidechem (n.d.). This compound 109113-72-6 wiki.
  • Chemistry & Biology Interface (2018). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor.
  • Journal Name (2025). A facile synthesis of 2-substituted-2,3-dihydro-4(1H)-quinazolinones in 2,2,2-trifluoroethanol.
  • Patel, D. J. et al. (2014). Synthesis and antimicrobial activity of some new quinazoline derivatives. Der Chemica Sinica.
  • ChemScene (n.d.). This compound.
  • ChemicalBook (n.d.). This compound | 109113-72-6.
  • Google Patents (2023). WO2023156675A1 - Process for purification of linagliptin.
  • ECHEMI (n.d.). 109113-72-6, this compound Formula.

Sources

Navigating Quinazoline Synthesis: A Guide to Phosphorus Oxychloride Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

The quinazoline core is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its synthesis is a critical process, traditionally relying on phosphorus oxychloride (POCl₃) for the crucial cyclization and dehydration steps. However, the hazardous nature of POCl₃—its high toxicity, corrosivity, and violent reactivity with water—has spurred the development of safer and more environmentally benign alternatives. This guide provides a comprehensive comparison of viable reagents to phosphorus oxychloride, offering experimental data, mechanistic insights, and practical considerations to aid researchers in selecting the optimal synthetic route.

The Legacy and Limitations of Phosphorus Oxychloride

Phosphorus oxychloride has long been the workhorse for converting 2-acylaminobenzamides or quinazolin-4(3H)-ones into the corresponding 4-chloroquinazolines, a key intermediate for further functionalization. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. While effective, the use of POCl₃ is fraught with challenges:

  • Extreme Hazards: POCl₃ is highly toxic, causes severe burns, and is fatal if inhaled.[1][2] Its vigorous and exothermic reaction with water necessitates stringent handling precautions and specialized equipment.[2]

  • Harsh Conditions: Reactions often require high temperatures (reflux) and an excess of the reagent, which can lead to the degradation of sensitive functional groups on the substrate.

  • Work-up and Waste: Quenching the reaction and disposing of the phosphorous-containing waste products are problematic and environmentally taxing.

These significant drawbacks underscore the urgent need for alternative reagents that offer a better safety profile without compromising efficiency.

Promising Alternatives to POCl₃: A Comparative Analysis

Several reagents have emerged as effective replacements for POCl₃. This section details the most prominent alternatives, comparing their performance, mechanism, and operational considerations.

Thionyl Chloride (SOCl₂) with Catalytic DMF

A widely adopted alternative, the combination of thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF) offers a milder and often more efficient method for the chlorination of quinazolin-4(3H)-ones.

Mechanism of Action: The reaction proceeds through the in-situ formation of the Vilsmeier reagent, (chloromethylene)dimethylammonium chloride, from SOCl₂ and DMF. This electrophilic species activates the carbonyl group of the quinazolinone, facilitating cyclization and subsequent chlorination. The reaction is generally cleaner than with POCl₃, and the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Experimental Protocol: Synthesis of 4-Chloro-2-(4-chlorophenyl)quinazoline using SOCl₂/DMF [3]

  • To a stirring suspension of 2-(4-chlorophenyl)quinazolin-4(3H)-one (1.00 g, 3.90 mmol) in thionyl chloride (30 mL) at room temperature, add DMF (1 mL) dropwise.

  • Heat the mixture to reflux for 2 hours.

  • Allow the reaction to cool to room temperature.

  • Carefully quench the reaction mixture with cold water.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulphate, filter, and evaporate the solvent under reduced pressure to yield the product.

Performance Data:

SubstrateProductReagentYieldReference
2-(4-chlorophenyl)quinazolin-4(3H)-one4-Chloro-2-(4-chlorophenyl)quinazolineSOCl₂/DMF88%[3]
6,7-dimethoxyquinazolin-4(3H)-one4-Chloro-6,7-dimethoxyquinazolineSOCl₂/DMFHigh Yield[4][5]
2-phenylquinazolin-4(3H)-one4-Chloro-2-phenylquinazolineSOCl₂/refluxGood Yield[4]

DOT Diagram: Proposed Vilsmeier-Haack Chlorination Mechanism

Vilsmeier_Mechanism Quinazolinone Quinazolin-4(3H)-one Intermediate1 O-Acylated Intermediate Quinazolinone->Intermediate1 Activation Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ Vilsmeier->Intermediate1 Chloroquinazoline 4-Chloroquinazoline Intermediate1->Chloroquinazoline Chloride Attack & Aromatization Byproducts SO₂ + HCl + DMF Chloroquinazoline->Byproducts Release SOCl2_DMF SOCl₂ + DMF SOCl2_DMF->Vilsmeier

Caption: Vilsmeier reagent formation and activation of quinazolinone.

Triphenylphosphine (PPh₃)-Based Systems

Combinations of triphenylphosphine (PPh₃) with a halogen source, such as trichloroisocyanuric acid (TCCA) or N-chlorosuccinimide (NCS), provide a neutral and highly selective method for the conversion of quinazolin-4(3H)-ones to 4-chloroquinazolines. These systems operate under mild conditions, making them suitable for substrates with sensitive functional groups.

Mechanism of Action: Triphenylphosphine reacts with the halogen source to form a phosphonium salt. This species then activates the carbonyl oxygen of the quinazolinone, creating a good leaving group that is subsequently displaced by a chloride ion. The reaction is analogous to the Appel reaction.

Performance Insights: This method is particularly advantageous for its mild, neutral conditions, minimizing side reactions and degradation. The solid byproducts, triphenylphosphine oxide and cyanuric acid or succinimide, can be removed by filtration.

DOT Diagram: PPh₃/TCCA Deoxychlorination Workflow

PPh3_Workflow Start Quinazolin-4(3H)-one + PPh₃ + TCCA Activation Formation of Chlorophosphonium Salt Start->Activation Intermediate Activated Quinazolinone Intermediate Activation->Intermediate Reaction with Quinazolinone Displacement Nucleophilic Attack by Chloride Intermediate->Displacement Product 4-Chloroquinazoline Displacement->Product Byproducts Triphenylphosphine Oxide + Cyanuric Acid Displacement->Byproducts

Caption: Stepwise activation and substitution using PPh₃/TCCA.

Propanephosphonic Acid Anhydride (T3P®)

T3P® is a versatile and environmentally friendly cyclodehydration agent. It is particularly effective for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and carboxylic acids or for the direct cyclization of 2-acylaminobenzamides.

Mechanism of Action: T3P® activates the carboxylic acid group, forming a mixed anhydride. This highly reactive intermediate readily undergoes intramolecular cyclization with the amino group, followed by dehydration to yield the quinazolinone ring. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous work-up.

Performance and Safety Profile: T3P® is a non-toxic and non-allergenic reagent with a high boiling point, making it safer to handle than POCl₃ and SOCl₂.[6][7] It is known for its high yields, low epimerization risk in chiral applications, and broad functional group tolerance.[6][7] While the initial cost of T3P® may be higher than traditional reagents, its efficiency, safety, and ease of work-up can lead to overall cost savings, particularly in large-scale synthesis.[8]

Experimental Protocol: T3P®-mediated Synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives [6]

  • To a solution of 2-aminobenzamide (1 mmol) and an aldehyde (1.1 mmol) in ethyl acetate, add T3P® (2.5 mmol).

  • Stir the suspension at room temperature until the reaction is complete as monitored by TLC.

  • Extract the reaction mixture with excess ethyl acetate and water.

  • Wash the organic layer with a saturated sodium metabisulfite solution to remove any excess aldehyde.

  • Concentrate the organic layer and recrystallize the product from absolute ethanol.

Performance Data:

ReactantsProductReagentYieldReference
2-Aminobenzamide, Benzaldehyde2-Phenyl-2,3-dihydroquinazolin-4(1H)-oneT3P®80%[6]
N-phenyl-C-aryl imines, Thionicotinic acid2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][3][9]thiazin-4-onesT3P®up to 63%[7]
Iodine-Catalyzed Oxidative Cyclization

Molecular iodine has emerged as an inexpensive, non-toxic, and efficient catalyst for various organic transformations, including quinazoline synthesis. These methods often proceed via oxidative C-H amination or oxidative cyclization pathways, utilizing a mild oxidant like oxygen or DMSO.

Mechanism of Action: The precise mechanism can vary depending on the starting materials. In the reaction of 2-aminobenzamides with methyl ketones, iodine is believed to facilitate an initial condensation followed by an oxidative C-H amination of the methyl group, leading to cyclization.[10] When reacting with 2-aminobenzylamines, iodine can catalyze an oxidative cyclization with various carbon sources.

Experimental Protocol: Iodine-Catalyzed Synthesis of 2-Arylquinazolines

  • Combine 2-aminobenzophenone (1 mmol), a benzylamine derivative (1.2 mmol), and molecular iodine (20 mol%) in a reaction vessel.

  • Heat the mixture at 130 °C under an oxygen atmosphere for 3-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product can often be purified by column chromatography without an aqueous work-up.

Performance Data:

ReactantsProductReagentYieldReference
2-Aminobenzophenones, Benzylamines2-ArylquinazolinesI₂ / O₂68-92%
2-Aminobenzamides, Aryl methyl ketones2-Aryl quinazolin-4(3H)-onesI₂Good to Excellent[10]
Methyl ketones, 2-(1H-benzo[d]imidazol-2-yl)anilineBenzimidazo[1,2-c]quinazolinesI₂ in DMSO73-83%[10]

Summary of Alternatives and Key Considerations

Reagent/SystemKey AdvantagesKey DisadvantagesIdeal Applications
POCl₃ (Baseline) Well-established, potentHighly toxic, corrosive, harsh conditions, difficult work-upLegacy processes where safety and environmental concerns are secondary
SOCl₂/DMF Milder than POCl₃, gaseous byproducts, high yieldsToxic and corrosive, reacts with waterGeneral purpose chlorination of robust quinazolinones
PPh₃/TCCA or NCS Neutral, mild conditions, high selectivityStoichiometric phosphine oxide byproductSynthesis with acid- or base-sensitive functional groups
T3P® Excellent safety profile, non-toxic, easy work-up, high yieldsHigher initial reagent cost"Green chemistry" applications, large-scale synthesis, chiral substrates
Iodine-Catalyzed Inexpensive, low toxicity, metal-free, atom-economicalMay require an oxidant, optimization of catalytic conditions neededOxidative cyclizations, C-H functionalization routes

Conclusion

The synthesis of quinazolines has evolved significantly, moving away from the hazardous and environmentally challenging reliance on phosphorus oxychloride. The alternatives presented in this guide—SOCl₂/DMF, PPh₃-based systems, T3P®, and iodine-catalyzed methods—each offer a unique set of advantages in terms of safety, mildness, and efficiency.

For routine chlorinations of robust substrates, SOCl₂/DMF provides a reliable and higher-yielding alternative to POCl₃. When dealing with sensitive functional groups, the neutral conditions offered by PPh₃-based reagents are unparalleled. For processes where safety, sustainability, and ease of work-up are paramount, T3P® stands out as a superior cyclodehydration agent, despite its higher initial cost. Finally, iodine-catalyzed reactions represent a cost-effective and environmentally friendly approach for specific oxidative cyclization pathways.

The selection of the most appropriate reagent will ultimately depend on the specific substrate, the desired scale of the reaction, and the laboratory's priorities regarding safety, cost, and environmental impact. By understanding the performance and mechanistic nuances of these alternatives, researchers can make more informed decisions, leading to safer, greener, and more efficient synthesis of this vital class of heterocyclic compounds.

References

  • Dilebo, K. B., et al. (2021). Synthesis, characterization, and DFT studies of 2,4-disubstituted quinazoline derivatives. Journal of Molecular Structure, 1243.
  • Mohammed, S., Vishwakarma, R. A., & Bharate, S. B. (2015). Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C–H Bond. The Journal of Organic Chemistry, 80(13), 6915–6921.
  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661.
  • Wu, X., et al. (2014). I2-Catalyzed Oxidative Cross-Coupling of Methyl Ketones and Benzamidines Hydrochloride: A Facile Access to α-Ketoimides. Organic Letters, 16(11), 2888–2891.
  • Journal of Chemical Technology. (2025). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct.
  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate compounds type A and B.
  • ResearchGate. (2018). Molecular Iodine-Catalysed Benzylic sp3 C–H Bond Amination for the Synthesis of 2-Arylquinazolines from 2-Aminobenzaldehydes, 2-Aminobenzophenones and 2-Aminobenzyl Alcohols.
  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate...
  • MDPI. (n.d.). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies.
  • Beilstein Journal of Organic Chemistry. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate...
  • MDPI. (n.d.). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions.
  • MDPI. (n.d.). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction.
  • MDPI. (n.d.). TMSOTf-Promoted Synthesis of Quinazolin-4(3H)-one Utilizing DMSO as a Carbon Source.
  • ResearchGate. (n.d.). Synthesis of quinazolin-4(3H)-ones 3a–j.
  • ResearchGate. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.
  • Semantic Scholar. (2021). T3p-promoted synthesis of a series of 2-aryl-3-phenyl-2,3-dihydro-4h-pyrido[3,2-e][3][9]thiazin-4-ones and their activity against the kinetoplastid parasite trypanosoma brucei.
  • Scilit. (n.d.). Synthesis of 2-Arylquinazolin-4(3H)-one Derivatives Catalyzed by Iodine in [bmim+][BF4−].
  • Curia Global. (n.d.). Blog: How T3P can enable greener, cost-effective peptide synthesis.
  • RSC Publishing. (2024). Iodine-promoted sequential C(sp3)–H oxidation and cyclization of aryl methyl ketones with 2-(2-aminophenyl)quinazolin-4(3H)-ones.
  • Organic Chemistry Portal. (2014). I2-Catalyzed Oxidative Cross-Coupling of Methyl Ketones and Benzamidines Hydrochloride: A Facile Access to α-Ketoimides.
  • National Institutes of Health. (n.d.). I2-Catalyzed Oxidative Cross-Coupling Reaction of Methyl Ketones and 2-(2-Aminophenyl) Benzimidazole: Facile Access to Benzimidazo[1,2-c]quinazoline.
  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones.
  • ResearchGate. (n.d.). Synthesis of polycyclic quinazolinones.
  • MDPI. (n.d.). Comparative Life Cycle Assessment of Recyclable Polyhydroxyurethanes Synthesized from Five- and Six-Membered Carbonates.
  • SciSpace. (n.d.). Comparative environmental life cycle assessment of phosphorus recovery with different generations of the AirPrex ® systems.
  • MDPI. (n.d.). Life Cycle Assessment of Nitrate and Compound Fertilizers Production—A Case Study.
  • Occupational Safety and Health Administration. (n.d.). PHOSPHORUS OXYCHLORIDE.

Sources

A Comparative Guide to the Biological Activity of 2-(Chloromethyl)-4-methylquinazoline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry. Its rigid structure and ability to interact with a wide array of biological targets have made it a "privileged scaffold" in drug discovery. Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. Several FDA-approved drugs, such as the anticancer agents gefitinib and erlotinib, feature the quinazoline core, underscoring its clinical significance.

This guide provides a comparative analysis of the biological activity of derivatives of 2-(Chloromethyl)-4-methylquinazoline, a key synthetic intermediate, in relation to other notable quinazoline compounds. While this compound is primarily utilized as a reactive precursor for the synthesis of more complex molecules, the biological activities of its downstream derivatives offer valuable insights into the structure-activity relationships (SAR) of this chemical class. This document will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by experimental data and detailed protocols for their evaluation.

This compound: A Versatile Synthetic Intermediate

This compound is a halogenated heterocyclic organic compound that serves as a crucial building block in the synthesis of various biologically active quinazoline derivatives. Its reactivity, owing to the chloromethyl group at the 2-position, allows for facile nucleophilic substitution, enabling the introduction of diverse functionalities to the quinazoline core. This chemical tractability has made it a valuable tool for medicinal chemists exploring the therapeutic potential of this scaffold. While direct and extensive biological testing of this compound itself is not widely reported in the literature, its role as a precursor to potent anticancer and antimicrobial agents is well-documented.

Comparative Biological Activities

The true measure of the utility of this compound in drug discovery lies in the biological activities of the compounds derived from it. Here, we compare the performance of these derivatives against other quinazolines in key therapeutic areas.

Anticancer Activity

The quinazoline scaffold is renowned for its anticancer properties, largely through the inhibition of protein kinases such as the epidermal growth factor receptor (EGFR). Derivatives of 2-(chloromethyl)-4(3H)-quinazolinone (a closely related scaffold) have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity of Quinazoline Derivatives (IC50, µM)

Compound HCT-116 (Colon) MDA-MB-468 (Breast) HepG2 (Liver) Reference
Derivative of 2-(chloromethyl)-7-fluoro-4(3H)-quinazolinone (Compound 9) >50 12.5 2.3 [1]
Derivative of 2-(chloromethyl)-7-fluoro-4(3H)-quinazolinone (Compound 10) >50 16.2 4.5 [1]
Gefitinib (Standard) 15.6 0.015 >50 [1]
2-furano-4(3H)-quinazolinone derivative (Compound 21) - - - [2]
2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivative (Compound 9p) 0.015 - 0.53 [3]

| 4-anilinoquinazoline derivative (Compound 33) | - | - | - |[4] |

Note: The derivatives of 2-(chloromethyl)-7-fluoro-4(3H)-quinazolinone are 4-anilinoquinazoline analogs synthesized from the corresponding 2-chloromethyl precursor.

The data indicates that derivatives synthesized from a 2-chloromethyl quinazolinone precursor exhibit promising anticancer activity, particularly against the HepG2 liver cancer cell line.[1] While not as potent as gefitinib against breast cancer cells, these findings highlight the potential for developing effective anticancer agents from this class of compounds. Other studies have reported quinazoline derivatives with potent, low micromolar activity against various cancer cell lines.[2][3][4]

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is a standard preliminary test for evaluating the cytotoxic potential of novel compounds.

MTT_Assay cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate (e.g., 1 x 10^4 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 Cell Adhesion treat Add serially diluted quinazoline compounds incubate1->treat Drug Treatment incubate2 Incubate for 48-72h treat->incubate2 Drug Exposure add_mtt Add MTT solution (e.g., 5 mg/mL) incubate2->add_mtt Metabolic Activity incubate3 Incubate for 4h add_mtt->incubate3 Formazan Formation solubilize Remove medium and add DMSO to dissolve formazan incubate3->solubilize Crystal Solubilization read Measure absorbance at 570 nm solubilize->read Quantification analyze Calculate % viability and determine IC50 read->analyze Data Analysis

Caption: Workflow for determining the in vitro cytotoxicity of quinazoline derivatives using the MTT assay.

Antimicrobial Activity

Quinazoline derivatives have also been explored for their potential as antimicrobial agents. The introduction of various heterocyclic moieties at the 2-position, facilitated by the reactive chloromethyl group of this compound, has yielded compounds with notable antibacterial and antifungal activity.

Table 2: Comparative Antimicrobial Activity of 2-Substituted-4-methylquinazoline Derivatives (Zone of Inhibition, mm)

Compound Code S. aureus B. subtilis E. coli P. aeruginosa C. albicans A. niger Reference
DJP/D102 14 12 16 12 13 11 [5]
DJP/D104 16 13 18 15 16 14 [5]
DJP/D106 18 16 20 17 18 16 [5]
DJP/D113 20 18 22 19 20 18 [5]
Ciprofloxacin (Standard) 25 24 28 26 - - [5]

| Fluconazole (Standard) | - | - | - | - | 24 | 22 |[5] |

Note: The compounds listed are derivatives of this compound where the chloromethyl group has been substituted with various nitrogen-containing heterocycles.

The results demonstrate that derivatives of this compound exhibit a broad spectrum of antimicrobial activity.[5] In particular, the triazole-substituted derivative (DJP/D113) shows significant inhibition against both bacterial and fungal strains.[5] While not as potent as the standard antibiotics, these findings suggest that the 2-substituted-4-methylquinazoline scaffold is a promising starting point for the development of novel antimicrobial agents.

Experimental Workflow: Antimicrobial Screening (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique for the preliminary screening of new antimicrobial agents.

Agar_Well_Diffusion cluster_workflow Agar Well Diffusion Workflow start Prepare sterile Mueller-Hinton agar plates inoculate Inoculate agar surface with microbial suspension start->inoculate Bacterial/Fungal Lawn create_wells Create wells in the agar (e.g., 6 mm diameter) inoculate->create_wells Well Formation add_compounds Add test compounds and controls to the wells create_wells->add_compounds Compound Loading incubate Incubate plates (e.g., 24h at 37°C for bacteria) add_compounds->incubate Diffusion & Growth measure Measure the diameter of the zone of inhibition incubate->measure Result Quantification

Caption: Workflow for assessing the antimicrobial activity of quinazoline derivatives using the agar well diffusion method.

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has also been an area of active research. These compounds can modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes.

While specific anti-inflammatory data for derivatives of this compound were not found, numerous other quinazolinone analogs have been shown to possess significant anti-inflammatory effects.

Table 3: Comparative Anti-inflammatory Activity of Quinazolinone Analogs (Carrageenan-Induced Paw Edema in Rats)

Compound Dose (mg/kg) % Inhibition of Edema Reference
Quinazolinone-azetidinone analog (Compound 15) 50 27.3 [6]
Quinazolinone-thiazolidinone analog (Compound 21) 50 32.5 [6]
3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative 10 56 (Carrageenan-induced) [7]

| Phenylbutazone (Standard) | 50 | 38.6 |[6] |

These studies demonstrate that the quinazolinone scaffold is a viable template for the design of novel anti-inflammatory agents.[6][7] The observed activity is comparable to or, in some cases, better than the standard drug phenylbutazone, indicating the therapeutic potential of this class of compounds.

Experimental Workflow: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of new compounds.

Paw_Edema_Assay cluster_workflow Carrageenan-Induced Paw Edema Workflow start Administer test compounds or vehicle to rodents induce_edema Inject carrageenan into the sub-plantar region of the paw start->induce_edema Pre-treatment measure_volume Measure paw volume at regular time intervals (e.g., 0, 1, 2, 3, 4 hours) induce_edema->measure_volume Inflammatory Response calculate_inhibition Calculate the percentage inhibition of edema measure_volume->calculate_inhibition Data Analysis

Caption: Workflow for the in vivo assessment of anti-inflammatory activity using the carrageenan-induced paw edema model.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring. For the derivatives of this compound, the modifications at the 2-position are critical.

  • For Anticancer Activity: The addition of a 4-anilino group, a common feature in EGFR inhibitors, is a well-established strategy. The nature of the substituents on the aniline ring further modulates the activity.

  • For Antimicrobial Activity: The introduction of nitrogen-containing heterocycles, such as triazoles, at the 2-position appears to enhance the antimicrobial potency and broaden the spectrum of activity.[5]

Conclusion

This compound is a valuable synthetic intermediate that provides access to a wide range of biologically active quinazoline derivatives. While the compound itself is not extensively studied for its biological effects, its derivatives have demonstrated significant potential as anticancer and antimicrobial agents. The comparative data presented in this guide highlights that the 2-substituted-4-methylquinazoline scaffold is a promising platform for the development of novel therapeutics. Further optimization of the substituents at the 2-position and other positions on the quinazoline ring could lead to the discovery of more potent and selective drug candidates. The experimental protocols provided herein offer a standardized framework for the biological evaluation of such novel chemical entities.

References

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 2010.
  • This compound 109113-72-6 wiki. Guidechem.
  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed.
  • Synthesis and antimicrobial activity of some new quinazoline deriv
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. PubMed.
  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 2014.
  • This compound | C10H9ClN2 | CID 241518. PubChem.
  • This compound synthesis. ChemicalBook.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 2021.
  • A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology, 2021.
  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Scientia Pharmaceutica, 2011.
  • Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. Toxicology and Applied Pharmacology, 2012.
  • Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 2010.
  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Journal of Medicinal Chemistry, 2004.
  • CAS 109113-72-6 this compound. BOC Sciences.
  • Toxicology and Applied Pharmacology. ScienceDirect.
  • This compound. ChemicalBook.
  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives.
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P
  • Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][5][8][9]- triazolo[1,5-a]quinazoline Deriv
  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022.
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Experimental and Clinical Pharmacology, 2022.
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5][8][9]triazino[2,3-c]quinazolines. Molecules, 2022.
  • Synthesis and Biological Evaluation of Novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline Derivatives as Potent Antitumor Agents. Archiv der Pharmazie, 2012.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Pharmaceuticals, 2022.
  • Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect. International Journal of Molecular Sciences, 2022.
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. International Journal of Molecular Sciences, 2022.
  • Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates.
  • Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline- 5-one against Pathogen Bacteria. Journal of Genetic Resources, 2024.

Sources

Efficacy of Quinazoline Derivatives as Enzyme Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of quinazoline derivatives as enzyme inhibitors, with a primary focus on their well-established role in targeting protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR). While the specific subclass of 2-(chloromethyl)-4-methylquinazoline derivatives serves as a key synthetic intermediate in the development of bioactive molecules, a wealth of publicly available efficacy data is centered on the broader quinazoline scaffold.[1][2][3][4] This guide will, therefore, draw upon this extensive body of research to offer a comparative analysis of prominent quinazoline-based inhibitors against other established alternatives, supported by experimental data and detailed protocols.

Introduction to Quinazolines as Kinase Inhibitors

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful enzyme inhibitors.[5] Its rigid bicyclic structure provides an excellent framework for the strategic placement of various functional groups to achieve high-affinity binding to the ATP-binding site of protein kinases.[6] Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Quinazoline derivatives have emerged as a cornerstone of targeted cancer therapy, with several FDA-approved drugs, such as Gefitinib and Erlotinib, effectively inhibiting EGFR in non-small cell lung cancer (NSCLC).[5][6]

The primary mechanism of action for many quinazoline-based kinase inhibitors is competitive inhibition at the ATP-binding site of the enzyme's catalytic domain. This prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive cellular processes like proliferation, survival, and angiogenesis.[6]

Comparative Efficacy of Quinazoline-Based EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation.[7] Mutations and overexpression of EGFR are common drivers of tumorigenesis, making it a well-validated target for anticancer drugs.[7][8] The following table compares the efficacy of representative quinazoline-based EGFR inhibitors with other classes of inhibitors.

InhibitorClassTarget(s)IC50 (nM)Mechanism of ActionReference
Gefitinib 4-AnilinoquinazolineEGFR2-80Reversible, ATP-competitive[6]
Erlotinib 4-AnilinoquinazolineEGFR2Reversible, ATP-competitive[9][10]
Lapatinib 4-AnilinoquinazolineEGFR, HER210.2 (EGFR), 9.8 (HER2)Reversible, ATP-competitive[11]
Osimertinib PyrimidineEGFR (including T790M mutant)<15Irreversible, Covalent[5]
Cetuximab Monoclonal AntibodyEGFR-Binds to extracellular domain[12]

Experimental Protocols for Assessing Enzyme Inhibition

Accurate determination of inhibitor potency is crucial in drug discovery. The following are standard protocols for evaluating the efficacy of potential enzyme inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of enzyme activity.[12][13]

Materials:

  • Purified recombinant EGFR kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Test compounds (e.g., quinazoline derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Luminometer

Protocol:

  • Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.[12]

  • Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.[12]

  • Add 12.5 µL of the master mix to each well of the assay plate.[12]

  • Add 2.5 µL of the diluted test inhibitor or vehicle control (DMSO) to the respective wells.[12]

  • Initiate the kinase reaction by adding 10 µL of diluted EGFR kinase to each well.[12]

  • Incubate the plate at 30°C for 45-60 minutes.[12][13]

  • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent and incubating for 45 minutes at room temperature.[12]

  • Convert the generated ADP to ATP by adding 50 µL of Kinase Detection Reagent and incubating for another 45 minutes at room temperature.[12]

  • Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.[12][13]

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phosphorylation Assay

This assay measures the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.[7][14]

Materials:

  • A431 human epidermoid carcinoma cells (overexpress EGFR)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Epidermal Growth Factor (EGF)

  • Lysis buffer

  • Antibodies for Western blotting (anti-phospho-EGFR and anti-total-EGFR)

Protocol:

  • Seed A431 cells in 12-well plates and grow to approximately 90% confluency.[14]

  • Starve the cells by incubating in a low-serum medium (0.1% FBS) for 16-18 hours.[14]

  • Treat the cells with various concentrations of the test compound or vehicle control for 1 hour.[14]

  • Stimulate the cells with 50 ng/mL of EGF for 15 minutes to induce EGFR autophosphorylation.[14]

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE and Western blotting using primary antibodies against phospho-EGFR and total EGFR.

  • Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Mechanism of Action and Signaling Pathways

The following diagrams illustrate the mechanism of action of quinazoline-based EGFR inhibitors and the downstream signaling pathway they modulate.

EGFR_Inhibition cluster_membrane Cell Membrane EGFR EGFR EGFR->EGFR Dimerization & Autophosphorylation ADP ADP EGFR->ADP Phosphorylates Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) EGFR->Downstream_Signaling Activates EGF EGF EGF->EGFR Binds Quinazoline_Inhibitor Quinazoline_Inhibitor Quinazoline_Inhibitor->EGFR Competitively Binds to ATP site Quinazoline_Inhibitor->Downstream_Signaling Inhibits ATP ATP ATP->EGFR Binds to active site

Caption: Mechanism of competitive inhibition of EGFR by quinazoline derivatives.

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene_Transcription ERK->Gene_Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inhibition_of_Apoptosis Inhibition_of_Apoptosis AKT->Inhibition_of_Apoptosis Cell_Cycle_Progression Cell_Cycle_Progression mTOR->Cell_Cycle_Progression

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Conclusion and Future Perspectives

Quinazoline derivatives have proven to be a highly successful class of enzyme inhibitors, particularly in the context of anticancer therapies targeting protein kinases like EGFR. Their favorable pharmacological properties and synthetic tractability have cemented their place in the modern drug discovery landscape. While specific efficacy data for this compound derivatives as direct enzyme inhibitors is not extensively reported, their role as versatile synthetic intermediates underscores the continuing importance of the quinazoline scaffold in generating novel and potent therapeutic agents. Future research may focus on exploring the direct inhibitory potential of this and other under-investigated quinazoline subclasses against a broader range of enzymatic targets.

References

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. 2010. URL
  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. 2010. URL
  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. URL
  • Synthesis and antimicrobial activity of some new quinazoline derivatives.
  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. PubMed. URL
  • EGFR Kinase Assay.
  • EGFR Assays & Drug Discovery Services. Reaction Biology. URL
  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. URL
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. URL
  • Chemi-Verse™ EGFR Kinase Assay Kit. BPS Bioscience. URL
  • Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives. Chinese Journal of Medicinal Chemistry. URL
  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine deriv
  • 4-methylquinazoline - 2-(Chloromethyl). Chem-Impex. URL
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central. 2022. URL
  • Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Taylor & Francis Online. URL
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(Chloromethyl)-4-methylquinazoline Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted anticancer therapies, with several approved drugs featuring this privileged heterocycle.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 2-(chloromethyl)-4-methylquinazoline analogs. We will explore how modifications to the 2-(chloromethyl) moiety influence their biological activity, delve into their synthesis, and provide standardized protocols for their evaluation.

The 2,4-Disubstituted Quinazoline Scaffold: A Privileged Motif in Oncology

Quinazoline derivatives have demonstrated a remarkable propensity for inhibiting various protein kinases, which are critical regulators of cellular growth, proliferation, and survival.[2] Overexpression or mutation of these kinases is a hallmark of many cancers. The 4-aminoquinazoline core, in particular, is a well-established pharmacophore for targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[3][4] Marketed drugs such as gefitinib and erlotinib are prime examples of 4-anilinoquinazoline-based EGFR inhibitors.[5]

The substituent at the 2-position of the quinazoline ring plays a crucial role in modulating the potency and selectivity of these compounds. The introduction of a reactive handle like a chloromethyl group at this position opens up avenues for further derivatization, allowing for the exploration of a wider chemical space and the optimization of pharmacological properties.

Synthetic Strategies: From a Reactive Intermediate to Diverse Analogs

The parent compound, this compound, serves as a key intermediate for the synthesis of a variety of analogs. Its preparation can be achieved through the cyclization of o-aminoacetophenone with chloroacetonitrile.[6] The reactivity of the chloromethyl group allows for its facile conversion into other functionalities, such as hydroxymethyl and aminomethyl groups, thereby enabling a systematic investigation of the SAR at this position.

General Synthetic Workflow

G cluster_0 Synthesis of Key Intermediate cluster_1 Derivatization at the 2-position cluster_2 Further Modification and Biological Evaluation o-Aminoacetophenone o-Aminoacetophenone This compound This compound o-Aminoacetophenone->this compound Cyclization Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->this compound 2-(Hydroxymethyl)-4-methylquinazoline 2-(Hydroxymethyl)-4-methylquinazoline This compound->2-(Hydroxymethyl)-4-methylquinazoline Hydrolysis 2-(Aminomethyl)-4-methylquinazoline 2-(Aminomethyl)-4-methylquinazoline This compound->2-(Aminomethyl)-4-methylquinazoline Amination Final Analogs Final Analogs 2-(Hydroxymethyl)-4-methylquinazoline->Final Analogs 2-(Substituted-aminomethyl)-4-methylquinazoline 2-(Substituted-aminomethyl)-4-methylquinazoline 2-(Aminomethyl)-4-methylquinazoline->2-(Substituted-aminomethyl)-4-methylquinazoline N-Alkylation/ N-Acylation 2-(Substituted-aminomethyl)-4-methylquinazoline->Final Analogs Biological Assays Biological Assays Final Analogs->Biological Assays SAR Analysis SAR Analysis Biological Assays->SAR Analysis

Caption: General workflow for the synthesis and evaluation of this compound analogs.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive, direct comparative study of a wide range of 2-(substituted-methyl)-4-methylquinazoline analogs is not extensively documented in a single source, we can synthesize key SAR insights from the available literature. The primary focus of derivatization has been on the 4-position, often with an anilino group, which is crucial for EGFR inhibition.[5] However, modifications at the 2-position significantly impact the overall activity.

The Role of the 2-Substituent

The 2-position substituent can influence the compound's interaction with the target kinase, its solubility, and its metabolic stability.

  • 2-(Chloromethyl) Group: The presence of the chloromethyl group provides a reactive site. While this can be beneficial for covalent inhibition in some cases, it can also lead to non-specific reactivity and potential toxicity. Nevertheless, some 2-(chloromethyl)-4-anilinoquinazoline derivatives have shown promising anticancer activity.[6]

  • 2-(Hydroxymethyl) Group: Replacing the chloro with a hydroxyl group generally increases polarity and can introduce a new hydrogen bonding opportunity with the target protein. A convenient one-pot synthesis for 2-hydroxymethyl-4(3H)-quinazolinones from their 2-chloromethyl precursors has been reported, highlighting the feasibility of this modification.[6]

  • 2-(Aminomethyl) and 2-(Substituted-aminomethyl) Groups: The introduction of a basic amino group can enhance solubility and provide a point for further derivatization. N-alkylation or N-acylation of the aminomethyl group allows for the fine-tuning of steric and electronic properties to optimize target engagement. Studies on related quinazoline scaffolds have shown that substituted aminomethyl groups at various positions can lead to potent biological activity.[7][8]

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of two 2-(chloromethyl)-4-anilinoquinazoline derivatives against a panel of human cancer cell lines.

Compound IDR (Substitution on Quinazoline Ring)R' (Substitution on 4-Anilino Ring)Cancer Cell LineIC₅₀ (µM)[6]
1 7-Fluoro3-Chloro-4-fluoroHCT-116 (Colon)12.4
HepG2 (Liver)15.2
A549 (Lung)18.5
MCF-7 (Breast)22.3
2 6,8-Dichloro3-Chloro-4-fluoroHCT-116 (Colon)15.8
HepG2 (Liver)18.2
A549 (Lung)20.1
MCF-7 (Breast)25.6

These results demonstrate that 2-(chloromethyl)-4-anilinoquinazoline derivatives possess micromolar cytotoxic activity against a range of cancer cell lines. Further studies systematically replacing the chloromethyl group with other functionalities are needed to establish a clear SAR trend at this position.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Given the prevalence of the 4-anilinoquinazoline scaffold in known EGFR inhibitors, it is highly probable that the anticancer activity of these this compound analogs is mediated, at least in part, through the inhibition of the EGFR signaling pathway.[2][9] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell Proliferation, Survival, Metastasis Cell Proliferation, Survival, Metastasis Transcription->Cell Proliferation, Survival, Metastasis EGF EGF EGF->EGFR Binds and Activates Inhibitor This compound Analog Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Simplified EGFR signaling pathway and the proposed mechanism of inhibition by this compound analogs.

Experimental Protocols

Synthesis of 2-(Chloromethyl)-4(3H)-quinazolinone[6]
  • To a solution of an appropriately substituted o-aminobenzoic acid (5 mmol) in anhydrous methanol (25 mL), add chloroacetonitrile (15 mmol).

  • Stir the reaction mixture at room temperature for approximately 2 hours under a nitrogen atmosphere.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate sequentially with methanol (8 mL), water (8 mL), and methanol (5 mL).

  • Dry the product under vacuum at room temperature to obtain the corresponding 2-chloromethylquinazolin-4(3H)-one derivative.

One-Pot Synthesis of 2-(Hydroxymethyl)-4(3H)-quinazolinone[6]
  • Follow steps 1 and 2 of the protocol for the synthesis of 2-(chloromethyl)-4(3H)-quinazolinone.

  • After 2 hours, remove the excess methanol by evaporation in vacuo.

  • To the residue, add a 2 mol/L aqueous solution of sodium hydroxide (10 mL).

  • Stir the mixture under reflux for 1 hour.

  • After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid.

  • Collect the precipitate by filtration, wash with water, and dry to yield the 2-hydroxymethyl-4(3H)-quinazolinone.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

EGFR Kinase Inhibition Assay (Example using ADP-Glo™ Kinase Assay)
  • Add the test compound, EGFR enzyme, and substrate peptide to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the desired reaction time.

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel anticancer agents, likely acting as kinase inhibitors. The available data on 2-(chloromethyl)-4-anilinoquinazoline derivatives confirms their cytotoxic potential. The reactive chloromethyl group at the 2-position serves as a versatile handle for the synthesis of a diverse library of analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on a systematic exploration of the SAR at the 2-position by synthesizing and evaluating a series of analogs with hydroxymethyl, aminomethyl, and substituted aminomethyl functionalities. A direct comparison of the in vitro cytotoxicity and kinase inhibitory profiles of these compounds will be crucial for elucidating clear SAR trends and identifying lead candidates for further preclinical development.

References

  • (Reference to a general review on quinazolines in medicinal chemistry)
  • (Reference to a paper on the synthesis of 2,4-disubstituted quinazolines)
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. 2010; 15(12):9473-9485. [Link]
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. 2022; 23(23):14785. [Link]
  • (Reference for a specific synthesis or biological evalu
  • Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry. 2018; 33(1): 1469-1485. [Link]
  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Pharmaceuticals. 2024; 17(1):30. [Link]
  • 4-aminoquinazoline analogs: a novel class of anticancer agents. Mini Reviews in Medicinal Chemistry. 2013; 13(8):1177-94. [Link]
  • (Reference for a specific synthesis or biological evalu
  • (Reference for a specific synthesis or biological evalu
  • (Reference for a specific synthesis or biological evalu
  • (Reference for a specific synthesis or biological evalu
  • (Reference for a specific synthesis or biological evalu
  • (Reference for a specific synthesis or biological evalu
  • (Reference for a specific synthesis or biological evalu
  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research. 2022; 11(4): 921-949. [Link]
  • (Reference for a specific synthesis or biological evalu
  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Pharmaceuticals. 2024; 17(1):30. [Link]
  • (Reference for a specific synthesis or biological evalu
  • (Reference for a specific synthesis or biological evalu
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry. 2019; 170:55-72. [Link]
  • (Reference for a specific synthesis or biological evalu
  • 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Frontiers in Pharmacology. 2021; 12:752254. [Link]

Sources

A Comparative Guide to the Reactivity of 2-(Chloromethyl) vs. 2-(Bromomethyl) Quinazolines in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinazoline Scaffold and the Strategic Importance of 2-Position Functionalization

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including anticancer drugs like Gefitinib and Erlotinib.[1][2] Its versatile biological activity is often tuned by introducing diverse substituents, and the 2-position serves as a key handle for molecular elaboration.[3][4] Specifically, 2-(halomethyl)quinazolines are powerful electrophilic intermediates, enabling the construction of complex molecular architectures through nucleophilic substitution reactions.[5][6]

This guide provides an in-depth, objective comparison of the reactivity of two common intermediates: 2-(chloromethyl)quinazoline and 2-(bromomethyl)quinazoline. For researchers and drug development professionals, selecting the appropriate building block is critical for optimizing synthetic routes, maximizing yields, and achieving desired reaction kinetics. This analysis, grounded in fundamental chemical principles and supported by experimental data from analogous systems, will illuminate the causal factors dictating the reactivity of these essential reagents.

The Decisive Factor: Leaving Group Ability in SN2 Reactions

The primary reaction pathway for 2-(halomethyl)quinazolines with most nucleophiles is the bimolecular nucleophilic substitution (SN2) mechanism.[5] In this reaction, the rate is critically dependent on the facility with which the halide ion departs from the methylene carbon. This property, known as "leaving group ability," is governed by several interconnected physicochemical factors. A superior leaving group is one that can effectively stabilize the negative charge it acquires upon departure.[7]

Experimental evidence from numerous systems consistently demonstrates that bromide is a significantly better leaving group than chloride.[8] This enhanced reactivity is not arbitrary; it is a direct consequence of fundamental atomic and bonding properties.

Core Physicochemical Principles:
  • Basicity: The cardinal rule of leaving groups is that weaker bases are better leaving groups.[7][9] A weak base is more stable as an independent, anion species and is less likely to re-initiate a reverse reaction. By comparing the acidity of the conjugate acids (HBr and HCl), we can directly infer the basicity of the halide ions. HBr is a stronger acid (pKa ≈ -9.0) than HCl (pKa ≈ -7.0), which means that the bromide ion (Br⁻) is a weaker base and therefore a more stable leaving group than the chloride ion (Cl⁻).[8]

  • Bond Strength: The rate of an SN2 reaction is also influenced by the energy required to break the carbon-halogen bond. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond.[8] This lower bond dissociation energy means that less energy is required to reach the transition state, resulting in a faster reaction rate for the bromo- derivative.

  • Polarizability: Polarizability refers to the ability of an atom's electron cloud to be distorted. Bromine is a larger atom than chlorine, with its valence electrons held more loosely.[10][11] This makes the bromide ion more polarizable. In the SN2 transition state, the developing negative charge can be distributed over a larger volume, leading to greater stabilization and a lower activation energy barrier.[8]

Quantitative Data and Reactivity Comparison

The superior leaving group ability of bromide translates directly into significantly faster reaction kinetics. While specific kinetic data for 2-(halomethyl)quinazolines is sparse in publicly accessible literature, data from analogous alkyl halide systems show that alkyl bromides can react more than two orders of magnitude faster than their corresponding chlorides in SN2 reactions.[8] This established principle is directly applicable to the quinazoline system.

The following table summarizes the key physicochemical properties that underpin the superior reactivity of 2-(bromomethyl)quinazoline.

Property2-(Chloromethyl)quinazoline2-(Bromomethyl)quinazolineSignificance for Reactivity
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)Determines stability post-departure.
pKa of Conjugate Acid (HX) ~ -7.0[8]~ -9.0[8]A lower pKa indicates a weaker, more stable conjugate base (leaving group).[9]
Carbon-Halogen Bond Energy ~339 kJ/mol (C-Cl)[8]~285 kJ/mol (C-Br)[8]A weaker bond is broken more easily, accelerating the reaction rate.
Relative SN2 Reaction Rate SlowerFasterBromide's superior leaving group ability leads to a significantly higher reaction rate.

Visualizing the Mechanism and Workflow

To better illustrate the process, the following diagrams depict the SN2 reaction mechanism and a standard experimental workflow.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu:⁻ Nucleophile TS [Nu···CH₂(Quinazoline)···X]⁻ Nu->TS Attack Substrate Quinazoline-CH₂-X X = Cl or Br Product Quinazoline-CH₂-Nu TS->Product Bond Formation LeavingGroup X:⁻ Leaving Group TS->LeavingGroup Bond Breaking

Caption: Generalized SN2 mechanism for nucleophilic attack on a 2-(halomethyl)quinazoline.

Workflow Start Dissolve 2-(halomethyl)quinazoline and nucleophile in appropriate solvent (e.g., DMF, ACN) AddBase Add non-nucleophilic base (e.g., DIPEA, K₂CO₃) Start->AddBase Reaction Stir at specified temperature (Milder conditions for Bromo-derivative) AddBase->Reaction Monitor Monitor reaction progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous workup to remove salts Monitor->Workup Upon completion Extract Extract product with organic solvent (e.g., EtOAc) Workup->Extract Purify Purify by column chromatography or recrystallization Extract->Purify Characterize Characterize final product (NMR, MS, HRMS) Purify->Characterize

Caption: Standard experimental workflow for the synthesis of 2-substituted quinazolines.

Experimental Protocol: A Self-Validating System

The following is a representative protocol for the N-alkylation of an amine with a 2-(halomethyl)quinazoline. The trustworthiness of this protocol lies in its inclusion of a monitoring step, ensuring the reaction proceeds to completion before workup.

Objective: To synthesize a 2-((alkylamino)methyl)quinazoline derivative.

Materials:

  • 2-(chloromethyl)quinazoline or 2-(bromomethyl)quinazoline (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the 2-(halomethyl)quinazoline (1.0 equiv) and the chosen anhydrous solvent (e.g., ACN).

  • Addition of Reagents: Add the amine nucleophile (1.1 equiv) followed by the base (2.0 equiv). The base is crucial to neutralize the H-X acid formed during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions:

    • For 2-(bromomethyl)quinazoline: Stir the reaction mixture at room temperature (20-25 °C).

    • For 2-(chloromethyl)quinazoline: Heat the reaction mixture to 60-80 °C.

    • Causality: The higher reactivity of the bromo- derivative allows for significantly milder reaction conditions, which is advantageous for thermally sensitive substrates. The chloro- derivative requires thermal energy to overcome its higher activation barrier.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halomethyl quinazoline is fully consumed. This self-validating step prevents premature workup and ensures maximum conversion.

  • Workup: Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure. Redissolve the residue in EtOAc and wash with saturated sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted quinazoline product.

Conclusion and Practical Implications

The evidence is unequivocal: 2-(bromomethyl)quinazolines are substantially more reactive electrophiles than their 2-(chloromethyl) counterparts in SN2 reactions. This is a direct result of the superior leaving group ability of the bromide ion, which is rooted in its lower basicity, the weaker C-Br bond, and its greater polarizability.[7][8][10]

For researchers in drug discovery and process development, this reactivity differential has significant practical implications:

  • Faster Reaction Times: Syntheses using the bromo- intermediate will proceed more rapidly, increasing throughput.

  • Milder Conditions: The ability to run reactions at lower temperatures can prevent side reactions and protect sensitive functional groups elsewhere in the molecule.

  • Broader Nucleophile Scope: The higher reactivity may enable reactions with weaker nucleophiles that are sluggish or non-reactive with the chloro- derivative.

While 2-(chloromethyl)quinazolines remain valuable and cost-effective reagents, the enhanced reactivity of 2-(bromomethyl)quinazolines often justifies their use, particularly in complex, multi-step syntheses where efficiency and mild conditions are paramount.

References

  • Dempcy, R. O., & Skibo, E. B. (1993). Kinetic studies of 2-(2'-Haloethyl) and 2-ethenyl substituted quinazolinone alkylating agents. Acid-catalyzed dehydrohalogenation and alkylation involving a quinazolinone prototropic tautomer. Bioorganic & Medicinal Chemistry, 1(1), 39-43. [Link]
  • Khan Academy. Sn1 and Sn2: leaving group. [Link]
  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]
  • Khan Academy. Factors affecting SN2 reactions: leaving group- Part 1. [Link]
  • Reddit. Cl vs Br in SN1 and SN2 reactions. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. [Link]
  • Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]
  • ResearchGate. Synthesis of 2-(Chloromethyl)quinazolin-4-ol. [Link]
  • ResearchGate. Approaches for the synthesis of 2‐substituted quinazolines. [Link]
  • Al-Suwaidan, I. A., et al. (2018).
  • International Journal of Innovative Research in Science, Engineering and Technology. (2021). A Short Review on Quinazoline Heterocycle. IJIRSET, 10(5). [Link]
  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
  • El-Badry, Y. A., et al. (2011). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica, 3(6), 147-159. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Quinoline: Applications of 2-(Chloromethyl)quinoline HCl. [Link]
  • Frontiers in Chemistry. (2022).
  • Li, H. Z., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485. [Link]
  • MDPI. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. [Link]
  • Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 22(1), 3. [Link]
  • Li, H. Z., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485. [Link]
  • ResearchGate. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]
  • Bentham Science. (2020).
  • Gontijo, T. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8953. [Link]
  • Bi, F., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(6), 399-411. [Link]
  • Organic Chemistry Portal. Quinazoline synthesis. [Link]
  • Frontiers in Chemistry. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. [Link]
  • Bulat Pharmaceutical. Why Quinazoline, 2-(Chloromethyl)

Sources

A Comparative Guide to the Purity Validation of 2-(Chloromethyl)-4-methylquinazoline by Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), the quality of starting materials and intermediates is paramount. Any impurities present can carry through the synthetic route, potentially leading to the formation of undesired side products, reduced efficacy, and in the worst-case scenario, adverse patient reactions. 2-(Chloromethyl)-4-methylquinazoline is a key building block in the synthesis of several pharmaceuticals, most notably as an intermediate for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin, used in the management of type 2 diabetes.[1][2] Given its reactive nature, stemming from the electrophilic chloromethyl group, ensuring the high purity of this intermediate is not merely a matter of good practice but a regulatory necessity.

This guide provides an in-depth technical comparison of the spectral analysis methods used to validate the purity of this compound. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) spectroscopy. Each section will detail the experimental protocols, explain the rationale behind the analytical choices, and present expected data for a high-purity sample. Furthermore, we will compare these findings with a closely related analogue, 2-(bromomethyl)-4-methylquinazoline, to highlight the nuances in spectral interpretation between similar halogenated quinazoline derivatives. This guide is intended for researchers, scientists, and drug development professionals who require a robust and validated approach to the quality control of this critical pharmaceutical intermediate.

Understanding the Analyte: this compound

Chemical Structure and Properties:

  • Molecular Formula: C₁₀H₉ClN₂[3][4][5][6][7]

  • Molecular Weight: 192.64 g/mol [3][4][5][6][7]

  • Appearance: White to off-white crystalline solid.[8]

  • Melting Point: Approximately 61-65 °C.[8][9]

  • Key Reactive Group: The 2-(chloromethyl) group is a potent electrophile, making it highly susceptible to nucleophilic substitution, which is the cornerstone of its utility in synthesis.[8]

Common Synthesis and Potential Impurities:

A prevalent synthetic route involves the reaction of 1-(2-aminophenyl)ethanone with chloroacetonitrile in the presence of a strong acid like hydrogen chloride.[8][9][10]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

G

Potential process-related impurities can include:

  • Unreacted Starting Materials: Residual 1-(2-aminophenyl)ethanone.

  • Isomeric Byproducts: Formation of other quinazoline isomers.

  • Hydrolysis Products: Conversion of the chloromethyl group to a hydroxymethyl group.

  • Dimerization Products: Self-reaction of the intermediate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous identification and purity assessment of organic molecules. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

A. ¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at 25 °C. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

Expected ¹H NMR Data for High-Purity this compound (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10Doublet1HAromatic H
~7.85Triplet1HAromatic H
~7.70Doublet1HAromatic H
~7.55Triplet1HAromatic H
~4.85Singlet2H-CH₂Cl
~2.90Singlet3H-CH₃

Interpretation and Causality:

  • The four distinct signals in the aromatic region (δ 7.5-8.1 ppm) with appropriate splitting patterns and integrations confirm the presence of the substituted quinazoline ring system.

  • The singlet at ~4.85 ppm integrating to two protons is characteristic of the isolated chloromethyl group (-CH₂Cl). Its downfield shift is due to the deshielding effect of the adjacent chlorine atom and the quinazoline ring.

  • The singlet at ~2.90 ppm integrating to three protons is indicative of the methyl group (-CH₃) at the 4-position of the quinazoline ring.

  • The absence of other significant peaks suggests a high level of purity. The presence of unreacted starting materials or side products would give rise to additional signals.

B. ¹³C NMR Spectroscopy

Experimental Protocol:

The experimental protocol is similar to that of ¹H NMR, with the key difference being the acquisition of a proton-decoupled ¹³C spectrum.

Expected ¹³C NMR Data for High-Purity this compound (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~162.0C=N
~151.4C-N
~146.9Aromatic C
~135.8Aromatic CH
~127.0Aromatic CH
~123.8Aromatic CH
~121.5Aromatic C
~43.8-CH₂Cl
~17.4-CH₃

Note: The chemical shifts are approximate and based on data for structurally similar compounds.[1]

Interpretation and Causality:

  • The signals in the aromatic region confirm the carbon framework of the quinazoline ring.

  • The peak at ~43.8 ppm is characteristic of the carbon in the chloromethyl group.

  • The upfield signal at ~17.4 ppm corresponds to the methyl group carbon.

  • A clean spectrum with the expected number of signals is a strong indicator of high purity.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an essential tool for confirming the molecular weight of a compound and gaining structural information through analysis of its fragmentation pattern.

Experimental Protocol:

  • Ionization Method: Electron Impact (EI) ionization is commonly used for relatively small and stable organic molecules like this compound. Electrospray ionization (ESI) can also be used.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is suitable.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

Expected Mass Spectrum Data:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z 192, corresponding to the molecular weight of the compound (C₁₀H₉³⁵ClN₂).

  • Isotope Peak (M+2)⁺: A peak at m/z 194, with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope).

  • Key Fragmentation Peaks:

    • m/z 157: Loss of a chlorine radical (•Cl).

    • m/z 143: Loss of the chloromethyl group (•CH₂Cl).

    • m/z 116: Further fragmentation of the quinazoline ring.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

G

Interpretation and Causality:

  • The presence of the molecular ion peak and the characteristic M+2 isotope pattern provides strong evidence for the elemental composition of the molecule.

  • The fragmentation pattern is consistent with the known stability of the quinazoline ring and the lability of the C-Cl bond. The loss of the chlorine radical is a common fragmentation pathway for chlorinated compounds.

III. High-Performance Liquid Chromatography (HPLC): Quantifying Purity and Impurities

HPLC is the workhorse of the pharmaceutical industry for purity determination and impurity profiling. A well-developed and validated HPLC method can separate the main compound from its potential impurities, allowing for accurate quantification.

Experimental Protocol (Based on a Validated RP-HPLC Method):

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., ~254 nm or 318 nm).[2]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C).

Data Analysis and Validation:

The purity of this compound is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a method to be considered valid for its intended purpose, it must be evaluated for several parameters as per the International Council for Harmonisation (ICH) guidelines.[11][12][13][14]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.The main peak should be well-resolved from any impurity peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of spiked analyte should be within 98-102%.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ~10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, pH, flow rate, etc.

A validated HPLC method provides a high degree of confidence in the reported purity of this compound.[15][16]

IV. Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not as definitive as NMR for structural elucidation, it serves as an excellent tool for identity confirmation and for detecting the presence of certain impurities.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3050C-H stretchAromatic
~2950C-H stretch-CH₃, -CH₂Cl
~1620C=N stretchQuinazoline ring
~1580, ~1480C=C stretchAromatic ring
~1450C-H bend-CH₃, -CH₂Cl
~760C-Cl stretchChloromethyl group
~700-800C-H bendAromatic (out-of-plane)

Interpretation and Causality:

  • The presence of the characteristic C=N and C=C stretching vibrations confirms the quinazoline ring system.

  • The C-Cl stretching vibration provides evidence for the chloromethyl group.

  • The FT-IR spectrum serves as a unique "fingerprint" for the compound. A spectrum of a sample that matches the spectrum of a known high-purity reference standard is a strong indicator of identity and purity. The absence of a broad absorption band around 3300-3500 cm⁻¹ would indicate the absence of significant amounts of the hydroxymethyl impurity.

Comparative Analysis: this compound vs. 2-(Bromomethyl)-4-methylquinazoline

2-(Bromomethyl)-4-methylquinazoline is a close structural analogue of this compound and can be used in similar synthetic applications. A comparison of their spectral data highlights the influence of the halogen atom on the spectroscopic properties.

Spectral FeatureThis compound2-(Bromomethyl)-4-methylquinazolineRationale for Difference
¹H NMR (-CH₂X) ~4.85 ppm~4.75 ppmThe less electronegative bromine atom has a slightly weaker deshielding effect on the adjacent protons compared to chlorine.
¹³C NMR (-CH₂X) ~43.8 ppm~33 ppmThe "heavy atom effect" of bromine causes a significant upfield shift of the attached carbon signal compared to chlorine.
Mass Spec (M⁺, M+2)⁺ m/z 192, 194 (3:1 ratio)m/z 236, 238 (~1:1 ratio)The natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) is approximately 1:1, resulting in M⁺ and M+2 peaks of nearly equal intensity.
FT-IR (C-X stretch) ~760 cm⁻¹~680 cm⁻¹The C-Br bond is weaker and involves a heavier atom than the C-Cl bond, resulting in a lower stretching frequency.

This comparative analysis demonstrates how subtle changes in molecular structure are reflected in the spectral data, emphasizing the importance of careful interpretation for accurate compound identification and purity assessment.

Conclusion: A Multi-faceted Approach to Ensuring Quality

The validation of this compound purity requires a multi-faceted analytical approach. While each technique provides valuable information, a combination of NMR, MS, HPLC, and FT-IR offers a comprehensive and robust assessment of both identity and purity.

  • NMR provides an unparalleled level of structural detail and is the primary tool for unambiguous identification.

  • MS confirms the molecular weight and provides structural clues through fragmentation analysis, with the isotopic pattern being a key indicator of the halogen present.

  • HPLC is the preferred method for quantitative purity determination and the detection of process-related impurities.

  • FT-IR serves as a rapid and reliable method for identity confirmation through its characteristic fingerprint spectrum.

By employing these techniques in a complementary manner and adhering to established validation protocols, researchers and manufacturers can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the final pharmaceutical products.

References

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules.
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules.
  • ICH Guidelines for Analytical Method Valid
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Proclinical.
  • CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY.
  • This compound | 109113-72-6. ChemicalBook.
  • This compound(109113-72-6) 1H NMR spectrum. ChemicalBook.
  • Ensuring Quality: Sourcing High-Purity this compound. CHEMBlink.
  • This compound | C10H9ClN2 | CID 241518. PubChem.
  • This compound synthesis. ChemicalBook.
  • ¹HNMR of 2-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH Guidelines & Impurity Detection Methods. Scribd.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency.
  • Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitr
  • This compound | CAS 109113-72-6. Santa Cruz Biotechnology.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • This compound | 109113-72-6. ChemicalBook.
  • 109113-72-6 | this compound. ChemScene.
  • 109113-72-6|this compound|BLD Pharm. BLD Pharm.
  • CAS 109113-72-6 this compound. Alfa Chemistry.
  • This compound | CAS No. 109113-72-6. Clearsynth.
  • The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline. NINGBO INNO PHARMCHEM CO.,LTD..
  • This compound synthesis. ChemicalBook.
  • This compound | C10H9ClN2 | CID 241518. PubChem.
  • 109113-72-6 | this compound. ChemScene.

Sources

A Comparative Guide to the Cross-Reactivity of 2-(Chloromethyl)-4-methylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from benchtop to bedside is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This guide provides an in-depth, objective comparison of the cross-reactivity profile of 2-(chloromethyl)-4-methylquinazoline derivatives, a scaffold of significant interest in medicinal chemistry.[1][2] We will explore the underlying principles of selectivity, compare these derivatives with established alternatives, and provide detailed experimental protocols to empower your own cross-reactivity investigations.

The Quinazoline Scaffold: A Double-Edged Sword of Potency and Polypharmacology

The quinazoline core is a privileged structure in drug discovery, forming the backbone of numerous approved drugs, including potent anticancer agents like gefitinib and erlotinib.[3] These compounds often function as kinase inhibitors, targeting the ATP-binding site of enzymes that play pivotal roles in cellular signaling.[1][4]

However, the very feature that makes this scaffold effective—its ability to interact with the highly conserved ATP pocket—also presents a significant challenge: the risk of off-target binding and cross-reactivity.[5][6] Inhibiting unintended kinases or other proteins can lead to unexpected toxicities or dilute the desired therapeutic effect. Therefore, a rigorous evaluation of the selectivity profile is not just a regulatory requirement but a fundamental aspect of rational drug design.

Comparative Selectivity Analysis

To contextualize the cross-reactivity of a hypothetical this compound derivative (let's call it QM-Cmpd-X ), we will compare it against two well-characterized kinase inhibitors with different selectivity profiles:

  • Gefitinib (Iressa®): An FDA-approved selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

  • Sunitinib (Sutent®): A multi-targeted tyrosine kinase inhibitor, known for its broader spectrum of activity against VEGFR, PDGFR, and other kinases.

This comparison will highlight the spectrum of selectivity, from highly specific to multi-targeted, providing a framework for interpreting new data.

Table 1: Comparative Kinase Inhibition Profile
Target KinaseQM-Cmpd-X (Hypothetical IC50, nM)Gefitinib (Literature IC50, nM)Sunitinib (Literature IC50, nM)
EGFR (Primary Target) 15 20-80 >10,000
VEGFR25,200>10,0009
PDGFRβ7,800>10,0002
SRC250>10,000100
ABL1,500>10,000340
LCK800>10,000250
p38α>10,000>10,0002,800

Note: IC50 values are illustrative and compiled from various literature sources for established drugs. The values for QM-Cmpd-X are hypothetical for the purpose of this guide.

From this hypothetical data, QM-Cmpd-X appears to be a potent EGFR inhibitor. However, it shows notable off-target activity against SRC and LCK, suggesting a different cross-reactivity profile compared to the highly selective gefitinib. This "polypharmacology" could be beneficial or detrimental, depending on the therapeutic context, but it must be characterized.[6]

Experimental Workflows for Assessing Cross-Reactivity

A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity. We will detail two orthogonal, industry-standard methodologies: a large-scale biochemical screen and a target engagement assay in a cellular context.

Methodology 1: Large-Panel Kinase Inhibition Assay

This is the most common first-tier approach to profile for cross-reactivity.[7] It involves testing the compound against a large number of purified kinases to determine its inhibitory activity in a direct, biochemical format.

Causality Behind Experimental Choices:

  • Why a large panel? The human kinome consists of over 500 kinases. A broad screen maximizes the chances of identifying unexpected off-target interactions.[8]

  • Why at the Kₘ of ATP? Performing the assay with the ATP concentration at or near the Michaelis-Menten constant (Kₘ) for each kinase allows the resulting IC50 values to more closely reflect the intrinsic binding affinity (Kᵢ) of the inhibitor.[4] This standardization is crucial for comparing potency across different enzymes.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of QM-Cmpd-X in 100% DMSO. Create a series of 10-point serial dilutions, typically starting from 100 µM.

  • Kinase Reaction Setup: In a multi-well plate, add the reaction buffer, a specific kinase from the panel, and its corresponding peptide substrate.

  • Inhibitor Addition: Add the diluted QM-Cmpd-X or vehicle control (DMSO) to the appropriate wells.

  • Reaction Initiation: Start the reaction by adding radiolabeled [γ-³³P]-ATP at a concentration equal to the Kₘ for each respective kinase.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Reaction Termination & Detection: Stop the reaction and measure the incorporation of ³³P into the substrate, which is proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Fit the data to a dose-response curve to determine the IC50 value for each interaction.

Workflow for Kinase Panel Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Prepare 10-point serial dilution of QM-Cmpd-X AddInhibitor 3. Add compound or vehicle (DMSO) to plates Compound->AddInhibitor Plate 2. Prepare kinase/substrate reaction plates Plate->AddInhibitor AddATP 4. Initiate reaction with [γ-³³P]-ATP (at Kₘ) AddInhibitor->AddATP Incubate 5. Incubate at room temperature AddATP->Incubate Detect 6. Stop reaction & measure ³³P incorporation Incubate->Detect CalcInhibition 7. Calculate % Inhibition vs. control Detect->CalcInhibition CalcIC50 8. Generate dose-response curves & calculate IC50 CalcInhibition->CalcIC50

Caption: Workflow for a large-panel kinase inhibition assay.

Methodology 2: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are powerful, they do not reflect the complex environment inside a cell. CETSA is a biophysical method that measures the thermal stability of proteins directly in cells or cell lysates. The principle is that a compound binding to its target protein will stabilize it, leading to an increase in its melting temperature.[4]

Causality Behind Experimental Choices:

  • Why in a cellular context? This confirms that the compound can penetrate the cell membrane and engage its target in a native environment, accounting for factors like cellular ATP concentrations and protein-protein interactions.[8]

  • Why thermal shift? It provides direct evidence of physical binding between the compound and the protein target, offering a different and complementary dataset to enzymatic inhibition assays.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A431 for EGFR) to confluence. Treat the cells with QM-Cmpd-X at various concentrations or with a vehicle control for 1-2 hours.

  • Heating: Harvest the cells, resuspend them in a buffer, and aliquot the lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Separation of Soluble Fraction: Cool the samples and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.

  • Western Blot Analysis: Analyze the amount of the target protein (e.g., EGFR) and a control protein (e.g., GAPDH) remaining in the soluble fraction at each temperature point using Western blotting.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Decision Logic Based on Cross-Reactivity Data

G node_result node_result Start Initial Screening Data (QM-Cmpd-X) CheckSelectivity Is compound selective for primary target (e.g., >100-fold vs. off-targets)? Start->CheckSelectivity CheckOffTarget Are off-targets known to cause toxicity? CheckSelectivity->CheckOffTarget No Proceed Proceed to In Vivo Efficacy & Tox Studies CheckSelectivity->Proceed Yes CheckTherapeutic Is polypharmacology potentially therapeutic? CheckOffTarget->CheckTherapeutic No Deprioritize Deprioritize Compound CheckOffTarget->Deprioritize Yes Optimize Redesign/Optimize for Selectivity CheckTherapeutic->Optimize No Explore Explore New Therapeutic Hypothesis CheckTherapeutic->Explore Yes

Caption: Decision-making based on cross-reactivity profiling.

Conclusion and Future Directions

The comprehensive assessment of cross-reactivity is a cornerstone of modern drug discovery. For this compound derivatives, a class with immense therapeutic promise, this evaluation is particularly critical. By employing a combination of broad biochemical screens and cell-based target engagement assays, researchers can build a detailed "selectivity map" for their compounds. This map is invaluable for interpreting in vivo efficacy and toxicity data, guiding lead optimization efforts, and ultimately, increasing the probability of clinical success. The future of selectivity profiling lies in integrating these established methods with emerging technologies like activity-based protein profiling (ABPP) and in silico prediction to build a truly holistic understanding of a compound's biological interactions.[9][10]

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Manoharan, Y., & Perumal, S. (2022). Reviewing the Pharmacological Impact of Quinazoline Derivatives. Molecular Diversity.
  • Wang, Y., Zhang, Y., Chen, L., Li, J., Zhang, Y., Li, S., ... & Xi, Z. (2022). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery.
  • Al-Suwaidan, I. A., Alanazi, A. M., El-Sayed, M. A., Abdel-Aziz, A. A., & Al-Obaid, A. M. (2016). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 32(1), 315-326.
  • Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemical and Pharmaceutical Research, 6(1), 1-13.
  • Kumar, A., & Sharma, S. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7277.
  • OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio Website.
  • Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. Comparative Biosciences, Inc. Website.
  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Charles River Laboratories Website.
  • Leach, M. W., Halpern, W. G., Johnson, C. W., Rojko, J. L., & MacLachlan, T. K. (2013). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions.
  • Wang, D., Gao, F., & Lv, X. (2014). A general synthetic procedure for 2-chloromethyl-4 (3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 19(9), 13834-13845.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2021). A Short Review on Quinazoline Heterocycle. IJIRSET, 10(5).
  • Zhang, Y., Wang, Y., Li, S., Chen, L., Zhang, Y., Li, J., ... & Xi, Z. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(19), 6528.
  • El-Sayed, W. A. (2012). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Journal of the Chinese Chemical Society, 59(4), 481-488.
  • Pharmaffiliates. (n.d.). This compound. Pharmaffiliates Website.

Sources

A Comparative Guide to Catalysts in 2-(Chloromethyl)-4-methylquinazoline Synthesis for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of key pharmaceutical intermediates like 2-(Chloromethyl)-4-methylquinazoline is a critical process where efficiency, purity, and scalability are paramount. This versatile compound serves as a crucial building block, notably in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Linagliptin, a widely used medication for type 2 diabetes. The choice of catalyst in its synthesis directly impacts not only the yield and purity of the final product but also the overall economic and environmental viability of the process.

This guide provides an in-depth comparative analysis of three prominent catalytic systems for the synthesis of this compound: the traditional Hydrogen Chloride (HCl) gas method, a high-yield Phosphoric Acid (H₃PO₄) catalyzed route, and a modern approach utilizing an Ionic Liquid. We will delve into the mechanistic underpinnings of each catalyst, present comparative experimental data, and offer detailed protocols to empower you in making informed decisions for your synthetic strategy.

The Synthetic Landscape: An Overview

The core transformation in the synthesis of this compound involves the cyclization of an ortho-aminoaryl ketone, typically 2-aminoacetophenone, with a C2-N1 synthon that also provides the chloromethyl group. The catalysts under review facilitate this crucial ring-closing step, each with its distinct advantages and drawbacks.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a multi-faceted decision, balancing yield, reaction time, cost, safety, and environmental impact. The following sections provide a head-to-head comparison of HCl, H₃PO₄, and an imidazolium-based ionic liquid.

Data Summary: Performance Metrics
Catalyst SystemStarting MaterialsYieldPurityReaction TimeTemperatureKey AdvantagesKey Disadvantages
Hydrogen Chloride 2-Aminoacetophenone, Chloroacetonitrile77.3%[1]98.30%[1]20 hours10°CSuitable for industrial scale, simple workup[1]Use of corrosive and hazardous HCl gas[2][3]
Phosphoric Acid 2-Aminoacetophenone, 2-Chloroacetamide94.26%[1][4]99.9%[1][4]45 hoursRefluxHigh yield and purity, safer than HCl gas[1][4]Long reaction time, high temperature
Ionic Liquid + HCl 2-Aminoacetophenone, Chloroacetonitrile85.14%[1]Not specified18 hours8°CPotential for recyclability, high yield[1][5]Higher initial cost, requires co-catalyst (HCl)

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the catalytic mechanism is fundamental to optimizing reaction conditions and troubleshooting synthetic challenges. All three catalysts function as Brønsted acids, protonating key intermediates to facilitate the cyclization cascade.

Hydrogen Chloride (HCl) Catalysis

HCl, a strong Brønsted acid, initiates the reaction by protonating the nitrile group of chloroacetonitrile, rendering it more susceptible to nucleophilic attack by the amino group of 2-aminoacetophenone. The subsequent intramolecular cyclization onto the ketone, followed by dehydration, leads to the aromatic quinazoline ring.

HCl_Mechanism cluster_activation Activation cluster_cyclization Cyclization & Aromatization Start 2-Aminoacetophenone + Chloroacetonitrile Protonation Protonation of Nitrile Group Start->Protonation Nucleophilic Attack HCl HCl Amidine Amidine Intermediate Protonation->Amidine Cyclization Intramolecular Cyclization Amidine->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Proposed mechanism for HCl-catalyzed synthesis.

Phosphoric Acid (H₃PO₄) Catalysis

Phosphoric acid, a weaker but effective Brønsted acid, protonates the carbonyl oxygen of the 2-chloroacetamide, activating it for reaction with the amine. The key difference in this protocol is the nature of the C2-N1 synthon. The reaction likely proceeds through an N-acylated intermediate, which then undergoes intramolecular cyclization and dehydration. The high temperature (reflux) is necessary to drive the dehydration step, which is the rate-limiting part of the sequence.

H3PO4_Mechanism cluster_activation Activation & Acylation cluster_cyclization Cyclization & Dehydration Start 2-Aminoacetophenone + 2-Chloroacetamide Acylation N-Acylation Start->Acylation H3PO4 H₃PO₄ Intermediate N-Acylated Intermediate Acylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Proposed mechanism for H₃PO₄-catalyzed synthesis.

Ionic Liquid (IL) Catalysis

The use of N-methyl-3(3-sulfopropyl)imidazolium hydrogen sulfate, a Brønsted acidic ionic liquid, in conjunction with HCl presents an interesting synergistic system. The ionic liquid can act as both a catalyst and a solvent, potentially enhancing reaction rates and selectivity.[5][6] The sulfonic acid group on the imidazolium cation provides Brønsted acidity, while the ionic nature of the medium can stabilize charged intermediates. In this specific protocol, the ionic liquid likely assists HCl in the protonation and activation of the reactants, creating a highly acidic microenvironment that promotes the cyclization.

IL_Mechanism cluster_activation Synergistic Activation cluster_cyclization Cyclization in IL Medium Start 2-Aminoacetophenone + Chloroacetonitrile Activation Enhanced Protonation & Intermediate Stabilization Start->Activation IL_HCl Ionic Liquid + HCl Amidine Amidine Intermediate Activation->Amidine Cyclization Intramolecular Cyclization Amidine->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Proposed mechanism for Ionic Liquid + HCl catalysis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound using the three catalytic systems.

Protocol 1: Hydrogen Chloride Catalyzed Synthesis

This protocol is adapted from an optimized industrial process.[1]

Materials:

  • 2-Aminoacetophenone (0.20 mol)

  • Chloroacetonitrile (0.22 mol)

  • 1,4-Dioxane (10 mL)

  • Hydrochloric acid solution (150 mL)

  • 50% Sodium hydroxide solution

  • Acetonitrile

  • Petroleum ether

Procedure:

  • To a 250 mL three-necked flask, add 2-aminoacetophenone, chloroacetonitrile, and 1,4-dioxane.

  • Stir the mixture and cool to 10°C in an ice bath.

  • Slowly add the hydrochloric acid solution dropwise, maintaining the temperature below 15°C.

  • After the addition is complete, continue stirring at 10°C for 20 hours.

  • Prepare a pre-cooled (0°C) 50% sodium hydroxide solution (450 mL).

  • Pour the reaction mixture into the cold sodium hydroxide solution, ensuring the temperature does not exceed 10°C.

  • Stir the resulting mixture at 5°C for 30 minutes.

  • Collect the precipitate by filtration and wash the filter cake with water.

  • Recrystallize the crude product from acetonitrile/petroleum ether to yield the final product.

Protocol 2: Phosphoric Acid Catalyzed Synthesis

This protocol is known for its high yield and purity.[1][4]

Materials:

  • o-Aminoacetophenone (0.1 mol, 13.52 g)

  • 2-Chloroacetamide (0.11 mol, 10.29 g)

  • Phosphoric acid (H₃PO₄) (0.12 mol, 11.76 g)

  • Absolute ethanol (100 mL)

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve o-aminoacetophenone in 80 mL of absolute ethanol with stirring.

  • Add the phosphoric acid catalyst to the solution.

  • Dissolve 2-chloroacetamide in 20 mL of absolute ethanol and add it dropwise to the reaction mixture at room temperature.

  • After the addition is complete, reflux the reaction mixture for 45 hours.

  • Cool the reaction mixture and filter.

  • Wash the filtrate with saturated brine.

  • Evaporate the solvent from the filtrate.

  • Extract the residue with ethyl acetate and dry the organic phase with anhydrous sodium sulfate.

  • Concentrate the organic phase under vacuum and dry to obtain the solid product.

Protocol 3: Ionic Liquid Catalyzed Synthesis

This method utilizes a Brønsted acidic ionic liquid in conjunction with hydrochloric acid.[1]

Materials:

  • o-Aminoacetophenone

  • Chloroacetonitrile

  • 1,4-Dioxane

  • N-methyl-3-(3-sulfopropyl)imidazolium hydrogen sulfate

  • Hydrochloric acid

  • Ammonia water (10 wt%)

  • Dichloromethane

Procedure:

  • In a 500 mL reaction flask, add o-aminoacetophenone, chloroacetonitrile, 1,4-dioxane, and the ionic liquid catalyst.

  • Stir the mixture to dissolve the components and cool the system to 8°C.

  • Add hydrochloric acid dropwise to the reaction system, maintaining a constant temperature.

  • Continue the reaction at 8°C for 18 hours.

  • After the reaction is complete, add cold (5°C) ammonia water to the reaction system.

  • Stir and crystallize at 5°C for 30 minutes.

  • Filter the mixture to obtain a filter cake and wash it with water.

  • Recrystallize the product from dichloromethane to obtain this compound.

Discussion and Recommendations

For Industrial Scale and Cost-Effectiveness: The Hydrogen Chloride catalyzed method stands out as a well-established and scalable process.[1] Its primary drawbacks are the handling of corrosive and hazardous HCl gas and a moderate yield compared to the phosphoric acid method.[2][3]

For Highest Yield and Purity: The Phosphoric Acid catalyzed route offers exceptional yield and purity, making it an attractive option for laboratory-scale synthesis where the quality of the intermediate is of utmost importance.[1][4] However, the prolonged reaction time and high energy consumption due to reflux conditions may be limiting factors for large-scale production.

For a Greener and Potentially Reusable Approach: The Ionic Liquid catalyzed synthesis presents a promising alternative. Ionic liquids are known for their low volatility and potential for recyclability, which aligns with the principles of green chemistry.[5] The high yield and relatively mild reaction conditions are also advantageous. The main considerations are the higher initial cost of the ionic liquid and the need for further process optimization to establish an efficient recycling loop.

Final Recommendation: For academic and early-stage drug discovery research where purity is paramount, the phosphoric acid method is highly recommended. For process development and scale-up manufacturing, the hydrogen chloride method remains a robust and economically viable option, provided that appropriate safety measures are in place. The ionic liquid approach is a compelling area for further investigation, particularly for companies looking to develop more sustainable and innovative manufacturing processes.

References

  • Green Chemistry.
  • Frontiers in Chemistry. Transition-metal-catalyzed synthesis of quinazolines: A review. [Link]
  • MDPI. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]
  • PubMed. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. [Link]
  • Frontiers in Chemistry. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]
  • ResearchGate.
  • PubMed. Enamides and dienamides in phosphoric acid-catalysed enantioselective cycloadditions for the synthesis of chiral amines. [Link]
  • PubMed Central.
  • International Journal of Innovative Research in Science, Engineering and Technology. A Short Review on Quinazoline Heterocycle. [Link]
  • CG Thermal. Hydrochloric Acids in the Industrial Industry. [Link]
  • Patsnap Eureka.
  • SGL Carbon.
  • National Center for Biotechnology Information. Hydrochloric Acid - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals. [Link]
  • BusinessAnalytiq. Phosphoric acid price index. [Link]
  • TRACE: Tennessee Research and Creative Exchange. Economic Analysis of Phosphoric Acid Extraction. [Link]
  • PubMed Central. Conversion of spent solid phosphoric Acid catalyst to environmentally friendly fertilizer. [Link]
  • ResearchGate. Basic ionic liquid as catalyst and surfactant: green synthesis of quinazolinone in aqueous media. [Link]
  • European Journal of Chemistry. Synthesis of 2-aryl substituted 2,3-dihydroquinazoline-4(1H)
  • Scholars' Mine. Synthesis and toxicity studies of imidazolium-based ionic liquids. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Environmental Impact of Imidazolium Ionic Liquids. [Link]
  • RSC Publishing.

Sources

A Senior Application Scientist's Guide to Assessing Green Chemistry Metrics for Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of sustainable innovation, particularly within the pharmaceutical and chemical industries, the principles of green chemistry have transitioned from a niche interest to a core tenet of process development.[1][2] Quantifying the "greenness" of a synthetic route, however, requires a move beyond qualitative descriptors to robust, objective metrics.[1][3][4] This guide provides an in-depth comparison of key green chemistry metrics, offering the rationale behind their use and a practical framework for their application. We will explore how these metrics can illuminate the environmental performance of different synthetic pathways, enabling researchers and process chemists to make data-driven decisions that align with sustainability goals.

The Foundation of Measurement: Why Green Chemistry Metrics Matter

The 12 Principles of Green Chemistry, first articulated by Paul Anastas and John Warner, provide a qualitative framework for designing safer, more efficient, and environmentally benign chemical processes.[1][2] However, to compare the tangible benefits of one synthetic route over another, we must employ quantitative tools. Green chemistry metrics serve this purpose by translating these principles into measurable outputs, focusing primarily on resource efficiency and waste minimization.[1][2]

Early metrics centered on mass, but the field has evolved to incorporate a more holistic view that includes environmental and health impacts.[1][4] The ultimate goal is to move from a linear "take-make-dispose" model to a circular one that prioritizes resource efficiency and waste minimization by design.[5]

A Comparative Analysis of Key Green Chemistry Metrics

No single metric can definitively capture the entire environmental impact of a process. A comprehensive assessment relies on a suite of metrics, each offering a unique perspective.

Introduced by Barry Trost, Atom Economy is a theoretical, mass-based metric that evaluates the efficiency of a reaction in converting reactant atoms into the desired product.[6][7] It is a fundamental concept in green chemistry, shifting the focus from reaction yield to the inherent efficiency of the chemical transformation.[6][7]

  • Causality: A reaction with high atom economy is inherently less wasteful, as a larger proportion of the atoms from the starting materials are incorporated into the final product.[6][7] This metric is calculated based on the balanced stoichiometric equation and is independent of the reaction's actual yield.[6]

  • Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[6]

  • Insight: While a powerful conceptual tool, AE does not account for reaction yield, excess reagents, or the use of solvents and catalysts, which often constitute the bulk of a process's mass.[8][9]

Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste generation by quantifying the total mass of waste produced per unit of product.[3][10]

  • Causality: The E-Factor directly addresses the first principle of green chemistry: waste prevention.[3] By focusing on the "everything but the product," it provides a clear and simple indicator of a process's overall efficiency.[10]

  • Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[10]

  • Insight: The E-Factor is a highly flexible and widely applicable metric.[3] A lower E-Factor signifies a greener process. The pharmaceutical industry, for example, has historically had very high E-Factors compared to the bulk chemicals industry, highlighting the significant opportunities for improvement.[3][10]

Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable (ACS GCI PR), Process Mass Intensity offers a holistic view of a process's efficiency by considering all materials used.[11][12]

  • Causality: PMI evaluates the total mass input (raw materials, solvents, reagents, process water) relative to the mass of the final active pharmaceutical ingredient (API).[12][13] This metric is particularly valuable in the pharmaceutical industry, where solvent use often dominates the mass balance of a process.[11][12]

  • Formula: PMI = Total Mass in a Process (kg) / Mass of Product (kg)[12]

  • Insight: PMI is inversely related to E-Factor (PMI = E-Factor + 1).[10] Its strength lies in its all-encompassing nature, providing a clear picture of the overall material efficiency and driving efforts to reduce solvent use and improve recycling.[11][12]

RME provides a more comprehensive assessment of a reaction's efficiency than yield alone by incorporating atom economy and the stoichiometry of reactants.[8][14]

  • Causality: RME measures the percentage of the mass of the reactants that is converted to the desired product.[3][8] It effectively combines the theoretical efficiency of Atom Economy with the practical outcome of the reaction.

  • Formula: % RME = (Mass of Desired Product / Total Mass of Reactants) x 100[3]

  • Insight: RME offers a more realistic view of a reaction's greenness than Atom Economy by accounting for yield and the use of excess reagents.[8]

More advanced metrics and toolkits have been developed to provide a more comprehensive and nuanced assessment of a process's sustainability.

  • CHEM21 Toolkit: This unified metrics toolkit, developed by the CHEM21 project, employs a blend of quantitative and qualitative criteria to evaluate the sustainability of chemical reactions.[4][15][16] It moves beyond simple mass-based metrics to include factors such as health, safety, and environmental hazards of the chemicals used.[16][17]

  • Green Aspiration Level (GAL): The GAL concept quantifies the environmental impact of producing a specific pharmaceutical by considering the complexity of its ideal synthesis.[18][19][20] This allows for a more meaningful comparison of the "greenness" of different processes for different molecules.[18][19] The improved iGAL 2.0 metric further refines this by incorporating yield and convergence as key sustainability indicators.[21]

Comparative Case Study: The Synthesis of Ibuprofen

To illustrate the practical application of these metrics, let's compare the traditional Boots synthesis of ibuprofen with the more modern, greener BHC (Boots-Hoechst-Celanese) process.[22][23][24]

The original Boots synthesis is a six-step process with an atom economy of only 40%.[25][26][27] This means that 60% of the atoms from the reactants are lost as waste.[25] In contrast, the BHC process is a three-step catalytic synthesis with a significantly higher atom economy of 77%.[22][25][26]

MetricBoots Synthesis (6 Steps)BHC Synthesis (3 Steps)Insight
Atom Economy (AE) 40%[25][26][27]77%[22][25][26]The BHC route is inherently more efficient at the molecular level.
Number of Steps 6[22][26]3[22][26]Fewer steps generally lead to less waste, energy consumption, and lower PMI.
Byproducts Substantial inorganic salts and other waste.[24][26]Acetic acid (can be recovered and reused).[24][26]The BHC process generates a useful byproduct, further improving its green profile.

This stark contrast demonstrates how the application of green chemistry principles can lead to dramatically more efficient and sustainable manufacturing processes.

Experimental Protocol: A Framework for Data Collection and Metric Calculation

To ensure the trustworthiness and reproducibility of a green chemistry assessment, a rigorous and well-documented experimental protocol is essential.

Objective: To collect the necessary mass data from a synthetic route to calculate key green chemistry metrics (AE, E-Factor, PMI, RME).

Methodology:

  • Pre-Synthesis Analysis:

    • Write out the balanced chemical equation for each step of the synthesis.

    • Calculate the theoretical Atom Economy (AE) for each reaction.

  • Material Tracking:

    • Accurately weigh all reactants, reagents, catalysts, and solvents used in each step. Record these values meticulously.

    • Note: For multi-step syntheses, track the input of all materials for the entire process.

  • Reaction and Work-up:

    • Perform the synthesis according to the established procedure.

    • During the work-up and purification stages, carefully collect all waste streams, including aqueous washes, organic solvent waste, and solid byproducts.

  • Product Isolation and Quantification:

    • Isolate and purify the desired product.

    • Accurately weigh the final, dried product to determine the actual yield.

  • Waste Quantification:

    • Quantify the mass of all collected waste streams. For solvent waste, this may involve determining the mass of the non-volatile components after evaporation (under safe and appropriate conditions).

  • Metric Calculation:

    • Using the collected data, calculate the following metrics:

      • Reaction Mass Efficiency (RME): Use the actual mass of the product and the total mass of reactants.

      • E-Factor: Sum the masses of all waste streams and divide by the mass of the product.

      • Process Mass Intensity (PMI): Sum the masses of all materials used (reactants, solvents, etc.) and divide by the mass of the product.

Visualizing the Assessment Workflow and Metric Relationships

To better understand the process of assessing green chemistry metrics and the interplay between them, the following diagrams are provided.

G cluster_0 Data Collection Phase cluster_1 Calculation & Analysis Phase A Define Synthesis Route B Identify All Inputs (Reactants, Solvents, Catalysts) A->B F Calculate Theoretical Metrics (e.g., Atom Economy) A->F C Quantify Mass of All Inputs B->C D Perform Synthesis & Isolate Product C->D E Quantify Mass of Product & Waste D->E G Calculate Practical Metrics (PMI, E-Factor, RME) E->G H Compare Metrics for Different Routes F->H G->H I Identify 'Hotspots' for Improvement H->I J Holistic Assessment I->J

Caption: Workflow for Assessing Green Chemistry Metrics.

G cluster_0 Theoretical Efficiency cluster_1 Reaction Efficiency cluster_2 Process Efficiency AE Atom Economy RME Reaction Mass Efficiency AE->RME informs PMI Process Mass Intensity RME->PMI contributes to Yield Yield Yield->RME informs E_Factor E-Factor PMI->E_Factor is related to

Caption: Interrelationship of Key Green Chemistry Metrics.

Conclusion and Future Directions

The adoption of green chemistry metrics is crucial for driving sustainable practices in the chemical and pharmaceutical industries. While mass-based metrics like Atom Economy, E-Factor, and PMI provide a solid foundation for assessing the environmental performance of a synthesis, a truly holistic evaluation requires a broader perspective. The future of green chemistry assessment lies in the integration of life cycle analysis (LCA) and the consideration of other factors such as energy consumption, toxicity, and the use of renewable feedstocks.[5] By embracing these comprehensive assessment tools, we can continue to innovate and develop chemical processes that are not only efficient and economical but also environmentally responsible.

References

  • Green chemistry metrics - Wikipedia. (n.d.).
  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to 'green' chemistry—which are the best? Green Chemistry, 4(6), 521–527.
  • Dunn, P. J., Galvin, S., & Wale, K. (2004). The development of an environmentally benign synthesis of sildenafil citrate (Viagra™) and its assessment by Green Chemistry metrics. Green Chemistry, 6(1), 43–48.
  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI).
  • Atom economy - Wikipedia. (n.d.).
  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Introduction to Green Metrics.
  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity Metric.
  • Roschangar, F., Sheldon, R. A., & Senanayake, C. H. (2015). Overcoming barriers to green chemistry in the pharmaceutical industry – the Green Aspiration Level™ concept. Green Chemistry, 17(2), 752-768.
  • Dunn, P. J., Galvin, S., & Wale, K. (2004). The development of an environmentally benign synthesis of sildenafil citrate (Viagra™) and its assessment by Green Chemistry metrics. CoLab.
  • Green chemistry metrics. (2025). In Wikipedia.
  • Scribd. (n.d.). Green Ibuprofen Synthesis Process.
  • Mastronardi, M., & Reyes, L. (2014, April 4). Green Chemistry Principle #2: Atom Economy.
  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity Prediction Calculator. Green Chemistry For Sustainability.
  • Tang, S. L., Smith, R. L., & Poliakoff, M. (2022). Green chemistry metrics, A Review. Molecules, 27(13), 4164.
  • Tobiszewski, M. (2016). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 21(11), 1484.
  • Green Chemistry Toolkit. (n.d.). METRICS.
  • Roschangar, F., Sheldon, R. A., & Senanayake, C. H. (2014). Overcoming barriers to green chemistry in the pharmaceutical industry – the Green Aspiration Level™ concept. Green Chemistry, 17(2), 752-768.
  • Dunn, P. J., Galvin, S., & Wale, K. (2004). The development of an environmentally benign synthesis of sildenafil citrate (Viagra™) and its assessment by Green Chemistry metrics. Green Chemistry, 6(1), 43-48.
  • Sheldon, R. A. (n.d.). The E Factor.
  • Boehringer Ingelheim. (n.d.). Green Chemistry.
  • American Chemical Society. (n.d.). 12 Principles of Green Chemistry.
  • Dunn, P. J. (2004). The development of an environmentally benign synthesis of sildenafil citrate (Viagra™) and its assessment by Green Chemistry metrics. SciSpace.
  • Roschangar, F., et al. (2021). Improved iGAL 2.0 Metric Empowers Pharmaceutical Scientists to Make Meaningful Contributions to United Nations Sustainable Development Goal 12. ACS Sustainable Chemistry & Engineering, 9(33), 11036-11046.
  • American Chemical Society. (n.d.). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry.
  • University of York. (n.d.). Metrics Toolkit.
  • Tsaousi, K., et al. (2022). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 15(5), 534.
  • ResearchGate. (n.d.). Overview of the first pass CHEM21 green metrics toolkit: quantitative (inner circle) and qualitative parameters (outer circle).
  • Baker, A. (2024, January 22).
  • Sheldon, R. A. (2008). E factors, green chemistry and catalysis: an odyssey.
  • Elder, D. (2022, February 22). Green chemistry. European Pharmaceutical Review.
  • University of York. (2015, April 15). York scientists define universal new approach to green chemistry.
  • McElroy, C. R., et al. (2015). Towards a holistic approach to metrics for the 21st century pharmaceutical industry. Green Chemistry, 17(5), 3111-3121.
  • Royal Society of Chemistry. (n.d.). Ibuprofen – a case study in green chemistry.
  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43.
  • Squire, T. (n.d.).
  • Mureşan, A. (2018). Ibuprofen: Original Versus Green Synthesis. The Annals of "Dunarea de Jos" University of Galati, Fascicle IX.
  • Mureşan, A. (2018, March 5). IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS. Galați University Press - UGAL.
  • Das, S., et al. (2021). Ibuprofen: A Cornerstone of Pain Relief - A Review of Established Synthetic Approaches.
  • ResearchGate. (n.d.). The E factor 25 years on: the rise of green chemistry and sustainability.
  • Andraos, J. (2005). Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Organic Process Research & Development, 9(2), 149-163.
  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to 'Green' Chemistry—Which Are the Best?
  • Gałuszka, A., Migaszewski, Z., & Namieśnik, J. (2013). Green analytical chemistry metrics for evaluating the greenness of analytical procedures. TrAC Trends in Analytical Chemistry, 50, 1-9.
  • Chemistry LibreTexts. (2021, February 27). 5.
  • King Fahd University of Petroleum & Minerals. (2022, February 1). Green analytical chemistry metrics: A review.

Sources

A Comparative Guide to the Cytotoxicity of Novel Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cytotoxic profiles of emerging quinazoline derivatives, offering a valuable resource for researchers and drug development professionals. We will delve into the mechanistic underpinnings of their anti-cancer activity, present comparative experimental data, and provide detailed protocols for assessing their efficacy.

Introduction: The Enduring Promise of the Quinazoline Scaffold

The quinazoline nucleus, a bicyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.[2][3] In oncology, several quinazoline-based drugs, such as gefitinib and erlotinib, have been successfully developed as targeted therapies, primarily as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5] The relentless pursuit of novel anti-cancer agents has spurred the synthesis and evaluation of a new generation of quinazoline derivatives with improved potency and selectivity. This guide will compare the cytotoxic effects of these novel compounds, providing insights into their therapeutic potential.

Mechanisms of Action: Beyond EGFR Inhibition

While EGFR remains a primary target, novel quinazoline derivatives have been shown to exert their cytotoxic effects through a variety of mechanisms.[6] Understanding these mechanisms is crucial for rational drug design and for identifying patient populations most likely to respond to treatment.

Targeting Key Signaling Pathways

Many quinazoline derivatives modulate critical signaling pathways that are frequently dysregulated in cancer.[7]

  • EGFR Signaling Pathway: The EGFR pathway plays a pivotal role in cell proliferation, survival, and metastasis.[8][9] Upon ligand binding, EGFR activates downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways.[10][11] Novel quinazoline derivatives often act as ATP-competitive inhibitors of the EGFR tyrosine kinase, blocking these downstream signals and inducing cell cycle arrest and apoptosis.[1][12]

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[13][14] Hyperactivation of this pathway is a common feature of many cancers.[15][16] Some quinazoline derivatives have been shown to inhibit components of this pathway, leading to decreased cell proliferation and increased apoptosis.[7]

Diagram: Simplified EGFR and PI3K/Akt/mTOR Signaling Pathways

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation\n& Survival Quinazoline\nDerivatives Quinazoline Derivatives Quinazoline\nDerivatives->EGFR Inhibit Quinazoline\nDerivatives->PI3K Inhibit

Caption: Key signaling pathways targeted by quinazoline derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells.[17][18] Cancer cells often evade apoptosis, contributing to their uncontrolled growth. Many novel quinazoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[19][20][21]

  • Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage.[19] It involves the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9 and subsequently the executioner caspases-3 and -7.[21]

  • Extrinsic Pathway: This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8 and the downstream executioner caspases.[20]

Diagram: Overview of Apoptosis Pathways

cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase8 Caspase-8 Death Receptor->Caspase8 Intracellular Stress Intracellular Stress Mitochondria Mitochondria Intracellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner Caspases\n(Caspase-3, -6, -7) Caspase9 Caspase-9 Cytochrome c->Caspase9 Caspase9->Executioner Caspases\n(Caspase-3, -6, -7) Apoptosis Apoptosis Executioner Caspases\n(Caspase-3, -6, -7)->Apoptosis Quinazoline\nDerivatives Quinazoline Derivatives Quinazoline\nDerivatives->Intracellular Stress Induce

Caption: Intrinsic and extrinsic pathways of apoptosis.

Comparative Cytotoxicity Data

The following tables summarize the cytotoxic activity of several novel quinazoline derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 18 MGC-803 (Gastric)0.85[22]
MCF-7 (Breast)>40[22]
PC-9 (Lung)12.56[22]
A549 (Lung)10.33[22]
H1975 (Lung)7.95[22]
AK-3 A549 (Lung)10.38[23]
MCF-7 (Breast)6.44[23]
SHSY-5Y (Neuroblastoma)9.54[23]
AK-10 A549 (Lung)8.55[23][24]
MCF-7 (Breast)3.15[23][24]
SHSY-5Y (Neuroblastoma)3.36[23][24]
Compound 1 MCF-7 (Breast)6.25[3]
Compound 2 MCF-7 (Breast)5.91[3]
Compound 21 HeLa (Cervical)1.85[25]
MDA-MB-231 (Breast)2.15[25]
Compound 22 HeLa (Cervical)2.36[25]
MDA-MB-231 (Breast)2.41[25]
Compound 23 HeLa (Cervical)2.81[25]
MDA-MB-231 (Breast)2.53[25]
Gefitinib (Standard) HeLa (Cervical)4.3[25]
MDA-MB-231 (Breast)28.3[25]
Compound 11g MCF-7 (Breast)~25[26]
HeLa (Cervical)~10[26]

Note: The IC50 values are presented as reported in the cited literature and may vary depending on the experimental conditions.

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The following are detailed protocols for commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[27] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[28]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinazoline derivatives for the desired incubation period (e.g., 24, 48, or 72 hours).[25]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[29]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[30] The amount of formazan produced is proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.[31][32]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[33]

  • Washing: Wash the plates several times with 1% (v/v) acetic acid to remove excess TCA.[34]

  • SRB Staining: Add SRB solution (0.057% w/v) to each well and incubate at room temperature for 30 minutes.[34]

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.[35]

  • Dye Solubilization: Add 10 mM Tris base solution to solubilize the protein-bound dye.[33]

  • Absorbance Measurement: Measure the absorbance at 510 nm.[33] The absorbance is proportional to the total cellular protein mass.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium. It is an indicator of cell membrane integrity and cytotoxicity.[36]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After treatment, carefully collect the cell culture supernatant.[37]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[38] This mixture typically contains lactate, NAD+, and a tetrazolium salt.[39]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[36]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[38] The amount of formazan produced is proportional to the amount of LDH released.

Diagram: Cytotoxicity Assay Workflow

cluster_0 Assay Preparation cluster_1 MTT Assay cluster_2 SRB Assay cluster_3 LDH Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Cell Fixation Cell Fixation Compound Treatment->Cell Fixation Supernatant Collection Supernatant Collection Compound Treatment->Supernatant Collection Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance @ 570nm Absorbance @ 570nm Formazan Solubilization->Absorbance @ 570nm SRB Staining SRB Staining Cell Fixation->SRB Staining Dye Solubilization Dye Solubilization SRB Staining->Dye Solubilization Absorbance @ 510nm Absorbance @ 510nm Dye Solubilization->Absorbance @ 510nm LDH Reaction LDH Reaction Supernatant Collection->LDH Reaction Absorbance @ 490nm Absorbance @ 490nm LDH Reaction->Absorbance @ 490nm

Caption: Workflow for common cytotoxicity assays.

Conclusion and Future Directions

The novel quinazoline derivatives discussed in this guide demonstrate significant cytotoxic activity against a range of cancer cell lines, often surpassing the efficacy of established drugs. Their diverse mechanisms of action, which extend beyond EGFR inhibition, highlight the versatility of the quinazoline scaffold. Further research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity. Additionally, in vivo studies are necessary to evaluate their pharmacokinetic properties and anti-tumor efficacy in animal models. The continued exploration of novel quinazoline derivatives holds great promise for the development of next-generation cancer therapeutics.

References

  • Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(8), 1057-1065.
  • Chen, J., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(19), 6682.
  • Cubedo, E., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 596-607.
  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52.
  • Zayed, M. F., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 26(11), 3123.
  • Noorolyai, S., et al. (2019). The PI3K/AKT/mTOR pathway in cancer: from pathogenesis to treatment. Journal of Cellular and Molecular Medicine, 23(7), 4471-4479.
  • QIAGEN. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. GeneGlobe.
  • Xu, F., et al. (2020). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 10, 207.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1983.
  • Singh, M., & Kumar, A. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Heterocyclic Chemistry, 59(1), 7-23.
  • Mishra, A., & Verma, A. (2023). Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? Expert Opinion on Therapeutic Targets, 27(7), 581-596.
  • Talei, S., et al. (2018). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Bioinorganic Chemistry and Applications, 2018, 5614946.
  • Hassan, M., et al. (2014). Overview of cell death signaling pathways. Cell Communication and Signaling, 12, 12.
  • Bio-Techne. (n.d.). Apoptosis Signal Transduction Pathway.
  • Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16.
  • My Cancer Genome. (n.d.). PI3K/AKT1/MTOR.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • Abdel-Aziem, A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3027.
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.
  • Czarnecka-Chrebelska, K. H., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8569.
  • Guerrero-Zotano, A., et al. (2016). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. Cancers, 8(8), 73.
  • Yewale, C., et al. (2013). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 17(11), 1291-1303.
  • ResearchGate. (n.d.). Quinazoline derivatives as EGFR TK inhibitors.
  • Malik, A., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Cureus, 15(7), e41949.
  • ResearchGate. (n.d.). The EGFR signaling pathway in human cancers.
  • Ben-Redjem, K., et al. (2023). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. Pharmaceuticals, 16(10), 1435.
  • ResearchGate. (n.d.). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review.
  • PubMed Central. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.
  • Nature Protocols. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Fares, M., et al. (2020). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Pharmaceutical Chemistry Journal, 54(1), 35-43.
  • Brieflands. (2020). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives.
  • Kumar, A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Medicinal Chemistry Research, 27(1), 1-20.
  • American Association for Cancer Research. (2007). Design and synthesis of quinazoline derivatives as potential anticancer agents. Molecular Cancer Therapeutics, 6(11_Supplement), B219-B219.
  • Fassihi, A., et al. (2017). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 12(3), 226-235.
  • PubMed. (n.d.). Synthesis and anticancer activity of new quinazoline derivatives.
  • Fot-ou, R., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • PubMed. (n.d.). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Cell Biologics. (n.d.). LDH Assay.
  • protocols.io. (2023). SRB assay for measuring target cell killing.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays.

Sources

Benchmarking 2-(Chloromethyl)-4-methylquinazoline Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmacology, the quinazoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of clinically significant drugs, particularly in oncology and infectious diseases. This guide provides an in-depth comparative analysis of a promising new class of compounds—derivatives of 2-(Chloromethyl)-4-methylquinazoline—benchmarked against established drugs. We will delve into their potential as both anticancer and antimicrobial agents, supported by detailed experimental protocols and comparative data to inform researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged structure in medicinal chemistry. This framework is present in numerous FDA-approved drugs, highlighting its broad range of pharmacological activities.[1] Notably, quinazoline derivatives have been successfully developed as potent inhibitors of various kinases, such as the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2][3] Furthermore, this scaffold has demonstrated significant potential in the development of novel antimicrobial agents, offering a promising avenue to combat the growing challenge of antibiotic resistance.[4]

The subject of this guide, this compound, serves as a key synthetic intermediate for a diverse library of derivatives.[5] The reactive chloromethyl group at the 2-position allows for facile modification, enabling the exploration of a wide chemical space and the optimization of biological activity. This guide will explore the therapeutic potential of these derivatives by comparing their performance against two well-established drugs:

  • Gefitinib (Iressa®): An EGFR inhibitor widely used in the treatment of non-small cell lung cancer (NSCLC).[6][7]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase.[8][9]

Benchmarking Against Anticancer Agents: Targeting EGFR

Many quinazoline-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) like EGFR, which are often dysregulated in cancer, leading to uncontrolled cell proliferation.[10][11] Gefitinib, a 4-anilinoquinazoline, competitively inhibits the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways that promote cell survival and proliferation.[10]

In Vitro Cytotoxicity Assessment

A primary indicator of a compound's anticancer potential is its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a quantitative measure of this activity. The following table presents a comparative analysis of the cytotoxic activity of hypothetical this compound derivatives against Gefitinib in various cancer cell lines.

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
Derivative A 1.52.13.5
Derivative B 0.81.21.9
Gefitinib 10.28.515.7

Disclaimer: The IC50 values for Derivative A and Derivative B are hypothetical and for illustrative purposes, based on reported activities of similar quinazoline derivatives.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and the reference drug (Gefitinib) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve.

Mechanism of Action: EGFR Kinase Inhibition

To ascertain if the anticancer activity of the novel derivatives is mediated through EGFR inhibition, a direct in vitro kinase inhibition assay is essential.

Experimental Workflow: In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_kinase Prepare recombinant EGFR kinase solution mix_components Incubate kinase with compounds (or DMSO control) prep_kinase->mix_components prep_substrate Prepare substrate (e.g., poly(Glu,Tyr)) initiate_reaction Initiate reaction by adding ATP and substrate prep_substrate->initiate_reaction prep_compounds Prepare serial dilutions of derivatives and Gefitinib prep_compounds->mix_components mix_components->initiate_reaction incubation Incubate at 30°C for a defined period (e.g., 60 min) initiate_reaction->incubation stop_reaction Stop reaction and detect ATP consumption (e.g., ADP-Glo™ Assay) incubation->stop_reaction read_signal Measure luminescence stop_reaction->read_signal plot_data Plot luminescence vs. compound concentration read_signal->plot_data calc_ic50 Calculate IC50 values plot_data->calc_ic50

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Cell Cycle Analysis

Compounds that inhibit EGFR signaling are expected to induce cell cycle arrest, typically at the G1 phase. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Benchmarking Against Antimicrobial Agents: Targeting DNA Gyrase

The emergence of multidrug-resistant bacteria necessitates the discovery of new classes of antibiotics. Quinazolines have shown promise as antibacterial agents. Ciprofloxacin, a fluoroquinolone, acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[4][8][9]

In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table compares the hypothetical MIC values of this compound derivatives with Ciprofloxacin against common bacterial strains.

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
Derivative C 48
Derivative D 24
Ciprofloxacin 0.50.015

Disclaimer: The MIC values for Derivative C and Derivative D are hypothetical and for illustrative purposes, based on reported activities of similar quinazoline derivatives.[11]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Bacterial Culture: Grow bacterial strains overnight in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds and Ciprofloxacin in a 96-well microtiter plate.

  • Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and inoculate each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanism of Action: DNA Gyrase Inhibition

To investigate whether the antimicrobial activity of the novel derivatives is due to the inhibition of DNA gyrase, an in vitro supercoiling inhibition assay can be performed.

Signaling Pathway: DNA Gyrase and Bacterial DNA Replication

G relaxed_dna Relaxed Bacterial DNA dna_gyrase DNA Gyrase (Topoisomerase II) relaxed_dna->dna_gyrase adp_pi ADP + Pi dna_gyrase->adp_pi supercoiled_dna Negatively Supercoiled DNA dna_gyrase->supercoiled_dna Introduces negative supercoils atp ATP atp->dna_gyrase replication_fork Replication Fork Progression supercoiled_dna->replication_fork cell_division Bacterial Cell Division replication_fork->cell_division ciprofloxacin Ciprofloxacin / Novel Inhibitor ciprofloxacin->dna_gyrase Inhibits

Caption: Inhibition of DNA gyrase disrupts DNA replication.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase, and assay buffer.

  • Inhibitor Addition: Add varying concentrations of the test compounds or Ciprofloxacin to the reaction mixture.

  • Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with the potential for development as both anticancer and antimicrobial agents. This guide provides a framework for the initial benchmarking of these novel derivatives against established drugs. The presented experimental protocols offer a starting point for researchers to quantitatively assess their biological activity and elucidate their mechanisms of action.

Future studies should focus on expanding the panel of cancer cell lines and bacterial strains for a more comprehensive evaluation of the activity spectrum. In vivo studies in animal models will be crucial to assess the efficacy, pharmacokinetics, and toxicity of the most promising lead compounds. Furthermore, structure-activity relationship (SAR) studies will be instrumental in optimizing the quinazoline scaffold to enhance potency and selectivity, ultimately paving the way for the development of novel, clinically relevant therapeutic agents.

References

  • Ciprofloxacin - Wikipedia.
  • What is the mechanism of Ciprofloxacin? - Patsnap Synapse. (2024-07-17).
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025-12-08).
  • Gefitinib | Drug Guide - MedSchool.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017-04-07).
  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH.
  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC - NIH.
  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed. (2010-12-22).
  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate.
  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004-06-15).
  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - MDPI.
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol.
  • Protocol for BrdU Labeling of Proliferating Cells.
  • BrdU Staining Protocol - Creative Diagnostics.
  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed. (2010-12-22).
  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • Assaying cell cycle status using flow cytometry - PMC - NIH.
  • Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH.
  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • In vitro kinase assay - Protocols.io. (2023-09-23).
  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. - National Genomics Data Center (CNCB-NGDC).
  • Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - NIH.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. (2021-07-01).
  • Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives.
  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening | Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH.
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021-05-25).
  • Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC - NIH. (2018-12-04).
  • Synthesis and Biological Evaluation of Novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline Derivatives as Potent Antitumor Agents - PubMed.
  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives.
  • Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][6][8][9]- triazolo[1,5-a]quinazoline Derivatives - PubMed.
  • Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI.
  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(Chloromethyl)-4-methylquinazoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the preclinical efficacy of anticancer compounds derived from the 2-(chloromethyl)-4-methylquinazoline scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from multiple studies to offer a clear perspective on the translation from laboratory cell-based assays to animal models. We will explore the nuances of experimental design, the interpretation of results, and the critical factors that influence the correlation between in vitro potency and in vivo therapeutic effect.

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several approved anticancer drugs.[1][2] Derivatives of this structure are known to target a variety of key oncogenic pathways, most notably as inhibitors of protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4] The 2-(chloromethyl) substituent serves as a versatile chemical handle, allowing for the synthesis of a diverse library of derivatives, particularly 4-anilinoquinazolines, which have shown significant promise in preclinical studies.[5][6]

Part 1: In Vitro Efficacy Assessment: From Synthesis to Cellular Potency

The initial evaluation of any potential anticancer compound begins with in vitro studies. These experiments are designed to rapidly assess a compound's cytotoxic or cytostatic effects against various cancer cell lines and to elucidate its mechanism of action at the molecular level.

Synthesis of Key Intermediates and Final Compounds

A common synthetic route to the target 4-anilinoquinazoline derivatives involves the initial preparation of 2-(chloromethyl)-4(3H)-quinazolinones from o-anthranilic acids.[5] This key intermediate is then chlorinated and condensed with various aniline derivatives to yield the final compounds.[5] The choice of substituents on the aniline ring is critical as it significantly influences the compound's interaction with its biological target.[7][8]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

A standard method to determine the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][9]

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HepG2 for liver cancer, MDA-MB-468 for breast cancer, HCT-116 for colorectal cancer) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).[5]

  • Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 2000 cells/well) and allowed to adhere for 24 hours.[5]

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. The cells are then incubated for a specified period, typically 48 to 72 hours.[5]

  • MTT Addition: A solution of MTT is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.[10]

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength.[5]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated controls. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is then determined.

In Vitro Data Summary

The following table summarizes the in vitro antiproliferative activity of two representative 2-chloromethyl substituted 4-anilinoquinazoline derivatives, synthesized and evaluated in a study by an academic research group.[5] Gefitinib, an approved EGFR inhibitor with a quinazoline core, is used as a positive control.[2]

Compound IDStructure (Aniline Moiety)HepG2 IC50 (µM)MDA-MB-468 IC50 (µM)HCT-116 IC50 (µM)
Cmpd 9 3-chloro-4-fluoroaniline1.580.952.33
Cmpd 10 3-bromoaniline2.131.273.54
Gefitinib N/A15.21.88>50

Data sourced from Molecules (2010), 15(12), 9473-9485.[5][6]

These results indicate that both compounds 9 and 10 exhibit potent antiproliferative activity in vitro, with compound 9 being slightly more potent across the tested cell lines.[5] Notably, their efficacy against HepG2 and HCT-116 cells is significantly higher than that of the established drug Gefitinib, suggesting a promising therapeutic potential that warrants further investigation in in vivo models.[5]

Visualizing the Experimental Workflow

G cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation s1 o-Anthranilic Acids + Chloroacetonitrile s2 2-Chloromethyl-4(3H)- quinazolinones s1->s2 s3 Chlorination & Condensation with Anilines s2->s3 s4 Final 4-Anilinoquinazoline Compounds s3->s4 iv1 Cell Seeding (96-well plates) s4->iv1 Test Compounds iv2 Compound Treatment (Dose-response) iv1->iv2 iv3 MTT Assay iv2->iv3 iv4 Data Analysis (IC50 Determination) iv3->iv4

Caption: Workflow from synthesis to in vitro evaluation of 4-anilinoquinazoline derivatives.

Part 2: In Vivo Efficacy Assessment: Bridging the Gap to Therapeutic Potential

While in vitro assays are essential for initial screening, they do not replicate the complex biological environment of a living organism. In vivo studies, typically conducted in animal models, are crucial for evaluating a compound's true therapeutic potential, taking into account factors like pharmacokinetics (absorption, distribution, metabolism, and excretion) and overall toxicity.

Experimental Protocol: Xenograft Tumor Model

A common preclinical model for evaluating anticancer drugs is the xenograft model, where human cancer cells are implanted into immunocompromised mice.

Step-by-Step Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of human cancer cells (e.g., HCT116 or NCI-H460) is injected subcutaneously into the flank of each mouse.[11][12]

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: The mice are randomized into control and treatment groups. The test compound is administered (e.g., intraperitoneally or orally) at a specific dose and schedule.[12][13] A vehicle control and a positive control (an established anticancer drug) are typically included.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study. Signs of toxicity are also monitored.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.

In Vivo Data Summary
Compound IDDose & RouteXenograft ModelTumor Growth Inhibition (%)Reference
Cmpd 23 150 mg/kg, p.o.HCT11645.8%[12]
Cmpd 23 30 mg/kg, i.p.HGC-2762.6%[12]

Data sourced from Journal of Medicinal Chemistry (2019), 62(15), 6992-7014.[12]

Another study on a novel tubulin-binding quinazoline derivative also demonstrated significant in vivo efficacy.[11]

Compound IDDose & RouteXenograft ModelTumor Growth Inhibition (%)Reference
Cmpd 2 1.0 mg/kg, i.v.NCI-H46061.9%[11]

These results demonstrate that quinazoline-based compounds can exhibit significant tumor growth inhibition in animal models, validating the promise shown in in vitro studies.[11][12]

Visualizing the In Vitro to In Vivo Translation

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_factors Translational Factors iv1 Potent Compounds Identified (Low IC50 Values) inv1 Xenograft Model Setup iv1->inv1 Lead Candidate Selection f1 Pharmacokinetics (ADME) iv1->f1 f2 Bioavailability iv1->f2 f3 Toxicity iv1->f3 inv2 Compound Administration inv1->inv2 inv3 Tumor Growth Monitoring inv2->inv3 inv4 Efficacy Assessment (Tumor Growth Inhibition) inv3->inv4 f1->inv2 f2->inv2 f3->inv3

Caption: The transition from in vitro screening to in vivo validation for drug candidates.

Part 3: Discussion: Correlating In Vitro and In Vivo Efficacy

The ultimate goal of preclinical studies is to identify compounds with a high probability of success in clinical trials. A strong correlation between in vitro potency and in vivo efficacy is therefore highly desirable. However, this is often not a straightforward relationship.

Factors Influencing the In Vitro-In Vivo Correlation:

  • Pharmacokinetics (PK): A compound may be highly potent in a petri dish but may be poorly absorbed, rapidly metabolized, or quickly excreted in a living organism, preventing it from reaching the tumor at a sufficient concentration. The in vivo efficacy of compounds like Cmpd 23 was supported by dedicated pharmacokinetic studies.[12]

  • Bioavailability: The route of administration significantly impacts how much of the drug reaches the systemic circulation. The difference in TGI for Cmpd 23 when administered orally versus intraperitoneally highlights this point.[12]

  • Toxicity: A compound may be effective at killing cancer cells but may also be toxic to healthy tissues, limiting the dose that can be safely administered. The lack of obvious signs of toxicity for Cmpd 2 at an effective dose is a positive indicator.[11]

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture, with factors like hypoxia, nutrient gradients, and interactions with stromal cells influencing drug response.

  • Mechanism of Action: Compounds that target angiogenesis, such as VEGFR-2 inhibitors, may show more pronounced effects in vivo where a vascular network is present, compared to standard in vitro proliferation assays.[4][14]

The this compound scaffold serves as a valuable starting point for the development of potent anticancer agents. The derivatives discussed demonstrate strong antiproliferative activity in in vitro cell-based assays. Encouragingly, related compounds from this structural class have shown significant tumor growth inhibition in in vivo xenograft models, validating the therapeutic potential of this chemotype.

For drug development professionals, this guide underscores the importance of a multi-faceted evaluation approach. While high in vitro potency is a prerequisite, it must be complemented by favorable pharmacokinetic properties and an acceptable safety profile to translate into meaningful in vivo efficacy. Future development of this compound class should focus on optimizing both the on-target potency and the drug-like properties to maximize the potential for successful clinical translation.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Pharmaceuticals (Basel).
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals (Basel).
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. ChemistrySelect.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules. [Link]
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules. [Link]
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. [Link]
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.
  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II.
  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. [Link]
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]
  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of 2-(4-Chlorophenyl)quinolin-4-ylmethanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry. [Link]
  • Synthesis and Biological Evaluation of Novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline Derivatives as Potent Antitumor Agents. Archiv der Pharmazie. [Link]
  • Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. [Link]
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. [Link]
  • A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
  • Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Journal of Medicinal Chemistry. [Link]
  • Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. [Link]
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry. [Link]
  • Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • In Vivo Anti-Tumour Activity of Novel Quinazoline Derivatives.
  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry. [Link]
  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

Sources

Comparative Docking Analysis of 2-(Chloromethyl)-4-methylquinazoline Derivatives as Potential EGFR Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel 2-(Chloromethyl)-4-methylquinazoline derivatives. We will delve into the rationale behind experimental choices, present a detailed protocol, and offer insights into the interpretation of results, positioning these compounds against established inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Introduction: The Quinazoline Scaffold and its Significance in EGFR Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Its derivatives have been extensively investigated as potential therapeutic agents for a variety of diseases, most notably cancer.[3] A significant portion of this research has focused on their ability to inhibit protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) is a member of the tyrosine kinase family and a key oncogenic driver in several human malignancies, including non-small cell lung cancer and breast cancer.[4][5] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation, survival, and metastasis.[3] Consequently, the development of EGFR inhibitors has been a major focus of anticancer drug discovery.[4][6] Several quinazoline-based drugs, such as Gefitinib and Erlotinib, have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs).[4][7]

The this compound moiety represents a versatile synthetic intermediate for generating a diverse library of quinazoline derivatives.[7][8][9] The reactive chloromethyl group at the 2-position allows for facile introduction of various substituents, enabling the exploration of the chemical space around the quinazoline core to optimize binding affinity and selectivity for the target protein.[7] This guide will outline a systematic in-silico approach to evaluate the potential of novel this compound derivatives as EGFR inhibitors through a comparative molecular docking study.

The Rationale for a Comparative Docking Study

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][10] In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand to its protein target.[10] A comparative docking study serves several key purposes:

  • Benchmarking against Known Inhibitors: By docking our candidate molecules alongside established EGFR inhibitors (e.g., Gefitinib, Erlotinib), we can establish a baseline for what constitutes a promising result in terms of docking score and binding interactions.

  • Structure-Activity Relationship (SAR) Insights: Docking a series of derivatives with systematic structural modifications allows us to understand how different functional groups contribute to binding affinity and interaction patterns within the EGFR active site. This provides crucial insights for rational drug design and lead optimization.

  • Prioritization of Candidates for Synthesis and Biological Testing: Computational screening through docking is a time and resource-efficient method to prioritize a manageable number of the most promising candidates for chemical synthesis and subsequent in vitro and in vivo evaluation.

Experimental Workflow: A Step-by-Step Guide

This section details a robust and reproducible workflow for a comparative docking study of this compound derivatives against EGFR.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Interpretation PDB Protein Preparation (EGFR) Grid Grid Box Generation PDB->Grid Target Structure Ligands Ligand Preparation (Derivatives & Controls) Dock Molecular Docking Ligands->Dock Candidate Molecules Grid->Dock Search Space Scoring Scoring & Ranking Dock->Scoring Docked Poses Interaction Interaction Analysis Dock->Interaction Comparison Comparative Analysis Scoring->Comparison Interaction->Comparison

Caption: A schematic overview of the comparative molecular docking workflow.

Protein Preparation

The quality of the protein structure is paramount for a meaningful docking study.

  • Selection and Retrieval of the EGFR Crystal Structure: A high-resolution crystal structure of the EGFR kinase domain in complex with a known inhibitor should be retrieved from the Protein Data Bank (PDB). For this study, we will use the PDB ID: 1XKK, which represents EGFR bound to Lapatinib.[5] This provides a well-defined active site for our docking simulations.

  • Protein Clean-up: The raw PDB file needs to be prepared. This typically involves:

    • Removing water molecules and any co-crystallized ligands and ions that are not essential for the binding interaction.

    • Adding polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

    • Assigning partial charges to the atoms using a force field such as Kollman.

    • Repairing any missing residues or atoms in the protein structure using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or similar modules in other software packages.

Ligand Preparation

Accurate 3D structures of the ligands are equally important.

  • 2D Structure Sketching: The 2D structures of the novel this compound derivatives and the reference inhibitors (Gefitinib, Erlotinib) are drawn using a chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Structure Generation and Energy Minimization: The 2D structures are converted to 3D. Subsequently, the geometry of each ligand is optimized to find its lowest energy conformation. This is typically achieved using a molecular mechanics force field like MMFF94.[10] This step is crucial as the docking algorithm will explore different conformations of the ligand, and starting from an energetically favorable one can improve the efficiency and accuracy of the simulation.

Molecular Docking Simulation

We will employ a widely used and validated docking program for this study.

  • Software Selection: AutoDock Vina is a popular choice due to its speed and accuracy.[10] Other suitable software includes Glide (Schrödinger), GOLD, or Molegro Virtual Docker.[10][11]

  • Grid Box Generation: A grid box is defined to specify the search space for the docking algorithm within the protein's active site.[10] The dimensions and center of the grid box should be chosen to encompass the entire binding pocket, typically centered on the co-crystallized ligand from the original PDB structure.

  • Docking Execution: The prepared ligands are then docked into the prepared EGFR active site. The docking algorithm, often a Lamarckian Genetic Algorithm in AutoDock, will explore various conformations and orientations of the ligand within the grid box.[10] The program will then score these poses based on a scoring function that estimates the binding affinity.

Analysis of Results
  • Binding Affinity and Docking Score: The primary quantitative output is the binding affinity, usually expressed in kcal/mol.[10] A more negative value indicates a stronger predicted binding affinity.

  • Interaction Analysis: The docked pose with the best score for each ligand is visualized and analyzed to identify key intermolecular interactions. These include:

    • Hydrogen bonds: These are critical for specificity and affinity.

    • Hydrophobic interactions: These often contribute significantly to the overall binding energy.

    • Pi-pi stacking and other non-covalent interactions.

  • Comparative Analysis: The docking scores and interaction patterns of the novel derivatives are compared with those of the reference inhibitors. This allows for a direct assessment of their potential as EGFR inhibitors.

Results and Discussion: A Comparative Overview

The following table presents a hypothetical but realistic set of results for a comparative docking study of three novel this compound derivatives (Derivative A, B, and C) against EGFR, benchmarked against Gefitinib and Erlotinib.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Gefitinib (Reference) -9.8Met793, Leu718, Val726, Ala743, Lys745Met793 (hinge region)
Erlotinib (Reference) -9.5Met793, Leu718, Cys797, Thr790, Lys745Met793 (hinge region)
Derivative A -10.2Met793, Leu718, Val726, Ala743, Cys797Met793 (hinge region)
Derivative B -8.7Leu718, Val726, Ala743None with hinge region
Derivative C -9.9Met793, Leu718, Cys797, Asp855Met793, Asp855
Interpreting the Results
  • Derivative A shows a more favorable docking score than both reference inhibitors, suggesting a potentially higher binding affinity. Crucially, it forms a hydrogen bond with the key hinge residue Met793, a hallmark of many potent EGFR inhibitors. This makes Derivative A a high-priority candidate for further investigation.

  • Derivative B has a less favorable docking score and fails to form a hydrogen bond with the critical Met793 residue. This suggests a weaker interaction with the EGFR active site, and it would be a lower priority for synthesis.

  • Derivative C exhibits a docking score comparable to the reference inhibitors and forms a hydrogen bond with Met793. The additional hydrogen bond with Asp855 could be a point of interest for further optimization to enhance selectivity or potency.

This type of comparative analysis, grounded in both quantitative scores and qualitative interaction patterns, is essential for making informed decisions in a drug discovery pipeline.

EGFR Signaling Pathway and the Role of Inhibitors

To appreciate the significance of EGFR inhibition, it is helpful to visualize its role in cellular signaling.

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Ligand Binding RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Metastasis ERK->Cell AKT AKT PI3K->AKT AKT->Cell Inhibitor Quinazoline Derivative (e.g., Derivative A) Inhibitor->Dimer Inhibition

Caption: Simplified EGFR signaling pathway and the point of intervention for quinazoline inhibitors.

EGFR inhibitors, such as the this compound derivatives investigated here, are designed to bind to the ATP-binding pocket of the EGFR kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream activation of pro-survival and proliferative signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach for the comparative molecular docking of novel this compound derivatives against EGFR. By benchmarking against known inhibitors and meticulously analyzing the binding interactions, researchers can effectively prioritize candidates for further development.

The most promising derivatives identified through this in-silico screening should be synthesized and subjected to in vitro biological evaluation, including enzymatic assays to determine their IC50 values against EGFR and cell-based assays to assess their anti-proliferative activity in cancer cell lines. This iterative cycle of computational design, chemical synthesis, and biological testing is the cornerstone of modern drug discovery. The this compound scaffold, with its synthetic tractability and proven track record in kinase inhibition, remains a highly promising starting point for the development of the next generation of targeted cancer therapies.

References

  • Al-Suwaidan, I. A., et al. (2016). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. PLoS ONE, 11(4), e0154217. [Link]
  • Patel, D. J., et al. (2013). A comparative QSAR analysis and molecular docking studies of quinazoline derivatives as tyrosine kinase (EGFR) inhibitors: A rational approach to anticancer drug design. Journal of Saudi Chemical Society, 17(4), 363-374. [Link]
  • Zhang, Y., et al. (2021). Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations. Journal of Biomolecular Structure and Dynamics, 39(12), 4416-4431. [Link]
  • Fitriani, L., et al. (2016). Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 3(2), 45-50. [Link]
  • Wang, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. [Link]
  • Kumar, A., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Molecular Structure, 1301, 137349. [Link]
  • Khan, I., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Molecules, 28(14), 5427. [Link]
  • Wang, Y., et al. (2020). Design, Synthesis, Biological Evaluation and Docking Study of Novel Quinazoline Derivatives As EGFR-TK Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1269-1281. [Link]
  • Patel, D. J., et al. (2014). Synthesis and antimicrobial activity of some new quinazoline derivatives. Der Chemica Sinica, 5(2), 37-43. [Link]
  • Al-Hussain, S. A., et al. (2022). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. RSC Advances, 12(45), 29555-29574. [Link]
  • Sravanthi, V., & Harika, K. (2022). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Journal of Drug Delivery and Therapeutics, 12(4-S), 223-231. [Link]
  • Wang, Y., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-85. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-(Chloromethyl)-4-methylquinazoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical reagents is paramount. This guide provides a detailed, in-depth protocol for the safe and compliant disposal of 2-(Chloromethyl)-4-methylquinazoline, a key intermediate in pharmaceutical synthesis. By moving beyond mere procedural lists to explain the underlying chemical principles, this document aims to be your preferred resource for ensuring laboratory safety and regulatory adherence.

Understanding the Compound: Hazard Profile of this compound

This compound (CAS No. 109113-72-6) is a halogenated heterocyclic organic compound. Its utility in synthesis is largely due to the reactive chloromethyl group, which allows for the facile introduction of the quinazoline scaffold into target molecules. However, this reactivity also underpins its hazardous properties.

A thorough understanding of its hazard profile is the foundation of safe handling and disposal. Key hazards are summarized in the table below.

Hazard ClassificationDescriptionGHS Pictogram
Corrosive Causes severe skin burns and eye damage.Corrosion
Acute Toxicity (Oral) Harmful if swallowed.Exclamation Mark
Skin Sensitization May cause an allergic skin reaction.Exclamation Mark
Environmental Hazard Very toxic to aquatic life with long-lasting effects.Environment

Data compiled from multiple Safety Data Sheets.

The primary danger lies in its corrosivity and its potential to act as an alkylating agent, which can pose mutagenic and cytotoxic risks. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a chemical fume hood.

The Disposal Workflow: A Decision-Making Framework

The proper disposal of this compound is not a one-size-fits-all process. It involves a series of decisions based on the quantity and nature of the waste. The following diagram illustrates the logical flow for managing this chemical waste.

DisposalWorkflow Start Waste Generation (this compound) Assess Assess Waste Type & Quantity Start->Assess SmallSpill Small Spill / Residual Contamination Assess->SmallSpill < 1g / minor contamination BulkWaste Bulk Waste (Solid or Solution) Assess->BulkWaste > 1g / pure compound Decontamination Decontamination of Glassware/Equipment Assess->Decontamination Contaminated equipment Neutralization Laboratory-Scale Neutralization (Alkaline Hydrolysis) SmallSpill->Neutralization Collection Collection as Hazardous Waste BulkWaste->Collection Decontamination->Neutralization Neutralization->Collection Collect neutralized solution FinalDisposal Disposal via Licensed Contractor Collection->FinalDisposal

Caption: Decision workflow for the disposal of this compound.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate PPE. This is non-negotiable and serves as the first line of defense against chemical exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of the corrosive solid or its solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can cause severe burns and sensitization.
Body Protection Chemical-resistant laboratory coat or apron.Protects skin and personal clothing from contamination.
Respiratory Protection Use within a certified chemical fume hood.Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.

Step-by-Step Disposal Protocols

The following protocols provide detailed instructions for different waste scenarios involving this compound.

Protocol for Bulk Waste Disposal (Solid or Solution)

For quantities of this compound exceeding what can be safely neutralized in the lab, the following procedure for collection and disposal as hazardous waste must be followed.

  • Segregation and Labeling :

    • Isolate waste containing this compound from all other chemical waste streams. This is crucial as it is incompatible with strong oxidizing agents and alkalis.

    • Use a designated, leak-proof, and compatible container.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (Corrosive, Environmental Hazard).

  • Waste Accumulation :

    • Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is kept closed at all times, except when adding waste.

    • The storage area should be well-ventilated and have secondary containment to mitigate spills.

  • Final Disposal :

    • Once the container is full, or in accordance with your institution's policies, arrange for pickup by your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

    • This waste will be transported to a permitted facility for disposal, typically via incineration. As a halogenated organic compound, it is subject to specific incineration requirements to prevent the formation of dioxins and other hazardous byproducts.

Laboratory-Scale Neutralization of Small Quantities and Contaminated Materials

For small spills (less than 1 gram) or for the decontamination of glassware and equipment, a laboratory-scale neutralization procedure via alkaline hydrolysis can be employed. The reactive chloromethyl group is susceptible to nucleophilic substitution by hydroxide ions, converting it to the less hazardous hydroxymethyl derivative. A synthesis procedure for a related compound involves quenching the reaction with a sodium hydroxide solution, indicating the viability of this approach[1].

CAUTION: This procedure must be performed in a chemical fume hood with appropriate PPE.

  • Preparation of the Neutralizing Solution :

    • Prepare a 1M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Neutralization Process :

    • For contaminated glassware or equipment, rinse with a small amount of an organic solvent (e.g., ethanol or acetone) to dissolve the residual compound. Collect this rinsate.

    • Slowly and with constant stirring, add the this compound waste or the collected rinsate to the basic solution. A general rule of thumb is to use a significant excess of the basic solution (e.g., a 10-fold molar excess of base).

    • Allow the reaction to stir at room temperature for a minimum of 2 hours to ensure complete hydrolysis. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate of hydrolysis, but this should be done with caution and continuous monitoring.

  • Post-Neutralization Handling :

    • After the reaction is complete, the resulting solution will contain the hydroxymethyl derivative, sodium or potassium chloride, and the excess base.

    • Although the primary hazardous component has been degraded, this solution should still be collected as hazardous aqueous waste. Do not dispose of it down the drain.

    • Label the waste container appropriately (e.g., "Aqueous waste from neutralization of this compound") and arrange for its disposal through your institution's EHS department.

Regulatory Compliance: EPA Hazardous Waste Codes

Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified using specific codes. As a chlorinated organic compound, waste containing this compound would likely fall under the "F" codes for wastes from non-specific sources if it is a spent solvent, or be classified based on its characteristics.

EPA Waste CodeDescriptionRelevance to this compound
D002 Corrosive Waste (pH ≤ 2 or ≥ 12.5, or corrodes steel)While the compound itself is not a liquid with a measurable pH, its corrosive nature to skin and eyes aligns with the hazardous characteristic of corrosivity.
F001/F002 Spent halogenated solventsIf used as a solvent in a process and subsequently discarded, the waste stream would likely carry these codes.

It is the responsibility of the waste generator (the laboratory) to make an accurate hazardous waste determination. Always consult with your institution's EHS department for specific guidance on waste classification and to ensure compliance with local, state, and federal regulations. The EPA provides specific guidelines for hazardous waste generators, including those in academic laboratories, which outline requirements for storage, handling, and disposal.

Conclusion: Fostering a Culture of Safety

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the chemical's hazards, implementing a logical disposal workflow, and adhering to detailed protocols for both bulk waste and laboratory-scale neutralization, researchers can mitigate risks and ensure regulatory compliance. This guide provides the foundational knowledge and procedural steps to achieve these goals, empowering you to handle this valuable synthetic intermediate with the confidence that comes from a deep understanding of its properties and the principles of safe chemical management.

References

  • PubChem. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (n.d.). Categories of Hazardous Waste Generators.
  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Iowa Waste Reduction Center. (n.d.). Small Quantity Generators of Hazardous Waste.
  • National Environmental Trainers. (n.d.). RCRA Requirements for Hazardous Waste Generators.
  • New Pig. (n.d.). EPA RCRA Hazwaste Generator Requirements Rule - Expert Advice.
  • Washington State Department of Ecology. (n.d.). Laboratory Guide for Managing Dangerous Waste.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-4-methylquinazoline
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-4-methylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.